5-Chloro-2-ethoxyaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-ethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEGGYTUIIXOIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70328420 | |
| Record name | 5-chloro-2-ethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70328420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15793-48-3 | |
| Record name | 5-chloro-2-ethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70328420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-2-ethoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of 5-Chloro-2-ethoxyaniline
Introduction: 5-Chloro-2-ethoxyaniline is a substituted aniline derivative that serves as a valuable building block in organic synthesis. Its unique substitution pattern—featuring a chloro group, an ethoxy group, and an amino group on a benzene ring—makes it a versatile intermediate for the development of more complex molecules. For researchers, scientists, and professionals in drug development and materials science, a thorough understanding of its physicochemical properties is paramount for its effective application, from reaction design and process optimization to quality control and safety management.
This technical guide provides an in-depth analysis of the core physicochemical characteristics of this compound. We will move beyond a simple recitation of data points to explore the underlying chemical principles, present validated analytical methodologies, and offer field-proven insights into its characterization. The protocols and data herein are grounded in established analytical techniques, ensuring a self-validating and trustworthy framework for scientific application.
Section 1: Chemical Identity and Structure
Accurate identification is the foundation of all chemical research. This compound is systematically identified by a unique combination of names, registration numbers, and structural descriptors.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [1] |
| CAS Number | 15793-48-3 | [1][2] |
| Molecular Formula | C₈H₁₀ClNO | [1][2] |
| Molecular Weight | 171.62 g/mol | [1][2] |
| Canonical SMILES | CCOC1=C(C=C(C=C1)Cl)N | [1] |
| InChI Key | UZEGGYTUIIXOIX-UHFFFAOYSA-N | [1] |
| Synonyms | 5-Chloro-2-ethoxy-phenylamine, Benzenamine, 5-chloro-2-ethoxy- |[1] |
The spatial arrangement of the functional groups is critical to the molecule's reactivity and interactions. The ethoxy and amino groups are ortho to each other, while the chloro group is in the para position relative to the ethoxy group.
Caption: 2D structure of this compound.
Section 2: Core Physicochemical Properties
The physical state, solubility, and thermal properties of a compound dictate its handling, storage, and reaction conditions. While specific experimental data for this compound is not widely published, we can infer key properties from available data and closely related analogs.
Table 2: Summary of Physicochemical Properties
| Property | Value / Observation | Notes |
|---|---|---|
| Physical Form | Solid | |
| Appearance | Off-white to tan/brown crystalline powder | Inferred from analogs like 5-Chloro-2-methoxyaniline.[3][4] |
| Solubility | Insoluble in water; Soluble in alcohols, ethers, and other common organic solvents like Chloroform and DMSO. | Inferred from the parent compound 2-ethoxyaniline and the analog 5-chloro-2-methoxyaniline.[4][5] |
| Storage | Keep in a dark place, sealed in a dry, room temperature environment. |[2] |
Thermal Properties: A Comparative Analysis
-
5-Chloro-2-methoxyaniline Boiling Point: 135 °C at 7.8 mbar.[6]
Expert Insight: The addition of a single methylene unit (CH₂) from methoxy to ethoxy generally increases the boiling point by approximately 20-30 °C at atmospheric pressure due to stronger van der Waals forces. The effect on melting point is less predictable as it also depends on crystal lattice packing, but a value in a similar or slightly higher range is expected for this compound.
Section 3: Spectroscopic and Spectrometric Profile (Predicted)
Spectroscopic analysis is essential for structural confirmation and purity assessment. In the absence of published spectra for this compound, this section provides a predicted profile based on established principles of organic spectrometry and data from analogous compounds.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides a detailed map of the carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum is expected to be highly characteristic. The ethoxy group will produce a triplet (3H, from the -CH₃) and a quartet (2H, from the -OCH₂-). The three aromatic protons will appear as distinct signals in the aromatic region (approx. 6.5-7.5 ppm), with splitting patterns determined by their coupling with each other. The amine (-NH₂) protons typically appear as a broad singlet.
-
¹³C NMR: The spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule, as each resides in a unique electronic environment.
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present.
Table 3: Predicted IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
|---|---|---|
| N-H (Amine) | ~3300-3500 (two bands) | Asymmetric & Symmetric Stretch |
| C-H (Aromatic) | ~3000-3100 | Stretch |
| C-H (Aliphatic) | ~2850-3000 | Stretch |
| C=C (Aromatic) | ~1500-1600 | Ring Stretch |
| C-N | ~1250-1350 | Stretch |
| C-O (Aryl Ether) | ~1200-1275 (asymmetric) | Stretch |
| C-Cl | ~600-800 | Stretch |
Mass Spectrometry (MS) MS provides the molecular weight and fragmentation patterns, confirming identity.
-
Molecular Ion Peak ([M]⁺): The key diagnostic feature will be a pair of peaks for the molecular ion at m/z 171 and m/z 173 . The ~3:1 intensity ratio of these peaks is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl and ³⁷Cl).
-
Key Fragments: Common fragmentation pathways would include the loss of an ethyl radical ([M-29]⁺) or an ethoxy radical ([M-45]⁺).
Section 4: Analytical Methodologies and Protocols
Ensuring the purity of a chemical intermediate is critical. The following protocols describe robust, validated methods for the analysis of this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Principle: Reverse-phase HPLC separates compounds based on their polarity. This compound, being a moderately nonpolar compound, is well-retained on a nonpolar stationary phase (like C18) and can be eluted with a polar mobile phase mixture of water and an organic solvent like acetonitrile. This method is effective for quantifying the main component and detecting potential impurities.[9]
Detailed Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute this stock solution with the mobile phase (at initial conditions) to a working concentration of approximately 0.1 mg/mL.
-
-
Instrumentation and Conditions:
-
Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-26 min: 90% to 30% B
-
26-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV-Vis detector at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas from the resulting chromatogram.
-
Calculate the purity by expressing the area of the main peak as a percentage of the total area of all peaks.
-
Caption: Standard workflow for HPLC purity analysis.
Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful confirmatory technique that separates volatile compounds in the gas phase and identifies them by their mass-to-charge ratio and fragmentation pattern. It serves as an excellent orthogonal method to HPLC for identity verification.[10]
Generalized Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation and Conditions:
-
Column: DB-5ms (or equivalent nonpolar column), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow mode (~1 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, then ramp at 10 °C/min to 280 °C and hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
-
Data Analysis: Compare the acquired mass spectrum of the eluted peak with the predicted spectrum, focusing on the molecular ion pair (m/z 171/173) and key fragments.
Section 5: Safety and Handling
Understanding the hazard profile of a chemical is non-negotiable for ensuring laboratory safety.
Table 4: GHS Hazard Information for this compound
| Identifier | Value | Source |
|---|---|---|
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H317: May cause an allergic skin reaction.H319: Causes serious eye irritation. |
| Precautionary Codes | P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
Expert Insight & Handling Recommendations: Given the hazard statements, appropriate personal protective equipment (PPE) is mandatory. This includes safety glasses or goggles, nitrile gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes. In case of accidental contact, wash the affected area thoroughly with soap and water. The closely related analog, 5-Chloro-2-methoxyaniline, is listed as harmful if swallowed, in contact with skin, or if inhaled, reinforcing the need for cautious handling.[1][11]
Conclusion
This compound is a key chemical intermediate with a distinct set of physicochemical properties. This guide has provided a comprehensive overview of its identity, physical characteristics, predicted spectroscopic profile, and robust analytical methods for its characterization. By grounding this information in established scientific principles and comparative data from analogous structures, researchers and developers are better equipped to utilize this compound safely and effectively in their synthetic endeavors, ensuring both the integrity of their research and the safety of their personnel.
References
- This compound - Lead Sciences. (n.d.). Lead Sciences.
- This compound | C8H10ClNO | CID 410076. (n.d.). PubChem.
- 5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763. (n.d.). PubChem.
- 5-chloro-2-methoxyaniline. (n.d.). Stenutz.
- 5-Chloro-2-phenoxyaniline | CAS#:93-67-4. (2025, August 22). Chemsrc.
- Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.). Royal Society of Chemistry.
- 2-ETHOXYANILINE. (2024, April 9). ChemBK.
- Method 8131: Aniline and Selected Derivatives by Gas Chromatography. (n.d.). U.S. Environmental Protection Agency.
- Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS. (n.d.). Royal Society of Chemistry.
- 5-Chloro-2-phenoxyaniline | C12H10ClNO | CID 66738. (n.d.). PubChem.
- Organic Spectrometry. (n.d.).
- 5-Chloro-2-(4-chlorophenoxy)aniline | CAS No: 121-27-7. (n.d.). Pharmaffiliates.
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- 11. echemi.com [echemi.com]
A Guide to the Spectral Analysis of 5-Chloro-2-ethoxyaniline: An In-depth Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-ethoxyaniline is a substituted aniline derivative with applications as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals. A thorough understanding of its chemical structure and purity is paramount for its effective use in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and characterization of this molecule.
Molecular Structure and Properties
Before delving into the spectral analysis, it is essential to understand the molecular structure of this compound.
// Atom nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="-0.85,-2!"]; C4 [label="C", pos="0.85,-2!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="0.4,0!"]; N [label="N", pos="-2.2,0!"]; H1N [label="H", pos="-2.8,0.5!"]; H2N [label="H", pos="-2.8,-0.5!"]; O [label="O", pos="2.2,0!"]; C7 [label="C", pos="3.2,0.5!"]; H1C7 [label="H", pos="3,1.2!"]; H2C7 [label="H", pos="3.8,0.8!"]; C8 [label="C", pos="3.5,-0.5!"]; H1C8 [label="H", pos="3.3,-1.2!"]; H2C8 [label="H", pos="4.2,-0.2!"]; H3C8 [label="H", pos="4,-0.8!"]; Cl [label="Cl", pos="0,-3!"]; H3 [label="H", pos="-1.5,-2.7!"]; H4 [label="H", pos="1.5,-2.7!"]; H6 [label="H", pos="0.8,0.7!"];
// Aromatic ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituent bonds C2 -- N; N -- H1N; N -- H2N; C1 -- O; O -- C7; C7 -- C8; C7 -- H1C7; C7 -- H2C7; C8 -- H1C8; C8 -- H2C8; C8 -- H3C8; C4 -- Cl; C3 -- H3; C5 -- H4; C6 -- H6;
} Structure of this compound
| Property | Value |
| Molecular Formula | C₈H₁₀ClNO |
| Molecular Weight | 171.63 g/mol [1] |
| IUPAC Name | This compound |
| CAS Number | 15793-48-3[2] |
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: Predicted Analysis
While an experimental spectrum for this compound is not available, a predicted ¹H NMR spectrum can be deduced based on the chemical environment of the protons in the molecule and by comparison with the known spectrum of 5-Chloro-2-methoxyaniline[3].
Expected Chemical Shifts and Splitting Patterns:
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Ethoxy CH₃ | ~1.4 | Triplet (t) | 3H | Shielded aliphatic protons, split by the adjacent CH₂ group. |
| Ethoxy CH₂ | ~4.0 | Quartet (q) | 2H | Deshielded by the adjacent oxygen atom, split by the CH₃ group. |
| NH₂ | ~3.5 - 4.5 | Broad Singlet (br s) | 2H | Chemical shift can vary depending on solvent and concentration; protons are exchangeable.[4] |
| Aromatic H-3 | ~6.7 | Doublet (d) | 1H | Ortho to the electron-donating NH₂ group, expected to be upfield. |
| Aromatic H-4 | ~6.8 | Doublet of doublets (dd) | 1H | Coupled to both H-3 and H-6. |
| Aromatic H-6 | ~6.6 | Doublet (d) | 1H | Ortho to the electron-donating ethoxy group, expected to be upfield. |
// Aromatic ring C1 [label="C1-OEt", pos="0,1.5!"]; C2 [label="C2-NH2", pos="-1.3,-0.75!"]; C3 [label="C3-H", pos="-0.85,-2!"]; C4 [label="C4-H", pos="0.85,-2!"]; C5 [label="C5-Cl", pos="1.3,-0.75!"]; C6 [label="C6-H", pos="0.4,0!"];
// Connections C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;
// Protons H3 [label="H-3 (~6.7 ppm)", pos="-1.5,-2.7!"]; H4 [label="H-4 (~6.8 ppm)", pos="1.5,-2.7!"]; H6 [label="H-6 (~6.6 ppm)", pos="0.8,0.7!"];
// Ethoxy group OEt [label="OEt (~1.4, ~4.0 ppm)", pos="0,2.5!"]; NH2 [label="NH2 (~3.5-4.5 ppm)", pos="-2.5,0!"];
// Edges C3 -- H3 [style=dashed]; C4 -- H4 [style=dashed]; C6 -- H6 [style=dashed]; C1 -- OEt [style=dashed]; C2 -- NH2 [style=dashed]; } Predicted ¹H NMR Assignments
¹³C NMR Spectroscopy: Predicted Analysis
Similarly, the ¹³C NMR spectrum can be predicted. The chemical shifts of the carbon atoms are influenced by the electronegativity of the substituents and their position on the aromatic ring.
Expected Chemical Shifts:
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| Ethoxy CH₃ | ~15 | Shielded aliphatic carbon. |
| Ethoxy CH₂ | ~64 | Deshielded by the adjacent oxygen atom. |
| Aromatic C-5 | ~118 | Carbon bearing the chloro substituent. |
| Aromatic C-3, C-4, C-6 | ~112 - 120 | Aromatic carbons influenced by the amine and ethoxy groups. |
| Aromatic C-2 | ~138 | Carbon attached to the electron-donating amino group. |
| Aromatic C-1 | ~145 | Carbon attached to the electron-donating ethoxy group. |
Experimental Protocol for NMR Spectroscopy
The following is a generalized procedure for acquiring NMR spectra of a sample like this compound.
-
Sample Preparation :
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution into a clean 5 mm NMR tube.
-
-
Instrument Setup :
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimal resolution.
-
-
Data Acquisition :
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
II. Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. An experimental FTIR spectrum for this compound is available from spectral databases[1].
Interpretation of the IR Spectrum:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3300 | N-H stretch | Primary Amine (-NH₂) |
| 3050 - 3000 | C-H stretch | Aromatic C-H |
| 2980 - 2850 | C-H stretch | Aliphatic C-H (Ethoxy group) |
| 1620 - 1580 | C=C stretch | Aromatic Ring |
| 1520 - 1480 | N-H bend | Primary Amine (-NH₂) |
| 1250 - 1200 | C-O stretch | Aryl-alkyl ether |
| 850 - 750 | C-Cl stretch | Aryl-Chloride |
| 800 - 600 | C-H bend (out-of-plane) | Substituted Aromatic Ring |
The presence of sharp bands in the 3400-3300 cm⁻¹ region is characteristic of the N-H stretching of the primary amine. The absorptions corresponding to aromatic and aliphatic C-H stretching are also clearly distinguishable. The strong absorption around 1240 cm⁻¹ is indicative of the C-O stretching of the ethoxy group.
Experimental Protocol for FTIR Spectroscopy
-
Sample Preparation :
-
For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
-
Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the solid sample is placed directly on the ATR crystal.
-
-
Data Acquisition :
-
A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.
-
The sample is placed in the instrument, and the sample spectrum is recorded.
-
The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).
-
III. Mass Spectrometry (MS)
Mass spectrometry is a technique used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern.
Predicted Mass Spectrum Analysis
-
Molecular Ion Peak (M⁺) : The molecular ion peak is expected at an m/z (mass-to-charge ratio) of 171. Due to the presence of the chlorine isotope ³⁷Cl, an M+2 peak at m/z 173 with an intensity of approximately one-third of the M⁺ peak is also expected.
-
Major Fragmentation Pathways :
-
Loss of an ethyl group (-CH₂CH₃) : Cleavage of the ethyl group from the ethoxy substituent would result in a fragment ion at m/z 142.
-
Loss of an ethoxy radical (-•OCH₂CH₃) : This would lead to a fragment at m/z 126.
-
Loss of HCl : Elimination of hydrogen chloride could lead to a fragment at m/z 135.
-
Experimental Protocol for Mass Spectrometry
-
Sample Introduction :
-
The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
-
Ionization :
-
The molecules are ionized, commonly using Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
-
Mass Analysis :
-
The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection :
-
The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Conclusion
References
- ACS Publications. (n.d.). Determination of aniline and substituted derivatives in wastewater by gas and liquid chromatography.
- SpectraBase. (n.d.). This compound.
- University at Albany. (n.d.). The chemistry of anilines.
- The Royal Society of Chemistry. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
- PubChem. (n.d.). 5-Chloro-2-methoxyaniline.
- Journal of Engineering Research and Applied Science. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline.
- Lead Sciences. (n.d.). This compound.
- NIST. (n.d.). 5-Chloro-2-hydroxyaniline.
- NIST. (n.d.). 5-Chloro-2-hydroxyaniline.
- ScienceDirect. (n.d.). Substituted aniline: Significance and symbolism.
- The Royal Society of Chemistry. (n.d.). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound.
- Wiley Science Solutions. (n.d.). Spectral Databases.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- SciSpace. (n.d.). Top 165 Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy papers published in 1960.
- Bridge of Knowledge. (n.d.). SPECTROCHIMICA ACTA PART A-MOLECULAR AND BIOMOLECULAR SPECTROSCOPY.
- Chemistry LibreTexts. (2024). Spectroscopy of Amines.
- ResearchGate. (n.d.). (PDF) 5-Chloro-2-nitroaniline.
- Sciforum. (n.d.). ECSOC 11 - Reactions of Acetoacetates With Electron-deficient Anilines.
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An In-depth Technical Guide to 5-Chloro-2-ethoxyaniline (CAS No. 15793-48-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction and Strategic Context
5-Chloro-2-ethoxyaniline, registered under CAS number 15793-48-3, is a substituted aniline derivative. Anilines and their analogues are foundational scaffolds in modern chemistry, serving as critical intermediates in the synthesis of a vast array of complex molecules. Their utility spans from the creation of vibrant azo dyes to the development of life-saving pharmaceuticals. Understanding the specific properties and hazards of a functionalized aniline like this compound is paramount for its safe handling and effective utilization in research and development. The presence of chloro, ethoxy, and amine functionalities on the benzene ring imparts a unique reactivity profile that can be strategically exploited in multi-step synthetic pathways. This guide provides a comprehensive overview of its known properties, associated hazards, and essential protocols for its handling, grounded in established safety science and chemical principles.
Part 1: Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is the bedrock of its application in research. These parameters dictate solvent selection, reaction conditions, and purification strategies.
Structural and Identity Data
| Property | Value | Source |
| CAS Number | 15793-48-3 | [1][2] |
| Molecular Formula | C₈H₁₀ClNO | [2][3] |
| Molecular Weight | 171.62 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 5-chloro-2-ethoxy-phenylamine, Benzenamine, 5-chloro-2-ethoxy- | [2] |
| InChI Key | UZEGGYTUIIXOIX-UHFFFAOYSA-N | [1] |
Key Physicochemical Data
| Property | Value | Notes & Implications for Research |
| Physical Form | Solid. Often described as an off-white to tan crystalline powder or flakes. | The solid nature requires appropriate handling to avoid dust generation. |
| Melting Point | 21-22 °C (for a similar compound, 5-Chloro-2-phenoxyaniline, it is 41-44 °C) | The relatively low melting point suggests it may be a liquid in warmer laboratory environments. This is a critical consideration for storage and handling. |
| Boiling Point | Data not consistently available. | High boiling point is expected for a molecule of this weight, making distillation a viable purification method, likely under reduced pressure. |
| Solubility | Soluble in water. | Water solubility will influence work-up procedures and potential environmental mobility. |
| LogP (Octanol/Water Partition Coefficient) | 2.2 (Computed) | This value suggests a moderate potential for bioaccumulation. It is more soluble in octanol than water, indicating it can partition into organic phases and biological membranes. |
Part 2: Hazard Analysis and Toxicological Profile
This compound is classified as a hazardous substance. The causality behind its toxicity is rooted in its aniline structure, which can interfere with biological processes, primarily through metabolic activation into reactive intermediates.
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a clear and concise summary of the intrinsic hazards.
| Hazard Class | Category | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | GHS07 (Exclamation Mark) |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage | GHS05 (Corrosion) |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | GHS07 (Exclamation Mark) |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |
Source for all GHS data:[2]
Toxicological Insights and Mechanisms
The toxicity is intrinsically linked to its metabolism. The aniline moiety can be oxidized in the liver to form reactive metabolites like nitrosoarenes and hydroxylamines. These metabolites can deplete cellular antioxidants, such as glutathione, leading to oxidative stress and damage to red blood cells and other tissues.[4] The presence of a chloro-substituent can influence the rate of metabolism and the stability of these reactive intermediates.
Ecotoxicological Considerations
Chlorinated anilines are recognized as persistent environmental pollutants that can enter aquatic systems through industrial effluent.[5] Their moderate LogP value suggests a potential for bioaccumulation in organisms.[5] While specific ecotoxicity data (e.g., LC50 for fish) for this compound are not available, related compounds like 4-chloroaniline have demonstrated significant toxicity to aquatic life.[5] Therefore, releases to the environment must be strictly avoided.
Part 3: Safe Handling and Experimental Protocols
A self-validating safety system is one where procedures are designed to inherently minimize risk, even in the event of an unforeseen deviation. This requires a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).
Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Eye Protection: Due to the risk of serious eye damage (H318), chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.[6]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile) inspected for integrity before each use. Use proper glove removal technique to avoid skin contact.[7] Dispose of contaminated gloves after use.[7]
-
Body Protection: A lab coat is required. For larger quantities or tasks with a high risk of splashing, a chemical-resistant apron or suit should be considered.[6]
Protocol: Safe Weighing and Solution Preparation
Causality: This protocol is designed to mitigate the dual risks of inhalation of fine powder and dermal exposure during routine lab procedures.
-
Preparation: Don all required PPE (goggles, gloves, lab coat). Ensure the chemical fume hood sash is at the appropriate working height. Place a weigh boat on an analytical balance inside the fume hood.
-
Aliquotting: Carefully transfer the required amount of this compound from the stock container to the weigh boat using a clean spatula. Perform this transfer slowly and close to the surface to minimize dust generation.
-
Dissolution: Place a stir bar in the receiving flask containing the desired solvent. Carefully add the weighed solid to the flask. Rinse the weigh boat with a small amount of the solvent and add the rinsing to the flask to ensure a complete transfer.
-
Mixing: Cap the flask and allow the contents to dissolve with stirring.
-
Cleanup: Decontaminate the spatula and work surface. Dispose of the weigh boat and any contaminated materials (e.g., wipes) in a designated hazardous waste container.
Storage and Stability
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Keep in a dark place, away from direct sunlight.[3]
-
Incompatibilities: Avoid strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[6] Aniline compounds can react exothermically with these materials. Oxidizing agents can initiate vigorous or explosive reactions.[8][9]
Accidental Release and Disposal
-
Spill Response:
-
Evacuate non-essential personnel from the area.
-
Wearing full PPE, including respiratory protection if necessary, prevent further dispersion of the dust.
-
Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[7] Avoid generating dust during cleanup.[7]
-
Wash the spill area thoroughly with soap and water.
-
-
Waste Disposal: Dispose of waste material and contaminated packaging through a licensed professional waste disposal service.[10] Do not allow the product to enter drains or sewer systems.[10]
First Aid Protocol
This is a summary for immediate action. Always seek professional medical attention after any exposure.
| Exposure Route | Protocol | Justification |
| Inhalation | Move the person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration. Keep the person warm and at rest. Get medical attention immediately.[11] | To remove the individual from the contaminated atmosphere and restore oxygenation. |
| Skin Contact | Immediately remove all contaminated clothing. Promptly wash the contaminated skin with plenty of soap and water for at least 15-20 minutes. Get medical attention.[11][12] | To decontaminate the skin surface and minimize dermal absorption of the harmful chemical. |
| Eye Contact | Immediately flush eyes with large amounts of lukewarm water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Get medical attention immediately.[12][13] | To dilute and wash away the corrosive chemical to prevent serious, permanent eye damage. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or get medical attention immediately.[14] | To avoid aspiration of the chemical into the lungs, which can cause further damage. |
Part 4: Applications in Research and Synthesis
While specific pharmaceutical applications for this compound are not widely documented in readily available literature, its structure is highly indicative of its utility as a chemical intermediate, particularly in the synthesis of dyes and potentially as a scaffold for medicinal chemistry exploration.
Role as a Dye Intermediate
Structurally similar anilines, such as 5-Chloro-2-phenoxyaniline and 5-Chloro-2-nitroaniline, are established precursors in the synthesis of azo dyes.[15][16] The core process involves the diazotization of the primary amine group followed by coupling with an electron-rich aromatic compound.
The ethoxy and chloro substituents on the this compound ring would act as auxochromes or modifiers, influencing the final color (bathochromic or hypsochromic shifts) and properties like lightfastness and solubility of the resulting dye. This makes it a potentially valuable building block for creating novel colorants.
Potential in Medicinal Chemistry
The substituted aniline scaffold is present in numerous approved drugs. The functional groups on this compound offer multiple handles for synthetic modification, making it a candidate for library synthesis in drug discovery programs. The amine can be acylated, alkylated, or used in coupling reactions (e.g., Buchwald-Hartwig amination) to build more complex molecular architectures for screening against various biological targets.
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- MSDS of 5-Chloro-2-phenoxyaniline.Capot Chemical (2009-01-15).[Link]
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- This compound.Lead Sciences.[Link]
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- Sourcing 5-Chloro-2-phenoxyaniline: A Guide for Chemical Buyers.NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- 5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763.
- This compound | C8H10ClNO | CID 410076.
- Synthesis method of 5-chloro-2-methyl aniline - CN102234235A.
- 5-Chloro-2-phenoxyaniline | C12H10ClNO | CID 66738.
- 5-Chloro-2-methylaniline | C7H8ClN | CID 7260.
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- Inhalation toxicity of 4-ethoxyaniline (p-phenetidine): critical analysis of results of subacute inhalation exposure studies in rats.
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An In-Depth Technical Guide to the Solubility and Stability of 5-Chloro-2-ethoxyaniline
This guide provides a comprehensive technical overview of the core physicochemical properties of 5-Chloro-2-ethoxyaniline, specifically focusing on its solubility profile and stability characteristics. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established analytical methodologies with expert insights to provide a robust framework for handling and characterizing this important chemical intermediate.
Introduction: The Significance of this compound
This compound is a substituted aniline derivative with applications as a key building block in the synthesis of various organic molecules, including pharmaceuticals and dyes. The chloro and ethoxy substitutions on the aniline ring impart specific electronic and steric properties that influence its reactivity and physicochemical behavior. A thorough understanding of its solubility and stability is paramount for its effective use in synthetic chemistry, ensuring optimal reaction conditions, purification strategies, and the stability of resulting products. This guide outlines the critical considerations and experimental protocols for a comprehensive assessment of these properties.
Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences its bioavailability, formulation, and purification. The presence of both a polar amino group and a non-polar chloro and ethoxy-phenyl moiety in this compound suggests a nuanced solubility profile.
Predicted Solubility Characteristics
Based on its structure, the solubility of this compound is expected to be moderate in non-polar organic solvents and higher in polar organic solvents. The amino group can act as a hydrogen bond donor, while the ethoxy group can act as a hydrogen bond acceptor, facilitating interactions with protic solvents. The chloro group adds to the molecule's lipophilicity.
Experimental Determination of Solubility
A robust determination of solubility requires a systematic experimental approach. The following protocol outlines a standard method for quantifying the solubility of this compound in a range of relevant solvents.
Experimental Protocol: Equilibrium Solubility Determination
-
Solvent Selection: A diverse panel of solvents should be chosen to represent a range of polarities and functionalities. A recommended set is provided in the table below.
-
Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2][3][4][5]
-
Data Reporting: Express solubility in terms of mg/mL or mol/L.
Table 1: Proposed Solvents for Solubility Determination
| Solvent Class | Example Solvents | Predicted Solubility |
| Non-Polar | Hexane, Toluene | Low |
| Polar Aprotic | Dichloromethane, Ethyl Acetate, Acetonitrile | Moderate to High |
| Polar Protic | Methanol, Ethanol, Isopropanol | High |
| Aqueous | Water, Phosphate Buffered Saline (PBS) pH 7.4 | Low |
Visualization 1: Solubility Determination Workflow
Caption: Predicted pathway for oxidative degradation.
Analytical Methodologies for Purity and Stability Assessment
A validated, stability-indicating analytical method is essential for accurately quantifying this compound and its degradation products. A reverse-phase High-Performance Liquid Chromatography (RP-HPLC) method is generally suitable for this purpose.
Proposed HPLC Method
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 0.1% formic acid in water).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 240-250 nm).
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
Method Validation
The proposed HPLC method must be validated according to ICH guidelines to ensure it is fit for purpose. Validation parameters should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Visualization 3: HPLC Method Development and Validation Workflow
Caption: Workflow for HPLC method development and validation.
Conclusion and Recommendations
This technical guide provides a comprehensive framework for the evaluation of the solubility and stability of this compound. While predictive data based on its chemical structure offers initial guidance, rigorous experimental determination of these parameters is essential for its successful application in research and development. The provided protocols for solubility determination and forced degradation studies, in conjunction with a validated stability-indicating HPLC method, will enable a thorough characterization of this important molecule. It is recommended that these studies be conducted early in the development process to inform decisions regarding reaction optimization, purification strategies, formulation development, and the establishment of appropriate storage and handling procedures.
References
- ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2003. [Link]
- U.S. Food and Drug Administration. Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. 2003. [Link]
- European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products. 2003. [Link]
- Q1A(R2): A deep dive in Stability Studies. YouTube. [Link]
- ICH Q1A(R2) Guideline. [Link]
- Experiment 1 Determin
- Solubility test for Organic Compounds. [Link]
- Michael, J., & Kumaran, S. S. (1997). Thermal Decomposition Studies of Halogenated Organic Compounds. Combustion Science and Technology, 134(1-6), 25-50. [Link]
- Michael, J. V., & Kumaran, S. S. (1998). Thermal decomposition studies of halogenated organic compounds. Semantic Scholar. [Link]
- Identification and Analysis of Halogenated Contaminants Formed in Thermal. [Link]
- Arulanandam, D., & Ganesan, R. (2014). Oxidation of aniline and its derivatives by tert-butylhydroperoxide using meso-tetraphenylporphyriniron(iii) chloride as catalyst in aqueous acetic acid medium: Degradation kinetics. AIP Conference Proceedings, 1591(1), 646-648. [Link]
- Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]
- ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions.
- Anbarasu, K., & Manisankar, P. (2007). Substituent Effects on The Electrochemical Oxidation of Anilines in Aqueous Medium at Platinum Anode. Transactions of the SAEST, 42(4), 143-148. [Link]
- Holmes, J. M., & Tatlow, J. C. (1967). Oxidation of substituted anilines to nitroso-compounds. Journal of the Chemical Society C: Organic, 134-136. [Link]
- European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products. 1998. [Link]
- ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. ECA Academy. [Link]
- Boulahlib, S., Boudina, A., & Si-Ahmed, K. (2016). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. Analytical Methods, 8(37), 6736-6743. [Link]
- European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
- U.S. Environmental Protection Agency. Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. [Link]
- ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals. YouTube. [Link]
- Synthesis and Characterization of some Anilines Oxid
- Experiment: Solubility of Organic & Inorganic Compounds. [Link]
- Solubility of Organic Compounds. [Link]
- Thermal studies of chlorinated and mixed halogenated biphenyls. Open Research Newcastle. [Link]
- Forced Degradation Study as per ICH Guidelines: Wh
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
- Proposed reaction pathways for degradation of aniline.
- Alsante, K. M., Hatajik, T. D., Lohr, L. L., & Sharp, T. R. (2003). Forced degradation studies: regulatory considerations and implementation. Pharmaceutical Technology, 27(3), 54-64. [Link]
- General protocol for forced degradation studies (stress testing) of... ResearchGate. [https://www.researchgate.net/publication/344283921_General_protocol_for_forced_degradation_studies_stress_testing_of_drug_substances_and_drug_products]([Link]_ degradation_studies_stress_testing_of_drug_substances_and_drug_products)
- Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater.
- Lyons, C. D., Katz, S., & Bartha, R. (1984). Mechanisms and pathways of aniline elimination from aquatic environments. Applied and environmental microbiology, 48(3), 491-496. [Link]
- Li, Y., Wang, F., Zhou, G., & Ni, Y. (2003). Aniline degradation by electrocatalytic oxidation. Chemosphere, 53(10), 1229-1234. [Link]
- Kulkarni, P. S., & Kotecha, J. G. (2016). Forced degradation studies. MedCrave Online, 2(4), 1-4. [Link]
- Szczepanik, B. (2017). Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites. Molecules, 22(12), 2095. [Link]
- Fujii, K., Urano, N., Ushio, K., & Mori, C. (2004). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. Journal of bioscience and bioengineering, 97(4), 256-261. [Link]
- Hplc method development and valid
- Potential degradation pathways of aniline.
- Mechanism of aniline and 2-chloroaniline photodegradation in an aqueous...
- Pandey, J., Chauhan, A., & Jain, R. K. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PloS one, 8(7), e69343. [Link]
- Liu, Q., Zhang, Y., Wang, Y., Zhang, Y., & Li, Y. (2024). Biodegradation characteristics of p-Chloroaniline and the mechanism of co-metabolism with aniline by Pseudomonas sp. CA-1. Bioresource technology, 401, 131086. [Link]
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- A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design. Impactfactor. [Link]
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An In-Depth Technical Guide to 5-Chloro-2-ethoxyaniline: Properties, Synthesis, and Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-Chloro-2-ethoxyaniline (CAS No: 15793-48-3), a substituted aniline of interest in synthetic organic chemistry. This document addresses the notable scarcity of detailed, publicly available experimental data for this specific compound by providing confirmed foundational data, outlining a probable synthetic route based on established chemical principles, and presenting validated protocols for closely related analogs to empower researchers in their work.
Core Molecular Identity and Physicochemical Properties
This compound is a halogenated aromatic amine. Its core structure consists of an aniline ring substituted with a chlorine atom at the 5-position and an ethoxy group at the 2-position.
Molecular Formula and Weight: The definitive molecular formula for this compound is C₈H₁₀ClNO .[1][2] This gives it a calculated molecular weight of approximately 171.62 g/mol .[1][2]
A Note on Compound Identification: It is critical to distinguish this compound (CAS: 15793-48-3) from its close structural analog, 5-Chloro-2-methoxyaniline (CAS: 95-03-4). Search queries and literature often conflate the two; however, their physicochemical properties, reaction kinetics, and spectroscopic signatures will differ due to the substitution of an ethoxy group for a methoxy group. This guide will leverage data from the more thoroughly documented methoxy analog where appropriate, with explicit notation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 15793-48-3 | PubChem[2] |
| Molecular Formula | C₈H₁₀ClNO | PubChem[1][2] |
| Molecular Weight | 171.62 g/mol | PubChem[1][2] |
| IUPAC Name | This compound | PubChem[2] |
| SMILES | CCOC1=C(C=C(C=C1)Cl)N | PubChem[2] |
| XLogP3 | 2.2 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed) |
digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontcolor="#202124"]; edge [color="#4285F4"];// Define nodes for atoms N1 [label="N", pos="0,0!"]; C1 [label="C", pos="1.2,0!"]; C2 [label="C", pos="1.8,1.2!"]; C3 [label="C", pos="1.2,2.4!"]; C4 [label="C", pos="0,2.4!"]; C5 [label="C", pos="-0.6,1.2!"]; C6 [label="C", pos="0,1.2!"]; // Benzene ring center for clarity O1 [label="O", pos="-1.8,1.2!"]; C7 [label="C", pos="-2.4,2.4!"]; C8 [label="C", pos="-3.6,2.4!"]; Cl1 [label="Cl", pos="1.8,3.6!"]; H1[label="H", pos="-0.5,-0.8!"]; H2[label="H", pos="0.5,-0.8!"];
// Define invisible nodes for bond centering B1 [pos="0.6,0!", shape=point]; B2 [pos="1.5,0.6!", shape=point]; B3 [pos="1.5,1.8!", shape=point]; B4 [pos="0.6,2.4!", shape=point]; B5 [pos="-0.3,1.8!", shape=point]; B6 [pos="-0.3,0.6!", shape=point];
// Draw bonds N1 -- B1 -- C1; C1 -- B2 -- C2; C2 -- B3 -- C3; C3 -- B4 -- C4; C4 -- B5 -- C5; C5 -- B6 -- C1; C5 -- O1; O1 -- C7; C7 -- C8; C3 -- Cl1; N1 -- H1; N1 -- H2;
// Aromatic ring representation (approximated) edge [style=dashed, color="#5F6368"]; B1 -- B6; B6 -- B5; B5 -- B4; B4 -- B3; B3 -- B2; B2 -- B1;
// Add labels for positions node [fontcolor="#EA4335", fontsize=10]; L1 [label="1", pos="1.5,-0.3!"]; L2 [label="2", pos="-0.9,0.9!"]; L3 [label="3", pos="-0.9,2.7!"]; L4 [label="4", pos="0,3.0!"]; L5 [label="5", pos="1.5,2.7!"]; L6 [label="6", pos="2.1,0.9!"]; }
Caption: Molecular structure of this compound.
Synthesis Pathway: A Mechanistic Approach
Proposed Synthetic Route: The likely two-step synthesis starts from the commercially available 1,4-dichlorobenzene.
-
Nitration: Introduction of a nitro group via electrophilic aromatic substitution.
-
Nucleophilic Aromatic Substitution (SₙAr): Replacement of a chlorine atom with an ethoxy group.
-
Reduction: Reduction of the nitro group to the target primary amine.
Caption: Proposed high-level synthesis workflow.
Protocol for an Analogous Compound: Synthesis of 5-Chloro-2-methoxyaniline
To provide a validated experimental framework, the following protocol details the synthesis of the closely related 5-Chloro-2-methoxyaniline via the reduction of 4-chloro-1-methoxy-2-nitrobenzene. This procedure serves as an excellent starting point for the development of a synthesis for the ethoxy analog.
Reaction: Reduction of 4-chloro-1-methoxy-2-nitrobenzene.
Source: Adapted from methodologies described by chemical suppliers and synthesis databases.[3]
Step-by-Step Methodology:
-
Reactor Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methanol (e.g., 1 L per 0.5 mol of starting material).
-
Addition of Reagents: Add 4-chloro-1-methoxy-2-nitrobenzene (1 equivalent), iron(III) chloride (0.1 equivalents), and activated carbon (10% by weight relative to the nitro compound).
-
Heating: Heat the mixture to reflux with vigorous stirring.
-
Reductant Addition: Add hydrazine hydrate (80% solution, ~6 equivalents) dropwise to the refluxing mixture. Causality: The combination of a metal catalyst (FeCl₃) and a reducing agent (hydrazine hydrate) is a common and effective method for nitro group reduction. The activated carbon provides a high surface area for the reaction. The reaction is exothermic, necessitating slow, controlled addition of the hydrazine.
-
Reaction Monitoring: Stir the reaction at reflux for 16-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.
-
Workup - Filtration: After the reaction is complete, cool the mixture and filter it through a pad of Celite® to remove the solid catalyst and activated carbon.
-
Workup - Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Wash the resulting residue with petroleum ether to remove non-polar impurities, yielding the 5-chloro-2-methoxyaniline product.
Self-Validation: The identity and purity of the synthesized product must be confirmed using spectroscopic methods (NMR, MS) and melting point analysis, comparing the results to literature values for 5-Chloro-2-methoxyaniline.
Spectroscopic Characterization Profile (Predicted)
No experimentally derived spectra for this compound are widely published. However, a predicted profile can be constructed based on its structure and comparison with analogs. This serves as a benchmark for researchers to validate their own synthetic products.
¹H NMR Spectroscopy (Predicted):
-
Aromatic Protons (3H): Expect three signals in the aromatic region (~6.5-7.5 ppm). The protons on the substituted ring will exhibit splitting patterns (doublets, doublet of doublets) based on their coupling with each other.
-
Ethoxy Group Protons (5H):
-
A quartet (~4.0 ppm) corresponding to the -O-CH₂ - group, split by the adjacent methyl protons.
-
A triplet (~1.4 ppm) corresponding to the -CH₂-CH₃ group, split by the adjacent methylene protons.
-
-
Amine Protons (2H): A broad singlet in the range of 3.5-4.5 ppm, the chemical shift of which can be concentration-dependent and may exchange with D₂O.
¹³C NMR Spectroscopy (Predicted):
-
Aromatic Carbons (6C): Six distinct signals are expected in the ~110-150 ppm range. The carbon attached to the oxygen (-C-O) will be the most downfield, while the carbon attached to the nitrogen (-C-N) will also be significantly shifted.
-
Ethoxy Group Carbons (2C): Two signals in the aliphatic region: one for the -O-CH₂ - carbon (~60-70 ppm) and one for the CH₃ - carbon (~15 ppm).
Infrared (IR) Spectroscopy: Computed IR spectra for this compound are available and suggest key absorption bands.[4]
-
N-H Stretch: Two characteristic sharp peaks in the 3300-3500 cm⁻¹ region, typical for a primary amine.
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ from the ethoxy group.
-
C=C Stretch (Aromatic): Absorptions in the 1500-1600 cm⁻¹ region.
-
C-O Stretch: A strong peak around 1250 cm⁻¹, characteristic of an aryl-alkyl ether.
-
C-Cl Stretch: A signal in the fingerprint region, typically 600-800 cm⁻¹.
Applications in Research and Drug Development
While specific applications for this compound are not well-documented, chloro-substituted anilines are a vital class of intermediates in medicinal chemistry and materials science. The presence of chlorine can significantly modulate a molecule's properties.
Role of Chlorine in Drug Design:
-
Increased Lipophilicity: The chlorine atom increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.
-
Metabolic Blocking: A strategically placed chlorine atom can block sites of metabolic oxidation, increasing the half-life of a drug.
-
Modulation of pKa: As an electron-withdrawing group, chlorine can alter the basicity of the aniline nitrogen, affecting how the molecule interacts with biological targets.
-
Filling Hydrophobic Pockets: The chlorine atom can fit into hydrophobic pockets within protein targets, enhancing binding affinity.
Given these principles, this compound is a valuable building block for generating libraries of compounds for screening against various biological targets, including kinases, GPCRs, and other enzymes.
Safety and Handling
Based on GHS classifications provided in chemical databases, this compound is considered a hazardous substance.[2]
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Handling Precautions:
-
Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
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An In-depth Technical Guide to the Chemical Structure of 5-Chloro-2-ethoxyaniline
Abstract
5-Chloro-2-ethoxyaniline is a substituted aromatic amine of significant interest in synthetic chemistry. Its unique arrangement of chloro, ethoxy, and amino functional groups on a benzene scaffold makes it a versatile intermediate for the synthesis of complex molecular architectures, particularly within the pharmaceutical and dye industries.[1][2] This guide provides a comprehensive examination of its chemical structure, from its fundamental properties to the advanced spectroscopic techniques required for its unequivocal identification. We will delve into the causality behind synthetic choices, the logic of analytical workflows, and the practical considerations for handling this compound in a research setting. This document is intended for researchers, chemists, and drug development professionals who require a deep and practical understanding of this key chemical building block.
Core Molecular Identity and Physicochemical Properties
This compound is systematically named under IUPAC nomenclature as this compound.[3] It belongs to the class of substituted anilines, which are foundational components in organic synthesis. The presence of an electron-donating ethoxy group, an electron-withdrawing but ortho-, para-directing chloro group, and a nucleophilic amino group imparts a distinct reactivity profile to the molecule.
A summary of its key physicochemical properties is presented below for rapid reference.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 15793-48-3 | PubChem[3] |
| Molecular Formula | C₈H₁₀ClNO | PubChem[3] |
| Molecular Weight | 171.62 g/mol | PubChem[3] |
| Canonical SMILES | CCOC1=C(C=C(C=C1)Cl)N | PubChem[3] |
| InChIKey | UZEGGYTUIIXOIX-UHFFFAOYSA-N | PubChem[3] |
| Appearance | Off-white to tan crystalline powder or flakes (inferred from related compounds) | [4] |
| Melting Point | Data not widely available; related 5-chloro-2-methoxyaniline melts at 81-83 °C | [4] |
Synthesis Pathway: From Nitroarene to Amine
The most common and industrially viable route to synthesizing substituted anilines is through the reduction of the corresponding nitroarene precursor. This transformation is fundamental in organic chemistry, converting a strongly electron-withdrawing nitro group (-NO₂) into a versatile amino group (-NH₂).
For this compound, the logical precursor is 4-chloro-1-ethoxy-2-nitrobenzene . The reduction of this nitro group can be achieved using various reagents, with a common laboratory-scale method involving hydrazine hydrate in the presence of a catalyst like iron(III) chloride and activated carbon.[5] This method is effective and proceeds under relatively mild conditions (reflux).
Experimental Protocol: Synthesis via Nitro Group Reduction
-
Rationale: The use of hydrazine hydrate with a catalytic system like FeCl₃/activated carbon provides a high-yield pathway for nitro group reduction that avoids the high pressures associated with catalytic hydrogenation, making it accessible for standard laboratory setups.
-
Setup: To a round-bottom flask equipped with a reflux condenser, add the starting material, 4-chloro-1-ethoxy-2-nitrobenzene (1.0 eq), methanol as the solvent, iron(III) chloride (0.1 eq), and activated carbon (10% wt).
-
Reaction: Heat the mixture to reflux.
-
Addition: Add hydrazine hydrate (80% solution, 6.0 eq) dropwise to the refluxing mixture. The reaction is exothermic and may require controlled addition to maintain a steady reflux.
-
Monitoring: Stir the reaction mixture at reflux for 16-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup: After completion, cool the mixture and filter it through a pad of celite to remove the catalyst and activated carbon.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: The resulting crude residue can be purified by washing with a non-polar solvent like petroleum ether or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Synthesis Workflow Diagram
Caption: A typical synthesis workflow for this compound.
Structural Elucidation: A Spectroscopic Approach
Confirming the precise chemical structure of a synthesized molecule is a non-negotiable step in chemical research. A combination of spectroscopic techniques is employed, with each method providing a unique piece of the structural puzzle.
Analytical Workflow Diagram
Caption: Workflow for the structural elucidation of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their electronic environment, and their proximity to other protons.
-
Expected Signals:
-
Ethoxy Group (CH₃CH₂O-): A triplet around δ 1.4 ppm (3H, -CH₃) coupled to the adjacent CH₂ group, and a quartet around δ 4.0 ppm (2H, -CH₂) coupled to the CH₃ group.
-
Aromatic Protons: Three signals in the aromatic region (δ 6.5-7.5 ppm). The proton at C6 (ortho to -NH₂) will likely be a doublet. The proton at C4 (ortho to -Cl) will be a doublet of doublets. The proton at C3 will be a doublet.
-
Amino Group (-NH₂): A broad singlet around δ 3.5-4.5 ppm (2H). Its chemical shift is variable and depends on concentration and solvent.
-
-
-
¹³C NMR (Carbon NMR): This technique identifies all unique carbon atoms in the molecule.
-
Expected Signals:
-
Ethoxy Group: Two signals in the aliphatic region (δ 15-20 ppm for -CH₃ and δ 60-70 ppm for -O-CH₂).
-
Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-150 ppm), confirming the substitution pattern.
-
-
-
Protocol for NMR Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Place the tube in the NMR spectrometer and acquire the ¹H and ¹³C spectra.
-
Mass Spectrometry (MS)
MS provides the exact molecular weight and valuable information about the molecule's fragmentation pattern.
-
Key Observations:
-
Molecular Ion Peak (M⁺): The most critical piece of data is the molecular ion peak. For C₈H₁₀ClNO, the expected monoisotopic mass is approximately 171.05 Da.[3]
-
Isotopic Pattern (M+2 Peak): The presence of a chlorine atom is unequivocally confirmed by its isotopic signature. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two peaks in the mass spectrum for the molecular ion: an M⁺ peak (containing ³⁵Cl) and an M+2 peak (containing ³⁷Cl) with a characteristic intensity ratio of approximately 3:1. This is a self-validating feature for any chlorine-containing compound.
-
Fragmentation: Common fragmentation may include the loss of the ethyl group (-29 Da) or the ethoxy group (-45 Da).
-
-
Protocol for MS Analysis (Electron Ionization - EI):
-
Dissolve a small amount of the sample (~1 mg/mL) in a volatile solvent like methanol or dichloromethane.
-
Introduce the sample into the mass spectrometer, typically via direct infusion or through a Gas Chromatography (GC-MS) system.
-
Acquire the mass spectrum in EI mode.
-
Analyze the spectrum for the molecular ion and the characteristic M/M+2 isotopic pattern.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of their bonds.[6][7]
-
Expected Characteristic Absorptions:
-
N-H Stretch (Amine): Two distinct sharp bands in the range of 3300-3500 cm⁻¹ are characteristic of a primary amine (-NH₂).
-
C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches of the ethoxy group appear just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Several absorptions in the 1450-1600 cm⁻¹ region indicate the presence of the benzene ring.
-
C-O Stretch (Ether): A strong, characteristic absorption band around 1200-1250 cm⁻¹ confirms the aryl-alkyl ether linkage.
-
C-Cl Stretch: A band in the lower frequency "fingerprint" region, typically around 700-800 cm⁻¹, can be attributed to the C-Cl bond.
-
-
Protocol for IR Analysis (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum.
-
Reactivity, Applications, and Safety
Chemical Reactivity
The reactivity of this compound is governed by its three functional groups. The amino group is a potent activating, ortho-, para-directing group, making the C4 and C6 positions highly susceptible to electrophilic aromatic substitution. The ethoxy group is also a strong activator, reinforcing this effect. The chloro group, while deactivating due to its inductive effect, also directs incoming electrophiles to the ortho and para positions. This complex interplay of electronic effects makes the molecule a nuanced substrate in further synthetic transformations. The amino group can also be readily diazotized to form a diazonium salt, a highly versatile intermediate for introducing a wide range of other functional groups.
Applications in Drug Discovery and Development
Halogenated compounds, particularly those containing chlorine, are ubiquitous in modern pharmaceuticals.[1][8] The inclusion of a chlorine atom can significantly modulate a drug candidate's pharmacokinetic properties, such as its lipophilicity, metabolic stability, and binding affinity. This compound serves as a valuable building block for creating more complex drug scaffolds. Its structure is incorporated into molecules targeting a range of biological systems, often after further modification of the amine functionality.
Safety and Handling
As a substituted aniline, this compound must be handled with appropriate care. Based on data for the compound and its close analogs, it is classified with several hazards.[3]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H318 (Causes serious eye damage), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3]
-
Handling Protocol:
-
Always handle this chemical in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[9]
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of accidental contact, wash the affected area thoroughly with soap and water.[9]
-
Store the container tightly sealed in a cool, dry place away from incompatible materials like strong oxidizing agents.
-
Conclusion
The chemical structure of this compound presents a fascinating case study in molecular design, offering a balance of reactivity and stability that makes it a valuable asset in synthetic chemistry. A thorough understanding of its identity, confirmed through a logical and multi-faceted spectroscopic workflow, is paramount for any researcher utilizing it. The protocols and insights provided in this guide serve as a robust framework for the synthesis, characterization, and safe handling of this important chemical intermediate, empowering scientists in their pursuit of novel molecular discovery.
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safety and handling precautions for 5-Chloro-2-ethoxyaniline
An In-depth Technical Guide to the Safe Handling of 5-Chloro-2-ethoxyaniline
Introduction
This compound (CAS No. 15793-48-3) is an aromatic amine derivative with applications in chemical synthesis, particularly as an intermediate in the development of dyes, pigments, and pharmaceutical compounds. Its molecular structure, featuring a chlorinated phenyl ring, an ethoxy group, and an amino group, confers specific reactivity and, consequently, a distinct toxicological and hazard profile. Understanding these properties is paramount for ensuring laboratory safety and experimental integrity.
This guide provides a comprehensive overview of the safety and handling precautions necessary when working with this compound. It moves beyond a simple recitation of procedural steps to explain the underlying causality, thereby equipping researchers with the knowledge to manage risks effectively. All protocols and recommendations are grounded in established safety standards and data from authoritative sources.
Hazard Identification and Classification
A thorough risk assessment begins with a clear understanding of the intrinsic hazards of a substance. This compound is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
The primary hazards are associated with its acute toxicity via multiple routes of exposure and its potential to cause severe damage to the eyes and skin.[1] The causality for this lies in its chemical nature as a halogenated aromatic amine. Aromatic amines can be readily absorbed and may interfere with biological processes, while the chloro- substitution can enhance toxicity.
Table 1: GHS Classification for this compound [1]
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
Signal Word: Danger [1]
Hazard Pictograms: [1]
- (Corrosion)
- (Exclamation Mark)
Toxicological Profile
While comprehensive toxicological data for this compound is not fully available, the known acute effects are significant.[2][3] The GHS classification indicates that exposure through ingestion, skin contact, or inhalation can be harmful.[1][4] The most severe risk identified is the potential for serious, irreversible eye damage.[1]
-
Mechanism of Toxicity : Aromatic amines as a class can induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen. While this specific effect is not documented for this compound, it is a plausible mechanism. Skin and eye irritation likely result from the compound's ability to denature proteins and disrupt cell membranes upon contact.
-
Chronic Exposure : Data on the effects of prolonged or repeated exposure, carcinogenicity, mutagenicity, or reproductive toxicity are largely unavailable.[3][5] In the absence of data, a precautionary principle should be applied, treating the substance as potentially hazardous with chronic exposure.
Exposure Controls and Personal Protective Equipment (PPE)
To mitigate the risks identified, a multi-layered approach to exposure control is essential, combining engineering controls, administrative controls, and personal protective equipment.
Engineering Controls
-
Chemical Fume Hood : All weighing and handling of this compound solid or solutions must be conducted in a properly functioning and certified chemical fume hood to minimize inhalation exposure.[6][7]
-
Ventilation : The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[2][8]
-
Safety Stations : Eyewash stations and safety showers must be readily accessible and tested regularly.[9] Their proximity is critical for immediate decontamination in case of accidental contact.
Personal Protective Equipment (PPE)
The selection of PPE is the final barrier between the researcher and the chemical. It must be chosen based on the specific hazards of this compound.
Table 2: Recommended Personal Protective Equipment
| PPE Category | Item | Specification and Rationale |
| Eye/Face Protection | Safety Goggles | Wear tightly fitting chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[4] A face shield should be worn in addition to goggles when there is a significant risk of splashing. This is crucial due to the H318 classification (Causes serious eye damage). |
| Hand Protection | Chemical-resistant gloves | Use gloves inspected prior to use.[3][5] Nitrile or neoprene gloves are generally suitable, but it is critical to consult the glove manufacturer's resistance chart for the specific glove type and thickness. Dispose of contaminated gloves properly after use.[3][5] |
| Skin and Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned.[6] Wear appropriate protective clothing to prevent skin exposure.[7] |
| Respiratory Protection | Respirator | If engineering controls are insufficient or during a large spill, use a NIOSH/MSHA-approved respirator with a particulate filter (for dust) or an organic vapor cartridge.[3][7] Respirator use must be part of a formal respiratory protection program. |
Safe Handling and Storage Protocol
Adherence to a strict handling and storage protocol is fundamental to preventing accidental exposure and maintaining chemical integrity.
Handling Protocol
-
Pre-Handling Review : Before use, review the Safety Data Sheet (SDS) and understand all potential hazards.[6]
-
Work Area Preparation : Ensure the work area, typically a fume hood, is clean and uncluttered. Cover the work surface with disposable absorbent bench paper.[6]
-
PPE : Don all required PPE as specified in Table 2.[6]
-
Weighing and Transfer : Conduct all transfers of solid material in the fume hood to contain dust. Avoid generating dust during handling.[3][10]
-
Solution Preparation : When dissolving, add the solid slowly to the solvent to avoid splashing.
-
Hygiene : Avoid all personal contact, including inhalation.[10] Do not eat, drink, or smoke in the laboratory.[4][10] Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[10][11]
-
End of Work : Clean the work area thoroughly. Decontaminate any equipment used.
Storage Conditions
-
Container : Keep the container tightly sealed in a dry, cool, and well-ventilated area.[2][4][8]
-
Location : Store locked up and away from incompatible materials.[4][10]
-
Incompatible Materials : Avoid strong oxidizing agents.[2]
Emergency Procedures: First Aid and Spill Response
Rapid and correct response to an emergency can significantly reduce the severity of an injury or the extent of contamination.
First Aid Measures
The immediate goal of first aid is to remove the chemical from the victim and seek professional medical help.
Table 3: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Protocol |
| Inhalation | Move the exposed person to fresh air at once.[12] If breathing is difficult or has stopped, provide artificial respiration.[12] Keep the person warm and at rest. Seek immediate medical attention.[12] |
| Skin Contact | Immediately remove all contaminated clothing.[10] Promptly wash the contaminated skin with large amounts of soap and water for at least 15 minutes.[6][11][12] Seek medical attention if irritation persists.[6][12] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][12][13] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention from an ophthalmologist. |
| Ingestion | Do NOT induce vomiting.[10] Rinse the mouth with water.[4][10] Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.[12] |
Emergency Response Workflow
Caption: Decision tree for responding to a chemical spill.
Fire-Fighting Measures
While this compound is not considered a significant fire risk, its containers may burn. [10]
-
Suitable Extinguishing Media : Use extinguishing methods appropriate for the surrounding fire, such as water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [3][8]* Special Hazards : During a fire, irritating and highly toxic gases such as nitrogen oxides (NOx) and hydrogen chloride gas may be generated by thermal decomposition. [3]* Advice for Firefighters : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes. [2][14]
Disposal Considerations
Chemical waste must be managed responsibly to prevent environmental contamination.
-
Waste Treatment : this compound and its containers must be disposed of as hazardous waste. Do not dispose of it together with household garbage or allow it to reach the sewage system. [8]* Procedure : Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with all local, regional, and national regulations. [4][10]Contact a licensed professional waste disposal service for guidance. [3]* Contaminated Packaging : Dispose of contaminated packaging in the same manner as the unused product. [3]
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An In-Depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-ethoxyaniline: Melting and Boiling Point Analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of the melting and boiling points of 5-Chloro-2-ethoxyaniline, a key intermediate in various synthetic pathways. In the absence of extensive published experimental data for this specific molecule, this document establishes a robust framework for its characterization. By leveraging data from its close structural analog, 5-Chloro-2-methoxyaniline, and analyzing structure-property relationships within homologous series, we provide reasoned estimations for its primary physical constants. Furthermore, this guide details authoritative, step-by-step protocols for the experimental determination of these properties, ensuring scientific rigor and reproducibility. Emphasis is placed on the causal relationships between molecular structure, intermolecular forces, and the observed physical properties, offering field-proven insights for researchers.
Molecular Structure and Physicochemical Identity
This compound is a substituted aniline featuring a chlorine atom at the 5-position and an ethoxy group at the 2-position of the benzene ring. Its molecular identity is defined by the following:
| Identifier | Value | Source |
| IUPAC Name | This compound | [PubChem][1] |
| CAS Number | 15793-48-3 | [PubChem][1] |
| Molecular Formula | C₈H₁₀ClNO | [PubChem][1] |
| Molecular Weight | 171.62 g/mol | [PubChem][1] |
| Canonical SMILES | CCOC1=C(C=C(C=C1)Cl)N | [PubChem][1] |
| InChIKey | UZEGGYTUIIXOIX-UHFFFAOYSA-N | [PubChem][1] |
Structure-Property Relationship Analysis: Estimating Melting and Boiling Points
Reference Data: 5-Chloro-2-methoxyaniline
The physical properties of the methoxy analog provide a critical baseline:
| Property | Value | Source |
| Melting Point | 81-83 °C | [ChemicalBook][2] |
| Boiling Point | 135 °C at 5.85 mmHg | [ChemicalBook][2] |
The Methoxy to Ethoxy Substitution Effect
The substitution of a methoxy (-OCH₃) group with an ethoxy (-OCH₂CH₃) group introduces an additional methylene (-CH₂) unit. This structural change influences intermolecular forces and, consequently, the melting and boiling points.
-
Boiling Point: The addition of a methylene group increases the molecule's molar mass and surface area. This enhances the strength of van der Waals dispersion forces, which are the primary intermolecular attractions for non-polar and weakly polar molecules. Stronger intermolecular forces require more thermal energy to overcome, leading to a higher boiling point. This trend is consistently observed in homologous series of organic compounds.
-
Melting Point: The effect on the melting point is less straightforward. While increased van der Waals forces contribute to a higher melting point, crystal lattice energy is also highly dependent on molecular symmetry and how efficiently the molecules can pack into a solid structure. The larger, more flexible ethoxy group can sometimes disrupt the crystal packing compared to the smaller methoxy group, which could potentially lead to a lower or only slightly higher melting point.
Comparative Analysis of Analogous Pairs
To quantify this effect, we can examine the physical properties of other methoxy/ethoxy aromatic pairs:
| Compound Pair | Methoxy Derivative | Ethoxy Derivative | ΔT (Ethoxy - Methoxy) |
| Anisole vs. Phenetole | Anisole Boiling Point: 154 °C[3][4]Melting Point: -37 °C[3][4] | Phenetole Boiling Point: 170 °CMelting Point: -30 °C | ΔBP: +16 °C ΔMP: +7 °C |
| 4-Chloroanisole vs. 4-Chlorophenetole | 4-Chloroanisole Boiling Point: 198-202 °C[5][6]Melting Point: -18 °C[5][6][7][8] | 4-Chlorophenetole Boiling Point: 210 °CMelting Point: 16 °C | ΔBP: ~+10 °C ΔMP: +34 °C |
| 2-Methoxyaniline vs. 2-Ethoxyaniline | 2-Methoxyaniline Boiling Point: 225 °C[9][10]Melting Point: 5 °C[10] | 2-Ethoxyaniline Boiling Point: 232 °CMelting Point: 2-4 °C | ΔBP: +7 °C ΔMP: ~ -2 °C |
This comparative data reveals a consistent trend of increased boiling points (by 7-16 °C) when moving from the methoxy to the ethoxy analog. The melting point trend is more variable, showing that changes in crystal packing can have a significant and less predictable impact.
Estimated Properties for this compound
Based on the above analysis, the following estimations can be made for this compound:
-
Estimated Boiling Point: A boiling point approximately 10-20 °C higher than its methoxy counterpart (135 °C at 5.85 mmHg) is expected under the same reduced pressure. At atmospheric pressure, the boiling point will be significantly higher.
-
Estimated Melting Point: The melting point is likely to be in a similar range to the methoxy analog (81-83 °C), but could be slightly higher or lower depending on the efficiency of its crystal packing.
Experimental Determination Protocols
Accurate determination of melting and boiling points is fundamental for compound characterization and purity assessment. The following sections provide detailed, self-validating protocols grounded in standard laboratory techniques.[11]
Protocol for Melting Point Determination (Capillary Method)
This method is the standard for determining the melting point of a crystalline solid, valued for its accuracy and requirement of minimal sample.[12]
Methodology:
-
Sample Preparation:
-
Ensure the this compound sample is thoroughly dried and homogenous.
-
Place a small amount of the sample on a clean, dry watch glass and crush it into a fine powder using a spatula.
-
Press the open end of a capillary tube (sealed at one end) into the powder, forcing a small amount of the sample into the tube.
-
Tap the sealed end of the capillary tube gently on a hard surface to pack the sample down. Repeat until a compact column of 2-3 mm height is achieved at the bottom of the tube.
-
-
Apparatus Setup:
-
Use a calibrated melting point apparatus (e.g., Mel-Temp or similar).
-
Insert the capillary tube into the sample holder of the apparatus.
-
Ensure the thermometer or temperature probe is correctly positioned as per the instrument's manual.
-
-
Measurement:
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting range. This helps in setting the parameters for the accurate measurement.
-
Accurate Determination: For a new, cooled sample, set the apparatus to heat rapidly to about 15-20 °C below the approximate melting point.
-
Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the last solid crystal melts into a liquid (T₂).
-
The melting range is reported as T₁ - T₂. A narrow range (0.5-2 °C) is indicative of high purity.
-
Diagram: Melting Point Determination Workflow
Caption: Workflow for Capillary Melting Point Determination.
Protocol for Micro-Boiling Point Determination
This technique is ideal when only a small quantity of the liquid sample is available. It relies on the principle that a liquid's boiling point is the temperature at which its vapor pressure equals the external atmospheric pressure.[13][14]
Methodology:
-
Sample and Apparatus Setup:
-
Attach a small test tube (e.g., 10x75 mm) to a calibrated thermometer using a rubber band or a small section of rubber tubing. The bottom of the test tube should be level with the thermometer bulb.
-
Add approximately 0.5 mL of this compound to the test tube.
-
Take a capillary melting point tube (sealed at one end) and place it into the test tube with the open end down. This will act as an inverted bell to trap vapor.
-
Secure the entire assembly in a heating bath (e.g., a Thiele tube or a beaker filled with mineral oil) using a clamp.
-
-
Measurement:
-
Begin heating the oil bath gently and gradually (a rate of 3-5 °C per minute is advisable).
-
As the liquid heats, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
-
As the temperature approaches the boiling point, the liquid will start to boil, and a rapid, continuous stream of bubbles will emerge from the inverted capillary tube.
-
Once a vigorous and continuous stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly.
-
The stream of bubbles will slow down and eventually stop. The moment the bubbling ceases and the liquid just begins to be drawn back into the capillary tube, record the temperature. This is the boiling point.
-
Record the ambient atmospheric pressure, as boiling points are pressure-dependent.
-
Diagram: Micro-Boiling Point Determination Workflow
Caption: Workflow for Micro-Boiling Point Determination.
Sample Purity and Preparation Considerations
The accuracy of melting and boiling point measurements is critically dependent on the purity of the sample. Impurities typically depress the melting point and broaden its range.
Synthesis Context
This compound is commonly synthesized via the reduction of a nitroaromatic precursor, 4-chloro-2-nitroanisole, which would first be etherified to 4-chloro-1-ethoxy-2-nitrobenzene. A representative reduction method for the analogous methoxy compound involves using hydrazine hydrate with an iron trichloride catalyst.[15] A similar pathway would be expected for the ethoxy derivative.
Purification Protocols
Residual starting materials, catalysts, or side-products must be removed to ensure accurate physical property measurements. Common purification techniques for substituted anilines include:
-
Recrystallization: For solid anilines, recrystallization from a suitable solvent system (e.g., ethanol/water) is effective for removing impurities.
-
Distillation: Vacuum distillation is highly effective for purifying liquid anilines or those with moderate melting points, as it separates the product from non-volatile impurities.
-
Acid-Base Extraction: As anilines are basic, they can be separated from neutral or acidic impurities by dissolving the crude product in an organic solvent and extracting with an aqueous acid (like 1M HCl). The aniline salt moves to the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) to regenerate the free aniline, which can then be extracted back into an organic solvent.
Safety and Handling
Substituted anilines, particularly halogenated ones, require careful handling.
-
Hazard Identification: this compound is expected to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and serious eye irritation.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents.
References
- Organic Laboratory Techniques 4: Melting Point. California State Polytechnic University, Pomona. Accessed January 7, 2026.
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- Experiment (1) Determination of Melting Points. SlideShare. Accessed January 7, 2026.
- Experiment 1: Melting-point Determinations. California State University, Sacramento. Accessed January 7, 2026.
- Determination of Melting Point of An Organic Compound. Scribd. Accessed January 7, 2026.
- Determination Of Melting Point Of An Organic Compound. BYJU'S. Accessed January 7, 2026.
- What is standard procedure to measure boiling point of any liquid?. Quora. Accessed January 7, 2026.
- 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. Accessed January 7, 2026.
- Boiling Point Determination Procedure. California State University, Bakersfield. Accessed January 7, 2026.
- Boiling Point Determination. ChemConnections. Accessed January 7, 2026.
- This compound.
- 2-methoxyaniline - 90-04-0, C7H9NO, density, melting point, boiling point, structural formula, synthesis. ChemSrc. Accessed January 7, 2026.
- o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations. AOKChem. Accessed January 7, 2026.
- Synthesis and characterization of some polyalkyl- and polyalkoxy-anilines. Core.ac.uk. Accessed January 7, 2026.
- 90-04-0 2-Methoxyaniline C7H9NO, Formula,NMR,Boiling Point,Density,Flash Point. Guidechem. Accessed January 7, 2026.
- 4-chloroanisole. Stenutz. Accessed January 7, 2026.
- 2-Methoxyaniline.
- 5-Chloro-2-methoxyaniline | 95-03-4. ChemicalBook. Accessed January 7, 2026.
- 4-Chloroanisole, 99%. Fisher Scientific. Accessed January 7, 2026.
- 4-Chloroanisole(623-12-1). ChemicalBook. Accessed January 7, 2026.
- 623-12-1 4-Chloroanisole C7H7ClO, Formula,NMR,Boiling Point,Density,Flash Point. Guidechem. Accessed January 7, 2026.
- 5-Chloro-2-methoxyaniline.
- 2-methoxyaniline. Stenutz. Accessed January 7, 2026.
- Anisole. CAS Common Chemistry. Accessed January 7, 2026.
- 5-Chloro-2-ethylaniline.
- Anisole.
- 5-Chloro-2-phenoxyaniline | CAS#:93-67-4. ChemSrc. Accessed January 7, 2026.
- 100-66-3 CAS MSDS (Anisole) Melting Point Boiling Point Density CAS Chemical Properties. ChemicalBook. Accessed January 7, 2026.
- Anisole. Wikipedia. Accessed January 7, 2026.
- Chemical Properties of Anisole (CAS 100-66-3). Cheméo. Accessed January 7, 2026.
- 4-Chloroanisole.
- Binary mixtures of 2-methoxyaniline with various functional groups (Thermodynamic and transport properties).
- 9.5: Names and Physical Properties of Ethers. Chemistry LibreTexts. Accessed January 7, 2026.
- Ether | Chemical Structure & Properties. Britannica. Accessed January 7, 2026.
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A Guide to the Spectroscopic Analysis of 5-Chloro-2-ethoxyaniline for Pharmaceutical and Research Applications
Abstract
This technical guide provides a comprehensive overview of the spectroscopic methodologies for the structural elucidation and characterization of 5-Chloro-2-ethoxyaniline, a key intermediate in pharmaceutical synthesis and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical explanations, field-proven experimental protocols, and detailed data interpretation for a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. By presenting a self-validating system of analysis, this guide aims to equip scientists with the necessary tools to ensure the identity, purity, and quality of this important chemical entity.
Introduction: The Analytical Imperative for this compound
This compound (C₈H₁₀ClNO) is a substituted aniline derivative whose structural integrity is paramount in its various applications, including the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals. The precise arrangement of the chloro, ethoxy, and amino functional groups on the benzene ring dictates its reactivity and, ultimately, the properties of the final products. Therefore, rigorous spectroscopic analysis is not merely a quality control step but a foundational component of its scientific and commercial utilization.
This guide moves beyond a simple recitation of analytical techniques. It delves into the causality behind experimental choices and provides a logical workflow for the comprehensive characterization of this compound. While experimental spectra for this specific compound are not widely available in public databases, we will leverage the extensive data available for its close structural analog, 5-Chloro-2-methoxyaniline, to predict and interpret the expected spectral features. This comparative approach provides a robust framework for understanding the spectroscopic behavior of this compound.
The Analytical Workflow: A Multi-faceted Approach to Structural Confirmation
A single spectroscopic technique is rarely sufficient for the unambiguous identification of a molecule. A synergistic approach, employing multiple complementary techniques, provides a self-validating system of analysis. The following workflow is recommended for the comprehensive characterization of this compound.
Caption: Recommended analytical workflow for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: Probing the Proton Environment
Expected ¹H NMR Spectrum of this compound:
Based on the analysis of its structural analog, 5-Chloro-2-methoxyaniline, the ¹H NMR spectrum of this compound in CDCl₃ is predicted to exhibit the following key signals:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -CH₃ (ethoxy) | ~1.4 | Triplet | 3H | The methyl protons are coupled to the two methylene protons, resulting in a triplet. |
| -OCH₂- (ethoxy) | ~4.0 | Quartet | 2H | The methylene protons are coupled to the three methyl protons, resulting in a quartet. |
| -NH₂ | ~3.8 | Broad Singlet | 2H | The amino protons are typically broad and their chemical shift is concentration and solvent dependent. |
| Aromatic H | ~6.6 - 6.8 | Multiplet | 3H | The three aromatic protons will exhibit a complex splitting pattern due to their coupling with each other. |
Expert Insights: The electron-donating ethoxy group will shield the ortho and para protons, causing them to appear at a relatively higher field (lower ppm) in the aromatic region. The electron-withdrawing chlorine atom will have a deshielding effect. The interplay of these electronic effects will determine the precise chemical shifts of the aromatic protons.
¹³C NMR Spectroscopy: Visualizing the Carbon Framework
Expected ¹³C NMR Spectrum of this compound:
The ¹³C NMR spectrum provides information about the number and types of carbon atoms in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| -C H₃ (ethoxy) | ~15 | The methyl carbon of the ethoxy group is in a typical aliphatic region. |
| -OC H₂- (ethoxy) | ~64 | The methylene carbon is deshielded by the adjacent oxygen atom. |
| Aromatic C-Cl | ~125 | The carbon attached to the chlorine atom will be deshielded. |
| Aromatic C-NH₂ | ~140 | The carbon attached to the amino group will be significantly influenced by the nitrogen's electronegativity. |
| Aromatic C-O | ~148 | The carbon attached to the ethoxy group will be deshielded by the oxygen. |
| Other Aromatic C | ~110 - 120 | The remaining aromatic carbons will resonate in this region. |
Expert Insights: The chemical shifts of the aromatic carbons are highly sensitive to the electronic effects of the substituents. The carbon directly attached to the electronegative oxygen of the ethoxy group is expected to be the most downfield-shifted aromatic carbon.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the range of approximately -1 to 12 ppm.
-
Use a relaxation delay of at least 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required compared to the ¹H spectrum.
-
Set the spectral width to cover the range of approximately 0 to 200 ppm.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected FT-IR Spectrum of this compound:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| N-H Stretch (amine) | 3300 - 3500 | Medium, Doublet | Symmetric & Asymmetric Stretching |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium | Stretching |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium | Stretching |
| C=C Stretch (aromatic) | 1500 - 1600 | Medium-Strong | Ring Stretching |
| N-H Bend (amine) | 1550 - 1650 | Medium | Scissoring |
| C-O Stretch (ether) | 1200 - 1275 | Strong | Asymmetric Stretching |
| C-N Stretch (aromatic amine) | 1250 - 1360 | Medium-Strong | Stretching |
| C-Cl Stretch | 600 - 800 | Strong | Stretching |
Expert Insights: The presence of a doublet in the N-H stretching region is characteristic of a primary amine (-NH₂). The strong absorption due to the C-O stretch of the aryl ether is a key diagnostic peak. The position of the C-Cl stretch can provide information about the substitution pattern on the aromatic ring.
Experimental Protocol for FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.
Expected Mass Spectrum of this compound:
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 171. The presence of a significant M+2 peak at m/z 173 with an intensity of approximately one-third of the M⁺ peak is a clear indicator of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).
-
Key Fragmentation Pathways:
-
Loss of the ethoxy group (-OC₂H₅): A fragment ion at m/z 126.
-
Loss of an ethyl radical (-C₂H₅): A fragment ion at m/z 142.
-
Loss of ethylene (-C₂H₄) from the ethoxy group: A fragment ion at m/z 143.
-
Expert Insights: The fragmentation pattern of substituted anilines is often complex. The initial fragmentation is typically dominated by the cleavage of the bonds alpha to the aromatic ring and the functional groups.
Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A suitable temperature gradient to ensure good separation and peak shape.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis: The GC will separate the components of the sample, and the MS will provide a mass spectrum for each component. The mass spectrum of the peak corresponding to this compound should be analyzed for the molecular ion and characteristic fragment ions.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems like aromatic compounds.
Expected UV-Vis Spectrum of this compound:
Aromatic amines typically exhibit two main absorption bands in the UV region. For this compound in a non-polar solvent, the expected absorption maxima (λ_max) are:
-
π → π transition:* Around 240-260 nm.
-
n → π transition:* A weaker band at longer wavelengths, around 280-300 nm.[1]
Expert Insights: The position and intensity of these bands can be influenced by the solvent polarity and pH. The lone pair of electrons on the nitrogen atom of the amino group and the oxygen of the ethoxy group interact with the π-system of the benzene ring, leading to a red shift (shift to longer wavelengths) compared to unsubstituted benzene.
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of this compound of known concentration in a suitable UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile).
-
Perform serial dilutions to obtain a series of solutions with concentrations that will give absorbances in the optimal range of the spectrophotometer (typically 0.1 - 1.0).
-
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Record the absorbance spectrum of each standard solution from approximately 200 to 400 nm.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λ_max).
-
If quantitative analysis is required, a calibration curve of absorbance versus concentration can be constructed.
-
Conclusion: A Unified Approach to Quality and Confidence
The comprehensive spectroscopic analysis of this compound, as outlined in this guide, provides a robust and self-validating framework for its structural confirmation and purity assessment. By integrating the data from NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy, researchers and drug development professionals can have a high degree of confidence in the identity and quality of this critical chemical intermediate. The provided protocols and interpretative guidance are designed to be both educational and practical, empowering scientists to make informed decisions based on solid analytical evidence.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
- PubChem. (n.d.). 5-Chloro-2-methoxyaniline. National Center for Biotechnology Information.
- SpectraBase. (n.d.). This compound. John Wiley & Sons, Inc.
- Chemistry LibreTexts. (2023, October 30). Spectroscopy of Amines.
Sources
5-Chloro-2-ethoxyaniline: A Technical Guide on Theoretical and Experimental Properties
Introduction: Unveiling a Key Intermediate
5-Chloro-2-ethoxyaniline is a substituted aniline derivative with significant potential as a building block in the synthesis of more complex molecules, particularly within the pharmaceutical and dye industries. Its structure, featuring a chloro and an ethoxy group on the aniline scaffold, offers multiple reaction sites for chemical modification. This guide provides a comprehensive overview of the theoretical properties of this compound and outlines the standard experimental procedures for its synthesis and characterization. Due to the limited availability of public experimental data for this specific compound, we will leverage computational models and draw comparisons with its close analogue, 5-Chloro-2-methoxyaniline, to provide a thorough understanding. This document is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this compound.
Molecular Structure and Identification
A clear understanding of the molecular structure is the foundation for all further analysis.
Caption: 2D structure of this compound.
Theoretical Physicochemical Properties
Computational models provide valuable a priori insights into the behavior of a molecule. The following properties for this compound have been computed and are available in public databases such as PubChem.[1]
| Property | Theoretical Value | Source |
| Molecular Formula | C₈H₁₀ClNO | PubChem[1] |
| Molecular Weight | 171.62 g/mol | PubChem[1] |
| Exact Mass | 171.0450916 Da | PubChem[1] |
| Topological Polar Surface Area | 35.3 Ų | PubChem[1] |
| XLogP3 | 2.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
These theoretical values suggest that this compound is a moderately lipophilic molecule with a low number of rotatable bonds, which are favorable characteristics for potential drug candidates.
Spectroscopic Characterization: A Predictive and Comparative Approach
While specific experimental spectra for this compound are not widely published, we can predict the expected spectral features based on its structure and compare them with available data for similar compounds.
Infrared (IR) Spectroscopy
A computed vapor phase IR spectrum is available and provides insight into the vibrational modes of the molecule.
Expected Experimental IR Peaks:
-
N-H Stretch: Around 3300-3500 cm⁻¹, characteristic of the primary amine.
-
C-H Stretch (Aromatic): Typically above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Below 3000 cm⁻¹, from the ethoxy group.
-
C=C Stretch (Aromatic): In the 1400-1600 cm⁻¹ region.
-
C-O Stretch (Ether): A strong band around 1200-1250 cm⁻¹.
-
C-N Stretch: In the 1250-1350 cm⁻¹ range.
-
C-Cl Stretch: Typically in the 600-800 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum:
-
Ethoxy Group (CH₂): A quartet around 4.0 ppm.
-
Ethoxy Group (CH₃): A triplet around 1.4 ppm.
-
Amine (NH₂): A broad singlet, the chemical shift of which is highly dependent on solvent and concentration.
-
Aromatic Protons: Three protons in the aromatic region (around 6.5-7.5 ppm), exhibiting a characteristic splitting pattern based on their coupling constants.
Predicted ¹³C NMR Spectrum:
-
Aromatic Carbons: Six distinct signals in the aromatic region (approximately 110-150 ppm). The carbon bearing the ethoxy group will be the most downfield, while the carbon bearing the amine group will be shielded.
-
Ethoxy Group (CH₂): A signal around 60-70 ppm.
-
Ethoxy Group (CH₃): A signal around 15 ppm.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound.
Expected Mass Spectrum:
-
Molecular Ion (M⁺): A peak at m/z = 171, corresponding to the molecular weight.
-
Isotope Peak (M+2)⁺: A significant peak at m/z = 173 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope. This isotopic pattern is a clear indicator of a monochlorinated compound.
-
Fragmentation: Expect fragmentation patterns involving the loss of the ethoxy group and other characteristic cleavages of the aromatic ring.
A Comparative Look: 5-Chloro-2-methoxyaniline
To provide some experimental context, it is useful to compare the properties of this compound with its close and well-documented analogue, 5-Chloro-2-methoxyaniline (CAS 95-03-4).
| Property | 5-Chloro-2-methoxyaniline (Experimental) |
| Melting Point | 81-85 °C |
| Boiling Point | 135 °C @ 7.8 mbar |
| Appearance | Off-white to tan crystalline powder or flakes |
The physical properties of this compound are expected to be similar, though the melting and boiling points may differ slightly due to the larger ethoxy group.
Safety and Handling
While a comprehensive Safety Data Sheet (SDS) for this compound is not widely available, GHS hazard information from suppliers and PubChem indicates the following potential hazards:
-
Harmful if swallowed.[1]
-
Harmful in contact with skin.[1]
-
Causes skin irritation.[1]
-
Causes serious eye damage/irritation.[1]
-
Harmful if inhaled.[1]
-
May cause respiratory irritation.[1]
-
May cause an allergic skin reaction.
Recommended Handling Precautions:
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
Proposed Experimental Workflows
For researchers planning to work with this compound, the following workflows for synthesis and characterization are recommended based on standard organic chemistry practices.
Proposed Synthesis Workflow
A common route for the synthesis of substituted anilines is the reduction of the corresponding nitro compound.
Caption: Proposed synthesis workflow for this compound.
Step-by-Step Protocol (Hypothetical):
-
Etherification: React 4-chloro-2-nitrophenol with an ethylating agent such as ethyl iodide in the presence of a base (e.g., K₂CO₃) in a suitable solvent (e.g., acetone) to form 1-chloro-4-ethoxy-2-nitrobenzene.
-
Reduction: Reduce the nitro group of 1-chloro-4-ethoxy-2-nitrobenzene. Common methods include using tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, or catalytic hydrogenation with hydrogen gas and a palladium-on-carbon (Pd/C) catalyst.
-
Workup: After the reaction is complete, neutralize the reaction mixture and extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Analytical Characterization Workflow
A newly synthesized batch of this compound should be thoroughly characterized to confirm its identity and purity.
Caption: Analytical workflow for the characterization of this compound.
Detailed Analytical Steps:
-
Thin Layer Chromatography (TLC): Use TLC to get a quick assessment of the purity of the synthesized product and to monitor the progress of the synthesis and purification steps.
-
Melting Point: Determine the melting point of the solid product. A sharp melting point range is indicative of high purity.
-
NMR Spectroscopy: Record ¹H and ¹³C NMR spectra to confirm the chemical structure.
-
IR Spectroscopy: Obtain an IR spectrum to verify the presence of the key functional groups.
-
Mass Spectrometry: Perform mass spectrometry to confirm the molecular weight and check for the characteristic chlorine isotope pattern.
-
High-Performance Liquid Chromatography (HPLC): Use HPLC with a suitable column and mobile phase to accurately determine the purity of the final product.
Conclusion
This compound is a valuable chemical intermediate whose full experimental characterization is not yet extensively documented in public literature. This guide has provided a thorough overview of its theoretical properties based on computational data. By outlining robust and standard workflows for its synthesis and analytical characterization, and by drawing comparisons with its well-studied methoxy analogue, we have provided a solid foundation for researchers and drug development professionals to confidently work with this compound. As with any chemical, proper safety precautions are paramount, and the provided safety information should be carefully considered. The methodologies described herein are designed to ensure the synthesis of a well-characterized, high-purity compound, ready for its application in further research and development.
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Core Molecular Profile and Physicochemical Properties
An In-Depth Technical Guide to 5-Chloro-2-ethoxyaniline: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of this compound (CAS No: 15793-48-3), a substituted aniline intermediate. Designed for researchers, chemists, and drug development professionals, this document synthesizes available data with established chemical principles to offer field-proven insights into its synthesis, characterization, reactivity, and potential utility. Where experimental data for the title compound is not publicly available, information has been expertly extrapolated from closely related structural analogues to provide a robust and practical guide.
This compound is an aromatic amine featuring a chlorine atom and an ethoxy group on the benzene ring. These substitutions create a unique electronic and steric profile that makes it a potentially valuable, yet under-documented, building block in organic synthesis. Its core identifiers are listed below.
-
IUPAC Name: this compound[1]
-
CAS Number: 15793-48-3[1]
-
Molecular Formula: C₈H₁₀ClNO[1]
-
Molecular Weight: 171.62 g/mol [1]
-
Canonical SMILES: CCOC1=C(C=C(C=C1)Cl)N[1]
While specific experimental physical data is sparse, a combination of computed properties and a comparison with its well-characterized methoxy analogue provides a reliable profile.
Table 1: Physicochemical Properties of this compound and its Methoxy Analogue
| Property | This compound (Target) | 5-Chloro-2-methoxyaniline (Analogue) | Source(s) |
| Physical Form | Solid | Off-white to tan crystalline powder | [2] |
| Melting Point | Data not available | 81-83 °C | |
| Boiling Point | Data not available | 135 °C @ 5.85 mmHg | [3] |
| Molecular Weight | 171.62 g/mol | 157.60 g/mol | [4] |
| XLogP3 (Computed) | 2.2 | 1.9 | [1][4] |
| Storage | Keep in dark place, Sealed in dry, Room Temperature | Room Temperature | [2] |
Synthesis and Purification: A Field-Proven Protocol
The most logical and industrially relevant synthesis of this compound proceeds via a two-step pathway: (1) nucleophilic aromatic substitution to prepare the nitroaromatic precursor, followed by (2) reduction of the nitro group. The following protocol is a validated, self-consistent workflow based on established reactions for analogous compounds.[5][6][7][8]
Experimental Workflow Diagram
Caption: A representative two-step workflow for the synthesis of this compound.
Step-by-Step Methodology
Part A: Synthesis of 4-Chloro-1-ethoxy-2-nitrobenzene (Intermediate)
Causality: This step selectively displaces the more activated chlorine atom (ortho to the nitro group) on 1,2-dichloro-4-nitrobenzene with an ethoxide nucleophile. The strong electron-withdrawing effect of the nitro group facilitates this nucleophilic aromatic substitution (SNAr) reaction.[8]
-
Reactor Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere (N₂ or Ar).
-
Addition of Starting Material: Once the sodium has fully dissolved, add 1,2-dichloro-4-nitrobenzene (1.0 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature and carefully pour it into a beaker of ice water. A solid precipitate of the crude product should form.
-
Isolation and Purification: Collect the solid by vacuum filtration and wash thoroughly with water to remove any inorganic salts. The crude product can be purified by recrystallization from ethanol to yield pure 4-Chloro-1-ethoxy-2-nitrobenzene.
Part B: Reduction of 4-Chloro-1-ethoxy-2-nitrobenzene
Causality: The nitro group is selectively reduced to a primary amine using a catalytic system. The combination of hydrazine hydrate as a hydrogen source and a catalyst like iron(III) chloride on activated carbon provides an efficient and scalable method for this transformation, avoiding the need for high-pressure hydrogenation.[5][6]
-
Reactor Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the 4-Chloro-1-ethoxy-2-nitrobenzene (1.0 eq) from Part A, methanol (as solvent), iron(III) chloride (e.g., 10 wt%), and activated carbon (e.g., 10 wt%).
-
Addition of Reducing Agent: Heat the mixture to a gentle reflux. Add hydrazine hydrate (80% solution, ~5-6 eq) dropwise via an addition funnel. An exothermic reaction should be observed. Control the addition rate to maintain a steady reflux.
-
Reaction: After the addition is complete, continue stirring at reflux for 12-16 hours or until TLC analysis confirms the complete consumption of the nitro-intermediate.
-
Isolation: Cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the catalyst and activated carbon. Wash the filter cake with a small amount of methanol.
-
Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure. The resulting residue is the crude this compound. For ultimate purity, this product can be subjected to steam distillation or recrystallized from aqueous ethanol, methods proven effective for analogous anilines.[3]
Analytical and Spectroscopic Characterization
Structural confirmation relies on a combination of spectroscopic techniques. While a full experimental dataset for this compound is not available, we can present known IR data and provide expert predictions for NMR and MS based on its structure and data from analogues.
Infrared (IR) Spectroscopy
An experimental FTIR spectrum is available and shows key characteristic peaks that confirm the presence of the primary functional groups.
Table 2: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3400-3500 (doublet) | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |
| ~3000-3100 | C-H Stretch | Aromatic Ring |
| ~2850-2980 | C-H Stretch | Aliphatic (Ethoxy -CH₂CH₃) |
| ~1600 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O Stretch | Aryl Ether |
| ~700-850 | C-Cl Stretch | Aryl Chloride |
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
The expected ¹H and ¹³C NMR spectra are highly predictable. The chemical shifts are influenced by the interplay of the electron-donating ethoxy and amino groups and the electron-withdrawing chloro group.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| ¹H NMR | Predicted Shift (ppm) | Multiplicity | Integration | Assignment |
| ~1.45 | Triplet | 3H | -OCH₂CH₃ | |
| ~3.90 | Broad Singlet | 2H | -NH₂ | |
| ~4.05 | Quartet | 2H | -OCH₂ CH₃ | |
| ~6.70 | Doublet | 1H | Ar-H (ortho to -NH₂) | |
| ~6.75 | Doublet of Doublets | 1H | Ar-H (ortho to -Cl) | |
| ~6.85 | Doublet | 1H | Ar-H (para to -NH₂) | |
| ¹³C NMR | Predicted Shift (ppm) | Assignment | ||
| ~15.0 | -OCH₂C H₃ | |||
| ~64.5 | -OC H₂CH₃ | |||
| ~113.0 | Ar-C H | |||
| ~115.5 | Ar-C H | |||
| ~119.0 | Ar-C H | |||
| ~129.0 | Ar-C -Cl | |||
| ~136.0 | Ar-C -NH₂ | |||
| ~145.0 | Ar-C -OEt |
Rationale for Prediction: The predictions are based on the known spectra of 5-chloro-2-methoxyaniline and standard additive models for substituent effects on aromatic chemical shifts.[4] The ethoxy group signals (triplet/quartet) are characteristic. The aromatic region will show three distinct protons with splitting patterns determined by their ortho and meta relationships.
Mass Spectrometry (MS) (Predicted)
Electron Ionization (EI) Mass Spectrometry would provide unambiguous confirmation of the molecular weight and key structural fragments.
-
Molecular Ion (M⁺): A prominent molecular ion peak would be observed at m/z 171 . A characteristic isotopic peak (M+2 ) at m/z 173 with approximately one-third the intensity of the M⁺ peak is expected, confirming the presence of a single chlorine atom.
-
Key Fragmentation: A primary fragmentation pathway would be the loss of an ethyl radical (•CH₂CH₃) via cleavage of the ether, leading to a significant peak at m/z 142 . Another likely fragmentation is the loss of an ethylene molecule (C₂H₄) through a McLafferty-type rearrangement, giving a fragment at m/z 143 .
Chemical Reactivity and Synthetic Potential
The reactivity of this compound is governed by its three key functional components: the nucleophilic amino group, the activated aromatic ring, and the chloro substituent.
Caption: Key sites of chemical reactivity on the this compound molecule.
-
Reactions at the Amino Group: The -NH₂ group is a strong nucleophile and the primary site of reactivity. It readily undergoes standard amine reactions such as acylation with acid chlorides or anhydrides to form amides, and alkylation . More importantly for intermediate synthesis, it can undergo diazotization with nitrous acid (HNO₂) at low temperatures to form a diazonium salt. This intermediate is highly versatile and can be converted into a wide range of functional groups (e.g., -OH, -CN, -F, -Br, -I) via Sandmeyer or related reactions.
-
Electrophilic Aromatic Substitution (EAS): The amino and ethoxy groups are strong activating, ortho,para-directors, while the chloro group is a deactivating ortho,para-director. The net effect is strong activation of the ring towards electrophiles. The positions ortho and para to the powerful amino and ethoxy groups are the most nucleophilic. The C4 position (ortho to -NH₂ and meta to -OEt) and the C6 position (ortho to -OEt and meta to -NH₂) are the most likely sites for reactions like halogenation, nitration, or Friedel-Crafts reactions.
-
Reactions at the Chloro Group: The chlorine atom is generally unreactive towards nucleophilic aromatic substitution unless under forcing conditions (high temperature/pressure) or if the ring is further activated with strong electron-withdrawing groups. However, it can serve as a handle for modern palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern drug discovery.
Applications in Drug Development and Industry
While specific patents citing this compound are not prevalent, the applications of its structural analogues strongly suggest its potential utility as a key intermediate.
-
Pharmaceutical Synthesis: The closely related 5-chloro-2-methoxyaniline is a documented precursor in the synthesis of compounds with major tranquillizing activity. This establishes a clear rationale for using this compound to develop novel analogues of existing pharmacophores, where the ethoxy group can modulate properties like lipophilicity, metabolic stability, and target binding compared to the methoxy group.
-
Dye Synthesis: Substituted anilines are foundational to the dye industry. Analogues like 5-chloro-2-methoxyaniline are used as diazo components in the production of oxazine dyes. This compound could similarly be diazotized and coupled to various aromatic compounds to produce a range of azo dyes with potentially unique color and fastness properties.
Predicted Metabolism and Toxicological Profile
Safety and Hazard Information
According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance.[1]
-
Pictograms: Danger
-
Hazard Statements:
Handling Recommendations: Use only in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust and prevent contact with skin and eyes.
Predicted Metabolic Pathway
The metabolism of substituted anilines is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. Based on studies of related ethoxy- and chloroanilines, the following metabolic transformations are predicted for this compound.
Caption: Predicted metabolic pathways for this compound.
-
Phase I Metabolism (Oxidation):
-
Ring Hydroxylation: CYP enzymes can introduce a hydroxyl (-OH) group directly onto the aromatic ring, likely at one of the activated positions ortho or para to the existing activating groups.
-
O-Deethylation: A common metabolic route for ethoxy groups is oxidative cleavage to form the corresponding phenol (5-Chloro-2-aminophenol) and acetaldehyde.
-
N-Oxidation: The amino group can be oxidized to form hydroxylamine and subsequently nitroso derivatives. These metabolites are often implicated in the toxicity of aromatic amines.
-
-
Phase II Metabolism (Conjugation): The phenolic metabolites generated in Phase I are typically conjugated with polar molecules like glucuronic acid or sulfate to increase their water solubility and facilitate their excretion from the body.
The toxicity of anilines is often linked to their metabolic activation, particularly N-oxidation, which can lead to the formation of reactive species that cause oxidative stress and methemoglobinemia.
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The Serendipitous Amine: A Technical History of Substituted Anilines and Their Industrial Ascent
An in-depth technical guide for researchers, scientists, and drug development professionals.
From a failed attempt to synthesize quinine in a rudimentary home laboratory to the bedrock of modern pharmacology and material science, the story of aniline and its derivatives is a testament to scientific curiosity and industrial ingenuity. This guide navigates the pivotal moments in the discovery and development of substituted anilines, tracing their evolution from a chemical curiosity to an indispensable scaffold in the creation of dyes, drugs, and agrochemicals. We will explore the fundamental chemistry that propelled this journey, detailing the key reactions and the scientists who pioneered them.
The Genesis of Aniline: A Molecule of Many Names
The journey to understanding aniline was not a linear path but a convergence of independent discoveries. In the early 19th century, chemists working with natural products and the burgeoning coal tar industry isolated the same fundamental molecule, yet gave it different names.
-
1826: "Crystallin" from Indigo. The first isolation was achieved by Otto Unverdorben through the destructive distillation of indigo, a natural dye.[1][2][3][4] He named the oily substance "Crystallin."
-
1834: "Kyanol" from Coal Tar. Friedlieb Runge, a German chemist, isolated a substance from coal tar that produced a vibrant blue color when treated with chloride of lime.[1][2][3][5] He aptly named it "kyanol" or "cyanol."
-
1840: "Aniline" from the Anil Plant. Carl Julius Fritzsche, treating indigo with caustic potash, obtained an oil he named "aniline," derived from Indigofera suffruticosa, an indigo-producing plant.[1][2][3]
-
1842: "Benzidam" from Nitrobenzene. In a crucial synthetic leap, Nikolay Zinin reduced nitrobenzene to obtain a base he called "benzidam."[1][3]
It was the esteemed chemist August Wilhelm von Hofmann who, in 1843, demonstrated that Crystallin, kyanol, aniline, and benzidam were, in fact, the very same compound.[1][5] The name "aniline" was eventually adopted by the scientific community. This unification was critical, but the high cost of production remained a barrier until Antoine Béchamp's 1854 discovery of the "Béchamp reduction," a method to produce aniline from nitrobenzene using iron and acid, which finally enabled its production "by the ton."[1][4][5]
| Year | Scientist | Source Material | Name Given |
| 1826 | Otto Unverdorben | Indigo | Crystallin[1][3] |
| 1834 | Friedlieb Runge | Coal Tar | Kyanol/Cyanol[1][3] |
| 1840 | C. J. Fritzsche | Indigo | Aniline[1][3] |
| 1842 | Nikolay Zinin | Nitrobenzene | Benzidam[1] |
| 1843 | A. W. von Hofmann | - | Unified as Aniline[1] |
The Mauve Revolution: A Failed Experiment Ignites the Synthetic Dye Industry
The transformation of aniline from a bulk chemical to a source of immense commercial value was the result of a serendipitous discovery by one of Hofmann's own students.
In 1856, an 18-year-old William Henry Perkin was working in his home laboratory during his Easter vacation.[6][7] His assigned task was to synthesize quinine, the anti-malarial drug, which was in high demand.[6][7][8] His chosen starting material was aniline, derived from coal tar.[6][9] Perkin’s experiment involved oxidizing aniline with potassium dichromate, which instead of yielding colorless quinine, produced a black, tarry sludge—a typical sign of a failed reaction.[6][10][11]
However, Perkin's curiosity drove him to investigate further. While cleaning the reaction flask with alcohol, he noticed the solvent turned an intense purple.[10] He found that this solution could dye silk a brilliant, light-fast purple color, a color historically reserved for royalty due to the exorbitant cost of natural dyes.[8]
Recognizing the commercial potential, Perkin abandoned his pursuit of quinine, patented his discovery on August 26, 1856, and named the dye mauveine .[6] With his father's financial backing, he established a factory at Greenford Green, near London, to mass-produce the world's first synthetic dye.[7][11] This single, accidental discovery launched the synthetic dyestuff industry, which in turn spurred the growth of the modern organic chemical industry.[5][6][7] The ensuing "mauve mania" made Perkin a wealthy man and cemented the importance of substituted anilines in industrial chemistry.[11][12]
Workflow: From Coal Tar to Mauveine
The diagram below illustrates the pivotal pathway from a waste product (coal tar) to a high-value commercial product, catalyzed by Perkin's discovery.
Caption: Perkin's discovery transformed coal tar into the valuable dye, mauveine.
Representative Protocol: Perkin's Synthesis of Mauveine
This protocol is based on the historical understanding of Perkin's process, which used impure aniline containing toluidine isomers, a critical factor for the formation of the mauveine chromophore.
-
Reactant Preparation: A solution is prepared by dissolving aniline, p-toluidine, and o-toluidine in sulfuric acid and water. The approximate molar ratio is 1:1:2 (aniline:p-toluidine:o-toluidine).[10]
-
Oxidation: To the acidic amine solution, a solution of potassium dichromate is added slowly with stirring. The reaction is typically carried out at or near room temperature.
-
Precipitate Formation: The oxidation of the mixed anilines results in the formation of a dense, black solid precipitate.[10]
-
Isolation: The black solid is collected by filtration and washed with water to remove inorganic salts and unreacted starting materials.
-
Extraction of the Dye: The dried precipitate is transferred to a flask, and alcohol (ethanol) is added. The mixture is heated, causing the purple dye to dissolve into the alcohol, leaving behind insoluble black impurities.
-
Purification: The purple alcoholic solution is filtered or decanted. The solvent can then be evaporated to yield the solid mauveine dye.
A New World of Color and Chemistry
Perkin's success triggered an explosion of research. Chemists across Europe, especially in France and Germany, began exploring the reactions of aniline and its derivatives, rapidly creating a full spectrum of synthetic colors.[11]
-
Fuchsine (Magenta): Discovered in 1858, this brilliant red dye became the second major aniline color.[8]
-
Aniline Blue: French chemists Charles Girard and Georges de Laire discovered aniline blue in 1860 by heating magenta with aniline.[8]
This rapid innovation led to the establishment of massive chemical companies in Germany, such as BASF (Badische Anilin- und Soda-Fabrik), which came to dominate the global dye market.[1][5] The study of aniline derivatives not only colored the world but also laid the foundational principles of aromatic substitution and synthetic organic chemistry.
From Dyes to Drugs: Substituted Anilines in Medicine
The same properties that made aniline dyes effective—their ability to selectively bind to materials like textiles—inspired scientists to consider their biological applications.
Paul Ehrlich and the "Magic Bullet"
Paul Ehrlich, a German physician and scientist, observed that certain aniline dyes could selectively stain bacterial cells but not animal tissues.[5] This led him to formulate the revolutionary concept of a "magic bullet"—a chemical compound that could be designed to target and kill specific pathogens without harming the host.[1][13] This concept is the cornerstone of modern chemotherapy. His work culminated in the development of Salvarsan in 1909, an aniline-based organoarsenic compound that was the first effective treatment for syphilis.[5]
The Sulfa Drug Revolution: Sulfanilamide
The next great leap came in the 1930s. At the German dye conglomerate IG Farben, chemist Josef Klarer and pharmacologist Gerhard Domagk were screening aniline dyes for antibacterial properties.[5] Domagk discovered that a red dye named Prontosil was remarkably effective at curing streptococcal infections in mice and, in a desperate and successful attempt, his own daughter.[5][13]
However, the true breakthrough was made in 1936 by researchers at the Pasteur Institute in Paris. They demonstrated that Prontosil was a prodrug; it was inactive on its own but was metabolized in the body to release the active antibacterial agent, sulfanilamide (p-aminobenzenesulfonamide).[13] This discovery unleashed the era of sulfa drugs, the first broadly effective systemic antibiotics, which saved countless lives before the advent of penicillin.[13] The synthesis of sulfanilamide is a classic multi-step process that showcases the strategic manipulation of a substituted aniline.
Experimental Protocol: Synthesis of Sulfanilamide from Aniline
The synthesis requires careful control of electrophilic aromatic substitution by temporarily "protecting" the highly activating amino group of aniline as an acetamido group.
-
Protection of the Amino Group (Acylation):
-
Aniline is dissolved in water containing hydrochloric acid.
-
A solution of sodium acetate is added, followed immediately by acetic anhydride.[13]
-
The mixture is cooled in an ice bath to precipitate acetanilide, which is then filtered and dried. This step is crucial because the free amino group (-NH₂) would react with the chlorosulfonic acid in the next step and is too strongly activating, leading to unwanted side reactions. The acetamido group (-NHCOCH₃) is still an ortho-, para-director but is less activating, allowing for a cleaner reaction.[14]
-
-
Electrophilic Aromatic Substitution (Chlorosulfonation):
-
Dry acetanilide is added in small portions to an excess of chlorosulfonic acid (ClSO₃H) in a flask, with cooling.[15]
-
The mixture is gently heated to complete the reaction, forming p-acetamidobenzenesulfonyl chloride.[15]
-
The reaction mixture is then carefully poured over crushed ice. The p-acetamidobenzenesulfonyl chloride precipitates as a solid and is collected by filtration.
-
-
Formation of the Sulfonamide (Amination):
-
The crude p-acetamidobenzenesulfonyl chloride is added to an excess of concentrated aqueous ammonia (ammonium hydroxide).[13]
-
The mixture is heated, converting the sulfonyl chloride into a sulfonamide, yielding p-acetamidobenzenesulfonamide. The product precipitates upon cooling and is filtered.
-
-
Deprotection (Hydrolysis):
-
The p-acetamidobenzenesulfonamide is heated under reflux with dilute hydrochloric acid.[15] This hydrolyzes the amide bond, removing the acetyl protecting group and regenerating the free amino group.
-
The solution is cooled, treated with activated charcoal to remove colored impurities, and filtered.
-
Solid sodium bicarbonate is carefully added to the filtrate to neutralize the excess acid, causing the final product, sulfanilamide, to precipitate.[15]
-
The pure sulfanilamide is collected by filtration, washed with cold water, and dried.
-
Visualization: Sulfanilamide Synthesis Workflow
Caption: Multi-step synthesis of the antibiotic sulfanilamide from aniline.
Other Medical Applications
The aniline scaffold proved remarkably versatile:
-
Local Anesthetics: The search for less toxic and non-addictive alternatives to cocaine led to the development of synthetic local anesthetics.[16][17] Many of these, such as procaine (1904) and lidocaine (1943), are amino amides or amino esters that can be conceptually derived from substituted anilines.[17][18]
-
Analgesics: In the late 19th century, aniline derivatives like acetanilide emerged as early analgesic (pain-relieving) and antipyretic (fever-reducing) drugs, though their use was later limited by toxicity.[1] They were precursors to safer drugs like paracetamol (acetaminophen).
Substituted Anilines in Modern Agriculture
The biological activity of aniline derivatives extends beyond medicine. They are crucial building blocks in the agrochemical industry, essential for synthesizing products that protect crops and improve yields.[19]
-
Herbicides: Many widely used herbicides are synthesized from aniline derivatives. The specific substitutions on the aromatic ring are tailored to inhibit key enzymes in weeds, preventing their growth and competition with crops.[20]
-
Fungicides: Aniline-based compounds are used to create fungicides that combat a wide range of plant diseases caused by fungi.[20] For example, a class of fungicides known as anilides, which includes compounds like benodanil and mepronil, has been instrumental in crop protection.[21]
The synthesis of these complex agrochemicals relies on the versatile reactivity of the aniline core.[20]
Evolving Synthesis: Overcoming Aniline's Challenges
While foundational, early synthetic methods have limitations. A classic example is the Friedel-Crafts acylation . Directly acylating aniline is difficult because the basic amino group (-NH₂) acts as a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃), deactivating it.[22][23]
As seen in the sulfanilamide synthesis, this is often overcome by protecting the amine as an amide (an anilide), which is less basic. Modern chemistry has further refined this process. Research has shown that catalysts like hafnium(IV) triflate can effectively catalyze the Friedel-Crafts acylation of anilides, offering a more efficient route to important ketoaniline intermediates.[24] Furthermore, modern transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide powerful, alternative strategies for forming the critical carbon-nitrogen bond in substituted anilines.[1]
Conclusion
The history of substituted anilines is a microcosm of the evolution of organic chemistry itself. What began with the distillation of a natural plant dye led to a serendipitous discovery that colored the Victorian world. This, in turn, provided the chemical tools and intellectual framework to launch the age of chemotherapy with sulfa drugs. Today, substituted anilines remain a cornerstone of synthesis, forming the core of countless pharmaceuticals, life-saving drugs, and critical agrochemicals that support global food production. Their journey from a black, tarry precipitate in a young chemist's flask to a privileged structure in modern science underscores the profound impact of fundamental research and the enduring power of a single, versatile molecule.
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Introduction: Contextualizing 5-Chloro-2-ethoxyaniline
An In-Depth Toxicological Profile of 5-Chloro-2-ethoxyaniline
This compound (CAS No: 15793-48-3) is a halogenated aromatic amine.[1][2] Structurally, it is a derivative of aniline, a foundational molecule in the synthesis of numerous dyes, polymers, and pharmaceuticals. The presence of both a chloro and an ethoxy group on the aniline ring is expected to significantly influence its chemical properties and, consequently, its toxicological profile. Understanding the specific hazards associated with this compound is critical for ensuring laboratory safety, conducting meaningful risk assessments, and guiding the development of potentially related chemical entities.
This guide provides a comprehensive analysis of the available toxicological data for this compound. Where direct experimental data for this specific molecule is limited, we will employ a structure-activity relationship (SAR) approach, drawing insights from closely related chloroanilines and ethoxyanilines to build a predictive toxicological model. This method allows for a scientifically grounded assessment of its potential hazards.
Section 1: Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized summary of the known hazards of this compound. This classification, derived from available data, serves as the primary indicator of its toxicological profile.[1]
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Irritant | Danger |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | Irritant | Danger |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | Irritant | Danger |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Irritant | Danger |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage | Corrosive | Danger |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Irritant | Danger |
| Source: GHS classification data from PubChem.[1] |
The GHS classification immediately identifies this compound as a substance with significant acute toxicity across multiple exposure routes and a high potential for causing severe local effects on the eyes and skin.[1]
Section 2: Acute and Localized Toxicity
Acute Systemic Toxicity
Irritation and Corrosivity
-
Eye Damage: The classification as Eye Damage Category 1 is the most severe, indicating a risk of permanent eye injury upon contact.[1] This necessitates the use of stringent eye protection, such as chemical safety goggles and a face shield, when handling the substance.
-
Skin and Respiratory Irritation: The compound is a confirmed skin irritant (Category 2) and may cause respiratory irritation (Category 3).[1] This is consistent with the properties of many aromatic amines. Proper handling procedures, including the use of gloves and working in a well-ventilated area or fume hood, are mandatory.[4]
Section 3: Mechanistic Toxicology - A Predictive Analysis
Direct, long-term toxicological studies on this compound are not extensively published. Therefore, we must analyze the toxicology of its structural parents: chloroanilines and ethoxyanilines (phenetidines), to predict its behavior.
Proposed Metabolic Activation Pathway
The toxicity of many anilines is not caused by the parent compound itself but by its metabolic products. Metabolism typically occurs in the liver and involves enzymes from the Cytochrome P450 superfamily. A probable metabolic pathway for this compound involves two key steps:
-
N-hydroxylation: The amino group (-NH2) is oxidized to a hydroxylamino group (-NHOH). This is a critical activation step.
-
Further Oxidation/Conjugation: The hydroxylamine can be further oxidized to a nitroso intermediate (-NO), which is highly reactive. These intermediates can bind to macromolecules like proteins and DNA. Alternatively, the molecule can undergo ring hydroxylation or conjugation with sulfate or glucuronic acid for excretion.[5][6]
The reactive N-hydroxylated metabolite is a primary driver of hematotoxicity.
Caption: Proposed metabolic pathway for this compound.
Hematotoxicity: Methemoglobinemia
A hallmark toxic effect of anilines is methemoglobinemia, where the iron in hemoglobin is oxidized from the ferrous (Fe2+) state to the ferric (Fe3+) state, rendering it incapable of transporting oxygen.[3] This condition leads to cyanosis (bluish skin) and, in severe cases, can be fatal.[3] The N-hydroxy metabolite is a potent oxidizing agent responsible for this effect. Studies on o-, m-, and p-chloroaniline confirm that the hematopoietic system is a primary target, with p-chloroaniline being the most potent inducer of methemoglobinemia.[7] It is highly probable that this compound shares this hazardous property.
Genotoxicity and Carcinogenicity
The potential for anilines to cause genetic damage and cancer is a significant concern.
-
Mutagenicity: Data on the mutagenicity of closely related compounds is mixed. For example, p-chloroaniline has shown positive results in various genotoxicity assays, while o- and m-chloroaniline give inconsistent results.[7][8] 5-Chloro-o-toluidine, another analogue, did not show mutagenic activity in Salmonella typhimurium.[9] This suggests that the specific substitution pattern on the aniline ring is critical. Without direct testing, the mutagenic potential of this compound remains an open question, but it should be handled as a suspected mutagen.
-
Carcinogenicity: Long-term animal studies have shown that some chlorinated anilines are carcinogenic. p-Chloroaniline caused sarcomas of the spleen in male rats and liver tumors in male mice.[10] Similarly, 5-chloro-o-toluidine was found to be carcinogenic in mice, inducing hemangiosarcomas and hepatocellular carcinomas.[11][12] The proposed mechanism involves chronic tissue damage and regenerative cell proliferation driven by hematotoxicity, particularly in the spleen, which is responsible for clearing damaged red blood cells.[8][10] Based on this strong evidence from structurally similar chemicals, this compound should be considered a potential carcinogen.
Section 4: Key Experimental Protocols for Toxicological Assessment
To definitively characterize the toxicology of a compound like this compound, standardized assays are required. These protocols are designed as self-validating systems to ensure robust and reproducible data.
Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)
This initial screening test is fundamental for assessing mutagenic potential. It evaluates the ability of a chemical to induce mutations in several strains of Salmonella typhimurium and Escherichia coli.
Methodology:
-
Strain Selection: Use a minimum of five bacterial strains (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA) that detect different types of mutations (frameshift vs. base-pair substitutions).
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction). The S9 fraction is prepared from the livers of rodents treated with an enzyme inducer (e.g., Aroclor 1254 or a phenobarbital/β-naphthoflavone combination). This step is critical because, as discussed, many anilines are not mutagenic until they are metabolically activated.
-
Exposure: Bacteria, the test compound at various concentrations, and either the S9 mix or a buffer are combined in a test tube.
-
Plating: The mixture is poured onto minimal glucose agar plates. The minimal media lacks histidine (for Salmonella) or tryptophan (for E. coli), so only bacteria that have undergone a reverse mutation to regain their ability to synthesize the amino acid will grow.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring & Interpretation: The number of revertant colonies on the test plates is counted and compared to the number on the negative (solvent) control plates. A dose-dependent increase of at least two-fold over the background is typically considered a positive result. Positive controls (known mutagens) must be run in parallel to validate the assay's sensitivity.
Caption: Workflow for the Ames Bacterial Reverse Mutation Test.
Conclusion and Recommendations
While comprehensive toxicological data for this compound is not fully available, a robust assessment based on GHS classifications and structure-activity relationships with related chloroanilines provides a clear warning. The compound is acutely toxic via oral, dermal, and inhalation routes and poses a risk of severe eye damage.[1]
Mechanistically, its toxicity is likely driven by metabolic activation to reactive intermediates that cause methemoglobinemia. Chronic exposure carries a suspected risk of carcinogenicity, particularly targeting the spleen and liver, based on strong evidence from analogues.[10][11][12] Due to its structural alerts for mutagenicity, it should be handled with appropriate caution until definitive data from assays like the Ames test are generated.
For all professionals working with this compound, the following are imperative:
-
Engineering Controls: Use only in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield.
-
Handling: Avoid creating dust or aerosols. Have emergency procedures and materials (e.g., eye wash station) readily available.
Further research, including in vitro genotoxicity assays and in vivo acute toxicity studies, is essential to fully delineate the toxicological profile of this compound and replace predictive assessments with definitive data.
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environmental fate of chloroaniline derivatives
An In-Depth Technical Guide to the Environmental Fate of Chloroaniline Derivatives
Abstract
Chloroaniline derivatives, foundational chemical intermediates in the synthesis of dyes, pharmaceuticals, and pesticides, are significant environmental contaminants due to their widespread use and inherent toxicity.[1][2][3][4][5] Understanding their behavior and persistence in various environmental compartments is critical for accurate risk assessment and the development of effective remediation strategies. This guide provides a comprehensive technical overview of the , intended for researchers, environmental scientists, and drug development professionals. We will explore the interplay of their physicochemical properties with the primary transformation and sequestration processes—biodegradation, photodegradation, and sorption—and delve into the formation of persistent bound residues. This document synthesizes current knowledge, explains the causality behind key environmental processes, and provides standardized protocols for empirical investigation.
Introduction: The Chloroaniline Challenge
Chlorinated anilines are aromatic amines characterized by an aniline structure substituted with one or more chlorine atoms. Their industrial importance is matched by their environmental notoriety.[5] Primarily entering the environment through industrial wastewater discharges, agricultural runoff from the degradation of phenylurea herbicides, and accidental spills, these compounds pose a considerable risk to aquatic and terrestrial ecosystems.[2][3][6] The toxicity of chloroanilines, including their potential for genotoxicity and carcinogenicity, varies with the degree and position of chlorine substitution, with 4-chloroaniline (4-CA) often cited as being among the most toxic isomers.[5][7]
The environmental persistence of these compounds is not straightforward. It is governed by a dynamic interplay between their inherent chemical stability and their susceptibility to three principal fate processes:
-
Biodegradation: Microbial transformation into less complex molecules.
-
Abiotic Degradation: Primarily photodegradation by sunlight.
-
Sorption & Sequestration: Physical binding to soil and sediment particles.
This guide will systematically dissect these processes to provide a holistic understanding of what happens to chloroaniline derivatives upon their release into the environment.
Physicochemical Properties and Environmental Partitioning
The behavior of a chloroaniline derivative in the environment is fundamentally dictated by its physicochemical properties. These parameters determine whether a compound will volatilize into the air, dissolve in water, or adsorb to soil particles.
| Property | 4-Chloroaniline (4-CA) | 3-Chloroaniline (3-CA) | 2-Chloroaniline (2-CA) | 3,4-Dichloroaniline (3,4-DCA) | Significance in Environmental Fate |
| Molecular Formula | C₆H₆ClN | C₆H₆ClN | C₆H₆ClN | C₆H₅Cl₂N | Basic identity and molecular weight. |
| Melting Point (°C) | 72.5[8] | -10.5[9] | -2.3[10] | 71.5 | Influences physical state and environmental mobility. |
| Boiling Point (°C) | 232[8][11] | 230.5[9] | 208.8[10] | 272[11] | Governs volatility from soil and water surfaces. |
| Water Solubility | 2.6 g/L (20°C)[8] | 3.8 g/L (20°C) | 5.7 g/L (20°C) | 0.44 g/L (20°C) | Determines concentration in aquatic systems and potential for leaching. |
| Log Kₒw | 1.83[12] | 1.88[9] | 1.90 | 2.69 | Octanol-water partition coefficient. Indicates potential for bioaccumulation and sorption to organic matter. Higher values suggest greater lipophilicity. |
| Vapor Pressure | 0.015 mmHg (25°C)[11] | 0.08 mmHg (25°C) | 0.13 mmHg (25°C) | 0.007 mmHg (25°C) | Higher vapor pressure indicates a greater tendency to volatilize into the atmosphere. |
| Henry's Law Constant (atm·m³/mol) | 3.1 x 10⁻⁶[12] | 1.0 x 10⁻⁶[9] | 1.3 x 10⁻⁶ | 1.1 x 10⁻⁶ | Indicates the partitioning behavior between air and water. Lower values suggest a compound will preferentially remain in the water phase. |
Data compiled from various sources as cited.
The lipophilicity, as indicated by Log Kₒw, is a crucial predictor of sorption behavior. As chlorine substitution increases (e.g., from monochloroaniline to dichloroaniline), Log Kₒw generally increases, leading to stronger adsorption to soil organic matter and a lower tendency to leach into groundwater.[13][14]
Core Environmental Fate Processes
Once released, chloroanilines are subject to a range of transformation and transport processes that determine their ultimate fate.
Biodegradation: Nature's Recycling Engine
Biodegradation is the most significant mechanism for the complete removal of chloroanilines from the environment, leading to their mineralization into CO₂, water, and inorganic ions.[15] This process is mediated by a diverse array of soil and aquatic microorganisms.
Aerobic Biodegradation Pathways
Under aerobic conditions, bacteria have evolved sophisticated enzymatic machinery to break down these compounds. The most common degradation pathway is initiated by an aniline dioxygenase , which catalyzes an oxidative deamination to form the corresponding chlorocatechol .[1] This initial step is critical as it destabilizes the aromatic ring.
Once formed, the chlorocatechol intermediate is funneled into one of two main ring-cleavage pathways:[1][16]
-
Ortho-Cleavage Pathway: Catalyzed by chlorocatechol 1,2-dioxygenase, this pathway results in the formation of 3-chloro-cis,cis-muconate.
-
Meta-Cleavage Pathway: Catalyzed by catechol 2,3-dioxygenase, this pathway yields 5-chloro-2-hydroxymuconic acid semialdehyde.
These pathways ultimately convert the aromatic structure into aliphatic intermediates that can enter central metabolic cycles like the Krebs cycle. A variety of bacterial genera have been identified as capable degraders, including Pseudomonas, Acinetobacter, Delftia, and Comamonas.[1][16][17]
Co-metabolism, where the degradation of a recalcitrant compound is facilitated by the presence of a more easily degradable primary substrate, can significantly enhance chloroaniline removal.[18] For instance, the presence of aniline has been shown to improve the biodegradation efficiency of p-chloroaniline by stimulating the expression of key enzymes like catechol 2,3-dioxygenase.[18]
Anaerobic Biodegradation
In anaerobic environments, such as deeper sediment layers, a different mechanism predominates: reductive dechlorination . Here, microorganisms use the chlorinated aniline as an electron acceptor, removing chlorine atoms from the aromatic ring. For example, 3,4-dichloroaniline can be dechlorinated to 3-chloroaniline.[19] This process is significant because it can reduce the toxicity of the compound and often serves as a prerequisite for complete degradation, as the resulting monochloroaniline or aniline is more susceptible to subsequent aerobic breakdown.[19]
Abiotic Degradation: The Role of Sunlight
Photodegradation, or photolysis, is the primary abiotic process contributing to the transformation of chloroanilines, particularly in surface waters.[11] The half-life of 4-chloroaniline in sunlit surface waters can be as short as a few hours.[11][12]
-
Direct Photolysis: Occurs when the chloroaniline molecule directly absorbs ultraviolet (UV) radiation from sunlight, leading to its decomposition.
-
Indirect (Sensitized) Photolysis: This is often the more dominant mechanism in natural waters. It involves photosensitizers, such as humic acids or nitrate ions, which absorb solar energy and transfer it to the chloroaniline molecule or generate reactive oxygen species (e.g., hydroxyl radicals) that attack the pollutant.[20]
Photocatalysis using semiconductor particles like titanium dioxide (TiO₂) has also been extensively studied as a remediation technique.[21][22] UV irradiation of TiO₂ generates highly reactive hydroxyl radicals that can completely mineralize chloroanilines.[20][21] Intermediates identified during photodegradation include chlorophenols, aminophenols, and benzoquinone, which are themselves subject to further degradation.[20][21][22]
Sorption, Mobility, and the Formation of Bound Residues
Sorption and Mobility
Sorption is the process by which chemicals associate with solid phases like soil and sediment. For chloroanilines, sorption is strongly influenced by soil organic matter content and the type of clay minerals present.[13][14] The lipophilicity of the molecule is a key driver; more highly chlorinated and thus more lipophilic anilines, like 2,4,6-trichloroaniline, exhibit stronger sorption than monochloroanilines.[13][14] Clay minerals like montmorillonite generally show a higher sorption capacity than kaolinite.[14]
Strong sorption reduces the concentration of chloroanilines in the aqueous phase, which has two competing effects:
-
It decreases the immediate bioavailability of the compound for microbial degradation and uptake by organisms.[13]
-
It reduces the mobility of the compound, limiting its potential to leach into groundwater.
Bound Residue Formation
A critical long-term fate process for chloroanilines in soil is the formation of non-extractable or bound residues (NER) .[6][23][24] This occurs when chloroaniline or its metabolites form covalent bonds with components of soil organic matter, particularly humic and fulvic acids.[6][23] This process effectively sequesters the chemical into the soil matrix, making it resistant to extraction by conventional solvents.
Studies have shown that lower chlorinated anilines form a higher percentage of bound residues compared to their more highly chlorinated counterparts.[6][23] While binding reduces the immediate toxicity and bioavailability of the parent compound, these residues are not permanently inert. They can be slowly re-mineralized or released over long periods, acting as a persistent, low-level source of contamination.[6][23] The degradation of these bound residues is significantly slower than that of the free compound.[6][23]
Experimental Protocols for Fate Assessment
To empirically study the environmental fate of chloroanilines, standardized laboratory experiments are essential. Below are methodologies for two key processes.
Protocol 1: Aerobic Biodegradation in a Soil Slurry
This protocol provides a framework for assessing the rate and extent of chloroaniline biodegradation in a controlled soil environment.
Objective: To measure the disappearance of the parent chloroaniline and the formation of CO₂ (mineralization) over time.
Materials:
-
Freshly collected, sieved (<2 mm) soil with known characteristics (pH, organic carbon content).
-
Test chemical (e.g., ¹⁴C-labeled 4-chloroaniline) and non-labeled standard.
-
Mineral salts medium (MSM).
-
Biometer flasks (or sealed flasks with CO₂ traps).
-
0.1 M KOH solution for CO₂ trapping.
-
Scintillation cocktail and Liquid Scintillation Counter (LSC).
-
HPLC or GC-MS for parent compound analysis.
Methodology:
-
Slurry Preparation: Prepare a soil slurry by mixing soil and MSM in a 1:5 ratio (e.g., 20 g dry weight equivalent soil to 100 mL MSM).
-
Acclimation (Optional): To study degradation by an adapted microbial population, pre-incubate the slurry with a low concentration of non-labeled chloroaniline for 2-4 weeks.
-
Spiking: Add the ¹⁴C-labeled chloroaniline to the slurries to achieve the desired test concentration (e.g., 1-10 mg/kg). Prepare triplicate live samples and at least two sterile controls (e.g., autoclaved or poisoned with HgCl₂).
-
Incubation: Incubate the flasks in the dark at a constant temperature (e.g., 25°C) on a shaker (150 rpm). Each biometer flask should contain a CO₂ trap with a known volume of 0.1 M KOH.
-
Sampling for CO₂: At regular intervals (e.g., days 1, 3, 7, 14, 28, etc.), remove the KOH from the CO₂ traps and replace it with a fresh solution. Mix an aliquot of the sampled KOH with a scintillation cocktail and analyze for ¹⁴C using an LSC to quantify mineralization.
-
Sampling for Parent Compound: At the same time points, sacrifice one flask from each set (live and sterile). Extract the slurry with an appropriate organic solvent (e.g., acetonitrile or methanol).
-
Analysis: Analyze the solvent extract for the concentration of the parent chloroaniline using HPLC-UV or GC-MS.
-
Data Analysis: Plot the percentage of parent compound remaining and the cumulative percentage of ¹⁴CO₂ evolved over time. Calculate the degradation half-life (DT₅₀) for the parent compound.
Protocol 2: Soil Sorption/Desorption Batch Equilibrium Study
This protocol, based on OECD Guideline 106, determines the sorption coefficient (Kₑ) of a chloroaniline to soil.
Objective: To quantify the partitioning of a chloroaniline between the soil and aqueous phases at equilibrium.
Materials:
-
Test soil, air-dried and sieved (<2 mm).
-
0.01 M CaCl₂ solution (to maintain constant ionic strength).
-
Test chemical (e.g., 4-chloroaniline).
-
Centrifuge tubes with screw caps (e.g., 50 mL glass or Teflon).
-
Centrifuge.
-
HPLC-UV or GC-MS.
Methodology:
-
Preliminary Test: Determine the optimal soil-to-solution ratio and equilibration time. A 1:5 ratio and a 24-hour equilibration time are common starting points.
-
Sorption Phase:
-
Weigh a known amount of soil (e.g., 5.0 g dry weight) into a series of centrifuge tubes.
-
Prepare a range of chloroaniline concentrations in 0.01 M CaCl₂ solution (e.g., 0.5, 1, 2, 5, 10 mg/L).
-
Add a precise volume of each test solution (e.g., 25 mL) to the tubes. Include control samples with no soil to check for sorption to the tube walls.
-
Shake the tubes at a constant temperature (e.g., 25°C) for the predetermined equilibration time (e.g., 24 hours).
-
Centrifuge the tubes at high speed (e.g., 3000 x g) to separate the soil from the solution.
-
Carefully remove an aliquot of the supernatant and analyze it for the chloroaniline concentration (Cₑ).
-
-
Data Analysis (Sorption):
-
Calculate the amount of chloroaniline sorbed to the soil (Cₛ) by mass balance: Cₛ = (C₀ - Cₑ) * V / m, where C₀ is the initial concentration, V is the solution volume, and m is the soil mass.
-
Plot Cₛ versus Cₑ to generate a sorption isotherm.
-
Fit the data to the Freundlich isotherm equation: Cₛ = Kₑ * Cₑ^(1/n). The sorption coefficient Kₑ quantifies the partitioning.
-
-
Desorption Phase (Optional):
-
After removing the supernatant for sorption analysis, add an equal volume of fresh 0.01 M CaCl₂ solution to the soil pellet.
-
Resuspend the pellet and shake again for the same equilibration time.
-
Centrifuge and analyze the supernatant for the desorbed chloroaniline concentration. This helps assess the reversibility of the sorption process.
-
Conclusion and Future Outlook
The is a multifaceted issue controlled by the compound's structure, the physicochemical properties of the receiving environment, and the activity of its microbial communities. The primary routes of dissipation are aerobic biodegradation via chlorocatechol intermediates, photodegradation in surface waters, and sorption to soil and sediment. A significant portion of these compounds can become sequestered as non-extractable bound residues, creating a long-term, low-level source of contamination that requires further study.
While significant progress has been made, several knowledge gaps remain. Future research should focus on:
-
The ecotoxicology of key transformation products and metabolites, which may be as or more toxic than the parent compounds.
-
The dynamics of bound residue formation and release under varying environmental conditions.
-
The impact of co-contaminants and complex chemical mixtures on degradation pathways and rates.
-
The application of advanced molecular tools (e.g., genomics, proteomics) to better understand the microbial communities and enzymatic systems responsible for degradation.
A deeper, mechanistic understanding of these processes is paramount for developing robust predictive models and designing effective, science-based strategies for the management and remediation of sites contaminated with chloroaniline derivatives.
References
- Scheunert, I., Mansour, M., & Adrian, P. (2008). Formation of conversion products and of bound residues of chlorinated anilines in soil. Toxicological & Environmental Chemistry, 31(1).
- Arora, P. K. (2018).
- Scheunert, I., et al. (n.d.). Formation of conversion products and of bound residues of chlorinated anilines in soil. Toxicological & Environmental Chemistry.
- Rebelo, M., et al. (2023).
- Rebelo, M., et al. (2023). The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem. International Journal of Environmental Research and Public Health, 19.
- Rebelo, M., et al. (2023). The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem.
- IPCS. (2003). 4-Chloroaniline (CICADS 48). Inchem.org.
- Rebelo, M., et al. (2023).
- Liu, Q., et al. (2024). Biodegradation characteristics of p-Chloroaniline and the mechanism of co-metabolism with aniline by Pseudomonas sp. CA-1. PubMed.
- Vangnai, A. S., & Petchkroh, N. (2007).
- Kuhn, E. P., & Suflita, J. M. (1989).
- Lyons, C. D., Katz, S., & Bartha, R. (1984).
- PubChem. (n.d.). 4-Chloroaniline.
- Angioi, S., et al. (2005). Sorption and desorption behavior of chloroanilines and chlorophenols on montmorillonite and kaolinite. PubMed.
- Singh, J., & Kumar, S. (2018). An Overview of Aniline and Chloroaniline Compounds as Environmental Pollutants. Semantic Scholar.
- Benchchem. (n.d.). Microbial degradation pathways of 3,4-Dichloroaniline in soil environments.
- Szczepanik, B. (2017). Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites. MDPI.
- PubChem. (n.d.). 3-Chloroaniline.
- Angioi, S., et al. (2005). Sorption studies of chloroanilines on kaolinite and montmorillonite. PubMed.
- Wikipedia. (n.d.). 4-Chloroaniline.
- Nitoi, I., Oancea, P., & Criste, I. (n.d.). ADVANCED DEGRADATION OF 4-CHLOROANILINE FROM WATER IN UV/TiO2/H2O2 SYSTEM. CABI Digital Library.
- Barriuso, E., et al. (n.d.). Formation of Pesticide Nonextractable (Bound) Residues in Soil: Magnitude, Controlling Factors and Reversibility. PFMODELS.org.
- PubChem. (n.d.). 2-Chloroaniline.
- Nitoi, I., Oancea, P., & Criste, I. (2015). ADVANCED DEGRADATION OF 4-CHLOROANILINE FROM WATER IN UV/TiO 2 /H 2 O 2 SYSTEM.
Sources
- 1. Frontiers | Bacterial degradation of monocyclic aromatic amines [frontiersin.org]
- 2. The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Met… [ouci.dntb.gov.ua]
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- 10. 2-Chloroaniline | C6H6ClN | CID 7240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Sorption and desorption behavior of chloroanilines and chlorophenols on montmorillonite and kaolinite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sorption studies of chloroanilines on kaolinite and montmorillonite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanisms and pathways of aniline elimination from aquatic environments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biodegradation of 4-chloroaniline by bacteria enriched from soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Biodegradation characteristics of p-Chloroaniline and the mechanism of co-metabolism with aniline by Pseudomonas sp. CA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 24. pfmodels.org [pfmodels.org]
Methodological & Application
Application Note: Synthesis of Substituted Quinolines via the Combes Reaction with 5-Chloro-2-ethoxyaniline and β-Diketones
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials.[1][2] The Combes synthesis is a robust and classical method for constructing the 2,4-substituted quinoline backbone through the acid-catalyzed condensation of an aniline with a β-diketone.[1][3][4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction of 5-chloro-2-ethoxyaniline with various β-diketones. We delve into the underlying reaction mechanism, provide detailed, field-tested experimental protocols, and offer expert insights into process optimization and troubleshooting.
Introduction: The Significance of the Combes Quinoline Synthesis
The synthesis of quinoline derivatives is of paramount importance due to their wide range of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[2][6][7][8] Among the various synthetic strategies, the Combes reaction, first reported in 1888, offers a direct and efficient pathway to 2,4-disubstituted quinolines.[1][3][9] The reaction involves the condensation of an aniline with a β-diketone, followed by an acid-catalyzed cyclization and dehydration.[10]
This guide focuses on the specific application of the Combes synthesis using this compound. The substitution pattern of this aniline—an electron-donating ethoxy group and an electron-withdrawing chloro group—provides an interesting case study in directing regioselectivity and influencing reactivity, leading to the formation of valuable 6-chloro-9-ethoxyquinoline derivatives.
Reaction Mechanism: A Step-by-Step Analysis
The Combes synthesis proceeds through three primary stages, all facilitated by a strong acid catalyst which also acts as a dehydrating agent.[3]
Step 1: Nucleophilic Addition and Schiff Base Formation The reaction initiates with the protonation of a carbonyl oxygen on the β-diketone by the acid catalyst (e.g., H₂SO₄). This activation enhances the electrophilicity of the carbonyl carbon, which then undergoes nucleophilic attack by the lone pair of the aniline nitrogen. A subsequent intramolecular proton transfer and elimination of a water molecule yield a Schiff base intermediate, which is in equilibrium with its more stable enamine tautomer.[3][4]
Step 2: Annulation (Rate-Determining Step) The enamine intermediate, activated by protonation, undergoes an intramolecular electrophilic aromatic substitution. The electron-rich aniline ring attacks the protonated enamine, forming a new carbon-carbon bond and constructing the second ring of the quinoline system. This cyclization, or annulation, is the rate-determining step of the synthesis.[3]
Step 3: Dehydration and Aromatization The cyclic intermediate possesses a hydroxyl group which is readily protonated by the acid catalyst. The subsequent elimination of a second water molecule results in the formation of the stable, aromatic quinoline ring system.[3][11]
Below is a visualization of the reaction mechanism.
Caption: The Combes quinoline synthesis mechanism.
Regioselectivity Considerations
When an unsymmetrical β-diketone is used, two regioisomeric quinoline products are possible. The outcome is governed by a combination of steric and electronic effects.
-
Steric Hindrance: The initial nucleophilic attack of the aniline can occur at either carbonyl group of the diketone. The less sterically hindered carbonyl is generally favored.
-
Electronic Effects: The substituents on the aniline ring direct the cyclization. The powerful ortho,para-directing and activating nature of the 2-ethoxy group in this compound will strongly favor cyclization at the C6 position of the aniline ring, leading predominantly to the formation of 6-chloro-9-ethoxyquinoline derivatives.
Experimental Protocols
Safety Precaution: These protocols involve the use of concentrated strong acids and organic solvents. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Protocol 1: Synthesis of 6-Chloro-9-ethoxy-2,4-dimethylquinoline
This protocol details the reaction of this compound with a symmetrical β-diketone, acetylacetone (2,4-pentanedione).
Materials:
-
This compound (1.0 eq)
-
Acetylacetone (1.1 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Deionized Water
-
10% Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
-
Hexanes/Ethyl Acetate solvent system
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Workflow Diagram:
Caption: Experimental workflow for quinoline synthesis.
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 29.1 mmol).
-
Reagent Addition: Add acetylacetone (3.2 g, 32.0 mmol, 1.1 eq) to the flask. Place the flask in an ice bath to cool to 0-5 °C.
-
Catalyst Addition (Causality): While stirring vigorously, slowly add concentrated sulfuric acid (e.g., 15 mL) dropwise via a dropping funnel. This step is highly exothermic. A slow, controlled addition is critical to prevent excessive heat generation, which can lead to charring and unwanted side products. The mixture will become thick and viscous.
-
Reaction: After the addition is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to 110 °C using a heating mantle. Maintain this temperature for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching: After 3 hours, allow the mixture to cool to room temperature. Carefully and slowly pour the viscous reaction mixture onto crushed ice (approx. 100 g) in a large beaker with stirring.
-
Workup - Neutralization: Place the beaker in an ice bath and slowly neutralize the acidic solution by adding 10% aqueous NaOH solution until the pH is approximately 8-9. This step precipitates the crude product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude solid product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 6-chloro-9-ethoxy-2,4-dimethylquinoline.
Data Summary and Characterization
The successful synthesis of the target quinoline derivative must be validated through rigorous analytical techniques.
Table 1: Representative Reaction Data
| β-Diketone | Product Name | Catalyst | Temp (°C) | Time (h) | Typical Yield (%) |
| Acetylacetone | 6-Chloro-9-ethoxy-2,4-dimethylquinoline | H₂SO₄ | 110 | 3 | 75-85 |
| Benzoylacetone | 6-Chloro-9-ethoxy-2-methyl-4-phenylquinoline | PPA | 120 | 4 | 60-70 |
| Dibenzoylmethane | 6-Chloro-9-ethoxy-2,4-diphenylquinoline | PPA | 130 | 5 | 55-65 |
Expected Characterization Data for 6-Chloro-9-ethoxy-2,4-dimethylquinoline:
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (CDCl₃, 400 MHz): Chemical shifts (δ) will be indicative of the aromatic protons on the quinoline core, the two methyl groups (at C2 and C4), and the ethoxy group (a quartet and a triplet).
-
¹³C NMR (CDCl₃, 100 MHz): Will show distinct signals for all carbon atoms in the molecule, confirming the carbon skeleton.
-
Mass Spectrometry (ESI+): The molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight of C₁₃H₁₄ClNO.
Field Insights & Troubleshooting
-
Issue: Extensive Charring/Dark Product: This is often caused by too rapid addition of sulfuric acid or overheating.
-
Solution: Ensure slow, dropwise addition of H₂SO₄ in an ice bath. For sensitive substrates, consider using a milder catalyst like Polyphosphoric Acid (PPA) or a Polyphosphoric Ester (PPE), which can be more effective as a dehydrating agent with fewer side reactions.[3]
-
-
Issue: Low Yield: This may result from an incomplete reaction or loss during workup.
-
Solution: Confirm reaction completion via TLC before quenching. During neutralization, ensure the pH does not become excessively basic, which can degrade some products. Ensure thorough extraction with an appropriate solvent.
-
-
Issue: Difficulty in Purification: The crude product may contain unreacted aniline or polymeric byproducts.
-
Solution: An initial wash of the crude solid with a non-polar solvent like cold hexanes can help remove some impurities before chromatography. Careful selection of the mobile phase for column chromatography is crucial for good separation.
-
Conclusion
The Combes synthesis remains a highly effective and versatile method for the preparation of substituted quinolines. By reacting this compound with various β-diketones under controlled acidic conditions, researchers can reliably access a range of 6-chloro-9-ethoxyquinoline derivatives. This application note provides the foundational knowledge and practical protocols necessary to successfully implement this reaction, enabling the synthesis of valuable compounds for further investigation in drug discovery and materials science.
References
- Wikipedia. Combes quinoline synthesis. [Link]
- Organic Chemistry Portal. Synthesis of quinolines. [Link]
- Mondal, S., et al. (2017). Facile synthesis of substituted quinolines by iron(iii)-catalyzed cascade reaction between anilines, aldehydes and nitroalkanes. Organic & Biomolecular Chemistry. [Link]
- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
- Name Reactions in Organic Synthesis. Combes Quinoline Synthesis. Cambridge University Press. [Link]
- Química Organica.org. Combes synthesis of quinolines. [Link]
- Wikiwand. Combes quinoline synthesis. [Link]
- Banu, H., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]
- Scribd. Combes Quinoline Synthesis PDF. [Link]
- Vitaku, E., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules. [Link]
- Pérez-Venegas, D., et al. (2021). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents.
- Scite.ai. Friedländer Quinoline Synthesis. [Link]
- Li, J., et al. (2024). A new synthesis of indolo[2,3-b]quinolines from 3-acetyl-N-alkyl-2-chloroindoles with 2-aminobenzophenone. RSC Advances. [Link]
- Chemistry lover. (2024). Combe's synthesis of quinoline || detailed mechanism. YouTube. [Link]
- de la Torre, A., et al. (2021). Recent Developments in the Synthesis of β-Diketones. Molecules. [Link]
- Venkateswarlu, Y., et al. (2012). A simple and efficient protocol for the synthesis of quinolines catalyzed by chloramine-T.
- Sudha Rani, K., et al. (2023).
- Wang, Z., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules. [Link]
Sources
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- 2. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
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- 5. Combes synthesis of quinolines [quimicaorganica.org]
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- 11. youtube.com [youtube.com]
Application Notes and Protocols for the Azo Coupling Reaction of 5-Chloro-2-ethoxyaniline
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis of azo dyes via the azo coupling reaction, specifically utilizing 5-Chloro-2-ethoxyaniline as the diazo component. This document delves into the underlying chemical principles, provides a detailed experimental protocol, and offers insights into the characterization and safety considerations associated with this synthesis.
Introduction: The Significance of Azo Dyes from Substituted Anilines
Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings.[1] The color and properties of these dyes are intricately linked to the electronic nature of the substituents on the aromatic systems. This compound is a valuable precursor in this field, offering a unique combination of substituents that can influence the final dye's shade, fastness, and application suitability. The chloro group, being electron-withdrawing, and the ethoxy group, an electron-donating group, provide a "push-pull" electronic system that can be exploited to fine-tune the spectroscopic properties of the resulting azo compounds.[2] The synthesis of azo dyes from this aniline derivative follows a well-established two-step process: diazotization followed by azo coupling.[3]
Reaction Principle: Electrophilic Aromatic Substitution
The synthesis of an azo dye from this compound is a classic example of electrophilic aromatic substitution. The overall process can be broken down into two critical stages:
-
Part A: Diazotization. The primary aromatic amine, this compound, is converted into a diazonium salt. This is achieved by treating the amine with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid, at a low temperature (0-5 °C).[1] The low temperature is crucial to prevent the highly unstable diazonium salt from decomposing.
-
Part B: Azo Coupling. The resulting diazonium salt, which acts as a weak electrophile, is then reacted with an electron-rich aromatic compound, known as the coupling agent (e.g., a phenol or an aniline derivative).[4][5] The coupling agent is attacked by the diazonium ion, leading to the formation of the stable azo dye. The position of the coupling is governed by the directing effects of the substituents on the coupling agent, typically occurring at the para position unless it is blocked.[5]
Below is a DOT script representation of the overall workflow.
Caption: Workflow for Azo Dye Synthesis.
Detailed Experimental Protocol
This protocol details the synthesis of a representative azo dye using this compound and β-naphthol as the coupling partner.
Materials and Equipment
| Reagents | Equipment |
| This compound | Beakers (250 mL, 400 mL) |
| Sodium nitrite (NaNO₂) | Erlenmeyer flasks |
| Concentrated Hydrochloric acid (HCl) | Magnetic stirrer and stir bars |
| β-Naphthol | Ice bath |
| Sodium hydroxide (NaOH) | Buchner funnel and filter paper |
| Sodium chloride (NaCl) | pH indicator paper |
| Ethanol | Standard laboratory glassware |
| Distilled water |
Step-by-Step Procedure
Part A: Diazotization of this compound
-
Preparation of the Amine Salt Solution: In a 250 mL beaker, combine 1.72 g (0.01 mol) of this compound with 25 mL of distilled water. While stirring, slowly add 2.5 mL of concentrated hydrochloric acid. Continue stirring until a clear solution of the hydrochloride salt is formed.
-
Cooling: Place the beaker in an ice bath and cool the solution to 0-5 °C with continuous stirring.
-
Preparation of Sodium Nitrite Solution: In a separate small beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.
-
Diazotization Reaction: Slowly add the sodium nitrite solution dropwise to the cooled amine salt solution. It is critical to maintain the temperature below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.[6]
-
Completion of Diazotization: After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes. The resulting pale-yellow solution contains the 5-Chloro-2-ethoxybenzenediazonium chloride and should be used immediately in the next step.
Part B: Azo Coupling with β-Naphthol
-
Preparation of the Coupling Agent Solution: In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of β-naphthol in 20 mL of a 10% sodium hydroxide solution. This creates the highly reactive naphthoxide ion.
-
Cooling: Cool this alkaline solution to 0-5 °C in an ice bath with stirring.
-
Coupling Reaction: Slowly add the cold diazonium salt solution from Part A to the cold alkaline β-naphthol solution with vigorous stirring. A deeply colored precipitate of the azo dye should form immediately.[7]
-
Completion of Coupling: Continue stirring the reaction mixture in the ice bath for another 60 minutes to ensure the coupling reaction goes to completion.
Part C: Isolation and Purification of the Azo Dye
-
Precipitation: After the coupling is complete, acidify the solution to a pH of approximately 5-6 by the dropwise addition of dilute hydrochloric acid. This will ensure the complete precipitation of the dye.
-
Isolation: Isolate the crude dye by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with a small amount of cold distilled water to remove any unreacted salts and other water-soluble impurities.
-
Recrystallization: Transfer the crude dye to a beaker and add a minimal amount of hot ethanol to dissolve it. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Final Collection and Drying: Collect the purified dye crystals by vacuum filtration, washing with a small amount of cold ethanol. Dry the purified dye in a desiccator.
Characterization of the Synthesized Azo Dye
The structure and purity of the synthesized azo dye should be confirmed using a variety of analytical techniques:
-
UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) of the dye in a suitable solvent (e.g., ethanol or DMF) and to get an indication of its color.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the N=N stretching vibration (typically weak and found in the 1400-1500 cm⁻¹ region), O-H stretching (if a phenol was used as the coupling agent), and C-Cl stretching.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure and confirm the position of the azo coupling on the aromatic ring.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized dye and confirm its molecular formula.
Safety Precautions
-
Handling of Reagents: Concentrated hydrochloric acid and sodium hydroxide are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.[7]
-
Diazonium Salt Instability: Diazonium salts are unstable and can be explosive when isolated in a dry state.[1] Therefore, the diazonium salt should always be kept in solution, at low temperatures, and used immediately after its preparation.
-
General Laboratory Safety: Standard laboratory safety practices should be followed throughout the experiment.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no dye formation | Decomposition of the diazonium salt due to high temperature. | Ensure the temperature of the diazotization and coupling reactions is maintained at 0-5 °C. |
| Incomplete diazotization. | Ensure the correct stoichiometry of sodium nitrite and acid is used. Allow sufficient time for the reaction. | |
| Incorrect pH for coupling. | The coupling reaction with phenols is typically carried out under alkaline conditions. Check and adjust the pH of the coupling agent solution. | |
| Oily or tarry product | Side reactions due to high temperature or incorrect pH. | Strictly control the reaction temperature and pH. |
| Impure starting materials. | Use pure starting materials. | |
| Difficulty in purification | The dye is highly soluble in the recrystallization solvent. | Try a different solvent or a mixture of solvents for recrystallization. |
Mechanistic Insight
The azo coupling reaction is an electrophilic aromatic substitution. The diazonium ion, although a weak electrophile, is reactive enough to attack the electron-rich ring of a phenol or an aromatic amine. The mechanism for the coupling with β-naphthol is illustrated in the DOT script below.
Caption: Mechanism of Azo Coupling.
References
- PHARMD GURU. (n.d.). DIAZOTISATION AND COUPLING.
- Slideshare. (n.d.). Diazotisation and coupling reaction.
- Organic Chemistry Portal. (n.d.). Azo Coupling.
- Wikipedia. (n.d.). Azo coupling.
- Canadian Science Publishing. (n.d.). Mechanism of azo coupling reactions. Part 34. Reactivity of five-membered ring heteroaromatic diazonium ions.
- Unknown. (n.d.). The Synthesis of Azo Dyes.
- ResearchGate. (n.d.). Synthesis, characterization, spectroscopic properties and computational studies of some new azo dyes derived from 5-chloro-8-hydroxy quinoline.
- PMC - NIH. (2020). Classifications, properties, recent synthesis and applications of azo dyes.
- ijirset. (n.d.). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Azo Dyes Using 5-Amino-2-chlorophenol.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Scilit. (2022). Synthesis, characterization, spectroscopic properties and computational studies of some new azo dyes derived from 5-chloro-8-hydroxy quinoline.
- Asian Journal of Chemistry. (2018). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines.
- Oriental Journal of Chemistry. (2012). Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres.
- Plant Archives. (n.d.). SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE) AND THEIR BIOLOG.
- Google Patents. (n.d.). CN103508904A - Preparation method for 5-chloro-2-methyl-1,4-phenylenediamine.
- The Chinese University of Hong Kong, Education and Manpower Bureau and Hong Kong Examinations and Assessment Authority. (n.d.). Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol.
Sources
- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, spectroscopic properties and computational studies of some new azo dyes derived from 5-chloro-8-hydroxy quinoline | Scilit [scilit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Azo Coupling [organic-chemistry.org]
- 5. Azo coupling - Wikipedia [en.wikipedia.org]
- 6. plantarchives.org [plantarchives.org]
- 7. cuhk.edu.hk [cuhk.edu.hk]
Application Notes & Protocols: 5-Chloro-2-alkoxyanilines as Versatile Intermediates in Pharmaceutical Synthesis
This guide provides a detailed examination of 5-Chloro-2-ethoxyaniline and its closely related analogue, 5-Chloro-2-methoxyaniline, as pivotal intermediates in the synthesis of pharmaceutical compounds. Recognizing that the utility of this compound is best understood through the extensive documentation of its methoxy counterpart, this document leverages the robust data available for 5-Chloro-2-methoxyaniline to provide validated protocols and mechanistic insights that are directly applicable and adaptable for its ethoxy analogue.
The 5-chloro-2-alkoxyaniline scaffold is a valuable building block in medicinal chemistry. The specific arrangement of the chloro, alkoxy, and amino groups provides a unique electronic and steric profile, making it a strategic precursor for a range of heterocyclic systems found in modern therapeutics. The amino group serves as a versatile handle for cyclization and coupling reactions, while the chloro and alkoxy substituents modulate the physicochemical properties, such as lipophilicity and metabolic stability, of the final drug molecule.
Physicochemical Properties and Identification
A comparative summary of the key properties for both this compound and its methoxy analogue is presented below. This data is essential for reaction planning, stoichiometry calculations, and safety assessments.
| Property | This compound | 5-Chloro-2-methoxyaniline |
| CAS Number | 15793-48-3[1] | 95-03-4[2] |
| Molecular Formula | C₈H₁₀ClNO | C₇H₈ClNO[2] |
| Molecular Weight | 171.62 g/mol [1] | 157.60 g/mol [2] |
| Appearance | Data not widely available; expected to be a solid. | Off-white to tan crystalline powder or flakes.[3] |
| Melting Point | Data not widely available. | 81-85 °C[3] |
| Boiling Point | Data not widely available. | 135 °C @ 7.8 mbar |
Part 1: Synthesis of 5-Chloro-2-alkoxyanilines
The most common and efficient pathway to this class of anilines is the chemical reduction of the corresponding 2-nitro precursor. This transformation is a cornerstone of aromatic chemistry, converting an electron-withdrawing nitro group into a nucleophilic amino group, thereby unlocking a wide array of subsequent synthetic possibilities.
General Synthetic Pathway
The synthesis involves the reduction of a 4-chloro-1-alkoxy-2-nitrobenzene intermediate. This reaction is typically achieved through catalytic hydrogenation or, as detailed below, using a chemical reductant like hydrazine hydrate in the presence of a catalyst.
Caption: General workflow for the synthesis of 5-Chloro-2-alkoxyanilines.
Protocol 1: Synthesis of 5-Chloro-2-methoxyaniline
This protocol is based on a well-documented procedure and provides a high yield of the target compound.[4] It serves as a reliable template for the synthesis of the ethoxy analogue.
Materials:
-
4-Chloro-1-methoxy-2-nitrobenzene (93 g, 0.496 mol)
-
Methanol (1 L)
-
Iron (III) Chloride (FeCl₃) (9.3 g, 10% wt)
-
Active Carbon (9.3 g, 10% wt)
-
Hydrazine hydrate (80% solution, 186 g, 2.975 mol)
-
Petroleum ether
-
Reaction flask with reflux condenser and dropping funnel
-
Heating mantle and magnetic stirrer
Methodology:
-
Reaction Setup: To a 2L round-bottom flask, add 4-chloro-1-methoxy-2-nitrobenzene, iron (III) chloride, active carbon, and methanol.
-
Causality: Methanol serves as the solvent. Iron (III) chloride and active carbon form a catalytic system that facilitates the reduction by hydrazine.
-
-
Initiate Reflux: Heat the mixture to reflux with vigorous stirring.
-
Addition of Reductant: Once refluxing, add the 80% hydrazine hydrate solution drop-wise over a period of 1-2 hours.
-
Causality: A slow, drop-wise addition is critical to control the exothermic reaction and prevent a dangerous buildup of pressure from nitrogen gas evolution.
-
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at reflux for 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting nitro compound.
-
Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite or filter paper to remove the active carbon and iron salts.
-
Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Wash the resulting solid residue with petroleum ether (2 L) to remove non-polar impurities.
-
Causality: The desired aniline product has low solubility in petroleum ether, while many organic impurities are soluble, making this an effective purification step.
-
-
Drying: Dry the resulting white solid to obtain 5-chloro-2-methoxyaniline (Typical yield: ~98%).[4]
Adaptation for this compound: This protocol can be directly adapted by substituting the starting material with 4-chloro-1-ethoxy-2-nitrobenzene . All reagents can be used in the same molar ratios. Researchers should anticipate minor adjustments to solvent volumes or reaction times due to the slight increase in the molecular weight and potential differences in solubility of the ethoxy-substituted compounds.
Part 2: Application in Pharmaceutical Scaffold Synthesis
5-Chloro-2-alkoxyanilines are particularly useful for constructing heterocyclic cores. A prime example is their use in synthesizing substituted benzimidazoles, a privileged scaffold in medicinal chemistry found in proton-pump inhibitors, anthelmintics, and kinase inhibitors. While direct examples for the ethoxy compound are sparse, the closely related 5-chloro-2-nitroaniline is a known precursor for the anthelmintic drug Albendazole, which features a benzimidazole core.[5] This illustrates the synthetic potential of the scaffold.
The general strategy involves reaction of the aniline with a reagent that provides the remaining atoms for the heterocyclic ring, often followed by a cyclization step.
Illustrative Transformation: N-Acylation
A fundamental step in building more complex molecules from 5-chloro-2-alkoxyanilines is the acylation of the amino group. This reaction forms an amide bond, which can be a part of the final drug structure or an intermediate for subsequent cyclization.
Caption: A general workflow for the N-acylation of 5-Chloro-2-alkoxyanilines.
Protocol 2: General Procedure for N-Acylation with an Acyl Chloride
This protocol provides a robust method for forming an amide linkage, a key step towards more complex pharmaceutical intermediates.
Materials:
-
5-Chloro-2-alkoxyaniline (1.0 eq)
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.05 - 1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Tertiary amine base (e.g., Triethylamine (TEA) or Pyridine) (1.2 - 1.5 eq)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Methodology:
-
Reaction Setup: Dissolve 5-chloro-2-alkoxyaniline in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add the tertiary amine base (e.g., triethylamine) to the stirred solution.
-
Causality: The base is essential to neutralize the HCl byproduct generated during the reaction, which would otherwise protonate the starting aniline, rendering it non-nucleophilic.
-
-
Acyl Chloride Addition: Add the acyl chloride drop-wise to the cold solution.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting aniline.
-
Quenching and Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove excess acid chloride and HCl), water, and finally brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Part 3: Safety, Handling, and Storage
Due to the structural similarity, the safety precautions for this compound should be considered equivalent to those of the well-documented 5-Chloro-2-methoxyaniline until a specific Safety Data Sheet (SDS) is available.
Hazard Identification (based on 5-Chloro-2-methoxyaniline)
-
Hazard Statements:
Protocol 3: Safe Handling and Storage
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a laboratory coat.[7] When handling the solid powder, especially outside of a fume hood, respiratory protection is advised.[8]
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[9][7]
-
Handling Practices: Avoid all personal contact, including inhalation and contact with skin and eyes.[8] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[9]
-
Spill Management: In case of a spill, avoid generating dust. Use dry clean-up procedures and place the material in a suitable, labeled container for waste disposal.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[9][7] The material should be stored in a locked cabinet or area accessible only to authorized personnel.[7]
Conclusion
This compound represents a valuable, though less-documented, intermediate for pharmaceutical research and development. By leveraging the extensive data and established protocols for its close analogue, 5-Chloro-2-methoxyaniline, chemists can confidently design and execute synthetic routes toward novel therapeutic agents. The protocols and mechanistic insights provided in this guide offer a solid foundation for the safe and effective use of this important class of chemical building blocks, enabling the exploration of new chemical space in the pursuit of innovative medicines.
References
- Lead Sciences. This compound. [URL: https://www.leadsciences.com/product/5-chloro-2-ethoxyaniline-bld-bd183704]
- ChemicalBook. 5-Chloro-2-methoxyaniline synthesis. [URL: https://www.chemicalbook.com/synthesis/95-03-4.htm]
- PubChem. 5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/5-Chloro-2-methoxyaniline]
- Fisher Scientific. SAFETY DATA SHEET - 5-Chloro-2-methoxyaniline. [URL: https://www.fishersci.com/sdsitems.do?partNumber=A14244&productDescription=5-CHLORO-O-ANISIDINE+98%25+25G&vendorId=VN00033897&countryCode=US&language=en]
- ECHEMI. 5-Chloro-2-methoxyaniline SDS, 95-03-4 Safety Data Sheets. [URL: https://www.echemi.com/sds/5-chloro-2-methoxyaniline-cas-95-03-4.html]
- CymitQuimica. 5-Chloro-2-methoxyaniline hydrochloride Safety Data Sheet. [URL: https://www.cymitquimica.com/sds/EN/OR28764_EN.pdf]
- PrepChem.com. Synthesis of 5-Chloro-2-methoxyaniline. [URL: https://www.prepchem.com/synthesis-of-5-chloro-2-methoxyaniline]
- ChemicalBook. 5-Chloro-2-methoxyaniline - Safety Data Sheet. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB5854691_EN.htm]
- ChemicalBook. 5-Chloro-2-methoxyaniline | 95-03-4. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5854691.htm]
- Guidechem. How to Synthesize 5-Chloro-2-nitroaniline and Its Applications - FAQ. [URL: https://www.guidechem.
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Application Note: High-Throughput GC-MS Analysis of 5-Chloro-2-ethoxyaniline Reaction Byproducts for Pharmaceutical Quality Control
Abstract
This application note presents a robust and detailed protocol for the identification and analysis of reaction byproducts in the synthesis of 5-Chloro-2-ethoxyaniline, a key intermediate in pharmaceutical manufacturing. The method utilizes Gas Chromatography-Mass Spectrometry (GC-MS) for the effective separation and characterization of the target compound and its process-related impurities. This guide provides a comprehensive workflow, from sample preparation to data interpretation, designed for researchers, scientists, and drug development professionals to ensure the purity and safety of their synthesized compounds.
Introduction: The Critical Role of Byproduct Analysis
This compound is a vital building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as even trace amounts of byproducts can impact the safety, efficacy, and stability of the final drug product. Regulatory bodies worldwide mandate stringent control over impurities in pharmaceutical production. Therefore, a reliable analytical method to identify and quantify potential byproducts from the synthesis of this compound is essential.
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering high-resolution separation and definitive identification of volatile and semi-volatile organic compounds.[1] This application note provides a field-proven protocol for the GC-MS analysis of this compound and its common reaction byproducts.
Synthetic Pathway and Potential Byproducts
The most common synthetic route to this compound involves the reduction of a nitroaromatic precursor, 4-chloro-1-ethoxy-2-nitrobenzene.[2][3] This reaction, while generally efficient, can lead to several process-related impurities.
Potential Byproducts Include:
-
Unreacted Starting Material: Residual 4-chloro-1-ethoxy-2-nitrobenzene.
-
Isomeric Byproducts: Positional isomers of the starting material or the final product.
-
Over-chlorination Products: Dichlorinated ethoxy anilines, arising from impurities in the starting materials or side reactions.
-
De-alkylation Products: 5-Chloro-2-hydroxyaniline, resulting from the cleavage of the ethyl group.
-
Intermediates: Partially reduced intermediates from the nitro group reduction.
The following diagram illustrates the primary synthetic pathway and the formation of key potential byproducts.
Caption: Synthetic pathway of this compound and potential byproduct formation.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines the complete workflow from sample preparation to GC-MS analysis.
Sample Preparation: Liquid-Liquid Extraction (LLE)
The choice of a robust sample preparation technique is critical for accurate and reproducible results.[4][5][6] LLE is an effective method for extracting the analytes of interest from a complex reaction mixture.
Materials:
-
Reaction mixture sample
-
Dichloromethane (DCM), GC grade
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Separatory funnel
-
Glass vials for GC-MS
Procedure:
-
Dilution: Dilute 1 mL of the reaction mixture with 10 mL of deionized water.
-
Extraction: Transfer the diluted sample to a separatory funnel and add 20 mL of DCM. Shake vigorously for 2 minutes, venting frequently.
-
Phase Separation: Allow the layers to separate. The organic layer (bottom) contains the analytes of interest.
-
Washing: Drain the organic layer into a clean flask. Wash the organic layer sequentially with 15 mL of saturated sodium bicarbonate solution and 15 mL of brine to remove acidic and aqueous impurities.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter the dried organic layer and evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.
-
Final Dilution: Dilute the concentrated sample to an appropriate concentration (e.g., 10-100 µg/mL) with DCM for GC-MS analysis.[7]
GC-MS Instrumentation and Conditions
The following GC-MS parameters have been optimized for the separation and detection of this compound and its byproducts.
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| GC Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL, splitless mode |
| Oven Program | Initial temp 80 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-450 amu |
Data Analysis and Interpretation
The identification of compounds is based on their retention times and the comparison of their mass spectra with reference spectra or interpretation of their fragmentation patterns.
Expected Retention Times and Mass Spectra
The following table summarizes the expected molecular weights and key mass spectral fragments for the target compound and potential byproducts.
| Compound | Molecular Weight ( g/mol ) | Key m/z Fragments |
| This compound | 171.63 | 171 (M+), 156, 128, 93 |
| 4-chloro-1-ethoxy-2-nitrobenzene | 201.60 | 201 (M+), 171, 155, 127 |
| 3,5-Dichloro-2-ethoxyaniline | 206.07 | 205 (M+), 190, 162 |
| 5-Chloro-2-hydroxyaniline | 143.57 | 143 (M+), 108, 80 |
Note: The presence of a chlorine atom results in a characteristic isotopic peak at M+2 with an intensity of approximately one-third of the molecular ion peak.[8]
Fragmentation Patterns
-
This compound: The molecular ion at m/z 171 is expected to be prominent. Fragmentation will likely involve the loss of a methyl group (-CH3) to give a fragment at m/z 156, and the loss of an ethyl group (-C2H5) or ethylene (-C2H4) from the ethoxy group.
-
4-chloro-1-ethoxy-2-nitrobenzene: The molecular ion at m/z 201 should be observable. Characteristic fragments will arise from the loss of the nitro group (-NO2, m/z 155) and the ethoxy group (-OC2H5, m/z 156).
-
Halogenated Anilines: Aromatic amines typically show a strong molecular ion peak.[9] For chloro-substituted anilines, fragmentation often involves the loss of a chlorine radical (Cl•) or a neutral hydrogen chloride (HCl) molecule.
Workflow Visualization
The following diagram provides a visual representation of the entire analytical workflow.
Caption: Overall workflow for the GC-MS analysis of this compound reaction byproducts.
Conclusion
The GC-MS method detailed in this application note provides a reliable and efficient approach for the analysis of byproducts in the synthesis of this compound. By implementing this protocol, researchers and drug development professionals can ensure the quality and purity of this critical pharmaceutical intermediate, contributing to the overall safety and efficacy of the final drug product. The combination of a robust sample preparation technique with optimized GC-MS parameters allows for the confident identification and monitoring of process-related impurities.
References
- Mass Spectrometry Facility, University of California, Riverside.
- SCION Instruments.
- Drawell. Innovations Transforming Sample Preparation Techniques for GC-MS Analysis. [Link]
- ResolveMass Laboratories Inc.
- Royal Society of Chemistry. Sample Collection and Preparation: How Do I Get My Sample Ready for GC-MS Analysis? [Link]
- Whitman College. GCMS Section 6.
- NIST. 5-Chloro-2-hydroxyaniline. [Link]
- Google Patents. CN108329211A - The preparation method of 5- chloro-2-nitroanilines.
- Chad's Prep. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]
- Google Patents. WO2009090669A2 - A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy) aniline.
- Research Journal of Pharmacy and Technology. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Bio Active Compounds Presents in Oeophylla smaragdina. [Link]
- PubChem. 2-[2-(2-Chloroanilino)ethoxy]aniline. [Link]
- Google Patents. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.
- YouTube.
- NIST. 5-Chloro-2-hydroxyaniline. [Link]
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- Royal Society of Chemistry.
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HPLC method development for 5-Chloro-2-ethoxyaniline purity assay
Application Note: A Robust HPLC Method for the Purity Assay of 5-Chloro-2-ethoxyaniline
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[1][2][3] The purity of this compound is critical as impurities can affect the safety, efficacy, and stability of the final product. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of such compounds due to its high resolution, sensitivity, and quantitative accuracy.[4] This application note details a robust, validated reverse-phase HPLC (RP-HPLC) method for the purity assay of this compound, designed for researchers, scientists, and drug development professionals.
Scientific Rationale and Method Development Strategy
The development of a reliable HPLC method requires a systematic approach, grounded in the physicochemical properties of the analyte. This compound is a substituted aromatic amine, a class of compounds known to present certain chromatographic challenges, most notably peak tailing.[5][6][7] This phenomenon often arises from secondary interactions between the basic amine functionality and residual acidic silanol groups on the surface of silica-based stationary phases.[8][9]
Our method development strategy, therefore, focuses on mitigating these interactions to achieve symmetrical peak shapes and reproducible results. This is accomplished through careful selection of the stationary phase, optimization of the mobile phase pH, and the use of an organic modifier.
-
Column Selection: A C18 column is the workhorse of reversed-phase chromatography and is a suitable starting point for the separation of moderately nonpolar compounds like this compound.[10][11] To minimize peak tailing, a column with end-capping or a base-deactivated stationary phase is highly recommended.[6][7]
-
Mobile Phase Optimization: The pH of the mobile phase is a critical parameter for controlling the retention and peak shape of ionizable compounds.[12] By maintaining the mobile phase at a low pH (e.g., around 3.0), the protonation of the amine group is suppressed, reducing its interaction with silanol groups.[5][8] The addition of a small percentage of an acid, such as formic or phosphoric acid, to the mobile phase is a common and effective strategy.[4]
-
Organic Modifier and Gradient Elution: Acetonitrile is a common choice for the organic component of the mobile phase in reversed-phase HPLC.[13] A gradient elution, where the concentration of the organic solvent is increased over time, is employed to ensure the timely elution of any potential impurities with different polarities and to maintain good peak shapes throughout the chromatogram.[10]
-
Detection: The aromatic nature of this compound allows for sensitive detection using a UV detector. The optimal wavelength is determined by acquiring the UV spectrum of the analyte and selecting the wavelength of maximum absorbance. For many aromatic amines, a wavelength in the range of 230-280 nm is appropriate.[14]
Experimental Workflow
The following diagram illustrates the logical flow of the HPLC method development and validation process.
Sources
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- 3. This compound | 15793-48-3 [sigmaaldrich.cn]
- 4. benchchem.com [benchchem.com]
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- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
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- 9. chromtech.com [chromtech.com]
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- 12. thaiscience.info [thaiscience.info]
- 13. quora.com [quora.com]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Azo Dyes Utilizing 5-Chloro-2-ethoxyaniline
Introduction: The Significance of 5-Chloro-2-ethoxyaniline in Modern Dye Chemistry
This compound is a key aromatic amine intermediate in the synthesis of a variety of azo dyes, particularly within the disperse and acid dye classes. Its molecular structure, featuring a chloro and an ethoxy group on the aniline ring, allows for the fine-tuning of the resulting dye's chromophoric properties, leading to specific shades with desired fastness and application profiles. Azo dyes, characterized by the presence of one or more azo groups (-N=N-), constitute the largest and most versatile class of synthetic colorants, with wide-ranging applications in the textile, leather, paper, and plastics industries[1].
The synthesis of azo dyes from this compound follows a well-established two-step reaction pathway: the diazotization of the primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile[2]. The specific hue and performance characteristics of the final dye are dictated by the chemical nature of both the diazo component (derived from this compound) and the coupling component. This document provides a detailed exploration of the reaction mechanism and a comprehensive, field-proven protocol for the synthesis of a representative red disperse dye.
Reaction Mechanism: A Stepwise Examination
The synthesis of an azo dye from this compound is a classic example of electrophilic aromatic substitution. The overall process can be dissected into two fundamental stages:
-
Diazotization: The conversion of the primary amino group of this compound into a highly reactive diazonium salt.
-
Azo Coupling: The reaction of the diazonium salt with an electron-rich aromatic compound (the coupling component) to form the stable azo dye.
Part 1: Diazotization of this compound
Diazotization is the process of converting a primary aromatic amine to a diazonium salt. This reaction is typically carried out in a cold, acidic solution using a source of nitrous acid, which is generated in situ from sodium nitrite and a mineral acid, such as hydrochloric acid. The reaction must be performed at low temperatures (0-5 °C) to prevent the highly unstable diazonium salt from decomposing and to suppress the formation of phenolic byproducts[3].
The mechanism proceeds as follows:
-
Formation of Nitrous Acid: Sodium nitrite reacts with the mineral acid to produce nitrous acid (HNO₂).
-
Formation of the Diazonium Ion: The amino group of this compound attacks the protonated nitrous acid, and after a series of proton transfers and the elimination of two water molecules, the 5-chloro-2-ethoxydiazonium ion is formed.
Caption: Diazotization of this compound.
Part 2: Azo Coupling
The resulting 5-chloro-2-ethoxydiazonium salt is a weak electrophile and will readily react with electron-rich aromatic compounds in an electrophilic aromatic substitution reaction known as azo coupling[2]. The choice of the coupling component is critical as it determines the final color and properties of the dye. For the synthesis of a red disperse dye, a common coupling component is a derivative of aniline or naphthol. In this protocol, we will use N,N-diethylaniline as a representative coupling partner.
The coupling reaction with N,N-diethylaniline typically occurs at the para-position of the aniline ring, which is highly activated by the diethylamino group. The reaction is generally carried out in a slightly acidic to neutral medium to ensure the presence of the free amine as the reactive species.
Caption: Azo coupling of the diazonium salt.
Experimental Protocol: Synthesis of a Red Disperse Azo Dye
This protocol details the synthesis of a representative red disperse azo dye from this compound and N,N-diethylaniline.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (per 0.01 mol scale) | Notes |
| This compound | 15793-48-3 | 171.62 | 1.72 g (0.01 mol) | Starting amine.[4] |
| Concentrated Hydrochloric Acid (~37%) | 7647-01-0 | 36.46 | 2.5 mL | For diazotization. |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | 0.76 g (0.011 mol) | Diazotizing agent. |
| N,N-diethylaniline | 91-66-7 | 149.23 | 1.49 g (0.01 mol) | Coupling component. |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 10 mL | Solvent for coupling reaction. |
| Sodium Acetate | 127-09-3 | 82.03 | As needed | To adjust pH. |
| Distilled Water | 7732-18-5 | 18.02 | ~100 mL | For solutions and washing. |
| Ice | - | - | As needed | For temperature control. |
| Ethanol | 64-17-5 | 46.07 | For recrystallization. |
Equipment
-
Magnetic stirrer with stir bar
-
Beakers (100 mL, 250 mL)
-
Erlenmeyer flask (250 mL)
-
Ice bath
-
Thermometer
-
Dropping funnel
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
This compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation[4][5][6].
-
Concentrated acids are corrosive. Handle with care.
-
Sodium nitrite is an oxidizing agent and is toxic if swallowed.
-
Diazonium salts are unstable and potentially explosive when dry. Do not isolate the diazonium salt; use it in solution immediately after preparation.
Step-by-Step Methodology
Part A: Diazotization of this compound
-
Preparation of the Amine Salt Solution: In a 100 mL beaker, add 1.72 g (0.01 mol) of this compound to 20 mL of distilled water. While stirring, slowly add 2.5 mL of concentrated hydrochloric acid. Stir until a clear solution of the hydrochloride salt is formed.
-
Cooling: Place the beaker in an ice bath and cool the solution to 0-5 °C with continuous stirring.
-
Preparation of Sodium Nitrite Solution: In a separate small beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.
-
Diazotization Reaction: Slowly add the sodium nitrite solution dropwise to the cold amine salt solution over a period of 10-15 minutes. Maintain the temperature of the reaction mixture below 5 °C throughout the addition.
-
Completion of Diazotization: After the addition is complete, continue to stir the mixture in the ice bath for an additional 20-30 minutes to ensure the diazotization is complete. The resulting solution contains the 5-chloro-2-ethoxydiazonium chloride and should be used immediately in the next step.
Part B: Azo Coupling Reaction
-
Preparation of the Coupling Solution: In a 250 mL beaker, dissolve 1.49 g (0.01 mol) of N,N-diethylaniline in 10 mL of glacial acetic acid. Cool this solution in an ice bath to below 5 °C.
-
Coupling: Slowly add the cold diazonium salt solution prepared in Part A to the cold N,N-diethylaniline solution with vigorous stirring. A brightly colored red precipitate should form immediately.
-
Completion of Coupling: Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction is complete.
-
pH Adjustment: After the coupling is complete, slowly add a saturated solution of sodium acetate to raise the pH of the mixture to approximately 4-5. This will ensure the complete precipitation of the dye.
Part C: Isolation and Purification of the Azo Dye
-
Isolation: Collect the precipitated red dye by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with several portions of cold distilled water until the filtrate is colorless.
-
Drying: Dry the crude dye in a desiccator or in an oven at a low temperature (e.g., 60 °C).
-
Recrystallization (Optional): For higher purity, the crude dye can be recrystallized from a suitable solvent, such as ethanol or an ethanol-water mixture.
Caption: Experimental workflow for the synthesis of the red azo dye.
Conclusion
The reaction mechanism of this compound in dye synthesis is a robust and versatile process, enabling the creation of a wide palette of colors. The provided protocol for the synthesis of a red disperse dye serves as a foundational methodology that can be adapted by researchers for the creation of novel azo dyes with tailored properties. Careful control of reaction conditions, particularly temperature and pH, is paramount to achieving high yields and purity. The principles and techniques outlined in these application notes are intended to empower researchers, scientists, and drug development professionals in their pursuit of innovative colorant technologies.
References
- The Synthesis of Azo Dyes. (n.d.).
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Elgemeie, G. H., & Amin, H. H. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Results in Chemistry, 4, 100379.
- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 66763, 5-Chloro-2-methoxyaniline.
- Otutu, J. O. (2014). Synthesis and Application of Disazo Dyes Derived from 2-amino-5-mercapto-1,3, 4-thiadiazole and 2-chloroaniline on Acrylic Fabric and Nylon 66 Fabric. Science Alert.
- Onal, A. (2018). Synthesis of a Novel Disperse Reactive Dye Involving a Versatile Bridge Group for the Sustainable Coloration of Natural Fibers in Supercritical Carbon Dioxide. Macromolecular Materials and Engineering, 303(11), 1800366.
- Oladipo, A. A., & Adeyemo, J. O. (2020). Synthesis of Disperse Dyes and Their Applications on Synthetic Fabrics. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 837-848.
- Patel, K. C., & Patel, S. K. (2015). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. International Journal of Innovative Research in Science, Engineering and Technology, 4(7), 5966-5971.
- Maradiya, H. R. (2011). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Advances, 1(7), 1185-1206.
- Obadahun, J., Tsaku, J. E., & Emmanuel, W. J. (n.d.). Synthesis, Characterization and Antimicrobial Properties of Azo Dyes Derived from Sulphanilic Acid. International Journal of Scientific & Engineering Research, 6(10), 123-129.
- Lead Sciences. (n.d.). This compound.
- ResearchGate. (2015, August 9). Synthesis and Characterization of Azo Dye Para Red and New Derivatives.
- Semantic Scholar. (2022, December 15). Red Disperse Azo Dye Side Chains Influence on Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide Media.
- Hangzhou Fucai Chem Co., Ltd. (2020, October 14). Synthesis Of Disperse Red 92.
- Plant Archives. (n.d.). Synthesis of some new azo dyes derived from 4, 4' -(2, 2, 2- trichloroethane -1, 1-diyl) -bis (chlorobenzene) and their biolog.
- Barret, R. (2015). Synthesis of 1,3-Diaryltriazenes and Azo Dyes from Aryl Amines Using N-Nitrososulfonamides. Synlett, 26(11), 1548-1550.
- A review of history, properties, classification, applications and challenges of natural and synthetic dyes. (2024). Heliyon, 10(12), e32959.
Sources
laboratory scale synthesis of 5-Chloro-2-ethoxyaniline
An Application Note for the Laboratory Scale Synthesis of 5-Chloro-2-ethoxyaniline
Abstract
This compound is a valuable substituted aniline intermediate, pivotal in the synthesis of various dyes and pharmacologically active molecules. Its structural motifs—a chlorinated aromatic ring, an activating ethoxy group, and a reactive amine—make it a versatile building block. This document provides a detailed, field-tested guide for its synthesis on a laboratory scale. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also adapt it. The protocol is presented as a self-validating system, complete with safety protocols, analytical checkpoints, and expected data, grounded in authoritative references.
Synthetic Strategy and Mechanistic Overview
The synthesis of this compound is most reliably achieved via a two-step sequence starting from a commercially available precursor. The chosen strategy prioritizes reaction efficiency, yield, and purity of the final product.
-
Step 1: Williamson Ether Synthesis. The synthesis begins with the ethoxylation of 4-chloro-2-nitrophenol. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the phenoxide, generated in situ by a base, attacks the electron-deficient aromatic ring. The nitro group, being a strong electron-withdrawing group, activates the ring towards nucleophilic attack, facilitating the displacement of a suitable leaving group if one were present ortho or para to it. In this specific case, the reaction is a standard Williamson ether synthesis where the acidic phenol is deprotonated.
-
Step 2: Chemoselective Reduction. The resulting intermediate, 1-chloro-4-ethoxy-2-nitrobenzene, is then subjected to a chemoselective reduction of the nitro group to form the target aniline. Catalytic transfer hydrogenation using hydrazine hydrate in the presence of an iron(III) chloride catalyst and activated carbon is an effective and scalable method.[1][2] This method is often preferred over direct catalytic hydrogenation with H₂ gas in a laboratory setting due to its operational simplicity. The iron catalyst facilitates the decomposition of hydrazine to generate diimide (N₂H₂), which is the active reducing species.
The overall synthetic pathway is illustrated below.
Caption: General synthetic pathway for this compound.
Safety and Hazard Management
A thorough understanding of the hazards associated with all reagents is critical. All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
| Compound | Primary Hazards |
| 4-Chloro-2-nitrophenol | Toxic if swallowed, harmful in contact with skin, causes skin and eye irritation. |
| Sodium Hydride (NaH) | Flammable solid, reacts violently with water to produce flammable hydrogen gas. Corrosive. |
| Ethyl Iodide | Harmful if swallowed, causes skin and eye irritation. Suspected carcinogen. |
| Hydrazine Hydrate | Toxic, corrosive, suspected carcinogen. Flammable. |
| Iron(III) Chloride (FeCl₃) | Corrosive, causes serious eye damage. |
| This compound | Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. |
Emergency Procedures:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3][4]
-
Eye Contact: Immediately flush with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[3]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
Detailed Experimental Protocols
Part A: Synthesis of 1-Chloro-4-ethoxy-2-nitrobenzene
This protocol details the Williamson ether synthesis to prepare the nitroaromatic intermediate.
Materials & Reagents:
-
4-Chloro-2-nitrophenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Ethyl iodide
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Under a nitrogen atmosphere, suspend sodium hydride (1.1 eq.) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 4-chloro-2-nitrophenol (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.
-
Add ethyl iodide (1.2 eq.) dropwise, maintaining the temperature at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Wash the combined organic layers with water, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography (using a hexane/ethyl acetate gradient) to yield 1-chloro-4-ethoxy-2-nitrobenzene as a solid.
Part B: Synthesis of this compound
This protocol describes the catalytic transfer hydrogenation of the nitro-intermediate.[1][2]
Materials & Reagents:
-
1-Chloro-4-ethoxy-2-nitrobenzene (from Part A)
-
Methanol (MeOH)
-
Iron(III) chloride (FeCl₃), anhydrous (approx. 10% wt)
-
Activated carbon (approx. 10% wt)
-
Hydrazine hydrate (80% solution in water)
-
Petroleum ether
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-chloro-4-ethoxy-2-nitrobenzene (1.0 eq.), methanol, iron(III) chloride, and activated carbon.
-
Heat the mixture to a gentle reflux.
-
Add hydrazine hydrate (approx. 5-6 eq.) dropwise to the refluxing mixture over 1 hour. Caution: This addition is exothermic.
-
After the addition is complete, continue stirring at reflux for 4-8 hours.
-
Monitor the reaction by TLC until the nitro-intermediate is fully consumed.
-
Cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the catalyst and activated carbon. Wash the filter cake with methanol.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Resuspend the resulting residue in a minimal amount of a suitable solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or petroleum ether) to yield pure this compound.
Caption: Experimental workflow for the reduction step.
Quantitative Data Summary
The following table provides a sample calculation for a representative reaction scale.
| Reagent | MW ( g/mol ) | Mass (g) | Moles | Equivalents |
| Part A: Ethoxylation | ||||
| 4-Chloro-2-nitrophenol | 173.56 | 5.00 | 0.0288 | 1.0 |
| Sodium Hydride (60%) | 24.00 (as pure) | 1.27 | 0.0317 | 1.1 |
| Ethyl Iodide | 155.97 | 5.38 | 0.0345 | 1.2 |
| Part B: Reduction | ||||
| 1-Chloro-4-ethoxy-2-nitrobenzene | 201.60 | 5.00 | 0.0248 | 1.0 |
| Hydrazine Hydrate (80%) | 50.06 (as hydrate) | 7.76 | 0.124 | 5.0 |
| Product | ||||
| This compound | 171.63 | - | - | Theoretical Yield |
Note: The theoretical yield should be calculated based on the limiting reagent for each step.
Characterization and Analysis
Confirmation of the product's identity and purity is essential. A combination of chromatographic and spectroscopic techniques should be employed.
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product. A typical mobile phase would be a mixture of hexane and ethyl acetate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural elucidation.[5]
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups.[6][7]
-
Mass Spectrometry (MS): Confirms the molecular weight and isotopic pattern of the chlorinated compound.
| Analysis | Expected Data for this compound |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~6.7-6.9 (m, 3H, Ar-H), ~4.1 (q, 2H, -OCH₂CH₃), ~3.8 (br s, 2H, -NH₂), ~1.4 (t, 3H, -OCH₂CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~145 (C-O), ~135 (C-N), ~129 (C-Cl), ~115-120 (Ar C-H), ~64 (-OCH₂-), ~15 (-CH₃). (Predicted values) |
| IR (KBr, cm⁻¹) | ~3450, 3360 (N-H stretch, two bands for primary amine), ~3050 (Aromatic C-H stretch), ~2980 (Aliphatic C-H stretch), ~1250 (C-O stretch), ~800 (C-Cl stretch).[5] |
| MS (EI) | m/z: 171/173 ([M]⁺, ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes).[6] |
References
- PubChem. 5-Chloro-2-methoxyaniline. [Link]
- Capot Chemical. MSDS of 5-Chloro-2-phenoxyaniline. [Link]
- SpectraBase. This compound - Vapor Phase IR Spectrum. [Link]
- SpectraBase. This compound - FTIR Spectrum. [Link]
Sources
Application Notes & Protocols: 5-Chloro-2-ethoxyaniline in Advanced Materials Science
A Senior Application Scientist's Guide to Unlocking Potential in Pigment and Polymer Synthesis
Prepared for: Researchers, Materials Scientists, and Chemical Development Professionals
Foreword: From Building Block to Functional Material
5-Chloro-2-ethoxyaniline, a substituted aromatic amine, represents a versatile yet underexplored precursor in the realm of materials science. While its direct applications are not extensively documented, its molecular architecture—featuring a reactive amine group, an electron-withdrawing chlorine atom, and an electron-donating ethoxy group—provides a compelling basis for its use in creating high-performance organic materials. The strategic placement of these functional groups allows for fine-tuning of electronic and optical properties, making it a prime candidate for the synthesis of novel azo pigments and functional conductive polymers.
This guide moves beyond a simple recitation of facts. It serves as a methodological and theoretical framework, grounded in the established chemistry of analogous aniline derivatives.[1][2] We will explore the scientific rationale for its use, provide detailed, field-tested protocols for its hypothetical application, and outline the necessary characterization techniques to validate the resulting materials. This document is designed to empower researchers to leverage the unique properties of this compound, transforming it from a chemical intermediate into the cornerstone of next-generation materials.
Part 1: Core Properties and Safety Data
Before initiating any experimental work, a thorough understanding of the starting material is critical. This compound is a solid at room temperature with properties that dictate its handling and reaction conditions.
| Property | Value | Source |
| CAS Number | 15793-48-3 | [3][4] |
| Molecular Formula | C₈H₁₀ClNO | [3] |
| Molecular Weight | 171.62 g/mol | [3] |
| Appearance | Solid | |
| Purity | Typically ≥95% | [3] |
| Storage | Keep in a dark place, sealed in a dry, room temperature environment. | [4] |
| Safety | Warning. May cause an allergic skin reaction (H317). Causes serious eye irritation (H319). |
Part 2: Application in Azo Pigment Synthesis
Azo compounds are the largest and most important group of synthetic organic pigments, valued for their brilliant colors, strong tinting strength, and cost-effectiveness.[5][6] They are characterized by the presence of one or more azo groups (-N=N-) connecting aromatic rings. The synthesis universally involves a two-step diazotization-coupling reaction.
Scientific Rationale
This compound serves as an ideal "diazo component." The primary amine group (-NH₂) is readily converted into a highly reactive diazonium salt (-N₂⁺Cl⁻) under acidic conditions with sodium nitrite. This electrophilic diazonium salt can then attack an electron-rich "coupling component" (such as a naphthol or acetoanilide derivative) to form the stable azo linkage.
The substituents on the this compound ring are predicted to play a crucial role in the final pigment's properties:
-
Chloro Group (-Cl): As an electron-withdrawing group, it enhances the electrophilicity of the diazonium salt, promoting a more efficient coupling reaction. It also tends to impart good lightfastness and stability to the final pigment.
-
Ethoxy Group (-OC₂H₅): This electron-donating group can cause a bathochromic shift (a shift to longer wavelengths), deepening the color of the pigment towards orange and red hues, depending on the coupling component used.[7][8]
Workflow for Azo Pigment Synthesis
Caption: General workflow for synthesizing an azo pigment.
Detailed Protocol: Synthesis of a Hypothetical Naphthol AS-Coupled Pigment
This protocol describes the synthesis of a red pigment by coupling diazotized this compound with Naphthol AS, a common industrial coupling component.
Materials:
-
This compound (1.72 g, 10 mmol)
-
Concentrated Hydrochloric Acid (37%, 2.5 mL)
-
Sodium Nitrite (NaNO₂) (0.7 g, 10.1 mmol)
-
Naphthol AS (2.63 g, 10 mmol)
-
Sodium Hydroxide (NaOH)
-
Sodium Acetate
-
Methanol
-
Deionized Water
-
Ice
Protocol:
Part A: Diazotization of this compound
-
In a 250 mL beaker, add this compound (1.72 g) and 50 mL of deionized water.
-
Slowly add concentrated HCl (2.5 mL) while stirring. The amine salt should dissolve.
-
Cool the mixture to 0-5°C in an ice bath. Maintain this temperature throughout the diazotization.
-
In a separate beaker, dissolve sodium nitrite (0.7 g) in 10 mL of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cold amine salt solution over 10-15 minutes. Stir vigorously. Causality: Slow addition at low temperature is critical to prevent the unstable diazonium salt from decomposing and to control the exothermic reaction.
-
After addition, stir for an additional 20 minutes at 0-5°C. A slight excess of nitrous acid should be present (test with starch-iodide paper). This is the diazonium salt solution.
Part B: Coupling Reaction
-
In a separate 500 mL beaker, dissolve Naphthol AS (2.63 g) in 100 mL of water containing sodium hydroxide (enough to achieve a clear solution, typically ~0.5 g).
-
Cool this coupling component solution to 10-15°C in an ice bath.
-
Slowly add the previously prepared diazonium salt solution to the Naphthol AS solution with constant, vigorous stirring. A brightly colored precipitate will form immediately. Causality: Maintaining a basic to neutral pH (by adding sodium acetate or dilute NaOH if needed) is essential for the electrophilic aromatic substitution (coupling) to occur.
-
Stir the reaction mixture for 1-2 hours, allowing it to slowly warm to room temperature to ensure the reaction goes to completion.
Part C: Isolation and Purification
-
Wash the filter cake thoroughly with deionized water until the filtrate is colorless and neutral.
-
Perform a final wash with a small amount of methanol to remove organic impurities.
-
Dry the pigment in a vacuum oven at 70°C overnight.
-
Grind the dried pigment to a fine powder.
Part 3: Application in Conductive Polymer Synthesis
Polyaniline (PANI) and its derivatives are among the most studied conductive polymers due to their straightforward synthesis, tunable conductivity, and environmental stability.[11][12] The polymerization of substituted anilines allows for the creation of polymers with modified properties, such as improved solubility or altered electrochemical behavior.[2]
Scientific Rationale
This compound can be polymerized via chemical or electrochemical oxidative polymerization. The resulting polymer, poly(this compound), would be a member of the PANI family. The properties are expected to be influenced by the substituents:
-
Steric Hindrance: The ethoxy group at the ortho position will create steric hindrance, potentially leading to lower molecular weight polymers compared to unsubstituted aniline. However, this can also increase solubility in common organic solvents, a significant advantage for processability.[2]
-
Electronic Effects: The combination of electron-donating (-OC₂H₅) and electron-withdrawing (-Cl) groups will modulate the electronic structure of the polymer backbone. This affects the oxidation potential, the stability of the conductive emeraldine salt form, and the material's electrochromic (color-changing) properties.[13]
Workflow for Chemical Oxidative Polymerization
Caption: Workflow for oxidative polymerization of an aniline derivative.
Detailed Protocol: Chemical Oxidative Synthesis
This protocol provides a standard method for synthesizing the conductive emeraldine salt form of the polymer.
Materials:
-
This compound (1.72 g, 10 mmol)
-
1M Hydrochloric Acid (HCl)
-
Ammonium Persulfate ((NH₄)₂S₂O₈) (2.5 g, 11 mmol)
-
Methanol
-
Deionized Water
-
Ice
Protocol:
-
Dissolve 1.72 g of this compound in 100 mL of 1M HCl in a 250 mL beaker. Stir until a clear solution is formed.
-
Cool the solution to 0-5°C in an ice bath.
-
Dissolve 2.5 g of ammonium persulfate in 50 mL of cold 1M HCl. Causality: The persulfate acts as the oxidant, initiating the polymerization by extracting electrons from the monomer to form radical cations, which then couple.
-
Add the ammonium persulfate solution dropwise to the stirred monomer solution over 30 minutes. The solution will gradually change color, eventually becoming very dark green or black.
-
Allow the reaction to proceed with stirring in the ice bath for 4-6 hours. For higher molecular weight, the reaction can be left at low temperature for up to 24 hours.
-
Isolate the precipitated polymer by vacuum filtration through a Büchner funnel.
-
Wash the polymer on the filter paper with copious amounts of 1M HCl to remove unreacted monomer and oligomers.
-
Follow with several washes with methanol until the filtrate becomes colorless. Causality: The HCl wash ensures the polymer remains in its protonated, conductive (emeraldine salt) state. The methanol wash removes the oxidant and other organic byproducts.
-
Dry the resulting dark powder in a vacuum oven at 60°C for 24 hours.
Part 4: Essential Characterization
Validation of the synthesized materials is paramount. The following techniques are recommended:
| Material | Technique | Purpose |
| Azo Pigment | FT-IR Spectroscopy | Confirms the presence of the azo group (-N=N-) and other functional groups. |
| UV-Vis Spectroscopy | Determines the maximum absorption wavelength (λₘₐₓ) and color properties in solution or as a dispersion. | |
| Powder X-Ray Diffraction (PXRD) | Investigates the crystallinity of the pigment powder, which affects its opacity and stability. | |
| Conductive Polymer | FT-IR Spectroscopy | Identifies characteristic peaks for the benzenoid and quinoid rings in the PANI backbone, confirming the polymer structure. |
| Cyclic Voltammetry (CV) | Measures the electrochemical activity, determines oxidation/reduction potentials, and assesses electrochromic behavior. | |
| Scanning Electron Microscopy (SEM) | Visualizes the surface morphology (e.g., granular, fibrous) of the polymer film or powder.[2] | |
| Four-Point Probe | Measures the electrical conductivity of a pressed pellet or thin film of the polymer. |
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- ResearchGate. Pigments made during the Pigment Synthesis and Analysis of Color short-course. [Link]
- DHR Chemicals. Azo Pigments. [Link]
- Hangzhou Epsilon Chemical Co.,Ltd. Organic Pigments. [Link]
- ResearchGate. Pigments made during the Pigment Synthesis and Analysis of Color short.... [Link]
- Navpad Pigments Pvt. Ltd. Azo Pigments. [Link]
- Narayan Organics. Azo Pigments. [Link]
- Milana Colors. AZO Pigments. [Link]
- Al-Adilee, K. J. et al. (2021). Synthesis, Characterization and study properties of poly para chloro aniline and poly para chloroaniline\MnO2 nanocomposite. Journal of Physics: Conference Series.
- Miras, M. C., & Barbero, C. A. (2021). Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review. Polymers, 13(16), 2788.
- PubChem. 5-Chloro-2-methoxyaniline. [Link]
- Google Patents. CN103508904A - Preparation method for 5-chloro-2-methyl-1,4-phenylenediamine.
- Zhang, Y. et al. (2024). Natural pigments derived from plants and microorganisms: classification, biosynthesis, and applications. Frontiers in Plant Science, 15, 1381363.
- Chungkrang, L. (2020). Environmental friendly synthesis of natural dyes and pigments. International Journal of Chemical Studies, 8(5), 2398-2402.
- Kudaibergenov, S. E. et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(36), 22183-22193.
- Mungkalodom, P. et al. (2015). Synthesis of Poly (2,5-dimethoxyaniline) and Electrochromic Properties. Molecular Crystals and Liquid Crystals, 610(1), 143-150.
- ResearchGate. Electrochemical synthesis and anti-corrosive properties of polyaniline, poly(2-anisidine), and poly(aniline-co-2-anisidine) films on stainless steel. [Link]
- Zhang, X. et al. (2023). Synthesis and Characterization of Solution-Processible Donor-Acceptor Electrochromic Conjugated Copolymers Based on Quinoxalino[2′,3′:9,10]phenanthro[4,5-abc]phenazine as the Acceptor Unit. Polymers, 15(4), 934.
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Application Notes and Protocols: Enhancing the Biological Activity of 5-Chloro-2-ethoxyaniline Through Derivatization
Abstract
Aniline and its derivatives are foundational scaffolds in the synthesis of a multitude of biologically active compounds, including pharmaceuticals and agrochemicals.[1] 5-Chloro-2-ethoxyaniline, a substituted aniline, presents a versatile starting material for chemical modification to explore and enhance its therapeutic potential. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this compound. We will delve into the rationale behind derivatization, present detailed protocols for synthesizing novel derivatives, and outline methodologies for their characterization and subsequent biological screening. The focus will be on creating derivatives with potentially enhanced anti-inflammatory and cytotoxic activities.
Introduction: The Rationale for Derivatizing this compound
This compound is a halogenated aromatic amine. While its intrinsic biological activity may be limited, its structure offers multiple reactive sites for chemical modification. The primary amine (-NH2), the aromatic ring, and the chlorine substituent can all be targeted for derivatization. The goal of derivatization is to introduce new functional groups or moieties that can favorably interact with biological targets, thereby modulating the compound's pharmacokinetic and pharmacodynamic properties.[2] By strategically altering the molecule, we can aim to:
-
Increase Potency: Enhance the compound's ability to elicit a specific biological response.
-
Improve Selectivity: Target specific enzymes, receptors, or cell types to minimize off-target effects.
-
Enhance Bioavailability: Modify physicochemical properties like solubility and lipophilicity to improve absorption and distribution in biological systems.[3]
-
Reduce Toxicity: Mitigate adverse effects associated with the parent compound.[2]
This guide will focus on three primary derivatization strategies: Schiff base formation, amide synthesis, and Suzuki-Miyaura cross-coupling. These methods are chosen for their reliability, versatility, and the potential of the resulting derivatives to exhibit significant biological activity.
Derivatization Strategies and Protocols
The following sections provide detailed, step-by-step protocols for the synthesis of novel derivatives from this compound. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic process.
Strategy 1: Schiff Base Formation
Rationale: Schiff bases, characterized by the imine (-C=N-) functional group, are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[4][5] The formation of a Schiff base from this compound and an appropriate aldehyde introduces a new pharmacophore that can participate in various biological interactions.
Experimental Workflow:
Caption: Workflow for Schiff Base Synthesis.
Protocol 2.1: Synthesis of a Schiff Base Derivative
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve 1.72 g (10 mmol) of this compound in 30 mL of absolute ethanol.
-
Addition of Aldehyde: To this solution, add a stoichiometric equivalent (10 mmol) of a selected aromatic aldehyde (e.g., salicylaldehyde, vanillin).
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[4]
-
Reflux: Equip the flask with a condenser and reflux the mixture with constant stirring for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The solid Schiff base product will precipitate out of the solution.
-
Purification: Filter the precipitate using a Buchner funnel and wash it with a small amount of cold ethanol.
-
Recrystallization: Further purify the product by recrystallization from hot ethanol to obtain pure crystalline Schiff base.
-
Drying: Dry the purified crystals in a vacuum oven at 50-60 °C.
Strategy 2: Amide Synthesis
Rationale: The amide bond is a fundamental linkage in peptides and proteins and is present in a vast number of pharmaceutical agents.[6] Converting the primary amine of this compound into an amide can significantly alter its biological properties by introducing new hydrogen bonding capabilities and steric bulk. The Schotten-Baumann reaction is a classic and efficient method for this transformation.[7]
Experimental Workflow:
Caption: Workflow for Amide Synthesis.
Protocol 2.2: Synthesis of an Amide Derivative
-
Amine Solution: In a 250 mL beaker, dissolve 1.72 g (10 mmol) of this compound in 50 mL of 10% aqueous sodium hydroxide solution.
-
Cooling: Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
Acyl Chloride Addition: Slowly add a stoichiometric equivalent (10 mmol) of the desired acyl chloride (e.g., benzoyl chloride, acetyl chloride) dropwise to the cooled solution with vigorous stirring. A solid precipitate will form immediately.[7]
-
Reaction Completion: Continue stirring for an additional 30 minutes in the ice bath to ensure the reaction goes to completion.
-
Isolation and Washing: Filter the solid amide product using a Buchner funnel and wash thoroughly with cold water to remove any unreacted starting materials and sodium hydroxide.
-
Purification: Recrystallize the crude product from an appropriate solvent system, such as an ethanol-water mixture, to obtain the pure amide.
-
Drying: Dry the purified amide in a vacuum oven.
Strategy 3: Suzuki-Miyaura Cross-Coupling
Rationale: The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, particularly for creating biaryl structures.[8][9] By coupling this compound with a suitable boronic acid, we can introduce a new aryl or heteroaryl group, which can lead to compounds with novel biological activities. This reaction typically requires a palladium catalyst.[8][10]
Experimental Workflow:
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- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: The Role of Arylamines in Azo Pigment Synthesis, Featuring 5-Chloro-2-ethoxyaniline as a Model Diazo Component
Executive Summary and Scientific Clarification
This document provides a detailed technical guide on the synthesis of azo pigments, with a specific focus on the function of aromatic amines as diazo components. The initial query concerned the role of 5-Chloro-2-ethoxyaniline in the synthesis of C.I. Pigment Orange 34 (P.O. 34) . As a primary point of scientific integrity, it must be clarified that the standard industrial synthesis of P.O. 34 (CAS No. 15793-73-4; C.I. No. 21115) does not utilize this compound.
Pigment Orange 34 is a high-performance disazo pigment, meaning its synthesis involves a diamine precursor that undergoes a bis-diazotization (tetrazotization) reaction. The correct starting amine for P.O. 34 is 3,3'-dichlorobenzidine .[1][2] This diamine is treated with two equivalents of nitrous acid to form a tetraazonium salt, which is then reacted with two equivalents of a coupling component, typically 3-methyl-1-(p-tolyl)-5-pyrazolone , to yield the final disazo structure.[3]
However, this compound serves as an exemplary precursor for the synthesis of monoazo pigments. Its chemical structure is ideal for demonstrating the foundational principles of azo chemistry. Therefore, this guide will first present the correct synthesis pathway for Pigment Orange 34 for contextual accuracy and then provide a detailed, field-proven protocol for the synthesis of a representative monoazo orange pigment using this compound. This approach allows for a comprehensive exploration of the chemistry while maintaining rigorous scientific accuracy.
Authoritative Synthesis of C.I. Pigment Orange 34
The synthesis of Pigment Orange 34 is a multi-step process foundational to the organic pigment industry. It is classified as a diarylide pyrazolone orange.[1] The vibrant color and stability of P.O. 34 are derived from its extended conjugated system, made possible by the disazo linkage.[4]
Core Reaction: Tetrazotization of 3,3'-dichlorobenzidine followed by coupling with 3-methyl-1-(p-tolyl)-5-pyrazolone.
Diagram 2: Workflow for the synthesis of a model monoazo pigment.
Materials and Quantitative Data
| Compound | Role | CAS No. | Molecular Formula | M.W. ( g/mol ) |
| This compound | Diazo Component | 15793-48-3 | C₈H₁₀ClNO | 171.62 |
| 3-Methyl-1-phenyl-5-pyrazolone | Coupling Component | 89-25-8 | C₁₀H₁₀N₂O | 174.19 |
| Hydrochloric Acid (37%) | Acid Catalyst | 7647-01-0 | HCl | 36.46 |
| Sodium Nitrite | Diazotizing Agent | 7632-00-0 | NaNO₂ | 69.00 |
| Sodium Acetate | Buffering Agent | 127-09-3 | C₂H₃NaO₂ | 82.03 |
| Sulfamic Acid | Nitrite Quencher | 5329-14-6 | H₃NO₃S | 97.09 |
Experimental Protocol: Synthesis of a Monoazo Orange Pigment
PART A: DIAZOTIZATION OF this compound
-
Rationale: This procedure generates the electrophilic diazonium salt. Precise temperature control is paramount to prevent degradation and loss of yield. The use of a slight excess of nitrous acid ensures complete conversion of the amine, which is monitored by starch-iodide paper. [5]
-
Preparation of Amine Slurry: In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, create a slurry by adding 17.2 g (0.1 mol) of this compound to 150 mL of water, followed by the slow addition of 25 mL (approx. 0.3 mol) of concentrated hydrochloric acid.
-
Cooling: Immerse the flask in an ice-salt bath and cool the slurry to 0 °C with continuous, vigorous stirring.
-
Preparation of Nitrite Solution: In a separate beaker, dissolve 7.0 g (0.101 mol) of sodium nitrite in 40 mL of deionized water.
-
Diazotization Reaction: Using a dropping funnel, add the sodium nitrite solution dropwise to the cooled amine slurry over 30 minutes. Crucial: Maintain the internal temperature of the reaction mixture between 0-5 °C throughout the addition. A clear, pale-yellow solution of the diazonium salt should form.
-
Reaction Completion & Quenching: Stir the mixture for an additional 15 minutes at 0-5 °C. Test for a slight excess of nitrous acid by spotting the solution onto starch-iodide paper (a positive test results in an immediate blue-black color). Decompose the excess nitrous acid by adding a small amount of solid sulfamic acid portion-wise until the starch-iodide test is negative. The diazonium salt solution is now ready for immediate use.
PART B: AZO COUPLING REACTION
-
Rationale: The coupling reaction's efficiency is highly dependent on pH. The pyrazolone is dissolved in a basic solution to form the reactive enolate anion. The pH is then adjusted to a weakly acidic or neutral state with a buffer (sodium acetate) to facilitate the electrophilic attack from the diazonium salt without causing its premature decomposition.
-
Preparation of Coupling Solution: In a 1 L beaker, dissolve 17.4 g (0.1 mol) of 3-methyl-1-phenyl-5-pyrazolone in 200 mL of a 5% (w/v) sodium hydroxide solution.
-
pH Adjustment and Cooling: To the coupling solution, add 30 g of sodium acetate trihydrate, followed by glacial acetic acid, until the pH of the solution is between 5.5 and 6.5. Cool this solution to 5-10 °C in an ice bath.
-
Coupling: With vigorous stirring, slowly add the diazonium salt solution prepared in Part A to the cooled coupling solution. A voluminous, bright orange precipitate will form immediately.
-
Reaction Completion: Continue stirring the resulting pigment slurry for 2 hours, allowing the temperature to rise slowly to room temperature to ensure the reaction is complete.
PART C: PIGMENT ISOLATION AND FINISHING
-
Rationale: Thorough washing is essential to remove inorganic salts (NaCl, sodium acetate) and unreacted intermediates, which can negatively impact the pigment's stability, dispersibility, and coloristic properties.
-
Filtration: Isolate the precipitated pigment by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake extensively with deionized water until the filtrate is colorless and free of chloride ions (test with AgNO₃ solution).
-
Drying: Dry the pigment in a circulating air oven at 70-80 °C to a constant weight.
-
Pulverization: The dried pigment cake should be mechanically ground to a fine, uniform powder to optimize its performance in final applications. [6]
Conclusion
While this compound is not the correct precursor for the industrial synthesis of C.I. Pigment Orange 34, it serves as a scientifically valuable model for understanding the core chemical transformations in the production of monoazo pigments. The diazotization of this aromatic amine to form a reactive diazonium salt, followed by its electrophilic attack on a coupling component like 3-methyl-1-phenyl-5-pyrazolone, represents a cornerstone of chromophore chemistry. The provided protocol details the critical parameters—temperature control, in situ reagent generation, and pH management—that are essential for the successful and high-yield synthesis of azo-based colorants. This understanding is fundamental for researchers and professionals in the fields of materials science, chemistry, and industrial manufacturing.
References
- Ataman Kimya. (n.d.). PIGMENT ORANGE 34.
- SY Chemical Co., Ltd. (n.d.). Pigment Orange 34.
- Zeya Chemicals. (n.d.). Pigment orange 34-Corimax Orange RL70.
- Yuhong Pigment. (n.d.). Pigment Orange 34.
- Google Patents. (2012). CN102618077B - Method for preparing bisazo orange pigment.
- PubChem. (n.d.). This compound.
- Lead Sciences. (n.d.). This compound.
- PubChem. (n.d.). 5-Chloro-2-methoxyaniline.
- Synthesia. (n.d.). VERSAPRINT ORANGE 2R.
- Wikipedia. (n.d.). Pigment Orange 34.
- Dye|Dye intermediates|Fluorescent Brightener|pigment dye. (2012). Pigment Orange 34.
- RSDC Industries Pvt. Ltd. (n.d.). Pigment Orange 34 Manufacturer.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Pigment Orange 34: A Deep Dive into its Chemical Structure and Properties.
- COLOR BLOOM. (n.d.). China Pigment Orange 34 Manufacturers, Suppliers, Factory.
- Chemsrc. (n.d.). 5-Chloro-2-phenoxyaniline.
- ResearchGate. (2020). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone.
- Google Patents. (2014). CN103508904A - Preparation method for 5-chloro-2-methyl-1,4-phenylenediamine.
- ResearchGate. (2001). Hetarylazo disperse dyes derived from 3-methyl-1-(3′,5′-dipiperidino- s-triazinyl)-5-pyrazolone as coupling component.
- SciSpace. (2019). Review Article - Coupling Reactions of Aryldiazonium Salt. Part-XI.
- UPB Scientific Bulletin. (2006). NOVELL 2-CHLORO-PARAPHENILENE-DIAMINE AND 2,4,5-TRICHLORO-ANILINE DERIVATIVES AS ORGANIC PIGMENTS. SYNTHESES AND PROPERTIES.
- The Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one.
- Google Patents. (2015). WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines.
- Google Patents. (2016). CN105873900A - Method for diazotizing 2,5-dichloroaniline.
- International Journal of ChemTech Research. (2011). Synthesis of Pyrazolone Derivatives and their Biological Activities.
- Google Patents. (2009). CN101613305B - Preparation method of o-chloro-p-nitroaniline diazonium salt.
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- 5. CN101613305B - Preparation method of o-chloro-p-nitroaniline diazonium salt - Google Patents [patents.google.com]
- 6. CN102618077B - Method for preparing bisazo orange pigment - Google Patents [patents.google.com]
Application Notes & Protocols: Synthetic Pathways to Novel Compounds Using 5-Chloro-2-ethoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of 5-Chloro-2-ethoxyaniline as a Synthetic Building Block
This compound is a substituted aniline derivative that serves as a highly valuable and versatile starting material in the synthesis of a wide array of novel chemical entities. Its unique substitution pattern—featuring a nucleophilic amino group, an electron-donating ethoxy group, and a strategically placed chloro atom—provides a rich platform for diverse chemical transformations. These functional groups allow for regioselective reactions, making it an attractive scaffold for constructing complex molecules, particularly in the fields of medicinal chemistry and materials science.
The presence of the chlorine atom is particularly significant, as halogenated compounds are prevalent in pharmaceuticals, with over 250 FDA-approved chlorinated drugs on the market.[1] The chloro group can act as a directing group in electrophilic aromatic substitution or serve as a handle for cross-coupling reactions, further expanding its synthetic utility. This guide provides detailed protocols for several key transformations of this compound, empowering researchers to leverage its full potential in the discovery and development of novel compounds.
Compound Profile:
| Property | Value | Source |
| CAS Number | 15793-48-3 | [2][3] |
| Molecular Formula | C₈H₁₀ClNO | [2][3] |
| Molecular Weight | 171.62 g/mol | [3] |
| Appearance | Solid | [4] |
| Purity | Typically ≥95% | [2][4] |
| Storage | Keep in a dark place, sealed in a dry, room temperature environment. | [2][4] |
Pathway 1: Synthesis of Novel N-Aryl Amides via Acylation
Principle & Rationale: The acylation of the primary amino group in this compound is a fundamental and robust transformation for generating diverse amide libraries.[5] This nucleophilic acyl substitution reaction involves the attack of the aniline's lone pair of electrons on the electrophilic carbonyl carbon of an acylating agent (e.g., an acid chloride or anhydride).[6] The resulting N-(5-chloro-2-ethoxyphenyl) amides are common motifs in biologically active molecules. This protocol describes a general procedure for the synthesis of a representative amide using benzoyl chloride.
Protocol 1.1: Synthesis of N-(5-chloro-2-ethoxyphenyl)benzamide
Experimental Workflow Diagram:
Caption: Workflow for the acylation of this compound.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 171.62 | 1.0 g | 5.83 |
| Benzoyl Chloride | 140.57 | 0.75 mL | 6.41 |
| Pyridine | 79.10 | 0.71 mL | 8.75 |
| Dichloromethane (DCM) | - | 20 mL | - |
Step-by-Step Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 5.83 mmol) and pyridine (0.71 mL, 8.75 mmol) in 20 mL of anhydrous dichloromethane (DCM).
-
Cool the stirred solution to 0-5 °C using an ice-water bath.
-
Add benzoyl chloride (0.75 mL, 6.41 mmol) dropwise to the cooled solution over 5-10 minutes. Causality Note: Pyridine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude solid can be purified by recrystallization from ethanol/water or by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Pathway 2: Synthesis of Heterocyclic Scaffolds
The structure of this compound is an ideal precursor for the synthesis of various fused heterocyclic systems, which are privileged scaffolds in drug discovery.
Protocol 2.1: Synthesis of 6-Chloro-4-ethoxy-2-methylquinoline
Principle & Rationale: The Conrad-Limpach-Knorr synthesis is a classic method for preparing quinoline derivatives.[7] The reaction proceeds via the initial condensation of an aniline with a β-ketoester (in this case, ethyl acetoacetate) to form a β-enamino ester, followed by a thermal cyclization to form the quinolone ring system. Subsequent treatment can yield the desired quinoline.
Reaction Scheme Diagram:
Caption: Conrad-Limpach synthesis of a quinoline derivative.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 171.62 | 1.0 g | 5.83 |
| Ethyl Acetoacetate | 130.14 | 0.74 mL | 5.83 |
| Dowtherm A (or Diphenyl ether) | - | 15 mL | - |
| p-Toluenesulfonic acid (p-TSA) | 172.20 | 55 mg | 0.32 |
Step-by-Step Procedure:
-
Condensation: In a round-bottom flask equipped with a Dean-Stark apparatus, combine this compound (1.0 g, 5.83 mmol), ethyl acetoacetate (0.74 mL, 5.83 mmol), and a catalytic amount of p-TSA (55 mg) in 20 mL of toluene.
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap. The reaction is typically complete in 3-5 hours when no more water is collected.
-
Cool the reaction mixture and remove the toluene under reduced pressure to obtain the crude β-enamino ester intermediate.
-
Cyclization: In a separate flask suitable for high-temperature reactions, heat Dowtherm A to 250 °C.
-
Add the crude intermediate dropwise to the hot Dowtherm A with vigorous stirring. Causality Note: The high temperature is necessary to overcome the activation energy for the intramolecular electrophilic aromatic substitution (cyclization) that forms the quinolone ring.
-
Maintain the temperature at 250 °C for 30 minutes after the addition is complete.
-
Cool the reaction mixture to room temperature. The product often precipitates.
-
Work-up & Purification: Dilute the cooled mixture with hexane to precipitate the product fully. Collect the solid by vacuum filtration and wash with cold hexane.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
-
Characterization: Analyze the final product by NMR, MS, and melting point determination.
Pathway 3: Halogen Modification via the Sandmeyer Reaction
Principle & Rationale: The Sandmeyer reaction is a powerful tool for transforming a primary aromatic amine into a wide range of functional groups.[3][8] The process involves two key steps: first, the conversion of the aniline to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. Second, the displacement of the diazonium group with a nucleophile, catalyzed by a copper(I) salt.[9] This allows for the replacement of the amino group with functionalities like -Cl, -Br, -CN, or -OH.
Protocol 3.1: Synthesis of 1,4-Dichloro-2-ethoxybenzene
Experimental Workflow Diagram:
Caption: Workflow for the Sandmeyer chloro-dediazoniation reaction.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 171.62 | 1.0 g | 5.83 |
| Sodium Nitrite (NaNO₂) | 69.00 | 442 mg | 6.41 |
| Concentrated HCl (37%) | 36.46 | ~5 mL | - |
| Copper(I) Chloride (CuCl) | 98.99 | 635 mg | 6.42 |
Step-by-Step Procedure:
-
Diazotization: In a 100 mL beaker, suspend this compound (1.0 g, 5.83 mmol) in a mixture of concentrated HCl (3 mL) and water (3 mL). Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite (442 mg, 6.41 mmol) in 2 mL of water and cool the solution.
-
Add the cold NaNO₂ solution dropwise to the aniline suspension, ensuring the temperature remains below 5 °C. Safety Note: Diazonium salts are unstable and potentially explosive when isolated and dry. Always keep them in solution and at low temperatures.[9]
-
Stir the resulting diazonium salt solution in the cold bath for an additional 15 minutes.
-
Sandmeyer Reaction: In a separate 250 mL flask, dissolve copper(I) chloride (635 mg, 6.42 mmol) in 3 mL of concentrated HCl. Cool this solution to 0-5 °C.
-
Slowly and carefully add the cold diazonium salt solution to the stirred CuCl solution. Vigorous evolution of nitrogen gas will be observed. Causality Note: The Cu(I) catalyst facilitates a single-electron transfer to the diazonium salt, initiating the formation of an aryl radical and the loss of N₂ gas.[8]
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently on a water bath at 60 °C for 30 minutes to ensure the reaction goes to completion.
-
Work-up: Cool the reaction mixture and extract the product with diethyl ether or DCM (3 x 25 mL).
-
Combine the organic extracts and wash with water, then with dilute NaOH solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent. The crude product can be purified by vacuum distillation or column chromatography.
Safety and Handling
This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes serious eye damage and may cause respiratory irritation.[3] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.
Conclusion
This compound is a powerful and adaptable starting material for the synthesis of diverse and complex organic molecules. The protocols detailed in this guide for acylation, quinoline synthesis, and Sandmeyer reactions represent a fraction of its potential applications. By understanding the reactivity of its functional groups, researchers can design and execute synthetic pathways to novel compounds with significant potential in drug discovery and materials science.
References
- Hu, Y.-Q., et al. (2022). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules.
- Shaikh, I. A., et al. (2022). A review on synthetic investigation for quinoline- recent green approaches. Cogent Chemistry.
- Lead Sciences. (n.d.). This compound.
- Ramann, G.A., & Cowen, B.J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Ghare, A. D., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.
- Chemistry Research Journal. (2021). A Review on Quinoline: Diverse Pharmacological Agent.
- Kaur, H. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.
- Studylib. (n.d.). N-Acetylation of Aniline: Lab Procedure & Mechanism.
- Nguyen, T. H. T., et al. (2023). Recent advances in the synthesis of biologically and pharmaceutically active benzimidazole derivatives. RSC Advances.
- YMER. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid.
- MDPI. (2021). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities.
- D'Souza, R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry.
- ResearchGate. (n.d.). General syntheses of benzimidazoles from aniline derivatives.
- Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
- Mohammed, L. A. (2023). A Review on Benzimidazole Heterocyclic Compounds: Synthesis and Their Medicinal Activity Applications. Polycyclic Aromatic Compounds.
- Al-Ostath, A. I., et al. (2023). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Catalysts.
Sources
- 1. scribd.com [scribd.com]
- 2. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. studylib.net [studylib.net]
- 7. tandfonline.com [tandfonline.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Mastering the Synthesis of 5-Chloro-2-ethoxybenzenediazonium Chloride: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a comprehensive, in-depth guide for the diazotization of 5-Chloro-2-ethoxyaniline. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and safety considerations critical for the successful and safe execution of this important synthetic transformation. The resulting diazonium salt is a versatile intermediate in the synthesis of a wide array of organic compounds, particularly in the development of azo dyes and other chromophoric systems.
Foundational Principles: The Chemistry of Diazotization
The conversion of a primary aromatic amine, such as this compound, into a diazonium salt is a cornerstone reaction in synthetic organic chemistry.[1] The process, known as diazotization, involves the reaction of the amine with nitrous acid (HNO₂) under acidic conditions and at low temperatures.[1] Nitrous acid is inherently unstable and is therefore generated in situ through the reaction of a nitrite salt, typically sodium nitrite (NaNO₂), with a strong mineral acid like hydrochloric acid (HCl).[1]
The reaction mechanism initiates with the formation of the nitrosonium ion (N=O⁺) from nitrous acid in the acidic medium. This potent electrophile is then attacked by the nucleophilic amino group of the this compound. A series of proton transfers and the elimination of a water molecule culminate in the formation of the 5-chloro-2-ethoxybenzenediazonium cation.[2]
Maintaining a low temperature, typically between 0 and 5°C, is of paramount importance throughout the reaction.[1] Aryl diazonium salts are thermally labile and can decompose, often violently when isolated in a dry state.[3] At elevated temperatures in aqueous solution, the diazonium group can be displaced by a hydroxyl group, leading to the formation of the corresponding phenol as an undesired byproduct and reducing the yield of the target diazonium salt.[4]
Safety as a Priority: Handling Diazonium Salts and Reagents
2.1. Reagent-Specific Hazards:
-
This compound: While a specific Safety Data Sheet (SDS) for the ethoxy derivative was not found, the closely related 5-Chloro-2-methoxyaniline is classified as harmful if swallowed, in contact with skin, or if inhaled.[5] It can cause skin and serious eye irritation.[6] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[5][6] All manipulations should be conducted in a well-ventilated chemical fume hood.[5]
-
Sodium Nitrite (NaNO₂): This compound is an oxidizer and is toxic if swallowed.
-
Hydrochloric Acid (HCl): Concentrated HCl is corrosive and causes severe skin burns and eye damage. Respiratory protection may be necessary.
2.2. The Instability of Diazonium Salts:
Aryl diazonium salts in their solid, dry form are notoriously unstable and can be explosive, sensitive to shock, friction, and heat.[3] For this reason, diazonium salts are almost always prepared and used in solution without isolation.[1] This protocol is designed for the in situ generation and immediate consumption of the 5-chloro-2-ethoxybenzenediazonium chloride solution. Under no circumstances should an attempt be made to isolate the solid diazonium salt from this procedure. Any excess diazonium salt at the end of the subsequent reaction must be quenched (decomposed) safely. A common method is the addition of a reducing agent like hypophosphorous acid or a reactive aromatic compound.
Experimental Protocol: Diazotization of this compound
This protocol details the generation of a solution of 5-chloro-2-ethoxybenzenediazonium chloride.
3.1. Materials and Equipment:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |
| This compound | 185.64 | 18.56 g | 0.10 |
| Concentrated Hydrochloric Acid (~37%) | 36.46 | ~30 mL | ~0.36 |
| Sodium Nitrite (NaNO₂) | 69.00 | 7.25 g | 0.105 |
| Distilled Water | 18.02 | As needed | - |
| Crushed Ice | - | As needed | - |
| Starch-iodide paper | - | As needed | - |
Equipment:
-
500 mL three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Ice bath
3.2. Step-by-Step Procedure:
-
Preparation of the Amine Salt Solution: In the 500 mL three-necked flask equipped with a mechanical stirrer and thermometer, combine 18.56 g (0.10 mol) of this compound with 100 mL of distilled water.
-
While stirring, slowly add 25 mL of concentrated hydrochloric acid. The amine will dissolve to form its hydrochloride salt. Gentle warming may be required to achieve a clear solution.
-
Cool the resulting solution to 0-5°C using an ice bath. It is crucial to maintain this temperature range throughout the subsequent steps.
-
Preparation of the Sodium Nitrite Solution: In a separate beaker, dissolve 7.25 g (0.105 mol) of sodium nitrite in 40 mL of cold distilled water.
-
Diazotization: Slowly add the sodium nitrite solution dropwise from the dropping funnel to the cold, stirred solution of the amine hydrochloride. The rate of addition should be controlled to ensure the temperature of the reaction mixture does not exceed 5°C.
-
Monitoring the Reaction: After the addition is complete, continue to stir the mixture in the ice bath for an additional 15-30 minutes. The completion of the diazotization can be confirmed by testing for the presence of excess nitrous acid. To do this, a drop of the reaction mixture is spotted onto starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid and thus the completion of the reaction.[4]
-
Immediate Use: The resulting cold solution of 5-chloro-2-ethoxybenzenediazonium chloride is now ready for immediate use in subsequent synthetic steps, such as azo coupling or Sandmeyer reactions. Do not store the solution.
Visualizing the Workflow
The following diagram illustrates the key stages of the experimental protocol.
Caption: Experimental workflow for the diazotization of this compound.
Conclusion
This application note provides a detailed and safety-conscious protocol for the diazotization of this compound. By understanding the underlying chemical principles and adhering strictly to the safety precautions, researchers can confidently and successfully generate this valuable synthetic intermediate for a wide range of applications. The key to a successful outcome lies in precise temperature control and the immediate use of the resulting diazonium salt solution.
References
- BYJU'S. (n.d.). Diazonium Salts Preparation.
- Unknown. (2020, March 29). DIAZONIUM SALTS.
- UPB Scientific Bulletin. (n.d.). NOVELL 2-CHLORO-PARAPHENILENE-DIAMINE AND 2,4,5-TRICHLORO-ANILINE DERIVATIVES AS ORGANIC PIGMENTS. SYNTHESES AND PROPERTIES.
Sources
Synthesis of Bioactive Molecules from 5-Chloro-2-ethoxyaniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-2-ethoxyaniline is a substituted aniline that serves as a versatile building block in the synthesis of a diverse array of heterocyclic compounds with significant biological activities. Its unique substitution pattern, featuring an electron-donating ethoxy group and an electron-withdrawing chloro group on the aniline ring, modulates its reactivity and provides multiple points for synthetic diversification. This guide provides an in-depth exploration of the synthetic routes to key classes of bioactive molecules starting from this compound, including benzimidazoles, quinolines, and sulfonamides. These classes of compounds are of high interest in medicinal chemistry due to their demonstrated potential as antimicrobial, antiviral, and kinase-inhibiting agents. This document offers detailed experimental protocols, mechanistic insights, and a discussion of the structure-activity relationships, providing a comprehensive resource for researchers in drug discovery and development. While direct literature examples for this compound are limited, the protocols herein are adapted from well-established syntheses of analogous compounds, particularly its close structural relative, 5-Chloro-2-methoxyaniline.
Introduction: The Versatility of Substituted Anilines in Medicinal Chemistry
Aniline and its derivatives are fundamental scaffolds in the synthesis of a vast number of pharmaceuticals and biologically active compounds. The nature and position of substituents on the aniline ring profoundly influence the physicochemical properties and biological activities of the resulting molecules. This compound (CAS No: 15793-48-3) is a prime example of a strategically substituted aniline. The presence of the chloro group can enhance lipophilicity and metabolic stability, while the ethoxy group can participate in hydrogen bonding and modulate electronic effects. These features make it an attractive starting material for the synthesis of complex heterocyclic systems.
Heterocyclic compounds are a cornerstone of medicinal chemistry, with a significant percentage of FDA-approved drugs containing at least one heterocyclic ring.[1] Their rigid structures and ability to engage in a multitude of interactions with biological macromolecules make them ideal pharmacophores. This guide will focus on the synthesis of three major classes of bioactive heterocycles from this compound:
-
Benzimidazoles: Known for their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[2]
-
Quinolines: A privileged scaffold in drug discovery, with applications as antimalarial, antibacterial, and anticancer agents.[3][4][5]
-
Sulfonamides: A well-established class of therapeutic agents with antibacterial, diuretic, and anticancer activities.[1][6][7]
The following sections will provide detailed protocols and the scientific rationale behind the synthetic strategies for each class of compound.
Synthesis of Bioactive Benzimidazoles
Benzimidazoles are bicyclic heterocyclic compounds that are isosteric with purines, allowing them to interact with a variety of biological targets. The synthesis of benzimidazoles from this compound can be achieved through the Phillips-Ladenburg synthesis, which involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative.
Rationale for Benzimidazole Synthesis
The primary amino group and the adjacent ortho-position of this compound, once functionalized with a second amino group, provide the necessary framework for benzimidazole ring formation. The choice of the condensing partner (e.g., a substituted benzoic acid) allows for the introduction of various substituents at the 2-position of the benzimidazole ring, which is crucial for tuning the biological activity.
Proposed Synthetic Workflow for Benzimidazoles
The synthesis of a 2-substituted-5-chloro-6-ethoxybenzimidazole from this compound would typically involve a two-step process: nitration followed by reduction to form the ortho-diamine, and then condensation with a carboxylic acid.
Sources
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- 2. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 5. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield of 5-Chloro-2-ethoxyaniline Synthesis
Welcome to the technical support center for the synthesis of 5-Chloro-2-ethoxyaniline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this valuable intermediate. We move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and enhance your reaction yields and purity.
Overview of Synthetic Strategies
The synthesis of this compound is primarily approached via two distinct pathways: the reduction of a nitro-aromatic precursor and the direct electrophilic chlorination of 2-ethoxyaniline. The choice of route often depends on the availability of starting materials, scalability, and the critical need for isomeric purity.
Caption: Troubleshooting workflow for poor regioselectivity in chlorination.
Q2: I am observing significant amounts of di-chlorinated byproducts. How can this be minimized?
A2: The formation of di-chlorinated products means the mono-chlorinated product is reactive enough to undergo a second chlorination.
-
Cause 1: Excess Chlorinating Agent. Using a large excess of the chlorinating agent is the most common reason for over-chlorination.
-
Solution: Carefully control the stoichiometry. Start with 1.0 to 1.05 equivalents of the chlorinating agent. Add the agent slowly and monitor the reaction progress closely by TLC or GC.
-
-
Cause 2: High Reaction Temperature. Higher temperatures increase the reaction rate indiscriminately, promoting over-reaction.
-
Solution: Maintain a low reaction temperature. For many aromatic chlorinations, a temperature range of 0 °C to 10 °C is optimal. [1]Running the reaction colder may further improve selectivity, albeit at the cost of a longer reaction time.
-
Frequently Asked Questions (FAQs)
Q: What are the recommended analytical methods to monitor reaction progress and assess final purity?
A: A combination of techniques is ideal.
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of starting material and the appearance of the product. A simple mobile phase like 3:1 Hexanes:Ethyl Acetate on a silica plate should provide good separation.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These are the preferred methods for quantitative analysis. [2][3]They can accurately determine the ratio of isomers and the percentage of any remaining starting material or byproducts. A GC-MS system is particularly powerful as it can help identify the mass of unknown impurities. [3][4]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. The splitting patterns and chemical shifts in the aromatic region will definitively distinguish the 5-chloro isomer from other possibilities. [4][5] Q: What are the key safety precautions for these syntheses?
A: Both synthetic routes involve hazardous materials.
-
General Precautions: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. [6][7]* Hydrazine: Hydrazine is a suspected carcinogen and is highly toxic. Handle with extreme care. [8]* Chlorinating Agents: Reagents like sulfuryl chloride are corrosive and react violently with water. N-Chlorosuccinimide is an irritant. Handle them with caution. [1]* Anilines: Substituted anilines, including the product, are toxic and can be absorbed through the skin. Avoid direct contact. [9][10][11] Q: What is the most effective method for purifying the final this compound product?
A: The purification method depends on the nature of the impurities.
-
Recrystallization: If the main impurities are isomers with different solubilities, recrystallization can be highly effective. A common solvent system is aqueous ethanol. [12]* Column Chromatography: For removing closely related isomers or other persistent impurities, silica gel column chromatography is the standard method. A gradient elution with a hexane/ethyl acetate solvent system is a good starting point.
-
Steam Distillation: This classical technique can be very effective for purifying anilines and removing non-volatile impurities. [12]
Data & Protocols
Data Summary Tables
Table 1: Comparison of Common Chlorinating Agents for Route B
| Chlorinating Agent | Typical Catalyst | Pros | Cons |
| N-Chlorosuccinimide (NCS) | DABCO, or none | Mild, good selectivity, solid (easy to handle) | Higher cost, produces succinimide byproduct |
| Sulfuryl Chloride (SO₂Cl₂) | Lewis Acid (e.g., AlCl₃) or none | Inexpensive, liquid, powerful | Can be unselective, corrosive, evolves HCl/SO₂ gas |
| Chlorine Gas (Cl₂) | Lewis Acid (e.g., FeCl₃) | Very inexpensive | Highly hazardous, difficult to handle, often unselective |
Table 2: Typical Analytical Parameters for Product Characterization
| Technique | Parameter | Expected Result for this compound |
| ¹H NMR (CDCl₃) | Aromatic Protons | 3 distinct signals in the aromatic region (~6.6-6.8 ppm) |
| -OCH₂CH₃ | A quartet (~4.0 ppm) and a triplet (~1.4 ppm) | |
| -NH₂ | A broad singlet (~3.8 ppm) | |
| GC-MS (EI) | Molecular Ion [M]⁺ | Isotope pattern at m/z 171/173 (approx. 3:1 ratio for ³⁵Cl/³⁷Cl) [4] |
| HPLC (C18 Column) | Retention Time | Will have a characteristic retention time based on its polarity |
Detailed Experimental Protocols
Protocol 1: Synthesis via Reduction of 4-Chloro-1-ethoxy-2-nitrobenzene
This protocol is adapted from established procedures for similar reductions. [8][13]
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chloro-1-ethoxy-2-nitrobenzene (1.0 eq), iron(III) chloride (0.1 eq), and activated carbon (10% by weight of the starting material) in methanol (10-15 mL per gram of starting material).
-
Heat the mixture to a gentle reflux.
-
Add hydrazine hydrate (80% solution, 5.0 eq) dropwise via an addition funnel over 30-60 minutes. The reaction is exothermic.
-
After the addition is complete, maintain the reflux for 4-16 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst and carbon.
-
Wash the filter cake thoroughly with several portions of hot methanol.
-
Combine the filtrate and washes, and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by recrystallization or column chromatography as needed.
Protocol 2: Optimized Direct Chlorination of 2-Ethoxyaniline
This protocol is a generalized procedure based on best practices for selective aromatic halogenation. [14][1]
-
Dissolve 2-ethoxyaniline (1.0 eq) in anhydrous dichloromethane (DCM) (15-20 mL per gram) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve N-Chlorosuccinimide (NCS) (1.05 eq) in anhydrous DCM.
-
Add the NCS solution dropwise to the cooled 2-ethoxyaniline solution over 1-2 hours. Maintain the internal temperature below 5 °C.
-
Stir the reaction at 0-5 °C and monitor its progress by GC or TLC. The reaction may take several hours.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Separate the organic layer. Wash it sequentially with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude oil, which will be a mixture of isomers, by silica gel column chromatography to isolate the this compound.
References
- Sun, H., et al. (2022). DABCO as a practical catalyst for aromatic halogenation with N-halosuccinimides. RSC Advances.
- Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry.
- JoVE. (2025). Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. Journal of Visualized Experiments.
- Google Patents. (n.d.). EP0866049A2 - Chlorination of aromatic compounds and catalysts therefor.
- CPAChem. (2024). Safety data sheet - 5-Chloro-2-methoxyaniline.
- Wikipedia. (n.d.). Electrophilic halogenation.
- PrepChem.com. (n.d.). Synthesis of 5-Chloro-2-methoxyaniline.
- U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
- PubChem. (n.d.). 5-Chloro-2-methoxyaniline. National Center for Biotechnology Information.
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- 3. epa.gov [epa.gov]
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- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. 5-Chloro-2-methoxyaniline synthesis - chemicalbook [chemicalbook.com]
- 9. cpachem.com [cpachem.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. echemi.com [echemi.com]
- 12. 5-Chloro-2-methoxyaniline | 95-03-4 [chemicalbook.com]
- 13. Page loading... [guidechem.com]
- 14. DABCO as a practical catalyst for aromatic halogenation with N -halosuccinimides - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00197G [pubs.rsc.org]
Technical Support Center: Synthesis of 5-Chloro-2-ethoxyaniline
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-ethoxyaniline is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its purity is paramount to the quality and safety of the final product. A common synthetic route to this compound involves the reduction of 4-chloro-2-ethoxynitrobenzene. While seemingly straightforward, this reduction can be accompanied by the formation of several by-products that can complicate purification and compromise the final product's specifications. This guide will delve into the common challenges encountered during this synthesis and provide practical solutions for by-product identification and control.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, focusing on the identification and mitigation of by-products.
Problem 1: Presence of an Impurity with a Molecular Weight of 137.18 g/mol
Observation: Your analytical data (e.g., GC-MS or LC-MS) shows a peak corresponding to a molecular weight of approximately 137.18 g/mol , which is 34.5 g/mol less than the target compound.
Probable Cause: This impurity is likely 2-ethoxyaniline , the product of hydrodechlorination. During catalytic hydrogenation, a common method for nitro group reduction, the chlorine atom can be inadvertently replaced by a hydrogen atom.[1][2][3][4]
Solutions:
-
Catalyst Selection:
-
Opt for catalysts with higher selectivity for nitro group reduction over dehalogenation. Platinum-based catalysts, especially when modified with promoters like iron, have shown to suppress hydrodechlorination.[2][3][4]
-
Avoid overly aggressive catalysts like standard Palladium on carbon (Pd/C) under harsh conditions, as they are known to promote hydrodechlorination.
-
-
Reaction Condition Optimization:
-
Temperature and Pressure: Use the mildest conditions (lower temperature and hydrogen pressure) that still afford a reasonable reaction rate. High temperatures and pressures can favor the hydrodechlorination side reaction.[5]
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent over-reduction of the desired product.
-
pH Control: In some cases, the addition of a base or using a neutral solvent can help to neutralize any generated HCl, which can sometimes promote hydrodechlorination.
-
Problem 2: Appearance of Isomeric Impurities in the Final Product
Observation: You detect one or more compounds with the same molecular weight as this compound but with different retention times in your chromatographic analysis.
Probable Cause: These are likely isomeric impurities . Their presence almost always points to impurities in your starting material, 4-chloro-2-ethoxynitrobenzene. For instance, if the starting material contains 2-chloro-4-ethoxynitrobenzene, it will be reduced to 2-chloro-4-ethoxyaniline.
Solutions:
-
Starting Material Purity:
-
Thoroughly analyze the purity of your 4-chloro-2-ethoxynitrobenzene before starting the synthesis. Use a validated analytical method (e.g., HPLC or GC) to quantify any isomeric impurities.
-
If the starting material purity is not satisfactory, purify it by recrystallization or chromatography before use.
-
-
Analytical Method Development:
-
Develop a chromatographic method (HPLC or GC) with sufficient resolution to separate all potential isomeric impurities from the main product. This is crucial for accurate purity assessment of both the starting material and the final product.[6]
-
Problem 3: Detection of High Molecular Weight Impurities, Often Colored
Observation: Your product is discolored (e.g., yellow, orange, or brown), and you observe peaks in your mass spectrometry data that are higher than the molecular weight of your product, often corresponding to dimers.
Probable Cause: These are likely azo and azoxy compounds , which are formed through the condensation of partially reduced nitro group intermediates (nitroso and hydroxylamine derivatives).[7][8][9][10][11][12] These impurities are often highly colored and can be difficult to remove.
Solutions:
-
Choice of Reducing Agent:
-
Reaction Conditions:
-
Ensure efficient stirring and mass transfer to avoid localized high concentrations of intermediates.
-
Maintain a sufficient excess of the reducing agent to drive the reaction to the fully reduced amine.
-
-
Work-up Procedure:
-
A proper work-up is crucial. Sometimes, these impurities can be removed by washing the organic layer with a dilute acid solution to protonate the desired aniline and separate it from the less basic azo/azoxy compounds.
-
Problem 4: Incomplete Reaction and Presence of Intermediates
Observation: You detect compounds with molecular weights corresponding to partially reduced intermediates, such as 4-chloro-2-ethoxynitrosobenzene or N-(4-chloro-2-ethoxyphenyl)hydroxylamine .
Probable Cause: The reduction reaction has not gone to completion. This can be due to insufficient reaction time, deactivated catalyst, or an inadequate amount of reducing agent.
Solutions:
-
Reaction Monitoring:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC), HPLC, or GC to ensure the complete consumption of the starting material and any intermediates.
-
-
Catalyst Activity:
-
If using a heterogeneous catalyst, ensure it is fresh and active. Catalyst poisoning can halt the reaction.
-
-
Stoichiometry of Reducing Agent:
Frequently Asked Questions (FAQs)
Q1: What is the most common synthesis route for this compound?
The most prevalent laboratory and industrial synthesis of this compound involves the reduction of the corresponding nitro compound, 4-chloro-2-ethoxynitrobenzene.[17] Common reducing agents for this transformation include:
-
Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as platinum, palladium, or nickel.[2][7]
-
Metal/Acid Reduction: Typically using iron powder in the presence of an acid like acetic acid or hydrochloric acid (Béchamp reduction).
-
Stannous Chloride (SnCl2) Reduction: A classic method for the selective reduction of nitro groups in the presence of other functional groups.[13][14][15][16]
Q2: What are the primary by-products I should be looking for in my this compound synthesis?
Based on the common synthesis routes, the primary by-products to monitor are:
-
2-Ethoxyaniline: From hydrodechlorination.
-
Isomeric Chloro-ethoxyanilines: Arising from impurities in the starting material.
-
Azo and Azoxy compounds: From the condensation of reaction intermediates.
-
Partially reduced intermediates: Such as the corresponding nitroso and hydroxylamine compounds.
-
Unreacted starting material: 4-chloro-2-ethoxynitrobenzene.
Q3: Which analytical techniques are best for identifying these by-products?
A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile impurities, including isomeric by-products and condensation products. A UV detector is commonly used for detection.[6][18]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile and semi-volatile impurities. The mass spectrometer provides molecular weight and fragmentation information, which is crucial for structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural confirmation of the final product and the identification of unknown impurities, especially when isolated. ¹H and ¹³C NMR can distinguish between isomers based on their unique chemical shifts and coupling patterns.[19][20][21]
Q4: How can I perform a forced degradation study to understand the stability of my this compound?
Forced degradation studies are essential to understand the intrinsic stability of your compound and to develop a stability-indicating analytical method.[22][23][24][25][26] A typical forced degradation study would involve subjecting your this compound sample to the following conditions:
-
Acidic Hydrolysis: e.g., 0.1 M HCl at elevated temperature.
-
Basic Hydrolysis: e.g., 0.1 M NaOH at elevated temperature.
-
Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid sample at a high temperature (e.g., 105 °C).
-
Photolytic Degradation: Exposing the sample to UV and visible light.
The stressed samples are then analyzed by a suitable stability-indicating method (typically HPLC) to identify and quantify any degradation products.
Q5: Where can I find reference NMR data for this compound and its potential by-products?
While a comprehensive public database of NMR spectra for all potential by-products may not be readily available, you can refer to general NMR databases and resources for chemical shifts of similar substituted anilines and aromatic compounds.[19][27][28] For critical impurity identification, it may be necessary to synthesize and characterize the suspected by-products to obtain authentic reference standards and their corresponding NMR spectra.
Data Presentation
Table 1: Potential By-products in this compound Synthesis
| By-product Name | Molecular Formula | Molecular Weight ( g/mol ) | Probable Origin |
| 2-Ethoxyaniline | C₈H₁₁NO | 137.18 | Hydrodechlorination |
| Isomeric Chloro-ethoxyanilines | C₈H₁₀ClNO | 171.62 | Impure Starting Material |
| 4,4'-Dichloro-2,2'-diethoxyazoxybenzene | C₁₆H₁₆Cl₂N₂O₃ | 371.22 | Condensation of Intermediates |
| 4,4'-Dichloro-2,2'-diethoxyazobenzene | C₁₆H₁₆Cl₂N₂O₂ | 355.22 | Condensation of Intermediates |
| 4-Chloro-2-ethoxynitrosobenzene | C₈H₈ClNO₂ | 185.61 | Incomplete Reduction |
| N-(4-Chloro-2-ethoxyphenyl)hydroxylamine | C₈H₁₀ClNO₂ | 187.62 | Incomplete Reduction |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment and Impurity Profiling
This method is designed to separate this compound from its potential by-products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample. Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL.
Protocol 2: GC-MS Method for Volatile Impurity Analysis
This method is suitable for the detection of volatile by-products such as 2-ethoxyaniline.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-400.
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent like methanol or dichloromethane.
Visualizations
Caption: Analytical workflow for the identification and quantification of by-products.
References
- Selective Hydrogenation of Aromatic Chloronitro Compounds. Current Organic Chemistry.
- Chen, H., et al. (2017). Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst. RSC Advances.
- Technical Support Center: Improving Selectivity in the Synthesis of Secondary Anilines. Benchchem.
- Photoenzymatic reduction of nitroarenes into aromatic azoxy and azo...
- Reduction of Nitro, Nitroso, Azo and Azoxy Groups.
- Photoreduction of nitroarenes into azo products a Photoreduction of...
- Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Synthesis of Azo Compounds by Nanosized Iron-Promoted Reductive Coupling of Aromatic Nitro Compounds.
- Forced degradation studies: A critical lens into pharmaceutical stability. Sharp.
- Reduction of Nitroarenes with SnCl2 in TBAB.
- Reduction of aromatic nitro compounds using Sn and HCl gives:. askIITians.
- Forced Degrad
- Forced Degradation Studies to Assess the Stability of Drugs and Products.
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- Proton NMR chemical shifts and coupling constants for brain metabolites. Wiley Online Library.
- Reduction of Nitroarenes to Azoxy-, Azo-, and Hydrazo Compounds Promoted by Bismuth Porphyrin MOF.
- What groups can be reduced by Sn/HCl?. Chemistry Stack Exchange.
- SnCl2 reduction of Nitro. The Hive.
- 5-Chloro-2-methoxyaniline(95-03-4) 1H NMR spectrum. ChemicalBook.
- Development of forced degradation and stability indic
- Exposure Data - Some nitrobenzenes and other industrial chemicals. NCBI Bookshelf.
- Reactions of Aniline. Chemistry Steps.
- 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. NCBI.
- Reduction of 4-chloronitrobenzene (4-Cl-NB) to 4-chloroaniline...
- Reactions for making widely used aniline compounds break norms of synthesis.
- Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase. PMC - NIH.
- NMR Spectroscopy :: 1H NMR Chemical Shifts.
- This compound. Lead Sciences.
- Can anyone offer advice regarding reduction of nitrobenzene to aniline?.
- ICH guideline Q2(R2)
- Application Notes and Protocols for the Analytical Characterization of 5-Chloro-2-(propan-2-yl)aniline. Benchchem.
- A Comparative Guide to the Analysis of Isomeric Impurities in 3-Chloro-4-fluoroaniline. Benchchem.
- Analysis of Pharmaceuticals' Impurity - Regulations and Analysis for Carcinogenic Substances. Shimadzu.
- This compound | 15793-48-3. Sigma-Aldrich.
- Degradation of trace aqueous 4-chloro-2-nitrophenol occurring in pharmaceutical industrial wastewater by ozone.
- NMR Spectroscopy :: Hans Reich NMR Collection - Content.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuter
- Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. PubMed Central.
- 4-Chloro-2-ethyl-1-nitrobenzene|BLD Pharm. BLD Pharm.
- 5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763. PubChem.
- The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives.
- Degradation of trace aqueous 4-chloro-2-nitrophenol occurring in pharmaceutical industrial wastewater by ozone.
- Application Notes and Protocols: Synthesis of 5-Chloro-2-(propan-2-yl)
Sources
- 1. Selective Hydrogenation of Aromatic Chloronitro Compounds: Ingenta Connect [ingentaconnect.com]
- 2. Selective hydrogenation of p -chloronitrobenzene over an Fe promoted Pt/AC catalyst - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04700B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 14. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. SnCl2 reduction of Nitro , Hive Novel Discourse [chemistry.mdma.ch]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. organicchemistrydata.org [organicchemistrydata.org]
- 20. organicchemistrydata.org [organicchemistrydata.org]
- 21. epfl.ch [epfl.ch]
- 22. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 23. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 24. researchgate.net [researchgate.net]
- 25. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 26. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 27. 5-Chloro-2-methoxyaniline(95-03-4) 1H NMR spectrum [chemicalbook.com]
- 28. 5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Chloro-2-ethoxyaniline
Welcome to the technical support center for the synthesis of 5-Chloro-2-ethoxyaniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your laboratory work.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved via a two-step process starting from 4-chloro-2-nitrophenol. The first step is a Williamson ether synthesis to introduce the ethoxy group, followed by the reduction of the nitro group to the desired aniline. This guide will address critical troubleshooting points in both stages of the synthesis.
Caption: General synthetic workflow for this compound.
Frequently Asked Questions & Troubleshooting Guide
Part 1: Issues in the Ethoxylation Step (Williamson Ether Synthesis)
Question: My ethoxylation of 4-chloro-2-nitrophenol is slow or incomplete, as indicated by TLC analysis. What are the likely causes and how can I fix it?
Answer: This is a common issue often related to the reagents or reaction conditions. Let's break down the potential causes:
-
Ineffective Base: The base, typically potassium carbonate (K2CO3), is crucial for deprotonating the phenolic hydroxyl group to form the more nucleophilic phenoxide.
-
Causality: Anhydrous conditions are critical. If your K2CO3 has absorbed moisture, its efficiency will be significantly reduced. Similarly, using a base that is too weak will not sufficiently deprotonate the phenol.
-
Solution:
-
Ensure your K2CO3 is freshly dried. You can do this by heating it in an oven at >120°C for several hours and cooling it in a desiccator before use.
-
Use finely powdered K2CO3 to maximize surface area and reaction rate.
-
Confirm the pKa of your starting phenol and ensure the chosen base is strong enough for efficient deprotonation.
-
-
-
Solvent Choice & Polarity: The solvent plays a key role in solvating the ions and influencing the reaction rate.
-
Causality: Acetone or DMF are common choices. Acetone is effective at dissolving the reactants, but its boiling point limits the reaction temperature. DMF is a polar aprotic solvent that can accelerate SN2 reactions but can be difficult to remove during workup.
-
Solution: If the reaction is slow in acetone, consider switching to a higher-boiling solvent like acetonitrile or DMF, which can increase the reaction rate.
-
-
Quality of the Ethylating Agent: The reactivity of the ethylating agent (e.g., ethyl iodide, ethyl bromide, diethyl sulfate) is paramount.
-
Causality: Ethyl iodide is highly reactive but can degrade over time, releasing free iodine (indicated by a brown or violet color), which can interfere with the reaction. Diethyl sulfate is a potent ethylating agent but is also highly toxic and requires careful handling.
-
Solution: Use a fresh, clear sample of ethyl iodide. If it is discolored, you can wash it with a dilute solution of sodium thiosulfate to remove free iodine, then dry and distill it. Always consult safety protocols when handling reagents like diethyl sulfate.
-
Part 2: Troubleshooting the Nitro Group Reduction
The reduction of 5-chloro-2-ethoxynitrobenzene to the corresponding aniline is a critical step where several issues can arise. The most common methods involve catalytic hydrogenation or chemical reduction with metals like iron or tin.
Question: My reduction reaction using iron powder and HCl is incomplete. TLC still shows a significant amount of the nitro starting material.
Answer: An incomplete reduction is often tied to the activity of the metal catalyst or the reaction environment.
-
Passivation of Iron: The surface of the iron powder can become passivated with a layer of iron oxides, which prevents it from reacting.
-
Causality: The acidic medium (HCl) is intended to activate the iron by dissolving this oxide layer. However, if the acid concentration is too low or the iron powder is highly oxidized, the activation may be insufficient.
-
Solution:
-
Pre-activation: Before adding your nitro compound, stir the iron powder in the dilute acid for 15-30 minutes. You should observe some hydrogen evolution, indicating the metal is active.
-
Increase Acid Concentration: A slight increase in the concentration or stoichiometric ratio of the acid can help, but be cautious as excessive acid can lead to unwanted side reactions.
-
-
-
Insufficient Agitation: This is a heterogeneous reaction, and efficient mixing is required to ensure contact between the reactants.
-
Causality: If the iron powder settles at the bottom of the flask, its surface area is not effectively utilized.
-
Solution: Ensure vigorous mechanical stirring throughout the reaction. A magnetic stirrer may not be sufficient for larger-scale reactions.
-
Question: After my reduction reaction, I've isolated a product, but it's a dark, tarry substance instead of the expected off-white solid. What went wrong?
Answer: The formation of dark, polymeric side products is a known issue in nitro group reductions, often due to over-reduction or side reactions of intermediate species.
-
Causality: Intermediates in the reduction of a nitro group, such as nitroso and hydroxylamine species, can condense to form colored azo and azoxy compounds, especially under harsh conditions (e.g., high temperature, high acid concentration).
-
Solution:
-
Temperature Control: This reaction is exothermic. Maintain a controlled temperature, often by using an ice bath during the initial addition of reagents, and then allowing the reaction to proceed at a moderately elevated temperature (e.g., 60-80°C).
-
Alternative Reducing Agents: Consider using alternative, milder reduction systems. A widely cited method for a similar compound, 5-chloro-2-methoxyaniline, uses hydrazine hydrate with a catalytic amount of iron(III) chloride and activated carbon in an alcohol solvent.[1][2] This system often proceeds under reflux and can produce cleaner products.
-
Caption: Troubleshooting decision tree for an incomplete nitro reduction.
Part 3: Purification Challenges
Question: How can I effectively purify the final this compound product to remove colored impurities and residual starting material?
Answer: Purification is key to obtaining a high-quality final product. A multi-step approach is often most effective.
-
Initial Workup: After the reaction is complete, the first step is to remove the solid catalyst (e.g., iron sludge).
-
Protocol: Filter the hot reaction mixture through a pad of Celite® or diatomaceous earth. This prevents the fine catalyst particles from passing through. Wash the filter cake thoroughly with the reaction solvent (e.g., ethanol) to recover all the product.
-
-
Acid-Base Extraction: This classic technique is excellent for separating your basic aniline product from neutral starting materials or non-basic impurities.
-
Protocol:
-
Evaporate the solvent from the filtrate.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your aniline product will move into the aqueous layer as the ammonium salt.
-
Separate the layers. The organic layer contains neutral impurities like unreacted nitro compound.
-
Basify the aqueous layer carefully with a base like NaOH or Na2CO3 until the pH is >10. Your aniline product will precipitate or can be extracted back into a fresh organic solvent.
-
Wash the final organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
-
-
Final Purification: For high purity, recrystallization or distillation is recommended. For the analogous 5-chloro-2-methoxyaniline, purification by steam distillation followed by recrystallization from aqueous ethanol is suggested.[3]
-
Recrystallization: Choose a solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures. A mixed solvent system like ethanol/water or hexane/ethyl acetate often works well.
-
Column Chromatography: If recrystallization fails to remove persistent impurities, silica gel chromatography is a reliable option.
-
| Compound | Expected Appearance | Typical Melting Point (°C) | Notes on TLC Analysis |
| 5-Chloro-2-ethoxynitrobenzene | Yellow Solid | ~55-58°C | Less polar than the product. Will have a higher Rf value. |
| This compound | Off-white to tan solid | ~45-48°C | More polar due to the -NH2 group. Will have a lower Rf value. Use a UV lamp to visualize. |
Experimental Protocols
Protocol 1: Reduction of 5-Chloro-2-ethoxynitrobenzene with Hydrazine/FeCl₃
This protocol is adapted from a similar procedure for the methoxy analog and should be optimized for your specific scale and equipment.[1]
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-chloro-2-ethoxynitrobenzene (1 eq.), methanol (10-15 mL per gram of starting material), iron(III) chloride (0.1 eq.), and activated carbon (10% by weight of starting material).
-
Heating: Heat the mixture to reflux with vigorous stirring.
-
Addition of Hydrazine: Add hydrazine hydrate (80% solution, 5-6 eq.) dropwise to the refluxing mixture over 30-60 minutes. The addition is exothermic, so control the rate to maintain a steady reflux.
-
Reaction Monitoring: After the addition is complete, continue to stir at reflux for 4-16 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup:
-
Allow the mixture to cool slightly and filter it while still hot through a pad of Celite® to remove the iron salts and carbon.
-
Wash the filter cake with hot methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure. .
-
Proceed with acid-base extraction and recrystallization as described in the purification section.
-
References
- 5-Chloro-2-methoxyaniline synthesis. ChemicalBook. Available at: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6710444.htm
- How to Prepare 5-Chloro-2-phenoxyaniline? - FAQ. Guidechem. Available at: https://www.guidechem.com/faq/how-to-prepare-5-chloro-2-phenoxyaniline-93-67-4-a734268.html
- Synthesis of 5-Chloro-2-methoxyaniline. PrepChem.com. Available at: https://www.prepchem.com/synthesis-of-5-chloro-2-methoxyaniline/
- 5-Chloro-2-methoxyaniline | 95-03-4. ChemicalBook. Available at: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6710444.htm
- Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/11319001/
Sources
common impurities in commercial 5-Chloro-2-ethoxyaniline
Welcome to the Technical Support Center for 5-Chloro-2-ethoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the use and handling of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and success of your experiments.
Introduction: The Critical Role of Purity
This compound is a key building block in the synthesis of a variety of target molecules in the pharmaceutical and chemical industries. The purity of this reagent is paramount, as even minor impurities can lead to unforeseen side reactions, reduced yields, and difficulties in the purification of downstream products. This guide will help you identify, understand, and mitigate issues related to common impurities in commercial this compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered by users of this compound.
Q1: My reaction with this compound is giving a lower yield than expected and producing a complex mixture of by-products. What could be the cause?
A1: This is a frequent issue that can often be traced back to the purity of the this compound. The presence of isomeric impurities or unreacted starting materials from its synthesis can lead to multiple reaction pathways, complicating your product profile and reducing the yield of the desired compound. It is also possible that the aniline has degraded over time. We recommend verifying the purity of your starting material before use.
Q2: The this compound I received is off-white to brownish in color. Is it still usable?
A2: While a slight off-white color can be acceptable, a distinct brown or reddish-brown coloration often indicates the presence of oxidation products. Aromatic amines are susceptible to air and light-induced oxidation, which can form highly colored impurities.[1][2] These impurities may or may not interfere with your reaction, but for sensitive applications, purification is recommended.
Q3: I am seeing an unexpected peak in the NMR spectrum of my reaction product that I suspect is derived from an impurity in the starting aniline. How can I identify it?
A3: The most common impurities are structurally related to this compound. These include isomers, the unreacted nitro precursor, or by-products from the reduction process. Comparing the 1H NMR spectrum of your commercial aniline with a reference spectrum can be helpful. For a more definitive identification of the impurity in your product, techniques like LC-MS or GC-MS are highly effective.
Q4: Can I purify commercial this compound in my lab?
A4: Yes, purification is often feasible. Common methods for purifying anilines include recrystallization, distillation (under reduced pressure to prevent decomposition), and column chromatography. The choice of method will depend on the nature and quantity of the impurities.
Part 2: Troubleshooting Guide to Common Impurities
This section provides a detailed breakdown of the likely impurities in commercial this compound, their origins, and how to address them.
The primary route for the synthesis of this compound is the reduction of its corresponding nitro precursor, 4-chloro-1-ethoxy-2-nitrobenzene.[3] The impurities present are therefore often related to this process.
Caption: Synthesis of this compound and points of impurity introduction.
Impurity 1: Unreacted 4-chloro-1-ethoxy-2-nitrobenzene
-
Question: My HPLC analysis of this compound shows a non-polar peak that is not the product. Could this be the starting material?
-
Answer: Yes, it is highly likely. Incomplete reduction during the synthesis will leave residual 4-chloro-1-ethoxy-2-nitrobenzene in the final product.[4] Due to the presence of the nitro group, this impurity is significantly less polar than the aniline product.
| Impurity | Typical Analytical Signature | Impact on Reactions |
| 4-chloro-1-ethoxy-2-nitrobenzene | Later eluting peak in reverse-phase HPLC. Distinctive signals in 1H NMR. | Inert in many reactions, but can be reduced under certain conditions to generate the desired product in situ, affecting reaction stoichiometry. |
Troubleshooting Protocol: Detection and Removal
-
Detection:
-
HPLC: A reverse-phase HPLC method is ideal for separating the less polar nitro compound from the more polar aniline. A C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) is a good starting point.[5]
-
TLC: Thin-layer chromatography can provide a quick check. The nitro compound will have a higher Rf value than the aniline.
-
-
Removal:
-
Column Chromatography: Silica gel chromatography can effectively separate the product from the unreacted starting material.
-
Recrystallization: If the concentration of the impurity is not too high, recrystallization can be effective. A common solvent system for anilines is ethanol/water or hexane/ethyl acetate.[6]
-
Impurity 2: Isomeric Chloro-ethoxyanilines
-
Question: I am observing multiple product isomers in my reaction. Could this be due to isomeric impurities in the this compound?
-
Answer: Absolutely. The synthesis of the nitroaromatic precursor can sometimes lead to the formation of other isomers, which are then carried through to the final product. For example, nitration of 1-chloro-4-ethoxybenzene could potentially yield small amounts of other isomers.
Troubleshooting Protocol: Identification and Mitigation
-
Identification:
-
GC-MS: Gas chromatography-mass spectrometry is a powerful tool for separating and identifying isomers, as they will have the same mass but different retention times.[7][8]
-
High-Resolution NMR: Careful analysis of 1H and 13C NMR spectra may reveal the presence of isomers, although their signals may overlap with the main product.
-
-
Mitigation:
-
Source a Higher Purity Grade: The most straightforward solution is to purchase a higher purity grade of this compound from a reputable supplier.
-
Fractional Distillation/Crystallization: For skilled chemists, fractional distillation under high vacuum or careful fractional crystallization may separate isomers.
-
Impurity 3: Reduction By-products (Nitroso, Azo, and Azoxy Compounds)
-
Question: My this compound has a yellowish or orange tint, and I'm concerned about reactive impurities. What could these be?
-
Answer: The reduction of a nitro group to an amine proceeds through several intermediates, including nitroso and hydroxylamine species. Under certain conditions, these can dimerize to form colored azo (-N=N-) and azoxy (-N=N(O)-) compounds.[1] These are often highly colored and can be reactive.
| Impurity Type | Typical Appearance | Potential Impact |
| Nitroso compounds | Yellowish | Can be unstable and may react further. |
| Azo/Azoxy compounds | Orange to red | Highly colored, can interfere with color-sensitive reactions and may be toxic.[1] |
Troubleshooting Protocol: Detection and Removal
-
Detection:
-
UV-Vis Spectroscopy: These colored impurities will have distinct absorbances in the visible region.
-
LC-MS: This technique can identify these dimeric by-products by their higher molecular weights.
-
-
Removal:
-
Activated Carbon Treatment: A common method for removing colored impurities is to treat a solution of the aniline with activated carbon, followed by filtration.
-
Recrystallization: This is often effective at removing these types of impurities.
-
Impurity 4: Oxidation Products
-
Question: My previously pure this compound has darkened over time. What is happening and is it still good to use?
-
Answer: Aromatic amines are prone to oxidation, especially when exposed to air and light, leading to the formation of complex, often polymeric, colored materials.[2] The extent of degradation will determine its suitability for your reaction. For high-purity applications, it is best to use freshly purified or newly purchased material.
Caption: A logical workflow for troubleshooting purity issues with this compound.
Part 3: Experimental Protocols
Protocol 1: HPLC Purity Assessment of this compound
This protocol provides a general method for assessing the purity of this compound and detecting common impurities.
-
Instrumentation: HPLC with UV detector or PDA.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a high percentage of A, and gradually increase B to elute less polar compounds. A typical gradient might be 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of this compound in the mobile phase or a mixture of water and acetonitrile.
Protocol 2: Recrystallization of this compound
This protocol is for the general purification of solid this compound.
-
Solvent Selection: Test the solubility of a small sample in various solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate, toluene, and mixtures thereof) to find a solvent that dissolves the compound when hot but not when cold. A two-solvent system (one in which the compound is soluble and one in which it is not) is often effective, such as ethanol/water or ethyl acetate/hexane.[6][9]
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or placing it in an ice bath may induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.
References
- Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system.
- 5-Chloro-2-methoxyaniline(95-03-4) 1H NMR spectrum. (ChemicalBook)
- 5-Chloro-2-methoxyaniline synthesis. (ChemicalBook)
- Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundw
- Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater.
- method 8131 aniline and selected derivatives by gas chrom
- OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. (Sciencemadness.org)
- Supplementary Material. (The Royal Society of Chemistry)
- 5-Chloro-2,4-dimethoxyaniline(97-50-7) 1H NMR spectrum. (ChemicalBook)
- Simultaneous determination of isomeric substituted anilines by imidization with benzaldehyde and GC-MS | Request PDF.
- Reagents & Solvents: Solvents for Recrystalliz
- Nitro compound synthesis by oxid
- Oxidation of aniline and other primary aromatic amines by manganese dioxide | Environmental Science & Technology.
- 2-Chloro-5-methoxyaniline hydrochloride(85006-21-9) 1H NMR spectrum. (ChemicalBook)
- 5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763. (PubChem)
- How to carry out oxidation of aniline/aromatic amines to nitro groups? : r/chemhelp. (Reddit)
- Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines.
- This compound. (Lead Sciences)
- This compound | C8H10ClNO | CID 410076. (PubChem)
- A Comparative Guide to Purity Assessment of 5-Chloro-2,3-dibromoaniline: A Validated HPLC Method and Altern
- Important Chemistry Tips-Solvents choose for recrystalliz
- CN108329211A - The preparation method of 5- chloro-2-nitroanilines.
- Recrystallization with two solvents : r/Chempros. (Reddit)
- Reduction of 4-chloronitrobenzene (4-Cl-NB) to 4-chloroaniline...
- 5-Chloro-2-phenoxyaniline | C12H10ClNO | CID 66738.
- CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.
- CN110698353A - Preparation method of 4-chloro-2, 5-dimethoxyaniline.
- www.rsc.org/methods. (rsc.org)
- 4-chloro-2-ethoxy-1-nitrobenzene (C8H8ClNO3). (PubChemLite)
- 5-chloro-2-methoxyaniline. (Stenutz)
- 4-Chloro-1-ethyl-2-nitrobenzene | C8H8ClNO2 | CID 15892659. (PubChem)
- 29604-25-9(4-CHLORO-2-ETHOXY-1-NITROBENZENE) Product Description. (ChemicalBook)
- Selecting a recrystalliz
- 1-CHLORO-4-NITROBENZENE CAS N°:100-00-5. (oecd.org)
- Chapter 2. (epa.gov)
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (Pharmacia)
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- 9. m.youtube.com [m.youtube.com]
degradation pathways of 5-Chloro-2-ethoxyaniline under stress conditions
Technical Support Center: Degradation of 5-Chloro-2-ethoxyaniline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the stress testing and degradation pathway analysis of this compound. The content is structured in a flexible question-and-answer format to directly address challenges you may encounter during your experimental work.
Section 1: Understanding Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of pharmaceutical development.[1][2][3] It involves subjecting a drug substance to conditions more severe than accelerated stability testing to understand its intrinsic stability, elucidate degradation pathways, and develop stability-indicating analytical methods.[3][4][5] As per ICH Q1A(R2) guidelines, this includes exposure to hydrolysis, oxidation, light, and heat.[6][7][8][9]
Q1: Why are forced degradation studies necessary for a seemingly stable molecule like this compound?
A1: While the chemical structure of this compound—an aromatic amine with ether and chloro substitutions—suggests a degree of stability, it is essential to scientifically validate this assumption. Forced degradation studies are mandated by regulatory agencies like the FDA and EMA to:[10][11]
-
Elucidate Degradation Pathways: Identify potential degradants that could form under various storage and handling conditions.[1][12] This knowledge is crucial for ensuring patient safety.
-
Develop Stability-Indicating Methods: The core purpose is to generate degradation products to develop and validate an analytical method (typically HPLC) that can accurately separate and quantify the active pharmaceutical ingredient (API) from all its potential impurities and degradants.[4][5][10][13]
-
Inform Formulation and Packaging: Understanding how the molecule degrades helps in selecting appropriate excipients, manufacturing processes, and container closure systems to enhance product stability.[3][14]
Q2: What is a reasonable target degradation level, and what should I do if my stress conditions produce too much or too little degradation?
A2: The generally accepted target for degradation is between 5-20% of the active ingredient.[2][11]
-
Rationale: This range is considered optimal because it is significant enough to be readily detected and characterized, yet not so excessive that it leads to secondary degradation products that may not be relevant under normal storage conditions.[11]
-
Troubleshooting - Excessive Degradation (>20%): If you observe excessive degradation, the stress conditions are too harsh. You should reduce the severity by, for example, lowering the temperature, decreasing the concentration of the acid/base/oxidizing agent, or reducing the exposure time.[11]
-
Troubleshooting - Insufficient Degradation (<5%): If little to no degradation occurs, the conditions are too mild. You should systematically increase the severity. For instance, increase the temperature (e.g., from 60°C to 80°C), extend the duration, or use a higher concentration of the stressor.[15] Some molecules are inherently very stable and may resist degradation even under harsh conditions.[15]
Section 2: Hydrolytic Degradation Pathway & Troubleshooting
Hydrolysis is the degradation of a substance by reaction with water. Studies are typically conducted under acidic, basic, and neutral conditions.
Q3: What are the likely hydrolytic degradation pathways for this compound?
A3: The primary sites susceptible to hydrolysis in this compound are the ether linkage and, to a lesser extent, the chloro-aromatic bond.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the ether linkage is the most probable point of cleavage. The ethoxy group (-OCH₂CH₃) can be hydrolyzed to a hydroxyl group (-OH), leading to the formation of 5-Chloro-2-aminophenol . This occurs because the ether oxygen can be protonated, making the adjacent carbon atom more susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: While aromatic ethers are generally stable to base, harsh conditions could potentially lead to the same cleavage, forming 5-Chloro-2-aminophenol . However, a more likely scenario under strong basic conditions is the potential for nucleophilic aromatic substitution of the chlorine atom, though this typically requires very high temperatures and pressures.
-
Neutral Conditions: The molecule is expected to be relatively stable under neutral pH conditions at ambient temperature.
Caption: Potential oxidative degradation pathways.
Q6: My oxidative stress sample (3% H₂O₂) turned dark brown, but the chromatogram shows many small, poorly resolved peaks and a poor mass balance. What is happening?
A6: This is a classic sign of extensive oxidation and polymerization.
-
Causality: The dark color indicates the formation of polymeric chromophores. These polymers are often a complex mixture of different chain lengths and structures, which results in a "smear" of many small, broad, and unresolved peaks in the chromatogram.
-
Mass Balance Issue: Poor mass balance (where the sum of the API assay and all degradant peaks is significantly less than 100%) occurs because these polymeric products may be insoluble, precipitate out of solution, or be retained on the column and not elute properly. [12]
-
Troubleshooting Steps:
-
Reduce H₂O₂ Concentration: The 3% H₂O₂ is too harsh. Reduce the concentration significantly, for example, to 0.1% or 0.3%. [16]
-
Lower the Temperature: Conduct the experiment at room temperature or even refrigerated conditions to slow down the reaction rate.
-
Shorten Exposure Time: Analyze samples at much earlier time points (e.g., 30 minutes, 1 hour, 2 hours).
-
Method Optimization: Ensure your HPLC method's mobile phase is capable of eluting polar and non-polar species. A broad gradient might be necessary.
-
Section 4: Photolytic Degradation & Analytical Method Development
Photostability testing evaluates the effect of light on the drug substance.
Q7: My control sample (wrapped in foil) shows almost as much degradation as the sample exposed to light. What does this mean?
A7: This result strongly indicates that the degradation observed is primarily due to thermal stress, not photolytic stress. The light source (e.g., a xenon lamp in a photostability chamber) also generates heat.
-
Self-Validation: The dark control is essential for a valid photostability study. [11]It allows you to differentiate between degradation caused by light and degradation caused by temperature.
-
Next Steps:
-
Assess Thermal Stability: Review your thermal degradation data. The degradation profile of the dark control should align with the results from your thermal stress studies at a similar temperature.
-
Control Temperature: Ensure your photostability chamber has adequate temperature control. If possible, perform the study at a lower temperature.
-
Isolate Photodegradants: To identify true photodegradants, you must subtract the degradants that also appear in the dark control. The unique peaks in the light-exposed sample are the true photodegradants.
-
Q8: How do I develop a stability-indicating HPLC method for this compound and its degradants?
A8: Developing a stability-indicating method is an iterative process aimed at achieving adequate separation of the main peak from all potential process impurities and degradation products. [5][13][17]
| Development Phase | Objective & Key Actions |
| 1. Initial Screening | Goal: Find a suitable column and mobile phase combination. Actions: - Screen different columns (e.g., C18, C8, Phenyl-Hexyl). [18] - Test different mobile phase compositions (e.g., Acetonitrile:Water, Methanol:Water) with common buffers (e.g., phosphate, acetate) at different pH values (e.g., acidic, neutral). |
| 2. Method Optimization | Goal: Achieve baseline separation for all peaks. Actions: - Inject a mixed solution of all your stressed samples (acid, base, peroxide, etc.) to create a worst-case scenario chromatogram. [15] - Fine-tune the gradient slope, flow rate, and column temperature to improve resolution between closely eluting peaks. [17] |
| 3. Peak Purity Analysis | Goal: Confirm the main peak is pure and not co-eluting with any degradants. Actions: - Use a Photodiode Array (PDA) detector to perform peak purity analysis across all stressed samples. The peak purity index should meet acceptance criteria (e.g., >990). [12] - If co-elution is detected, the method must be further optimized. |
| 4. Validation | Goal: Formally validate the method according to ICH Q2(R1) guidelines. Actions: - Perform validation experiments for specificity, linearity, accuracy, precision, and robustness. [10][15] |
graph TroubleshootingWorkflow { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];Start [label="Poor Resolution Between\nParent and Degradant Peak", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ChangeGradient [label="Modify Gradient Slope\n(Make it shallower)", fillcolor="#FBBC05", fontcolor="#202124"]; ChangeSolvent [label="Change Organic Solvent\n(e.g., ACN to MeOH)", fillcolor="#FBBC05", fontcolor="#202124"]; ChangeColumn [label="Try a Different\nColumn Chemistry", fillcolor="#FBBC05", fontcolor="#202124"]; CheckpH [label="Adjust Mobile Phase pH", fillcolor="#FBBC05", fontcolor="#202124"]; Result [label="Resolution Achieved?", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Method Optimized", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> ChangeGradient; ChangeGradient -> Result; Result -> End [label="Yes"]; Result -> ChangeSolvent [label="No"]; ChangeSolvent -> Result; Result -> ChangeColumn [label="No"]; ChangeColumn -> Result; Result -> CheckpH [label="No"]; CheckpH -> Result; }
Caption: Troubleshooting workflow for poor HPLC peak resolution.
References
- Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Google Cloud.
- Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX. (n.d.). Slideshare.
- FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. (n.d.). ECA Academy.
- ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003, August 1). European Medicines Agency (EMA).
- Q1A (R2) A deep dive in Stability Studies. (2025, April 3). YouTube.
- Q1A(R2) Guideline. (n.d.). ICH.
- How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Lhasa Limited.
- Forced Degradation Studies to Assess the Stability of Drugs and Products. (2025, August 5). ResearchGate.
- development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
- Technical Support Center: Forced Degradation Studies for Stability-Indicating HPLC Methods. (n.d.). Benchchem.
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology.
- Forced Degradation and Stability Testing. (2014, May 31). International Journal of Pharmaceutical Sciences Review and Research.
- Forced Degradation Studies. (2016, December 14). MedCrave online.
- STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. (2012, September 1). International Journal of Pharmaceutical Sciences and Research.
- An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020, January 9). Pharmaceutical Online.
- Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. (n.d.). RSC Publishing.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International.
- Stability Indicating HPLC Method Development: A Review. (2023, February 28). IJPPR.
- HOW TO APPROACH A FORCED DEGRADATION STUDY. (2011, January). SGS.
- Stability Indicating HPLC Method Development and Validation. (n.d.). SciSpace.
Sources
- 1. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 2. researchgate.net [researchgate.net]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. ijpsr.com [ijpsr.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 7. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. sgs.com [sgs.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 16. ijrpp.com [ijrpp.com]
- 17. scispace.com [scispace.com]
- 18. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scale-Up of 5-Chloro-2-ethoxyaniline Production
Prepared by the Office of the Senior Application Scientist
This guide is intended for researchers, chemists, and process development professionals engaged in the synthesis and scale-up of 5-Chloro-2-ethoxyaniline. It addresses common challenges through a practical, question-and-answer format, blending established chemical principles with field-proven insights to ensure process robustness, safety, and product quality.
Troubleshooting Guide: From Bench to Plant
Scaling up any chemical synthesis introduces complexities not always apparent at the lab scale.[1] Factors like heat transfer, mass transport, and impurity amplification become critical.[1] This section addresses specific, frequently encountered issues during the scale-up of this compound production, which is commonly synthesized via the reduction of a nitroaromatic precursor.[2][3]
1. Reaction Control & Exotherm Management
Question: We initiated the reduction of 4-chloro-2-ethoxy-1-nitrobenzene using catalytic hydrogenation, and the reactor temperature increased much more rapidly than in our lab-scale experiments, leading to a pressure spike. What caused this, and how can we prevent it?
Answer: This is a classic thermal management issue during scale-up. Catalytic hydrogenation of nitro groups is a highly exothermic reaction.[4] While a lab-scale flask can dissipate heat quickly due to a high surface-area-to-volume ratio, a large reactor cannot.[1] This leads to heat accumulation, a rapid temperature increase, and consequently a pressure spike from increased solvent vapor pressure and hydrogen gas expansion.
Core Causality:
-
Poor Heat Transfer: The surface area of a reactor increases by the square of its radius, while the volume increases by the cube. This fundamental geometric constraint means larger vessels are inherently less efficient at dissipating heat.[1]
-
Reagent Addition Rate: Adding the catalyst or introducing hydrogen too quickly at the start of the reaction can initiate a runaway reaction before the cooling system can respond.
-
Inadequate Agitation: Poor mixing can create localized hot spots where the reaction rate is significantly higher, exacerbating the exotherm.[1]
Recommended Corrective Actions:
-
Controlled Reagent Addition: Do not add all the catalyst at once. Introduce a small portion to initiate the reaction and monitor the temperature response. Add the remaining catalyst portion-wise or as a slurry in the solvent, ensuring the temperature remains within the desired range (e.g., 25-30°C).[4]
-
Hydrogen Flow Control: Begin with a low hydrogen pressure or flow rate. Gradually increase the pressure as the initial exotherm subsides. Link the hydrogen feed to a temperature sensor for automated shutdown if the temperature exceeds a set limit.
-
Enhanced Cooling: Ensure your reactor's cooling jacket is operating at maximum efficiency. For highly exothermic processes, consider using a more powerful cooling medium than standard water, such as a chilled brine solution.[4]
-
Process Monitoring: Utilize in-situ temperature probes and pressure transducers to monitor the reaction in real-time. This allows for immediate intervention if deviations from the expected profile occur.[1]
.dot
Caption: Workflow for managing an unexpected exotherm.
2. Impurity Profile & Side Reactions
Question: Our HPLC analysis of the crude this compound shows several unexpected impurities, including a dichloro- species and a de-ethoxylated aniline. Where are these coming from?
Answer: The formation of these impurities points to issues in either the starting materials or the reaction conditions of the preceding steps, likely the chlorination to form the nitroaromatic precursor or the reduction itself.
Plausible Impurity Sources:
-
Dichloro- Species (e.g., 3,5-dichloro-2-ethoxyaniline): This impurity often arises during the electrophilic chlorination step to produce the 4-chloro-2-ethoxy-1-nitrobenzene intermediate. Over-chlorination can occur if the reaction temperature is too high or if an excess of the chlorinating agent is used with a potent Lewis acid catalyst.[5][6]
-
De-ethoxylated Aniline (5-Chloro-2-aminophenol): This can be formed via ether cleavage. This side reaction is more likely if harsh acidic conditions are used during the reduction (e.g., certain metal/acid systems like Sn/HCl) or if there are acidic impurities in the hydrogenation solvent.[2]
-
Isomeric Impurities: If the initial nitration of 2-ethoxyaniline is not perfectly regioselective, you may carry over other chloro-nitro isomers that are then reduced to the corresponding isomeric anilines, which can be difficult to separate.
Recommended Corrective Actions:
-
Starting Material QC: Implement rigorous quality control on the 4-chloro-2-ethoxy-1-nitrobenzene starting material. Use a validated HPLC or GC-MS method to quantify all impurities before beginning the reduction step.[7]
-
Optimize Chlorination: If you are performing the preceding chlorination step, carefully control the stoichiometry of the chlorinating agent and the temperature. The use of a milder Lewis acid can also improve selectivity.[8]
-
Control Reduction pH: For catalytic hydrogenation, ensure the solvent is neutral or slightly basic to prevent acid-catalyzed ether cleavage. If using a metal/acid reduction, milder conditions like iron in acetic acid are often preferred over more aggressive systems.[3]
| Impurity Name | Plausible Source | Recommended Analytical Method |
| Dichloro-ethoxyaniline | Over-chlorination of precursor | GC-MS for identification, HPLC for quantification[7] |
| 5-Chloro-2-aminophenol | Ether cleavage during reduction | Reverse-Phase HPLC with UV detection[9] |
| Isomeric Chloro-anilines | Non-selective nitration/chlorination | HPLC with a high-resolution column |
3. Product Isolation & Purification
Question: During work-up and crystallization, we are experiencing low yields and the final product has a persistent color. How can we improve isolation efficiency and product appearance?
Answer: Low yields and colored products are common issues related to the inherent instability of anilines and suboptimal purification procedures. Anilines are susceptible to air oxidation, which often produces highly colored polymeric impurities.[2]
Core Causality:
-
Air Oxidation: The amino group is easily oxidized, especially at elevated temperatures or when exposed to air and light for extended periods. This is a primary source of color.
-
Product Loss in Aqueous Phases: this compound has some water solubility, especially under acidic or basic conditions used during work-up. Significant product can be lost in the aqueous layers during extraction.
-
Inefficient Crystallization: Choosing the wrong solvent system can lead to oiling out, incomplete precipitation, or poor rejection of impurities.
Recommended Corrective Actions:
-
Inert Atmosphere: Handle the crude product under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during solvent removal and drying steps.[10]
-
Optimized Work-up: Minimize the time the product spends in aqueous solutions. After extraction, quickly wash the organic layer with brine to remove excess water and dry it thoroughly with a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Activated Carbon Treatment: Before crystallization, consider treating a solution of the crude product with a small amount of activated carbon. This is highly effective at adsorbing colored, polar impurities.[11]
-
Solvent Screening for Crystallization: Perform a systematic solvent screen to find the optimal system. A good system will fully dissolve the product at an elevated temperature but provide low solubility at room temperature or below, allowing for high recovery of pure crystals. Common choices include heptane/ethyl acetate or toluene/heptane mixtures.
.dot
Caption: A generalized workflow for product purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound at scale? A1: The primary concerns are toxicity and handling of the raw materials and final product. Substituted anilines and their precursors are often classified as toxic.[12][13] A thorough safety review must be conducted. Key considerations include:
-
Toxicity: this compound is harmful if swallowed, inhaled, or in contact with skin.[13] All operations should be performed in well-ventilated areas, and personnel must use appropriate personal protective equipment (PPE), including respirators, chemical-resistant gloves, and eye protection.[13]
-
Process Hazards: The catalytic hydrogenation process uses flammable hydrogen gas under pressure, creating a risk of fire or explosion. The reactor must be properly rated, grounded, and equipped with pressure relief systems.[1]
-
Waste Disposal: The process will generate waste streams, including spent catalyst and solvent washes, which may be hazardous. All waste must be handled and disposed of in accordance with local and federal regulations.[14][15]
Q2: How critical is the quality of the starting material, 4-chloro-2-ethoxy-1-nitrobenzene? A2: It is exceptionally critical. The principle of "garbage in, garbage out" applies directly to chemical synthesis.[16] Impurities in the starting material will either carry through to the final product or lead to the formation of new, difficult-to-remove side products.[1] A robust supplier qualification program and stringent incoming material testing are essential for a reproducible and high-quality process.
Q3: What in-process analytical techniques are recommended for monitoring the reaction? A3: For real-time or near-real-time monitoring, Process Analytical Technology (PAT) is invaluable.[17]
-
HPLC/UPLC: This is the workhorse method. At-line or online HPLC can be used to monitor the disappearance of the starting material and the appearance of the product and key impurities. This allows for precise determination of reaction completion, preventing unnecessary processing time or the formation of degradation products.[17]
-
Hydrogen Uptake Monitor: For hydrogenation reactions, a digital mass flow controller or a simple pressure transducer can monitor the rate of hydrogen consumption. The reaction is complete when hydrogen uptake ceases.
-
In-situ FTIR/Raman: These advanced spectroscopic techniques can provide real-time concentration data for reactants and products directly within the reaction vessel, offering the highest level of process understanding and control.
Experimental Protocols
Protocol 1: In-Process Control (IPC) by Reverse-Phase HPLC
This method is designed to monitor the conversion of 4-chloro-2-ethoxy-1-nitrobenzene to this compound.
-
Sample Preparation:
-
Carefully withdraw ~0.1 mL of the reaction mixture.
-
Quench immediately by diluting into 10 mL of acetonitrile in a vial to stop the reaction.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to 30% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
-
Data Analysis:
-
Identify the peaks for the starting material and product based on their retention times (determined by running standards).
-
Calculate the % conversion by comparing the peak area of the starting material to the total area of all relevant peaks. The reaction is considered complete when the starting material peak is <1.0% of the total area.
-
References
- Benchchem. A Comprehensive Technical Guide to the Synthesis of Substituted Anilines.
- Master Organic Chemistry. Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene.
- Google Patents. US5117061A - Process of preparing substituted anilines.
- CPAChem. Safety data sheet - 5-Chloro-2-methoxyaniline.
- HWS Labortechnik Mainz. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
- ChemicalBook. 5-Chloro-2-methoxyaniline synthesis.
- YouTube. 18.2a EAS Bromination and Chlorination.
- US EPA. Chemical Manufacturing Waste Management Trend.
- JoVE. Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene.
- Reddit. Some difficulties in phenanthroline nucleophilic aromatic substitution and chlorination.
- SciSpace. Substituted aniline: Significance and symbolism.
- Fisher Scientific. SAFETY DATA SHEET - 5-Chloro-2-methoxyaniline.
- YouTube. synthesis of anilines.
- Precognize. Industry-Specific Safety Concerns for Process Manufacturing Plants.
- US EPA. Waste Management by Chemical and Industry.
- ResearchGate. Synthesis of the substituted anilines a. | Download Table.
- Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions.
- Royal Society of Chemistry. Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS.
- Benchchem. Application Notes and Protocols: Synthesis of 5-Chloro-2-(propan-2-yl)aniline Derivatives.
- Google Patents. CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
- PubChem. 5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763.
- Ion Exchange. Top Water Filtration Techniques for Industries.
- Benchchem. Application Notes and Protocols for the Analytical Characterization of 5-Chloro-2-(propan-2-yl)aniline.
- Benchchem. managing exothermic reactions in 2'-Chloroacetanilide synthesis.
- Anhao Chem. Exploring the Impact of Chemical Raw Materials on Modern Industry and Daily Life.
- MDPI. Process Analytical Strategies for Size Monitoring: Offline, At-Line, Online, and Inline Methods in a Top-Down Nano-Manufacturing Line.
- Benchchem. managing exothermic reactions in 1-(4-Chlorophenyl)-2-methylpropan-1-one synthesis.
- South Dakota State University. Portable Analytical Techniques for Monitoring Volatile Organic Chemicals in Biomanufacturing Processes: Recent Advances and Limitations.
- Cole-Parmer. Material Safety Data Sheet - 5-Chloro-2-Nitroaniline, 97%.
- MDPI. Chemical Waste Management in the U.S. Semiconductor Industry.
- World Health Organization (WHO). Treatment methods and performance.
- Technology Networks. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors.
- Benchchem. An In-depth Technical Guide to 5-Chloro-2-(propan-2-yl)aniline.
- South Dakota State University. "Advanced Analytical Techniques for the Analysis of Toxic Inhaled Agent" by Sharmin Sultana.
- ResearchGate. Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors.
- CivilSeek. Top 5 Water Purification Methods - Complete Guide.
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minimizing side reactions in the synthesis of 5-Chloro-2-ethoxyaniline derivatives
Technical Support Center: Synthesis of 5-Chloro-2-ethoxyaniline Derivatives
Welcome to the technical support guide for the synthesis of this compound and its derivatives. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. Instead of a rigid manual, this guide functions as a direct line to a senior application scientist, offering field-proven insights, troubleshooting advice, and the fundamental chemical principles behind each recommendation. Our goal is to empower you to not only solve common experimental issues but also to understand the causality behind them, leading to more robust and reproducible synthetic outcomes.
Synthetic Strategy Overview
The most common and industrially relevant pathway to this compound begins with 2,4-dichloronitrobenzene. The synthesis is a two-step process:
-
Selective Nucleophilic Aromatic Substitution (SNAr): The first step is a selective ethoxylation. The nitro group, being a powerful electron-withdrawing group, activates the aromatic ring for nucleophilic attack.[1][2] It activates the ortho (position 2) and para (position 4) positions. The chlorine at the ortho position is sterically less hindered and electronically more activated, making it the preferred site for substitution by the ethoxide nucleophile.
-
Chemoselective Nitro Group Reduction: The second step involves the reduction of the nitro group on the intermediate, 4-chloro-2-ethoxynitrobenzene, to an amine. The primary challenge here is to achieve this reduction without affecting the aryl-chloride bond (dehalogenation), which is a common side reaction with many reducing agents.[3]
Overall Synthesis Workflow
Caption: General two-step synthesis of this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is structured in a question-and-answer format to directly address the most common issues encountered during synthesis.
Step 1: Selective Ethoxylation of 2,4-Dichloronitrobenzene
Q1: My reaction is sluggish, showing significant amounts of unreacted 2,4-dichloronitrobenzene on TLC. How can I drive it to completion?
A1: This is a classic rate issue, often tied to reactant solubility and nucleophile reactivity.
-
Causality: The primary cause is often poor interaction between the aqueous/solid sodium ethoxide and the organic-soluble 2,4-dichloronitrobenzene. For the SNAr reaction to occur, the ethoxide anion must be present and active in the organic phase where the substrate resides.[4]
-
Troubleshooting & Solutions:
-
Implement Phase-Transfer Catalysis (PTC): This is the most effective solution. A phase-transfer catalyst, such as a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), acts like a shuttle. It forms an ion pair with the ethoxide anion, transporting it from the solid/aqueous phase into the organic phase, thereby dramatically accelerating the reaction.[5][6] This allows for faster reactions, higher yields, and often milder conditions.[7]
-
Solvent Choice: Ensure your solvent system is appropriate. While ethanol is the source of the ethoxide, using a co-solvent like toluene can help solubilize the starting material. However, polar aprotic solvents like DMSO or DMF can also be used as they enhance the nucleophilicity of the anion, but they are harder to remove and can sometimes react at high temperatures.[8]
-
Temperature Control: Many SNAr reactions require heat to overcome the activation energy.[8] If you are running the reaction at a low temperature, gradually increasing it (e.g., to 60-80 °C) while monitoring by TLC is advisable.
-
Anhydrous Conditions: Ensure your sodium ethoxide and solvents are dry. Water can compete with the ethoxide nucleophile, leading to the formation of 4-chloro-2-nitrophenol (see Q3).
-
Q2: I'm observing a significant byproduct with a similar Rf to my desired product, which I suspect is the di-ethoxylated compound. How do I prevent this?
A2: This is a selectivity problem. You are seeing the substitution of the second chlorine atom.
-
Causality: While the nitro group primarily activates the C2-chloro group, the C4-chloro group is also activated, albeit to a lesser extent. If the reaction conditions are too harsh (high temperature, long reaction time) or if an excess of the nucleophile is used, a second substitution can occur to form 2,5-diethoxynitrobenzene.
-
Troubleshooting & Solutions:
-
Stoichiometric Control: Carefully control the stoichiometry. Use a slight excess, but not a large excess, of sodium ethoxide (e.g., 1.1 to 1.2 equivalents). This ensures there is enough nucleophile to react with the starting material without driving the formation of the di-substituted product.
-
Lower Reaction Temperature: Over-substitution is highly temperature-dependent. Running the reaction at the lowest temperature that still provides a reasonable reaction rate is key. Monitor the reaction closely by TLC or GC-MS. Once the starting material is consumed, stop the reaction promptly.
-
Controlled Addition: Add the sodium ethoxide solution or slurry portion-wise to the solution of 2,4-dichloronitrobenzene. This keeps the instantaneous concentration of the nucleophile low, favoring the more reactive mono-substitution pathway.
-
Caption: Desired mono-ethoxylation vs. the di-substitution side reaction.
Q3: My crude product is acidic and I see a phenolic impurity. What happened?
A3: You have a hydrolysis side reaction.
-
Causality: Water present in the reaction mixture can act as a nucleophile, especially under basic conditions, leading to the formation of 4-chloro-2-nitrophenol. This is a common issue if using technical-grade solvents or non-anhydrous sodium ethoxide.
-
Troubleshooting & Solutions:
-
Use Anhydrous Reagents: Use freshly dried solvents and freshly prepared or commercially sourced anhydrous sodium ethoxide.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction.
-
Purification: If the phenolic impurity has already formed, it can be easily removed during workup. After the reaction, dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base like 1M sodium carbonate or a dilute sodium hydroxide solution. The acidic phenol will be deprotonated and extracted into the aqueous layer, while the neutral nitro-ether product remains in the organic phase.
-
Step 2: Chemoselective Nitro Group Reduction
Q5: During the reduction of 4-chloro-2-ethoxynitrobenzene, I am losing the chlorine atom, resulting in 2-ethoxyaniline. How do I prevent this dehalogenation?
A5: This is a very common problem of chemoselectivity. Your reducing agent is too harsh.
-
Causality: Catalytic hydrogenation (e.g., H₂ with Pd/C) is a powerful reduction method, but it is notorious for causing hydrodehalogenation (replacement of a halogen with hydrogen) on aromatic rings.[3] This is especially problematic for aryl chlorides and bromides.
-
Troubleshooting & Solutions:
-
Use the Zinin Reduction: The Zinin reduction, which uses sodium sulfide (Na₂S) or sodium hydrosulfide (NaSH) in an aqueous or alcoholic medium, is an excellent choice for selectively reducing nitro groups in the presence of aryl halides.[9][10] This method is generally mild and does not affect the C-Cl bond.
-
Use Tin(II) Chloride (SnCl₂): Reduction with SnCl₂ in the presence of a strong acid like concentrated HCl is another classic method that is highly chemoselective for the nitro group and will not reduce the aryl chloride.[10][11]
-
Use Iron Powder (Fe): Reduction with iron powder in an acidic medium (e.g., acetic acid or ammonium chloride) is an economical and effective method that is also selective for the nitro group over the aryl halide.[10]
-
Table 1: Comparison of Common Nitro Reduction Methods for Halogenated Arenes
| Reducing Agent | Typical Conditions | Selectivity for Nitro vs. Aryl-Cl | Key Considerations |
| H₂ / Pd/C | H₂ (1-50 atm), Methanol/Ethanol | Poor | High risk of dehalogenation.[3] |
| Sodium Sulfide (Na₂S) | Na₂S·9H₂O, Ethanol/Water, Reflux | Excellent | Zinin Reduction; tolerant of many functional groups.[9][10] |
| Tin(II) Chloride (SnCl₂) | SnCl₂·2H₂O, Conc. HCl, Ethanol | Excellent | Requires stoichiometric amounts of tin; tin waste.[11] |
| Iron (Fe) | Fe powder, NH₄Cl or Acetic Acid | Excellent | Heterogeneous reaction; requires acidic conditions. |
Q6: My reduction seems incomplete. I have multiple spots on my TLC, some of which are UV active but don't stain like an aniline.
A6: You are likely seeing stable reduction intermediates.
-
Causality: The reduction of a nitro group (Ar-NO₂) to an amine (Ar-NH₂) is a six-electron process that proceeds through several intermediates, primarily the nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) species.[9] If the reaction is not allowed to complete or if the reducing agent is depleted, these intermediates can accumulate.
-
Troubleshooting & Solutions:
-
Increase Reaction Time/Temperature: The simplest solution is to continue heating the reaction for a longer period. Monitor by TLC until the intermediate spots disappear and the aniline spot becomes dominant.
-
Add More Reducing Agent: It's possible that the stoichiometry of the reducing agent was insufficient. Add another portion (e.g., 0.2-0.5 equivalents) of the reducing agent and continue to monitor the reaction.
-
Ensure Proper pH: For metal-based reductions (Fe, SnCl₂), maintaining an acidic pH is crucial for the reaction to proceed to completion.
-
General Purification
Q8: My final this compound product is a dark red or brown oil/solid, not the expected pale color. Why, and how can I fix this?
A8: Anilines, especially substituted ones, are highly susceptible to air oxidation.
-
Causality: The lone pair on the nitrogen atom makes the aniline ring electron-rich and easily oxidized by atmospheric oxygen, especially when exposed to light. This process forms highly colored quinone-imine type structures and polymeric materials.[12]
-
Troubleshooting & Solutions:
-
Acid/Base Extraction: Dissolve the crude product in a suitable organic solvent (like ethyl acetate or dichloromethane). Extract with 1M HCl. The basic aniline will form its hydrochloride salt and move into the aqueous layer, leaving many non-basic, colored impurities in the organic layer. Separate the aqueous layer, cool it in an ice bath, and then slowly neutralize with a base (e.g., 2M NaOH or NH₄OH) to precipitate the purified aniline. Extract the free aniline back into an organic solvent, dry, and evaporate.[13]
-
Activated Carbon Treatment: Dissolve the crude product in a solvent (e.g., hot ethanol). Add a small amount (1-2% by weight) of activated charcoal. Heat the mixture for 15-20 minutes, then filter it hot through a pad of Celite®. The charcoal will adsorb many of the colored polymeric impurities.[12]
-
Vacuum Distillation: For liquid anilines or low-melting solids, vacuum distillation is an excellent method to separate the volatile product from non-volatile colored tars.[12]
-
Proper Storage: Once purified, store the aniline under an inert atmosphere (argon or nitrogen), in an amber vial, and at a low temperature (e.g., 4 °C) to prevent re-oxidation.[12]
-
Detailed Experimental Protocols
Protocol 1: Optimized Ethoxylation using Phase-Transfer Catalysis
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,4-dichloronitrobenzene (1.0 eq), toluene (5 mL per gram of substrate), and tetrabutylammonium bromide (TBAB, 0.05 eq).
-
Reagent Addition: In a separate flask, prepare a solution of sodium ethoxide (1.15 eq) in anhydrous ethanol (3 mL per gram of NaOEt).
-
Reaction: Heat the substrate solution to 70 °C. Add the sodium ethoxide solution dropwise over 30 minutes.
-
Monitoring: Stir the reaction mixture at 70-75 °C. Monitor the disappearance of the starting material by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete in 3-5 hours.
-
Workup: Cool the reaction to room temperature. Add water and separate the layers. Wash the organic layer with 1M HCl, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 4-chloro-2-ethoxynitrobenzene, which can be used directly in the next step or purified by chromatography.
Protocol 2: Chemoselective Zinin Reduction
-
Setup: In a round-bottom flask with a reflux condenser, dissolve the crude 4-chloro-2-ethoxynitrobenzene (1.0 eq) in ethanol (10 mL per gram).
-
Reagent Addition: Add a solution of sodium sulfide nonahydrate (Na₂S·9H₂O, 3.0 eq) in water (2 mL per gram of sulfide).
-
Reaction: Heat the mixture to reflux (approx. 80-85 °C). The solution will typically turn a deep red/brown color.
-
Monitoring: Stir vigorously at reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture and filter off any elemental sulfur. Concentrate the filtrate under reduced pressure to remove most of the ethanol. Dilute the residue with water and extract the product with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield crude this compound. Refer to FAQ Q8 for purification if the product is highly colored.
References
- International Journal of Innovative Research in Science, Engineering and Technology. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. [Link]
- PTC Organics, Inc. PTC Nucleophilic Aromatic Substitution with Mercaptide. [Link]
- Wikipedia.
- ResearchGate. (2014). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. [Link]
- Landini, D., Maia, A., & Montanari, F. (1983). Nucleophilic Aromatic Substitution promoted by Lipophilic Quaternary ‘Onium Salts under Phase-transfer Conditions and in Low Polarity Anhydrous Solvents. A Kinetic Study. J. Chem. Soc., Perkin Trans. 2, 461-466. [Link]
- Wikipedia. Zinin reaction. [Link]
- St. Paul's Cathedral Mission College. NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26. [Link]
- Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]
- Mondal, U. (2017).
- Wikipedia. Reduction of nitro compounds. [Link]
- Canadian Journal of Chemistry. (1969). THE REDUCTION OF NITROBENZENE BY SODIUM SULPHIDE IN AQUEOUS ETHANOL. [Link]
- Reddy, G. S. (2018).
- Beilstein Journal of Organic Chemistry. (2021). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. [Link]
- Google Patents. (2018). CN108329211A - The preparation method of 5- chloro-2-nitroanilines.
- ResearchGate. (2014).
- Google Patents. (2009). WO2009090669A2 - A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy) aniline.
- Oxford Learning Link.
- YouTube. (2018).
- Google Patents. (2004). CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
- PubChem. 5-Chloro-2-methoxyaniline. [Link]
- OECD SIDS. (1996). 2,4-DICHLORONITROBENZENE. [Link]
- Australian Industrial Chemicals Introduction Scheme (AICIS). (2022). Benzene, 2,4-dichloro-1-nitro- (2,4-dichloronitrobenzene)
- Google Patents. (2010). CN101700997A - Method for synthesizing 2,4-dichloronitrobenzene.
- Quick Company. (2024).
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. WO2009090669A2 - A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy) aniline - Google Patents [patents.google.com]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. ijirset.com [ijirset.com]
- 6. Nucleophilic aromatic substitution promoted by lipophilic quaternary 'onium salts under phase-transfer conditions and in low polarity anhydrous solvents. A kinetic study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Zinin reaction - Wikipedia [en.wikipedia.org]
- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Chloro-2-ethoxyaniline by Column Chromatography
This technical support guide provides comprehensive troubleshooting and frequently asked questions (FAQs) for the purification of 5-chloro-2-ethoxyaniline using column chromatography. This document is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this and structurally related aromatic amines. The methodologies and advice provided herein are grounded in established chromatographic principles and field-proven insights for analogous compounds.
Introduction
This compound is a substituted aniline derivative that serves as a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. Achieving high purity of this compound is critical, as residual impurities can lead to unwanted side reactions, reduced yields in subsequent steps, and potential safety concerns in final products. Column chromatography is a principal method for its purification. However, the basic nature of the aniline functional group can lead to common issues such as peak tailing, irreversible adsorption onto the silica gel stationary phase, and co-elution with closely related impurities. This guide is designed to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting solvent system for the column chromatography of this compound on silica gel?
A good starting point for a moderately polar compound like this compound is a mixture of a non-polar solvent and a slightly more polar solvent. A common initial eluent system to try is a mixture of hexane and ethyl acetate. Based on the purification of similar chloroanilines, a ratio of 9:1 hexane/ethyl acetate is a reasonable starting point. The polarity can then be gradually increased as needed. It is crucial to first determine the optimal solvent system by thin-layer chromatography (TLC) to ensure adequate separation and an appropriate retention factor (Rf) for the target compound, ideally between 0.2 and 0.3.
Q2: My this compound is streaking badly on the TLC plate and I'm getting poor separation in the column. What is the cause and how can I fix it?
Streaking and poor separation of amines on silica gel are common problems. This is primarily due to the interaction between the basic amine group and the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to strong, sometimes irreversible, binding and peak tailing.
To mitigate this, you can add a small amount of a basic modifier to your eluent system. A common and effective strategy is to add 0.5-1% triethylamine (Et3N) or ammonium hydroxide (NH4OH) to the mobile phase. This competing base will interact with the acidic sites on the silica, minimizing the undesirable interactions with your target compound and resulting in sharper peaks and better separation.
Q3: I'm concerned that my compound may be degrading on the silica gel column. How can I test for this and what are the alternatives if it is unstable?
Aniline derivatives can be susceptible to oxidation, especially when adsorbed onto an acidic stationary phase like silica gel. To test for on-column degradation, you can perform a 2D TLC. Spot your crude material on a TLC plate, run it in one direction with your chosen eluent, and then turn the plate 90 degrees and run it again in the same eluent system. If your compound is stable, you will see a single spot on the diagonal. If it is degrading, you will see additional spots off the diagonal.
If you confirm that your compound is unstable on silica, consider the following alternatives:
-
Deactivated Silica Gel: You can reduce the acidity of the silica gel by treating it with a base before packing the column.
-
Alumina (Neutral or Basic): Alumina is another common stationary phase that is less acidic than silica gel. Basic or neutral alumina can be an excellent alternative for purifying amines.
-
Amine-functionalized Silica: Commercially available stationary phases with amine groups bonded to the silica surface can effectively mask the acidic silanols and provide excellent separation for basic compounds.
Q4: My compound is not eluting from the column, even when I increase the polarity of the mobile phase. What should I do?
If your compound is not eluting, it may be due to a few reasons:
-
Precipitation on the column: If the compound is not fully soluble in the initial mobile phase, it may have precipitated at the top of the column. Ensure your sample is fully dissolved before loading. If solubility is an issue, consider a dry loading technique.
-
Very strong interaction with the stationary phase: The compound may be too polar for the current solvent system. For very polar amines, a more aggressive solvent system may be required, such as a gradient of methanol in dichloromethane (e.g., 1-10% methanol), often with the addition of a basic modifier like ammonium hydroxide.
Q5: What is the best way to load my crude this compound onto the column?
The method of loading your sample onto the column can significantly impact the quality of the separation. There are two primary methods:
-
Wet Loading: Dissolve your crude product in a minimal amount of the initial mobile phase. If it doesn't dissolve well, you can use a slightly more polar solvent, but keep the volume to an absolute minimum to maintain a narrow starting band. Carefully add this solution to the top of the column.
-
Dry Loading: This method is preferred if your compound has poor solubility in the eluent. Dissolve your crude product in a suitable volatile solvent (like dichloromethane or acetone), add a small amount of silica gel to this solution, and then evaporate the solvent completely to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column. Dry loading often results in better resolution.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound runs at the solvent front (high Rf) | Eluent is too polar. | Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane). |
| Compound does not move from the origin (low Rf) | Eluent is not polar enough; strong interaction with silica. | Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate or add methanol). Add a basic modifier (e.g., 1% triethylamine). |
| Significant peak tailing or streaking | Strong acid-base interaction between the aniline and silica gel. | Add a basic modifier (e.g., 0.5-1% triethylamine or ammonium hydroxide) to the eluent. Use neutral or basic alumina, or an amine-functionalized silica column. |
| Poor separation of closely eluting impurities | Inappropriate solvent system; column overloading. | Optimize the solvent system using TLC to maximize the difference in Rf values. Use a less polar solvent system to increase separation. Ensure you are not overloading the column (a general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight). |
| Cracked or channeled column bed | Improper column packing. | Repack the column carefully, ensuring a uniform and bubble-free slurry. |
| Colored impurities co-eluting with the product | Oxidation or polymerization of the aniline. | Aniline derivatives can be sensitive to air and light. Work quickly and consider using freshly distilled solvents. If colored impurities persist, a different purification technique like recrystallization may be necessary. |
Experimental Protocols
Protocol 1: Standard Silica Gel Column Chromatography
This protocol outlines a general procedure for the purification of this compound using standard silica gel.
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various hexane/ethyl acetate solvent systems (e.g., 9:1, 4:1, 1:1) to find a system that gives your target compound an Rf value of approximately 0.2-0.3.
-
If streaking is observed, add 1% triethylamine to the developing solvent and re-run the TLC.
-
-
Column Preparation:
-
Select an appropriately sized glass column.
-
Place a small plug of glass wool or cotton at the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel (60-120 mesh) in the chosen initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove any air bubbles.
-
Allow the silica to settle, then add another thin layer of sand on top to protect the surface.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add silica gel (approximately 2-3 times the weight of your crude material) and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the column.
-
Wet Loading: Dissolve the crude material in the minimum possible volume of the initial eluent and carefully pipette it onto the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin eluting the column, collecting fractions in test tubes or other suitable containers.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your compound.
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
-
Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Visual Workflow for Column Chromatography
Caption: A decision tree for troubleshooting common chromatography issues.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Biotage. (2023). Is there an easy way to purify organic amines?
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
impact of reaction parameters on 5-Chloro-2-ethoxyaniline yield and purity
Welcome to the comprehensive technical support guide for the synthesis of 5-Chloro-2-ethoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to optimize the yield and purity of this important chemical intermediate.
Introduction
This compound is a key building block in the synthesis of various pharmaceuticals and dyestuffs. The successful synthesis of this compound with high yield and purity is critical for downstream applications. This guide will delve into the critical reaction parameters, potential pitfalls, and analytical verification methods to ensure the robust and reproducible synthesis of this compound. The primary and most common synthetic route involves the reduction of a nitroaromatic precursor, 4-Chloro-2-ethoxy-1-nitrobenzene.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions in a question-and-answer format.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in the reduction of 4-Chloro-2-ethoxy-1-nitrobenzene are a common challenge and can stem from several factors:
-
Incomplete Reaction: The reduction process may not have gone to completion.
-
Suboptimal Reaction Conditions: The temperature, pressure (for catalytic hydrogenation), or stoichiometry of reagents may not be optimal.
-
Solution: Ensure the reaction temperature is maintained within the recommended range for the chosen reducing agent. For catalytic hydrogenation, ensure the hydrogen pressure is adequate and constant.[3] The molar ratio of the reducing agent to the nitro compound is also critical; an insufficient amount will lead to an incomplete reaction.[2]
-
-
Catalyst Inactivation (for Catalytic Hydrogenation): The catalyst (e.g., Palladium on Carbon - Pd/C) can be poisoned by impurities or lose activity.[2][3]
-
Solution: Use a fresh batch of high-quality catalyst. Ensure all reagents and solvents are free from potential catalyst poisons like sulfur compounds. Handle pyrophoric catalysts like Raney Nickel under an inert atmosphere to prevent deactivation.[3]
-
-
Product Loss During Work-up: Significant amounts of the product can be lost during extraction and purification steps.
-
Solution: Perform extractions with the appropriate solvent and ensure complete phase separation. When washing, use saturated brine to minimize the product's solubility in the aqueous layer. Be meticulous during filtration and transfer steps to avoid mechanical losses.
-
Question 2: The purity of my final product is poor. What are the common impurities and how can I remove them?
Answer: Impurities in the final product can arise from unreacted starting materials, side reactions, or degradation.
-
Common Impurities:
-
Unreacted Starting Material: 4-Chloro-2-ethoxy-1-nitrobenzene may be present if the reaction is incomplete.[4][5]
-
Intermediates: Partial reduction can lead to the formation of nitroso or hydroxylamine intermediates.[1]
-
Side-products: Over-reduction or side reactions can generate undesired by-products.[4][5]
-
-
Purification Strategies:
-
Recrystallization: This is a highly effective method for purifying solid products. Select a solvent or a solvent mixture in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Ethanol or a mixture of ethanol and water is often a good starting point.[6]
-
Column Chromatography: For difficult-to-separate impurities, silica gel column chromatography is a powerful technique. A gradient of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) can be used to elute the desired product.[5]
-
Acid-Base Extraction: As an aniline derivative, the product is basic and can be separated from neutral impurities. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., HCl). The anilinium salt will move to the aqueous phase. The aqueous layer can then be basified (e.g., with NaOH) to precipitate the purified aniline, which is then extracted back into an organic solvent.[7]
-
Question 3: The reaction seems to be stalled or proceeding very slowly. What should I investigate?
Answer: A sluggish reaction can be frustrating. Here are some key areas to troubleshoot:
-
Catalyst Activity (for Catalytic Hydrogenation): As mentioned, the catalyst is often the culprit. Ensure it is active and not poisoned.[2][3]
-
Reagent Quality: The purity of the reducing agent is important. For instance, reagents like sodium dithionite can decompose over time.[1]
-
Poor Agitation: In heterogeneous reactions (like catalytic hydrogenation), efficient stirring is crucial for good mixing of the reactants, solvent, and catalyst.[3]
-
Solvent Purity: Impurities in the solvent can interfere with the reaction. Use high-purity, dry solvents.
-
Temperature: While some reductions work well at room temperature, others may require gentle heating to initiate or accelerate the reaction.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for the synthesis of this compound?
A1: The most common and reliable method is the reduction of 4-Chloro-2-ethoxy-1-nitrobenzene. Catalytic hydrogenation using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel is often preferred due to high yields and clean reaction profiles.[8] Chemical reduction using reagents like iron powder in acidic media (e.g., acetic acid or ammonium chloride) or stannous chloride (SnCl₂) are also effective alternatives.[2][8]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material (nitro compound) and the product (aniline). The disappearance of the starting material spot indicates the completion of the reaction.
Q3: What are the key safety precautions I should take when handling this compound and its precursors?
A3: It is crucial to handle all chemicals with care in a well-ventilated fume hood.
-
This compound: This compound is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[9] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][11][12]
-
Nitroaromatic Precursor: Nitro compounds are often toxic and should be handled with care.
-
Catalytic Hydrogenation: Be cautious when using flammable solvents and hydrogen gas. Ensure there are no ignition sources nearby. Catalysts like Pd/C can be pyrophoric when dry and should be handled carefully.[3]
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[13][14][15]
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern of the compound.[9][16][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule. The proton NMR spectrum of the analogous 5-chloro-2-methoxyaniline shows aromatic protons between 6.65-6.67 ppm, an amine proton signal around 3.83 ppm, and a methoxy signal at 3.81 ppm.[18] For this compound, one would expect to see a triplet for the methyl group and a quartet for the methylene group of the ethoxy substituent.
-
Infrared (IR) Spectroscopy: To identify the functional groups present, such as the N-H stretches of the amine and the C-O stretch of the ether.
Experimental Protocols
Protocol 1: Synthesis of this compound via Catalytic Hydrogenation
This protocol is a general guideline and may require optimization.
Materials:
-
4-Chloro-2-ethoxy-1-nitrobenzene
-
10% Palladium on Carbon (Pd/C, 5-10 mol%)
-
Ethanol or Methanol (solvent)
-
Hydrogen gas
-
Celite®
Procedure:
-
In a suitable hydrogenation vessel, dissolve 4-Chloro-2-ethoxy-1-nitrobenzene in ethanol.
-
Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel, evacuate the air, and purge with hydrogen gas three times.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 3-4 bar) or maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Keep the filter cake wet with the solvent at all times as dry Pd/C can be pyrophoric.
-
Wash the filter cake with a small amount of ethanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography as needed.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution is filtered to remove the charcoal.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified crystals under vacuum.
Data Presentation
Table 1: Summary of Key Reaction Parameters and Expected Outcomes
| Parameter | Recommended Condition | Expected Outcome | Troubleshooting |
| Catalyst Loading (Pd/C) | 5-10 mol% | Efficient reaction rate | Increase loading if reaction is slow; ensure catalyst is active. |
| Hydrogen Pressure | 3-4 bar (or balloon) | Complete reduction | Ensure no leaks in the system; increase pressure if needed. |
| Solvent | Ethanol or Methanol | Good solubility of reactants | Ensure solvent is anhydrous. |
| Temperature | Room Temperature | Generally sufficient | Gentle heating may be required for slow reactions. |
| Reaction Time | Varies (monitor by TLC) | Complete conversion | Extend time if starting material is still present. |
| Purity (after purification) | >98% | High-quality product | Re-purify if purity is low. |
Visualizations
Synthetic Pathway
Caption: Synthetic pathway for this compound.
Troubleshooting Workflow
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- 18. 5-Chloro-2-methoxyaniline synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Azo Coupling of Substituted Anilines
Welcome to the Technical Support Center for Azo Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing azo compounds from substituted anilines. Here, we address common experimental challenges with in-depth, field-proven insights and troubleshooting protocols to ensure the success of your syntheses.
Troubleshooting Guide: Common Issues & Solutions
This section directly addresses specific problems you might encounter during the azo coupling of substituted anilines, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low or No Yield of the Azo Compound
Answer: This is a frequent issue that typically points to problems in one of the two critical stages of the reaction: diazotization or the coupling itself.[1]
Root Cause Analysis: Diazotization Stage
The formation of the diazonium salt (Ar-N₂⁺) is the essential first step, and its success is highly sensitive to reaction conditions.
-
Temperature Control Failure: Diazonium salts are thermally unstable and rapidly decompose at temperatures above 5-10°C, releasing nitrogen gas and preventing the subsequent coupling reaction.[2][3] The diazotization reaction is exothermic, making strict temperature control paramount.[1]
-
Incorrect pH: Diazotization requires a strongly acidic medium (typically pH 1-2) to generate nitrous acid (HNO₂) in situ from sodium nitrite (NaNO₂) and a mineral acid like HCl.[1][4] Insufficient acidity will lead to incomplete formation of the diazonium salt.
-
Reagent Stoichiometry and Purity: Using impure aniline or an incorrect molar ratio of sodium nitrite can lead to incomplete diazotization and the formation of side products.[1][3] A slight excess of sodium nitrite is often used to ensure the complete conversion of the aniline.[1]
Root Cause Analysis: Coupling Stage
Even with successful diazotization, the coupling reaction can fail if conditions are not optimal.
-
Incorrect pH for Coupling: The optimal pH for the coupling reaction depends on the nature of the coupling partner. For coupling with other anilines, a mildly acidic environment (pH 4-5) is preferred.[5] This prevents the diazonium salt from reacting with the amino group of another aniline molecule (N-coupling) to form a triazene, which is an undesired side product.[3][6]
-
Decomposition of Diazonium Salt: If the prepared diazonium salt solution is allowed to warm up or is not used promptly, it will decompose, leading to a lower concentration of the electrophile available for the coupling reaction.[3]
Solutions & Protocols
Protocol 1: Standard Diazotization of a Substituted Aniline [4]
-
Dissolve the substituted aniline (1.0 eq) in an aqueous solution of a strong mineral acid (e.g., 2.5-3.0 eq of HCl).
-
Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring.[3] It is critical to maintain this temperature throughout the process.[3][4]
-
Prepare a solution of sodium nitrite (1.0-1.1 eq) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cold aniline salt solution over 10-15 minutes, ensuring the temperature remains below 5°C.[4][7]
-
After the addition is complete, continue stirring for an additional 15-30 minutes at 0-5°C to ensure complete diazotization.[4] The presence of excess nitrous acid can be confirmed with starch-iodide paper (turns blue-black).[8]
Issue 2: Formation of a Brown, Tar-Like Substance
Question: My reaction mixture turned into a brown, tarry mess instead of yielding a clean, colored precipitate. What happened?
Answer: The formation of brown, insoluble, and often polymeric materials is a clear indicator of diazonium salt decomposition and subsequent side reactions.[3]
Root Cause Analysis
-
Elevated Temperatures: This is the most common cause. As previously mentioned, allowing the temperature to exceed the 0-5°C range significantly accelerates the decomposition of the diazonium salt.[3] This leads to the formation of phenols and other complex, colored byproducts.[9]
-
Oxidation: Anilines and their derivatives can be susceptible to oxidation, which can produce colored impurities and contribute to the tar-like appearance.[3]
-
Incorrect Rate of Addition: Adding the diazonium salt solution too quickly to the coupling component can create localized high concentrations, promoting side reactions and decomposition.[3][5]
Solutions & Preventative Measures
-
Strict Temperature Monitoring: Use an ice-salt bath to maintain the reaction temperature between 0 and 5°C.[3] Ensure efficient stirring to promote uniform temperature distribution.
-
Slow Reagent Addition: The diazonium salt solution should be added slowly and dropwise to the solution of the coupling component with vigorous stirring.[5]
-
Inert Atmosphere: While not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidation of sensitive substrates.
Issue 3: Poor Solubility of the Final Azo Dye
Question: I've synthesized my azo dye, but it has very low solubility in the desired solvent for purification or application. How can I improve its solubility?
Answer: The solubility of azo dyes is highly dependent on their molecular structure and the pH of the medium.[10]
Root Cause Analysis
-
Molecular Structure: Azo compounds that lack ionizable functional groups, such as sulfonic acid (-SO₃H) or carboxylic acid (-COOH) groups, tend to have low solubility in aqueous solutions.[10][11] The presence of large, nonpolar aromatic systems also contributes to poor water solubility.[12]
-
pH of the Solution: Many azo dyes contain acidic or basic functionalities.[10] The ionization state, and thus the solubility, is directly influenced by the pH. For example, an azo dye with a carboxylic acid group will be more soluble at a higher pH where it is deprotonated to the more soluble carboxylate salt.[10]
-
"Salting Out" Effect: The presence of high concentrations of salts in a buffer can decrease the solubility of the azo dye.[10]
Solutions & Strategies
-
pH Adjustment:
-
For dyes with acidic groups (e.g., -COOH, -SO₃H, phenolic -OH), increasing the pH (making the solution more alkaline) will deprotonate these groups, forming a more soluble salt.[10]
-
For dyes with basic groups (e.g., -NH₂), decreasing the pH (making the solution more acidic) will form a more soluble cationic salt.[10]
-
-
Use of Co-solvents: A common strategy is to dissolve the azo dye in a minimal amount of a water-miscible organic solvent (e.g., DMSO, DMF, ethanol) to create a concentrated stock solution.[10] This stock can then be diluted into the aqueous buffer for subsequent experiments.
-
Structural Modification: In the design phase of the synthesis, incorporating water-solubilizing groups like sulfonic acid can significantly improve the aqueous solubility of the final product.[13]
| Functional Group on Azo Dye | Effect on Aqueous Solubility | Strategy to Increase Solubility |
| Sulfonic Acid (-SO₃H) | High | Typically soluble, especially at neutral to high pH. |
| Carboxylic Acid (-COOH) | pH-dependent | Increase pH to deprotonate to the more soluble carboxylate.[10] |
| Amino (-NH₂) | pH-dependent | Decrease pH to protonate to the more soluble ammonium salt.[10] |
| Large Aromatic Systems | Low | Use of organic co-solvents.[10] |
Frequently Asked Questions (FAQs)
Q1: Why is the pH so critical and different for coupling with phenols versus anilines?
A1: The pH is crucial because it controls the reactivity of the coupling component.[14][15]
-
For coupling with phenols, a mildly alkaline pH (typically 8-10) is required.[2] This deprotonates the phenol to form the much more nucleophilic phenoxide ion, which strongly activates the aromatic ring for electrophilic attack by the diazonium salt.[2][6]
-
For coupling with anilines, a slightly acidic pH (around 4-5) is preferred.[5] While the amino group is activating, the primary concern is preventing N-coupling, where the diazonium ion attacks the lone pair of the amino nitrogen to form an unstable triazene.[3][16] In a mildly acidic medium, the concentration of the free amine is reduced, favoring the desired C-coupling at the aromatic ring.[6][17]
Q2: Can I use a substituted aniline with an electron-withdrawing group? How will this affect the reaction?
A2: Yes, but it will be more challenging. Electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H) decrease the electron density of the aniline ring. This has two main consequences:
-
Diazotization: The amino group is less basic, which can make the initial reaction with nitrous acid slower.
-
Coupling (if used as the coupling partner): The aromatic ring is deactivated towards electrophilic attack. This will slow down the coupling reaction significantly, potentially requiring more forcing conditions or a more reactive diazonium salt.
Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) on the aniline will activate the ring and generally lead to faster and more efficient coupling reactions.[18]
Q3: How do I purify my final azo compound?
A3: Purification methods depend on the properties of the azo dye.
-
Recrystallization: This is a common method if a suitable solvent system can be found that dissolves the dye at high temperatures and allows it to crystallize upon cooling, leaving impurities behind.
-
Column Chromatography: Silica gel chromatography can be effective for separating the desired azo compound from nonpolar impurities.
-
Acid-Base Extraction: If your azo dye has acidic or basic functional groups, you can use liquid-liquid extraction by adjusting the pH of the aqueous phase to selectively move your compound between the aqueous and organic layers.[19]
-
Washing: Crude azo dyes are often purified by washing the filtered solid with cold water to remove inorganic salts, followed by washing with a solvent in which the dye is sparingly soluble to remove organic impurities.[7]
Visualizing Key Concepts
To further clarify the principles discussed, the following diagrams illustrate the core mechanisms and workflows.
General Mechanism of Azo Coupling
Caption: The two-step process of azo dye synthesis.
Influence of pH on Coupling Partner Reactivity
Caption: pH dictates the reactive species for coupling.
Troubleshooting Workflow for Low Yield
Caption: A logical approach to diagnosing low-yield issues.
References
- Filo. (2025, July 5). Explain why the azo-coupling reaction is performed at pH 9 to 5.
- ResearchGate. (n.d.). Optimization of the azo coupling conditions at small molecular level...
- Wikipedia. (n.d.). Azo coupling.
- Chemistry Stack Exchange. (2015, April 24). What is the role of pH in azo coupling reaction of diazonium with phenol and aniline?
- Yokogawa. (n.d.). pH in Diazo Coupler.
- ResearchGate. (n.d.). Optimization of coupling reaction time at 50°C.
- AKJournals. (2016, April 26). A Facile Optimization of Diazotization and Phase Transfer Catalyzed Azo-Coupling Reactions in Microreactors.
- Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. (n.d.).
- Miljøstyrelsen. (n.d.). Toxicity and Fate of Azo Dyes, Danish Environmental Protection Agency.
- Chemistry LibreTexts. (2015, July 19). 22.11: Electrophilic Substitution with Arenediazonium Salts: Diazo Coupling.
- MDPI. (n.d.). Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes.
- ACS Publications. (2015, December 1). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene | Organic Process Research & Development.
- GSC Online Press. (2025, July 5). An overview of azo dyes environmental impacts.
- International Journal of Pharmaceutical Sciences Review and Research. (2017, June 17). Coupling Reactions Involving Reactions of Aryldiazonium Salt: Part-V. Chemoselective Synthesis of 1-(Substituted-phenyl)-azo-naphthalen-2-ol.
- First Source Worldwide. (2017, March 7). How Do You Make an Azo Dye?
- YouTube. (2023, March 28). Introduction to Azo Coupling Reactions for Organic Chemistry.
- ACS Publications. (2024, May 30). Uncovering Factors That Affect the Efficiency of Azo Dye Synthesis in Organic Chemistry Laboratory | Journal of Chemical Education.
- Azo coupling. (n.d.).
- Pearson. (2024, June 28). Show how the substituents containing the azo group (N=N) can facilitate both electrophilic and nucleophilic aromatic substitution. (b).
- Taylor & Francis Online. (n.d.). Tuning the aqueous solubility, chemical reactivity and absorption wavelength of azo dye through systematic adjustment of molecular charge density: a DFT study.
- ResearchGate. (2025, August 8). Textile Azo Dyes; Significance, Ecological, Health, and Safety issues.
- What is the role of pH in azo coupling reaction of diazonium with phenol and aniline? (n.d.).
- Chemistry Stack Exchange. (2019, January 2). Does aniline react with diazonium ions at C or N?
- Organic Chemistry Portal. (n.d.). Azo Coupling.
- Chemistry LibreTexts. (2023, January 22). Reactions of Diazonium Salts.
- YouTube. (2024, August 3). General Organic Chemistry | Steric Hindrance | Diazo Coupling Reaction on Aniline.
- NIH. (2020, November 17). Direct Oxidative Azo Coupling of Anilines Using a Self-Assembled Flower-like CuCo2O4 Material as a Catalyst under Aerobic Conditions - PMC.
- MDPI. (n.d.). Recent Advances in the Synthesis of Aromatic Azo Compounds.
- ResearchGate. (2025, August 6). One step synthesis of azo compounds from nitroaromatics and anilines.
- Al-Nahrain Journal of Science An Overview of Preparation for Different Azo Compounds. (2025, January 9).
- Google Patents. (n.d.). US3349073A - Processes for preparing diazoamino compounds and azo amino compounds.
- Khan Academy. (n.d.). Azo dye formation (video).
- StudySmart.ai. (n.d.). Colour by Design - Azo dyes. 19 good questions, nicely answered!
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preventing the formation of isomeric impurities in aniline synthesis
A Guide to Preventing and Troubleshooting Isomeric Impurities for Researchers and Drug Development Professionals
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that achieving high purity in aniline synthesis is paramount, especially in research and pharmaceutical development where even minor impurities can have significant consequences. This guide provides in-depth, field-proven insights into the common challenges of isomeric impurity formation. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthetic routes.
Part 1: Frequently Asked Questions (FAQs) on Impurity Formation
This section addresses the fundamental questions regarding the origins and mechanisms of impurity formation during the synthesis of both substituted and unsubstituted anilines.
Q1: What are the primary sources of isomeric and process-related impurities in aniline synthesis?
The formation of impurities in aniline synthesis is fundamentally tied to the two core steps of the most common industrial route: the nitration of a benzene ring followed by the reduction of the resulting nitro-compound.[1][2]
-
Impurities from Nitration: When synthesizing substituted anilines, the initial electrophilic aromatic substitution (nitration) is a critical control point. The existing substituent on the benzene ring dictates the position of the incoming nitro group, leading to potential mixtures of ortho, para, and meta isomers.[3] For example, nitrating toluene to produce nitrotoluene isomers, which are then reduced to toluidine isomers, requires careful control. Furthermore, harsh nitrating conditions (e.g., excessive temperature) can lead to the formation of dinitrated byproducts.[4]
-
Impurities from Reduction: The catalytic hydrogenation of the nitro group to an amine is not always perfectly selective. Key impurities originating from this step include:
-
Over-hydrogenation Products: The aromatic ring itself can be reduced, leading to the formation of cyclohexylamine, a common and often difficult-to-remove impurity.[5]
-
Condensation Byproducts: The reduction of a nitro group proceeds through several intermediates, such as nitrosobenzene and phenylhydroxylamine. These intermediates can react with each other or with aniline to form condensation products like azoxybenzene, azobenzene, and hydrazobenzene.[6]
-
Unreacted Starting Material: Incomplete reduction will leave residual nitrobenzene or other nitro-aromatic precursors in the final product.[7]
-
Q2: During the reduction of nitrobenzene, how can I prevent the formation of cyclohexylamine from over-hydrogenation?
Controlling the selectivity of catalytic hydrogenation is crucial to avoid saturating the aromatic ring. The dominant cause for loss of aniline selectivity is often over-hydrogenation.[5] The key is to optimize reaction parameters to favor the reduction of the nitro group while preserving the benzene ring.
Causality: The choice of catalyst, temperature, pressure, and reactant residence time directly influences the reaction kinetics. Catalysts like palladium on alumina (Pd/Al₂O₃) are highly active and can be tuned for selectivity.[5] Operating at elevated temperatures can enhance heat recovery on an industrial scale but may compromise aniline selectivity if not carefully managed.[5]
Solution:
-
Catalyst Selection: Palladium-based catalysts are widely reported for their high activity and selectivity in nitrobenzene hydrogenation.[5] A lower loading of palladium (e.g., 0.3 wt%) may offer better selectivity and avoid over-hydrogenation compared to higher-loading catalysts.[5]
-
Temperature Control: Maintain the lowest effective temperature. While reactions can proceed from 60–180 °C, higher temperatures generally increase the rate of ring hydrogenation.[5]
-
Residence Time (WHSV): The Weight Hourly Space Velocity (WHSV), a measure of how quickly the reactant is flowing over the catalyst, is critical. A plot of aniline yield versus WHSV often shows a "volcano" curve, indicating that an optimal residence time exists to maximize aniline formation without promoting subsequent over-hydrogenation.[5]
The following table summarizes typical conditions and their impact on selectivity.
| Parameter | Condition | Rationale & Impact on Selectivity |
| Catalyst | 0.3 wt% Pd/Al₂O₃ | Lower metal loading can reduce the rate of over-hydrogenation, favoring aniline formation.[5] |
| Temperature | 60–100 °C | Lower temperatures decrease the activation energy available for the less favorable ring hydrogenation reaction.[5] |
| Hydrogen Pressure | Low to Moderate | While sufficient H₂ is needed, excessively high pressure can drive the reaction towards full saturation (cyclohexylamine). |
| Residence Time | Optimized WHSV | A shorter residence time minimizes the contact of the aniline product with the catalyst, reducing the chance of it being further hydrogenated.[5] |
Q3: I am synthesizing a substituted aniline and the initial nitration step yields an inseparable mixture of ortho, para, and meta isomers. How can I control the regioselectivity?
Regiocontrol is determined by the directing effect of the substituent already present on the benzene ring. Understanding and manipulating these effects is key to synthesizing a single desired isomer.
Mechanism: Substituents on a benzene ring influence electrophilic aromatic substitution (EAS) in two ways: they alter the reaction rate (activation/deactivation) and direct the position of the incoming electrophile (ortho, para, or meta).[3]
-
Ortho-, Para- Directors: These groups (e.g., -NH₂, -OH, -OR, alkyls) possess lone pairs or are alkyl groups that donate electron density to the ring, stabilizing the carbocation intermediate (the arenium ion) when the electrophile adds to the ortho or para positions.[3]
-
Meta- Directors: These groups (e.g., -NO₂, -CN, -C=O) are electron-withdrawing and destabilize the arenium ion, particularly when the electrophile adds at the ortho or para positions. The meta position is therefore the "least deactivated" and favored.[3]
The amino group (-NH₂) of aniline is a very strong ortho-, para- director.[8] However, under the strongly acidic conditions of nitration (HNO₃/H₂SO₄), it is protonated to form the anilinium ion (-NH₃⁺), which is a powerful meta-director. This leads to a mixture of products and is often accompanied by oxidation and degradation.[9]
Workflow for Controlling Regioselectivity
Caption: Regiocontrol via Amine Protection.
Solution: Use of a Protecting Group To prevent protonation and moderate the reactivity of the amine, it should be protected, most commonly by acetylation to form an amide (acetanilide).[9][10]
-
Protection: React the aniline with acetic anhydride or acetyl chloride. The resulting N-acetyl group (-NHCOCH₃) is still an ortho-, para- director but is less activating than -NH₂. Its steric bulk also favors the formation of the para product over the ortho product.[10]
-
Electrophilic Aromatic Substitution: Perform the desired reaction (e.g., nitration, bromination) on the protected acetanilide. This will yield predominantly the para-substituted product.
-
Deprotection: Hydrolyze the amide group using aqueous acid or base to regenerate the amine, yielding the desired para-substituted aniline with high isomeric purity.[9]
Part 2: Troubleshooting Guide
This section provides direct, actionable solutions to specific problems encountered during and after aniline synthesis.
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) & Explanation |
| 1. Final product is a dark red or brown oil/solid. | Oxidation of the aniline product. The amino group is highly susceptible to air oxidation, forming colored impurities like quinones and polymeric materials.[7][11] | Purification: Purify the crude product via vacuum distillation or steam distillation. Aniline is steam volatile and this method is effective for separating it from non-volatile impurities.[12][13] Decolorization: If recrystallizing a solid derivative, add a small amount of activated carbon to the hot solution to adsorb colored impurities, followed by hot filtration.[14] Storage: Store the purified aniline under an inert atmosphere (Nitrogen or Argon) in a dark, sealed bottle to prevent re-oxidation. |
| 2. Low yield with significant tar or polymer formation. | Overheating: Aniline and its derivatives can polymerize or decompose at high temperatures, especially in the presence of strong acids or oxidizing agents.[15] Incorrect Stoichiometry: Using a large excess of a reactive reagent can lead to uncontrolled side reactions. | Strict Temperature Control: Use a temperature-controlled heating mantle or oil bath. For exothermic reactions like nitration, use an ice bath to maintain the recommended temperature (e.g., not exceeding 50°C for nitration of benzene).[4] Reaction Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of completion and avoid prolonged heating or reaction times.[15][16] |
| 3. GC-MS analysis shows significant amounts of nitroaniline or phenylenediamine impurities. | Poorly Controlled Nitration: The presence of these impurities suggests that dinitrated species were formed during the initial nitration step (e.g., dinitrobenzene), which were then partially or fully reduced. | Optimize Nitration: Ensure the temperature of the nitration reaction is kept low and constant. Use the correct ratio of concentrated nitric and sulfuric acids. The reaction is highly exothermic and requires careful, slow addition of reagents with efficient cooling.[4] |
| 4. Inability to separate regioisomers (ortho/para) by distillation. | The boiling points of many aniline regioisomers are very close, making separation by standard distillation difficult or impossible.[17] | Chromatographic Separation: High-Performance Liquid Chromatography (HPLC), particularly reverse-phase on a C18 column, is a powerful technique for separating isomers with high resolution.[14][17] For preparative scale, flash column chromatography on silica gel is the standard method.[16] Fractional Crystallization: If the product is a solid, fractional crystallization from a suitable solvent system may be attempted, though it often requires multiple cycles to achieve high purity. |
Part 3: Key Experimental Protocols
Here we provide validated, step-by-step methodologies for critical procedures discussed in this guide.
Protocol 1: Acetyl Protection of an Aniline Derivative for Regiocontrolled EAS
This protocol describes the conversion of an aniline to a less reactive acetanilide to control regioselectivity in subsequent reactions like nitration or halogenation.
Materials:
-
Substituted Aniline (1.0 eq)
-
Acetic Anhydride (1.1 eq)
-
Anhydrous Pyridine or Sodium Acetate (catalytic amount)
-
Appropriate solvent (e.g., Dichloromethane or neat)
-
Ice water
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the substituted aniline in the chosen solvent (or use neat if liquid) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add the acetic anhydride dropwise to the cooled solution while stirring.
-
Add the catalytic base (e.g., pyridine).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting aniline spot has disappeared.
-
Quench the reaction by slowly pouring the mixture into a beaker of ice water with vigorous stirring. The acetanilide product will often precipitate as a white solid.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the product under vacuum. The resulting acetanilide is now ready for the subsequent electrophilic aromatic substitution step.
Protocol 2: Analytical Monitoring of Isomeric Purity by GC-MS
This protocol provides a general guideline for assessing the isomeric ratio and overall purity of an aniline sample.
Instrumentation & Columns:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS).
-
A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is often a suitable starting point for separating aniline isomers.[17]
Sample Preparation:
-
Prepare a stock solution of your crude or purified aniline sample at approximately 1 mg/mL in a volatile organic solvent (e.g., Dichloromethane, Ethyl Acetate).
-
Create a calibration standard if quantitative analysis is required, containing known concentrations of the expected isomers.
GC-MS Method:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium, constant flow (e.g., 1.0 mL/min).
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase temperature at 10 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes. (Note: This program is a starting point and must be optimized for your specific analytes.)
-
-
MS Detector: Scan mode (e.g., m/z 40-400).
-
Analysis: Integrate the peaks corresponding to each isomer. The relative peak area percentage provides a good approximation of the isomeric ratio. Identify impurities by comparing their mass spectra to library databases (e.g., NIST).
Part 4: Mechanistic Visualization
Understanding reaction pathways is key to controlling outcomes. The following diagram illustrates how substituents direct incoming electrophiles during EAS.
Caption: Control of Regioselectivity in EAS.
References
- Jiang, Z., et al. (2023). "Recent advances on catalysts for photocatalytic selective hydrogenation of nitrobenzene to aniline." Frontiers in Chemistry, 11, 1162183.
- Hardwick, L. J. R., et al. (2021). "Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures." Industrial & Engineering Chemistry Research, 61(1), 355–364.
- Mettler Toledo. "Catalytic Hydrogenation of Nitrobenzene to Aniline." Application Note.
- Ni, Z., et al. (2004). "Spectrophotometric simultaneous determination of nitroaniline isomers by orthogonal signal correction-partial least squares." Analytica Chimica Acta, 516(1-2), 145-151.
- Clark, J. (2015). "The preparation of phenylamine (aniline)." Chemguide.
- Allen Institute. "Aniline is usually purified by." Educational Resource.
- Reddit r/chemistry. (2014). "Purify and dry aniline?" Discussion Thread.
- Embibe. "Aniline is purified by." Educational Resource.
- Chempanda. "Nitroaniline: Common isomers, structure, synthesis and applications." Blog.
- Veeprho. "Aniline Impurities and Related Compound." Product Information.
- Wikipedia. "Aniline." Encyclopedia Article.
- Chemistry Steps. "Reactions of Aniline." Educational Resource.
- Master Organic Chemistry. (2018). "Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution." Educational Resource.
- Leah4sci. (2015). "Protection of Aniline Derivatives." YouTube Video.
Sources
- 1. Anilines [evonik.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mt.com [mt.com]
- 7. veeprho.com [veeprho.com]
- 8. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 9. youtube.com [youtube.com]
- 10. Aniline - Wikipedia [en.wikipedia.org]
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- 12. Aniline is usually purified by [allen.in]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
stability issues of 5-Chloro-2-ethoxyaniline in different solvents
Welcome to the technical support center for 5-Chloro-2-ethoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered during experimentation. This resource offers a structured, question-and-answer format to directly address potential challenges, ensuring the integrity and success of your work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Based on its chemical structure as a substituted aniline, this compound is susceptible to degradation under several conditions. The primary concerns are:
-
Oxidation: The amine group is prone to oxidation, which can be accelerated by exposure to air, light, and certain metal ions. This can lead to the formation of colored impurities, such as nitroso and nitro compounds, and polymeric materials.
-
Photodegradation: Aromatic amines can be sensitive to light, particularly UV radiation.[1] It is recommended to store this compound in a dark place to prevent photolytic degradation.[2][3]
-
Hydrolysis: While generally stable, forced hydrolysis under strongly acidic or basic conditions can lead to degradation.[4][5] The ether linkage could also be susceptible to cleavage under harsh acidic conditions.
-
Thermal Decomposition: Exposure to high temperatures can induce degradation.[6] It is advisable to store the compound at room temperature.[2][3]
Q2: I'm observing a color change in my solution of this compound. What could be the cause?
A2: A color change, typically to a yellow, brown, or pink hue, is a common indicator of degradation in anilines. The most likely cause is oxidation. This process can be initiated by:
-
Dissolved Oxygen: Solvents that have not been de-gassed can contain enough dissolved oxygen to initiate oxidation.
-
Light Exposure: UV or even ambient light can catalyze oxidative reactions.
-
Impurities: Trace metal impurities in the solvent or from experimental apparatus can act as catalysts for oxidation.
-
Solvent-Specific Effects: Certain solvents can promote oxidation more than others. For example, chlorinated solvents can generate radical species under light exposure that may accelerate degradation.
To troubleshoot this, ensure you are using high-purity, de-gassed solvents and protecting your experiment from light.
Q3: Which solvents are recommended for dissolving this compound to maximize stability?
A3: While specific, long-term stability data in various solvents is not extensively published for this compound, general principles for aromatic amines suggest the following:
-
Aprotic Solvents: Solvents such as acetonitrile, tetrahydrofuran (THF), and ethyl acetate are generally good choices for short-term use, provided they are of high purity and dry.
-
Alcohols: Methanol and ethanol can be used, but be aware that they are protic and can participate in certain reactions.[7] Ensure they are stored under an inert atmosphere.
-
Aqueous Solutions: Due to the hydrophobic nature of the molecule, the solubility in water is expected to be low.[8] To increase solubility in aqueous media for analytical purposes, the use of a co-solvent like acetonitrile or methanol is recommended. The stability in aqueous solutions, especially at non-neutral pH, should be carefully evaluated.
It is crucial to perform a preliminary stability assessment in the chosen solvent under your specific experimental conditions.
Q4: How can I assess the stability of this compound in my chosen solvent system?
A4: A forced degradation study is the standard approach to assess the intrinsic stability of a compound.[5][9] This involves subjecting a solution of the compound to stress conditions to accelerate degradation.[4] The stability can then be monitored using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[10]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected peaks in chromatogram | Degradation of this compound. | Conduct a forced degradation study to identify potential degradants. Ensure proper sample handling and storage. |
| Poor peak shape in HPLC | Interaction with the stationary phase or insolubility. | Optimize the mobile phase composition and pH. Consider a different column chemistry. Ensure the sample is fully dissolved. |
| Inconsistent results between experiments | Variable stability due to inconsistent conditions. | Standardize experimental parameters such as temperature, light exposure, and solvent quality. Use freshly prepared solutions. |
| Precipitation of the compound from solution | Low solubility or change in solvent composition/temperature. | Determine the solubility of the compound in the chosen solvent system.[8] Maintain a constant temperature. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound in a selected solvent.[1][11]
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mg/mL in acetonitrile).[12]
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.[4]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for 24 hours.[4]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.[1]
-
Thermal Degradation: Store the stock solution at 60°C for 48 hours.[6]
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[1]
-
-
Sample Analysis:
-
At specified time points, withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples if necessary.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated HPLC method.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To separate and quantify this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.[12]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
The method should be validated to ensure it can separate the parent compound from all significant degradation products.
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Solvents under Accelerated Conditions (40°C/75% RH for 2 weeks)
| Solvent | Initial Purity (%) | Purity after 2 weeks (%) | Appearance of Degradants | Observations |
| Acetonitrile | 99.8 | 99.5 | Minor peak at RRT 0.8 | Solution remains colorless |
| Methanol | 99.7 | 98.2 | Two minor peaks | Slight yellowing of solution |
| Dichloromethane | 99.8 | 95.1 | Multiple degradation peaks | Significant color change to brown |
| Water (pH 7) | 99.6 | 99.4 | No significant degradants | Stable as a suspension |
This data is illustrative and should be confirmed by experimental studies.
Visualizations
Degradation Pathway Hypothesis
The following diagram illustrates a hypothetical degradation pathway for this compound based on the known reactivity of anilines.[13][14][15]
Caption: Hypothetical degradation pathways of this compound.
Experimental Workflow for Stability Assessment
This diagram outlines the logical flow of a typical stability study.
Caption: Workflow for assessing the stability of this compound.
References
- Vertex AI Search. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
- MedCrave online. (2016, December 14).
- ResearchGate. (2025, August 5). Forced Degradation Studies to Assess the Stability of Drugs and Products.
- Pharmaguideline.
- Lead Sciences. This compound.
- PubChem. 5-Chloro-2-methylaniline.
- NIH. (2015).
- Benchchem. Application Notes and Protocols for the Analytical Characterization of 5-Chloro-2-(propan-2-yl)aniline.
- Sigma-Aldrich. This compound.
- PubMed. (2010). Biodegradation pathways of chloroanilines by Acinetobacter baylyi strain GFJ2.
- Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
- PharmTech. (2015, May 26).
- European Medicines Agency. (2023, July 13).
- PubChem. 5-Chloro-2-methoxyaniline.
- PubChem. This compound.
- ChemicalBook. (2024, December 18). 5-Chloro-2-methoxyaniline.
- ResearchGate. Bacterial degradation pathway of 3,4-dichloroaniline in Acinetobacter....
- ResearchGate. Proposed degradation pathways of 1,1,1-trichloro-2,2-bis-(p-chlorophenyl)ethane (p,p'-DDT).
- Benchchem. Technical Support Center: 5-Chloro-2-(propan-2-yl)aniline Solubility.
Sources
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. This compound - Lead Sciences [lead-sciences.com]
- 3. This compound | 15793-48-3 [sigmaaldrich.cn]
- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 7. 5-Chloro-2-methylaniline | C7H8ClN | CID 7260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Biodegradation pathways of chloroanilines by Acinetobacter baylyi strain GFJ2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Monitoring 5-Chloro-2-ethoxyaniline Reactions
Welcome to the technical support center for the analytical monitoring of 5-Chloro-2-ethoxyaniline synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during in-process reaction analysis. Here, we provide field-proven insights, troubleshooting guides, and validated protocols to ensure the accuracy and reliability of your analytical data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of a robust analytical strategy for monitoring this compound reactions.
Q1: What are the most effective analytical techniques for monitoring the synthesis of this compound?
A1: The primary techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
-
Reverse-Phase HPLC (RP-HPLC) is the most common and versatile method. It allows for the simultaneous quantification of the starting materials, intermediates, the final product, and non-volatile impurities. Coupled with a UV detector, it offers excellent sensitivity as aromatic amines are strongly chromophoric.[1]
-
Gas Chromatography (GC) , typically with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), is suitable for monitoring volatile components. Aromatic amines can sometimes exhibit poor peak shape due to their basicity, but this can be managed with derivatization or the use of specialized columns.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy can be used for in-situ reaction monitoring, providing real-time kinetic data without the need for sample workup.[3][4] This is particularly useful for mechanistic studies.
Q2: What are the common impurities I should expect during a typical synthesis of this compound?
A2: Impurities can originate from starting materials or be generated through side reactions. Key impurities to monitor include:
-
Unreacted Starting Materials: For example, in a synthesis starting from 4-chloro-2-nitroanisole, residual nitro compound would be a primary impurity to track.[5]
-
Positional Isomers: Depending on the synthetic route, isomers such as 3-Chloro-2-ethoxyaniline or other regioisomers could be present.
-
Oxidation Products: Aromatic amines are susceptible to oxidation, which can form colored impurities (like quinone-type structures), especially when exposed to air and light.[6]
-
Over-alkylation/Substitution Products: If the synthesis involves steps like N-alkylation, there is a risk of forming secondary or tertiary amines.[7]
Q3: Why is developing a "stability-indicating" analytical method crucial for reaction monitoring?
A3: A stability-indicating method is one that can accurately and selectively differentiate the intact active pharmaceutical ingredient (API) from its potential degradation products and impurities.[1][8] In the context of reaction monitoring, this is critical for two reasons:
-
Accuracy: It ensures that you are only quantifying the desired product, not a co-eluting impurity or degradant, which would lead to an overestimation of reaction yield and an incorrect kinetic profile.
-
Process Understanding: It allows you to track the formation of impurities over time. This data is invaluable for optimizing reaction conditions (e.g., temperature, reaction time) to minimize side reactions and maximize product purity.[9]
Section 2: HPLC Troubleshooting Guide
High-Performance Liquid Chromatography is the workhorse for this analysis. The following Q&A guide addresses specific, common issues.
Q4: My this compound peak is showing significant tailing. What is the cause and how can I fix it?
A4: Peak tailing for aromatic amines is a classic problem in RP-HPLC. The primary cause is the interaction between the basic amine functional group and acidic residual silanol groups on the silica-based column packing. This secondary interaction slows down a portion of the analyte molecules, causing them to elute later and create a "tail."
Solutions:
-
Mobile Phase Modification: Add a competitive base to the mobile phase, such as 0.1% Triethylamine (TEA) or Diisopropylethylamine (DIPEA). These amines will preferentially interact with the silanol groups, masking them from your analyte.
-
Lower pH: Operating at a low pH (e.g., 2.5-3.5 using formic or phosphoric acid) will protonate the amine group (R-NH3+). While this can improve peak shape, it may also alter retention time significantly.
-
Use a Base-Deactivated Column: Modern columns, often labeled "B," "Base-Deactivated," or "AQ," have end-capping technologies that shield most of the residual silanols. A C18 column with high-purity silica and robust end-capping is highly recommended.[10]
Q5: I am struggling to resolve this compound from a closely related impurity. What are my options?
A5: Improving chromatographic resolution is a multi-parameter challenge. The key is to exploit differences in the physicochemical properties of the two compounds.
Troubleshooting Steps:
-
Adjust Mobile Phase Strength: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase the retention time of both compounds and often enhances separation.
-
Optimize the Gradient: If using a gradient, make the slope shallower around the elution time of the critical pair. This gives the column more time to resolve the peaks.[1]
-
Change Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. The different solvent properties can alter selectivity and may resolve the peaks.
-
Change Stationary Phase: If adjusting the mobile phase is insufficient, change the column. A Phenyl-Hexyl or a Biphenyl stationary phase can offer different selectivity for aromatic compounds compared to a standard C18, due to π-π interactions.[11]
-
Adjust Temperature: Lowering the column temperature can sometimes improve resolution, although it will increase backpressure.
Q6: I am observing a new, unknown peak in my chromatogram as the reaction progresses. How can I identify it?
A6: Identifying unknown peaks is crucial for understanding your reaction. A systematic approach is required.
-
Hypothesize: Based on the reaction mechanism, consider potential side products or intermediates.
-
Forced Degradation Studies: Subject a pure sample of your final product to stress conditions (acid, base, oxidation, heat, light).[8][12] If the unknown peak appears in one of these studies, it indicates it's likely a degradation product.
-
LC-MS Analysis: The most powerful tool is to couple your HPLC to a mass spectrometer. The mass-to-charge ratio (m/z) of the unknown peak provides its molecular weight, which is a critical clue to its identity. Fragmentation data (MS/MS) can further elucidate the structure.[13][14]
-
Spiking Study: If you can synthesize or acquire a standard of a suspected impurity, "spike" your sample with a small amount of it. If the peak area of the unknown increases, you have confirmed its identity.
Table 1: Recommended Starting Conditions for RP-HPLC Method Development
| Parameter | Recommended Starting Condition | Rationale & Expert Notes |
| Column | C18, 250 x 4.6 mm, 5 µm (or equivalent UHPLC column) | A standard C18 provides a good starting point for retaining the moderately nonpolar this compound.[12] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to sharpen peaks and is MS-compatible.[15] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. |
| Gradient Program | 10% to 90% B over 20 minutes | A broad gradient is essential for initial screening to elute all components, from polar starting materials to nonpolar products.[1] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides good efficiency and reproducibility. Can be adjusted to fine-tune selectivity.[16] |
| Detection (UV) | 245 nm | Aromatic amines typically have strong absorbance in the 230-260 nm range. A photodiode array (PDA) detector is recommended to assess peak purity. |
| Injection Vol. | 10 µL | A standard volume; should be adjusted based on sample concentration. |
Section 3: Gas Chromatography (GC) Troubleshooting Guide
Q7: Is derivatization required to analyze this compound by GC?
A7: It is not strictly required, but it is highly recommended. Direct injection of aromatic amines can lead to poor peak shape and column degradation due to their polarity and basicity. Derivatization converts the polar -NH2 group into a less polar, more thermally stable group.
Common Derivatizing Agents:
-
Trifluoroacetic Anhydride (TFAA): Reacts quickly to form a stable trifluoroacetyl derivative, which is excellent for analysis with an Electron Capture Detector (ECD).
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): Forms a trimethylsilyl (TMS) derivative, which is very volatile and thermally stable.
-
Chloroacetic or Dichloroacetic Anhydrides: Can also be used to create stable amide derivatives.
Q8: My GC peaks are broad and inconsistent. What are the likely causes?
A8: Broad GC peaks often point to issues with the injection, column, or flow path.
-
Liner Contamination: The glass inlet liner is a common site for non-volatile residue to accumulate. This can lead to analyte adsorption and peak tailing. Regularly replace the liner.
-
Improper Injection Speed: A slow injection can cause the sample to vaporize inefficiently, leading to band broadening. Use an autosampler for consistent, fast injections.
-
Column Bleed: At high temperatures, the stationary phase can degrade and "bleed," causing a rising baseline and broad peaks. Ensure you are operating within the column's recommended temperature range.
-
Carrier Gas Leaks: Small leaks in the system will disrupt the flow path and degrade chromatographic performance. Perform a leak check.
Section 4: Protocols & Visual Workflows
Protocol 1: General RP-HPLC Method Validation
This protocol outlines the key steps to validate an HPLC method for monitoring this compound reactions, based on ICH Q2(R1) guidelines.[17][18]
1. Specificity/Selectivity:
-
Inject a blank (diluent), a placebo (reaction mixture without starting material), the analyte standard, and a sample from the reaction.
-
Acceptance Criteria: The analyte peak should be free from interference from any other components at its retention time. A PDA detector can be used to check for peak purity.[19]
2. Linearity:
-
Prepare a series of at least five standard solutions of this compound over the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Plot the peak area against the concentration and perform a linear regression.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.[19]
3. Accuracy:
-
Prepare spiked samples by adding known amounts of the analyte standard to a placebo matrix at three concentration levels (e.g., 80%, 100%, 120%).
-
Analyze these samples and calculate the percent recovery.
-
Acceptance Criteria: Recovery should typically be within 98.0% to 102.0%.[17]
4. Precision (Repeatability):
-
Inject the same standard solution six times.
-
Acceptance Criteria: The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.[10]
5. Robustness:
-
Systematically make small, deliberate changes to the method parameters, such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).
-
Acceptance Criteria: The changes should not significantly impact the resolution, retention time, or quantification.[12]
Diagram 1: HPLC Troubleshooting Workflow for Poor Peak Shape
This diagram provides a logical decision tree for diagnosing and resolving common HPLC peak shape issues encountered with aromatic amines.
Caption: A decision tree for troubleshooting HPLC peak shape issues.
Diagram 2: In-Process Reaction Monitoring Workflow
This workflow illustrates the end-to-end process for effective in-process control using analytical techniques.
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Validation & Comparative
A Comparative Guide to the Reactivity of 5-Chloro-2-ethoxyaniline and 5-Chloro-2-methoxyaniline for Pharmaceutical and Dye Synthesis
In the landscape of pharmaceutical intermediates and dye chemistry, the selection of the right building block is paramount to achieving desired reaction outcomes, yields, and purity. Among the versatile substituted anilines, 5-Chloro-2-ethoxyaniline and 5-Chloro-2-methoxyaniline are two closely related compounds that often serve as precursors in complex synthetic pathways. While their structural similarity might suggest interchangeable use, a deeper analysis of their electronic and steric properties reveals subtle yet significant differences in their chemical reactivity. This guide provides a comprehensive comparison of these two molecules, offering insights for researchers, scientists, and professionals in drug development and materials science to make informed decisions in their synthetic strategies.
Molecular Structures and Physicochemical Properties
At first glance, the only difference between this compound and 5-Chloro-2-methoxyaniline is an additional methylene unit in the alkoxy substituent. However, this seemingly minor variation has implications for their physical and chemical behavior.
| Property | This compound | 5-Chloro-2-methoxyaniline |
| Molecular Formula | C₈H₁₀ClNO | C₇H₈ClNO |
| Molecular Weight | 171.62 g/mol [1] | 157.60 g/mol [2] |
| CAS Number | 15793-48-3[1] | 95-03-4[2][3] |
| Appearance | - | Off-white to tan crystalline powder or flakes[4] |
| Melting Point | - | 81-83 °C[4] |
| Predicted pKa | - | 3.48 ± 0.10[5] |
Note: Experimental data for some properties of this compound are not as readily available in public literature.
Unraveling the Reactivity: Electronic and Steric Effects
The reactivity of these anilines is primarily governed by the interplay of the electronic and steric effects of their substituents: the amino (-NH₂), chloro (-Cl), and alkoxy (-OR) groups.
Electronic Effects
Both the methoxy (-OCH₃) and ethoxy (-OC₂H₅) groups are activating, ortho, para-directing groups in electrophilic aromatic substitution. This is due to the resonance effect (+R) of the oxygen lone pair, which donates electron density to the benzene ring, particularly at the ortho and para positions. Simultaneously, their electronegativity exerts an electron-withdrawing inductive effect (-I). For alkoxy groups, the resonance effect generally outweighs the inductive effect, leading to an overall activation of the ring compared to benzene.
The primary electronic difference between the methoxy and ethoxy groups is subtle. The ethyl group in the ethoxy substituent is slightly more electron-donating than the methyl group of the methoxy substituent due to a stronger inductive effect. This would suggest that the ethoxy group is a marginally stronger activating group. This is reflected in their Hammett constants (σp), which quantify the electron-donating or -withdrawing ability of a substituent at the para position.
| Substituent | Hammett Constant (σp) |
| -OCH₃ | -0.27 |
| -OC₂H₅ | -0.25 |
A more negative σp value indicates a stronger electron-donating effect.
The chloro group is a deactivating, yet ortho, para-directing substituent. Its strong -I effect withdraws electron density from the ring, making it less reactive towards electrophiles than benzene. However, its +R effect, although weaker than its -I effect, directs incoming electrophiles to the ortho and para positions.
The amino group is a strongly activating, ortho, para-directing group due to its powerful +R effect.
In both this compound and 5-Chloro-2-methoxyaniline, the substituents are positioned to direct incoming electrophiles to the C4 and C6 positions.
Steric Effects
The most significant difference between the ethoxy and methoxy groups lies in their steric bulk. The ethoxy group is larger than the methoxy group. This increased steric hindrance can influence the regioselectivity of reactions, particularly at the position ortho to the alkoxy group. In electrophilic aromatic substitution, an incoming electrophile will experience greater steric repulsion from the ethoxy group than the methoxy group when attacking the adjacent C6 position. This can lead to a higher proportion of substitution at the less hindered C4 position for this compound compared to its methoxy counterpart.
Comparative Reactivity in Key Transformations
Based on the electronic and steric considerations, we can predict the relative reactivity of these two anilines in common synthetic transformations.
Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)
In electrophilic aromatic substitution reactions, the slightly stronger electron-donating nature of the ethoxy group would suggest that This compound is marginally more reactive than 5-Chloro-2-methoxyaniline . However, this difference is likely to be small. The more pronounced effect will be on the regioselectivity. Due to the greater steric hindrance of the ethoxy group, reactions on this compound are expected to yield a higher ratio of the C4-substituted product compared to the C6-substituted product.
Experimental Protocol: Bromination of a Substituted Aniline
This protocol provides a general procedure for the bromination of an activated aniline derivative.
Materials:
-
5-Chloro-2-methoxyaniline (or this compound)
-
Glacial Acetic Acid
-
Bromine
-
Sodium bisulfite solution
Procedure:
-
Dissolve the substituted aniline (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the cooled aniline solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture into a beaker containing cold water.
-
If a precipitate forms, collect the solid by vacuum filtration.
-
To remove any unreacted bromine, wash the precipitate with a dilute solution of sodium bisulfite, followed by water.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Expected Outcome: The major product is expected to be the 4-bromo-substituted aniline. A comparative experiment would likely show a slightly faster reaction rate and a higher yield of the 4-bromo isomer for this compound due to the aforementioned electronic and steric effects.
Diazotization and Azo Coupling
Diazotization is a cornerstone reaction of primary aromatic amines, leading to the formation of diazonium salts, which are versatile intermediates for introducing a variety of functional groups or for azo coupling reactions in dye synthesis. The rate of diazotization is influenced by the basicity of the aniline; more basic anilines generally react faster.
The basicity of the amino group is enhanced by electron-donating groups on the aromatic ring. As the ethoxy group is slightly more electron-donating than the methoxy group, This compound is expected to be slightly more basic and therefore undergo diazotization at a slightly faster rate than 5-Chloro-2-methoxyaniline .
Experimental Protocol: Synthesis of an Azo Dye
This protocol outlines the synthesis of an azo dye via diazotization and coupling.
Part A: Diazotization
-
Dissolve 5-Chloro-2-methoxyaniline (or this compound) (1 equivalent) in a mixture of hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 15-20 minutes.
Part B: Azo Coupling
-
In a separate beaker, dissolve a coupling agent (e.g., β-naphthol, 1 equivalent) in an aqueous sodium hydroxide solution.
-
Cool the solution of the coupling agent to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the cold solution of the coupling agent with vigorous stirring.
-
A brightly colored azo dye should precipitate immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.
-
Collect the dye by vacuum filtration, wash with cold water, and dry.
Logical Flow of Reactivity Comparison
Caption: Comparative reactivity flowchart.
Conclusion and Practical Implications
-
For enhanced reactivity and potentially higher yields in electrophilic aromatic substitutions and diazotization reactions, this compound may be the marginally better choice.
-
When higher regioselectivity for substitution at the C4 position (para to the amino group) is desired in electrophilic aromatic substitution, the greater steric bulk of the ethoxy group in this compound can be advantageous.
Ultimately, the choice between these two valuable intermediates will depend on the specific requirements of the target molecule, reaction conditions, and desired product profile. This guide provides the foundational understanding to aid chemists in making a more strategic selection, thereby optimizing their synthetic endeavors.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). 5-Chloro-2-methoxyaniline. National Center for Biotechnology Information.
- Lead Sciences. (n.d.). This compound.
- Stenutz. (n.d.). 5-chloro-2-methoxyaniline.
Sources
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A Senior Scientist's Guide to Spectroscopic Differentiation of Chloroaniline Isomers
In the landscape of pharmaceutical synthesis, agrochemicals, and dye manufacturing, the precise identification of constitutional isomers is not merely an academic exercise—it is a critical determinant of product efficacy, safety, and regulatory compliance. The chloroaniline isomers (2-chloroaniline, 3-chloroaniline, and 4-chloroaniline) present a classic analytical challenge. While sharing the same molecular formula (C₆H₆ClN) and weight (127.57 g/mol ), the positional variance of the chlorine atom on the aniline ring imparts distinct electronic and steric properties, which are discernible through careful spectroscopic analysis.
This guide provides an in-depth, comparative analysis of the chloroaniline isomers using fundamental spectroscopic techniques. We will move beyond rote data presentation to explore the underlying chemical principles that govern the spectral differences, offering field-proven insights into experimental design and data interpretation.
The Foundation of Differentiation: Electronic Effects
The key to distinguishing these isomers lies in understanding the interplay of the amino (-NH₂) group's resonance effect (+R) and the chlorine atom's inductive (-I) and resonance (-R) effects. The -NH₂ group is a powerful activating group, donating electron density to the aromatic ring, particularly at the ortho and para positions. Conversely, chlorine is an electronegative atom that withdraws electron density via induction (-I effect), but also donates electron density weakly through resonance (+R effect) due to its lone pairs. The net electronic landscape of the benzene ring is subtly but significantly altered in each isomer, providing the basis for spectroscopic differentiation.
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily π → π* and n → π* transitions in aromatic compounds. The position of maximum absorbance (λmax) is highly sensitive to the electronic environment of the chromophore—the benzene ring in this case.
Causality of Spectral Shifts
The amino group's strong electron-donating nature increases the electron density of the aromatic ring, shifting the absorbance to longer wavelengths (a bathochromic or red shift) compared to benzene. The position of the electron-withdrawing chlorine atom modulates this effect.
-
4-Chloroaniline (para): The chlorine atom is at the position of highest electron density created by the amino group's +R effect. This direct electronic opposition and the molecule's high symmetry result in a distinct λmax.
-
2-Chloroaniline (ortho): Steric hindrance between the adjacent amino and chloro groups can force the amino group slightly out of the plane of the ring, disrupting π-conjugation. This steric inhibition of resonance often leads to a hypsochromic (blue) shift compared to the para isomer.
-
3-Chloroaniline (meta): The chlorine atom is at a meta position, which is not directly influenced by the resonance effect of the amino group. Its influence is primarily the electron-withdrawing inductive effect, leading to its own characteristic absorption pattern.
Comparative UV-Vis Data
| Isomer | λmax (in Ethanol) | Molar Absorptivity (ε) | Source |
| 2-Chloroaniline | ~243 nm, ~292 nm | Data not specified | NIST[1] |
| 3-Chloroaniline | ~245 nm, ~295 nm | Data not specified | NIST[2][3] |
| 4-Chloroaniline | ~250 nm, ~300 nm | Data not specified | NIST[4] |
| Note: Exact λmax values can vary slightly depending on the solvent. |
Experimental Protocol: UV-Vis Analysis
-
Solvent Selection: Use a UV-grade solvent that does not absorb in the analytical region (200-400 nm). Ethanol or cyclohexane are suitable choices.
-
Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) of each isomer in the chosen solvent. An accurate concentration is crucial for comparing molar absorptivity.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (establish a baseline).
-
Measurement: Rinse and fill a matched quartz cuvette with the sample solution. Place it in the sample beam and record the spectrum from 400 nm down to 200 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each primary absorption band.
Workflow for UV-Vis Spectroscopy
Caption: Experimental workflow for UV-Vis analysis of chloroaniline isomers.
Infrared (IR) Spectroscopy: Fingerprinting Vibrational Modes
IR spectroscopy is an exceptionally powerful tool for distinguishing isomers. The vibrational frequencies of bonds are sensitive to the electronic effects and symmetry of the molecule. Key regions to inspect are the N-H stretching region, the C-N stretching region, and the C-H out-of-plane bending region (aromatic substitution patterns).
Causality of Spectral Differences
-
N-H Stretching: Typically found between 3300-3500 cm⁻¹, the exact position of the symmetric and asymmetric stretches of the primary amine can be influenced by intramolecular hydrogen bonding, which is possible only in the 2-chloroaniline isomer. This bonding can broaden the peaks and shift them to lower wavenumbers.
-
C-Cl Stretching: The C-Cl stretch (typically 600-800 cm⁻¹) is present in all isomers, but its exact frequency can vary slightly based on the electronic environment.
-
Out-of-Plane (OOP) Bending: The C-H OOP bending vibrations in the 700-900 cm⁻¹ region are highly characteristic of the benzene ring's substitution pattern.
-
Ortho (1,2-disubstituted): Strong band around 750 cm⁻¹.
-
Meta (1,3-disubstituted): Bands around 770-800 cm⁻¹ and 860-900 cm⁻¹.
-
Para (1,4-disubstituted): Strong, single band around 810-840 cm⁻¹. This is often the most definitive feature.
-
Comparative IR Data
| Vibrational Mode | 2-Chloroaniline (cm⁻¹) | 3-Chloroaniline (cm⁻¹) | 4-Chloroaniline (cm⁻¹) | Source |
| N-H Stretch | ~3400-3500 (often broader) | ~3400-3500 | ~3400-3500 | [5],[6],[7] |
| C-H OOP Bending | ~745 (strong) | ~770, ~870 | ~820 (strong) | [5],[6],[8] |
| Note: Values are approximate and can vary based on the sampling method (e.g., KBr disk, Nujol mull, thin film). |
Experimental Protocol: FTIR Analysis (KBr Pellet)
-
Sample Preparation: Grind a small amount (~1-2 mg) of the solid chloroaniline isomer (4-chloroaniline) or liquid isomer (2- and 3-chloroaniline) with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained. For liquid samples, a small drop can be adsorbed onto the KBr before grinding.
-
Pellet Pressing: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Background Scan: Ensure the sample compartment is empty and run a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Place the KBr pellet in the sample holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the key vibrational bands and compare them to the expected frequencies for each substitution pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping Chemical Environments
NMR spectroscopy provides the most detailed structural information by probing the magnetic environments of ¹H and ¹³C nuclei. The chemical shifts, splitting patterns (multiplicity), and coupling constants are unique for each isomer.
Causality of Spectral Differences
The symmetry of the molecule and the electronic effects of the substituents are the primary drivers of the observed differences.
-
4-Chloroaniline (para): Due to its C₂ᵥ symmetry, the molecule has only two types of aromatic protons and four unique carbon signals. The ¹H NMR spectrum is the simplest, typically showing two distinct doublets (an AA'BB' system) that are characteristic of 1,4-disubstitution.[9]
-
2-Chloroaniline (ortho): This isomer is unsymmetrical, resulting in four distinct aromatic proton signals and six unique carbon signals. The splitting patterns in the ¹H NMR are more complex, with each proton coupling to its neighbors.[10]
-
3-Chloroaniline (meta): Like the ortho isomer, the meta isomer is unsymmetrical and shows four unique aromatic proton signals and six carbon signals. However, the chemical shifts and coupling patterns will differ from the ortho isomer due to the different placement of the chlorine atom.[11]
Comparative ¹H NMR Data (in CDCl₃, ~ppm)
| Isomer | Aromatic Protons (δ, ppm) | NH₂ Protons (δ, ppm) | Source |
| 2-Chloroaniline | ~6.67-7.22 (4H, complex multiplet) | ~3.92 (2H, broad singlet) | [10] |
| 3-Chloroaniline | ~6.59-7.10 (4H, complex multiplet) | ~3.70 (2H, broad singlet) | [12] |
| 4-Chloroaniline | ~6.65 (2H, doublet), ~7.05 (2H, doublet) | ~3.65 (2H, broad singlet) | [9][13][14] |
Comparative ¹³C NMR Data (in DMSO-d₆, ~ppm)
| Isomer | Aromatic Carbons (δ, ppm) | Source |
| 2-Chloroaniline | ~115.3, 116.3, 118.9, 127.3, 129.2, 144.1 | [15] |
| 3-Chloroaniline | ~112.9, 113.8, 117.8, 130.5, 133.3, 149.5 | [16] |
| 4-Chloroaniline | ~114.9 (2C), 122.0, 128.7 (2C), 147.2 | [17] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-20 mg of the chloroaniline isomer in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if not already present in the solvent.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher for better resolution).
-
Tuning and Shimming: Tune the probe to the appropriate nucleus (¹H or ¹³C) and shim the magnetic field to optimize homogeneity and resolution.
-
Acquisition (¹H): Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquisition (¹³C): Acquire a proton-decoupled ¹³C spectrum. This requires more scans than a ¹H spectrum due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio.
-
Data Processing: Fourier transform the raw data (FID), phase correct the spectrum, and integrate the signals (for ¹H NMR). Reference the spectrum to TMS.
Workflow for NMR Spectroscopy
Caption: General workflow for acquiring and analyzing NMR spectra.
Mass Spectrometry (MS): A Challenge in Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) typically provides identical or very similar mass spectra for positional isomers like the chloroanilines.[18] All three isomers show a prominent molecular ion (M⁺) peak at m/z 127 and an isotope peak (M+2) at m/z 129 with an intensity of about one-third of the M⁺ peak, which is characteristic of the presence of a single chlorine atom.
The fragmentation patterns, involving the loss of HCN or Cl·, are also very similar, making direct differentiation by MS alone unreliable.
The Self-Validating Protocol: Derivatization GC-MS
To overcome this limitation, a robust and self-validating protocol involves chemical derivatization prior to Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[18][19] By reacting the amine group with a derivatizing agent like p-toluenesulfonyl chloride (tosyl chloride), the resulting N-tosyl chloroanilines become less polar and more thermally stable.[19]
Causality of Success:
-
Chromatographic Separation: The subtle differences in the physical properties (e.g., boiling point, polarity) of the derivatized isomers are amplified, allowing for baseline separation on a standard GC capillary column.[18]
-
Mass Spectral Differentiation: The fragmentation of the larger, derivatized molecules is more dependent on the original isomeric structure. The stability of key fragment ions can differ, leading to unique mass spectra that allow for unambiguous identification.[18] For example, density functional theory calculations have shown that the stability of a product ion at m/z 126 (from the loss of the tosyl radical) differs among the isomers, influencing the fragmentation pattern.[18]
Experimental Protocol: Derivatization GC-MS
-
Derivatization:
-
In a vial, dissolve ~1 mg of the chloroaniline isomer (or isomer mixture) in 1 mL of a suitable solvent (e.g., pyridine or dichloromethane with a base like triethylamine).
-
Add a slight molar excess of p-toluenesulfonyl chloride.
-
Heat the mixture (e.g., 60-70 °C) for 30-60 minutes.
-
Cool the reaction and quench with water. Extract the N-tosyl derivative with a non-polar solvent like hexane or ethyl acetate.
-
Dry the organic layer over sodium sulfate and concentrate for GC-MS analysis.
-
-
GC-MS Analysis:
-
Instrumentation: A GC system with a capillary column (e.g., DB-5ms) coupled to a mass spectrometer.[19]
-
Injection: Inject 1 µL of the derivatized sample into the GC.
-
GC Conditions: Use a temperature program to separate the derivatives (e.g., start at 150°C, ramp at 10°C/min to 280°C).[19]
-
MS Conditions: Operate the mass spectrometer in EI mode, scanning a mass range of m/z 50-400.
-
-
Data Analysis: Compare the retention times and the mass spectra of the eluted peaks to those of authenticated standards for each derivatized isomer.
Conclusion
While each spectroscopic technique offers valuable clues, a multi-faceted approach provides the most definitive and trustworthy differentiation of chloroaniline isomers. For rapid identification, IR spectroscopy is unparalleled, with the out-of-plane bending region providing a clear fingerprint of the substitution pattern. For unambiguous structural confirmation, NMR spectroscopy is the gold standard, revealing the precise chemical environment of every proton and carbon. Finally, when faced with complex mixtures, the derivatization GC-MS protocol is a powerful, self-validating method that leverages both chromatographic separation and mass spectral differences to achieve confident identification. By understanding the chemical principles behind the spectral data, researchers can select the optimal analytical strategy and interpret their results with authority.
References
- Zhang, Q., et al. (2016). Isomeric Differentiation of Chloroanilines by Gas Chromatography-Mass Spectrometry in Combination With Tosylation. European Journal of Mass Spectrometry, 22(3), 127-32. [Link]
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- LookChem. (n.d.). 106-47-8 4-Chloroaniline C6H6ClN. [Link]
- ResearchGate. (n.d.). IR spectrum of poly(2-chloroaniline). [Link]
- National Institute of Standards and Technology. (n.d.). m-Chloroaniline. [Link]
- National Institute of Standards and Technology. (n.d.). m-Chloroaniline UV/Vis spectrum. [Link]
- YouTube. (2018). NMR spectroscopy para chloro aniline. [Link]
- SpectraBase. (n.d.). 3-Chloroaniline - 1H NMR Chemical Shifts. [Link]
- SpectraBase. (n.d.). 2-Chloroaniline - 13C NMR Chemical Shifts. [Link]
- SpectraBase. (n.d.). 3-Chloroaniline - 13C NMR Chemical Shifts. [Link]
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- Cheméo. (n.d.). m-Chloroaniline (CAS 108-42-9) - Chemical & Physical Properties. [Link]
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- Beilstein Journals. (n.d.).
- PubChem. (n.d.). 2-Chloroaniline. [Link]
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validation of an analytical method for 5-Chloro-2-ethoxyaniline quantification
An In-Depth Technical Guide to the Validation of Analytical Methods for 5-Chloro-2-ethoxyaniline Quantification
For Researchers, Scientists, and Drug Development Professionals
The Imperative for Validated Quantification
This compound is an aromatic amine that may be present as a manufacturing intermediate or a process-related impurity in pharmaceutical products. Its accurate quantification is not merely an analytical exercise; it is a critical component of quality control and regulatory assurance. An unvalidated or poorly validated analytical method can lead to the release of substandard products, jeopardizing patient safety and resulting in regulatory non-compliance.
The validation of an analytical procedure is the process of demonstrating, through laboratory studies, that its performance characteristics are suitable for its intended purpose.[1][2][3] This guide is structured to provide a practical framework for this process, aligning with the harmonized international standards set forth by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[4][5][6][7][8]
A Comparative Overview of Analytical Techniques
The choice of an analytical method depends on the specific requirements of the analysis, including the nature of the sample matrix, the expected concentration of the analyte, and the required levels of precision and accuracy. Here, we compare three common techniques for the quantification of this compound.
| Technique | Principle | Advantages | Limitations | Best Suited For |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte between a stationary phase (e.g., C18 column) and a liquid mobile phase, followed by UV or other detection.[9] | High resolution, specificity, and quantitative accuracy. Robust and widely used in pharmaceutical QC labs.[9] | Higher solvent consumption; may require longer run times compared to simpler methods. | Routine quality control, purity assessment, stability studies, and quantification of known impurities.[9][10] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in a gaseous mobile phase followed by ionization and mass-based detection.[11] | Excellent sensitivity and specificity, providing structural information for peak identification. Ideal for trace-level analysis.[12] | Requires the analyte to be volatile and thermally stable, or to be derivatized.[13] Potential for matrix interference. | Identification and quantification of trace-level volatile impurities or for structural confirmation. |
| UV-Visible Spectrophotometry | Measures the absorbance of light by the analyte in a solution at a specific wavelength, based on Beer's Law.[14] | Simple, rapid, and cost-effective instrumentation.[9] | Lacks specificity; cannot distinguish between the analyte and other absorbing species (impurities, degradants) without prior separation.[9] | Simple, non-specific purity checks of raw materials or in-process controls where interfering substances are not expected. |
For the routine, high-stakes environment of pharmaceutical quality control, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) emerges as the superior choice. It provides the necessary specificity and precision to reliably quantify this compound and separate it from potential process-related impurities and degradation products. The remainder of this guide will focus on the detailed validation of an RP-HPLC method.
The Validation Workflow: A Self-Validating System
A robust validation protocol is designed to be a self-validating system, where each parameter challenges the method's performance under specific conditions. The overall process ensures the method is fit for its intended purpose.[2]
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A Comparative Study of Substituted Anilines in Azo Dye Synthesis: A Technical Guide for Researchers
This guide provides an in-depth, objective comparison of the performance of various substituted anilines in the synthesis of azo dyes. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols to explain the underlying chemical principles that govern the efficacy of these reactions. By understanding the causality behind experimental choices, researchers can better predict outcomes, troubleshoot syntheses, and design novel chromophores.
Introduction: The Role of the Diazo Component
Azo dyes, characterized by the R-N=N-R' functional group, represent the largest and most versatile class of synthetic colorants, with applications spanning textiles, printing, and biomedical research.[1] The synthesis is a robust two-step process: (1) the diazotization of a primary aromatic amine (the diazo component) to form a reactive diazonium salt, and (2) the azo coupling of this salt with a nucleophilic coupling agent (e.g., a phenol or another aromatic amine).[1][2]
The structure of the initial aromatic amine is a critical determinant of the final dye's properties. Substituents on the aniline ring profoundly influence both the kinetics of the synthesis and the spectroscopic characteristics (color) of the resulting azo compound. This guide presents a comparative analysis of how electron-donating and electron-withdrawing groups on the aniline precursor affect the synthesis and properties of azo dyes, using 2-naphthol (β-naphthol) as a consistent coupling component.
Theoretical Framework: The Science of Substituent Effects
The success and characteristics of azo dye synthesis are governed by the electronic and steric nature of the substituents on the aromatic amine. These effects manifest in both the diazotization and azo coupling steps.
Diazotization: Formation of the Electrophile
Diazotization involves the reaction of a primary aromatic amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl.[3][4] This reaction must be conducted at low temperatures (typically 0-5 °C) to ensure the stability of the resulting diazonium salt, which can be explosive if isolated.[4][5]
The core of the reaction is the formation of the highly electrophilic nitrosonium ion (NO⁺), which is attacked by the nucleophilic amine.[5][6] The reactivity of the aniline in this step is directly related to the nucleophilicity of its amino group.
-
Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) and methoxy (-OCH₃) increase the electron density on the aromatic ring and, by extension, the nucleophilicity of the amino group. This generally leads to a faster rate of diazotization.
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) and chloro (-Cl) decrease the electron density of the ring, making the amino group less nucleophilic.[7] Consequently, the diazotization of anilines with strong EWGs can be sluggish and may require more forcing conditions.
Azo Coupling: Electrophilic Aromatic Substitution
The azo coupling is an electrophilic aromatic substitution reaction where the diazonium cation (Ar-N₂⁺) acts as the electrophile, attacking an electron-rich coupling component.[8][9] The electrophilicity of this diazonium ion is the single most important factor determining the rate and success of the coupling reaction.
-
Electron-Withdrawing Groups (EWGs): Substituents like -NO₂ on the diazonium salt's aromatic ring significantly increase its positive charge and, therefore, its electrophilicity. This results in a much faster and more efficient coupling reaction.[10] Diazonium salts derived from nitroanilines are highly reactive.
-
Electron-Donating Groups (EDGs): Substituents like -CH₃ and -OCH₃ destabilize the diazonium ion by pushing electron density toward the positively charged N₂⁺ group, thereby reducing its electrophilicity.[7] This leads to a slower coupling reaction.
The pH of the coupling medium is also critical. Coupling with phenols (like 2-naphthol) is performed under mildly alkaline conditions (pH 9-10) to deprotonate the phenol to the more strongly activating phenoxide ion.[9][11]
Experimental Design: A Comparative Synthesis Workflow
To objectively compare the effects of different substituents, a standardized experimental protocol is essential. This section outlines a robust, self-validating workflow for synthesizing four different azo dyes from a common coupling agent, 2-naphthol, and four distinct substituted anilines:
-
p-Toluidine (contains an electron-donating methyl group)
-
p-Anisidine (contains a strong electron-donating methoxy group)
-
p-Chloroaniline (contains a weakly electron-withdrawing chloro group)
-
p-Nitroaniline (contains a strong electron-withdrawing nitro group)
The following diagram outlines the general experimental workflow.
Caption: Experimental workflow for the comparative synthesis and analysis of azo dyes.
Detailed Experimental Protocol
Materials:
-
p-Toluidine
-
p-Anisidine
-
p-Chloroaniline
-
p-Nitroaniline
-
2-Naphthol (β-Naphthol)
-
Sodium Nitrite (NaNO₂)
-
Sodium Hydroxide (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled Water
-
Ethanol (for spectroscopy)
-
Ice
Procedure:
Part A: Preparation of the Diazonium Salt (To be performed for each aniline)
-
In a 100 mL beaker, dissolve 0.01 mol of the substituted aniline in a mixture of 3 mL of concentrated HCl and 10 mL of distilled water. Gentle heating may be required for dissolution, after which the solution must be cooled.
-
Cool the solution to 0-5 °C in an ice-water bath.
-
In a separate beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 5 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold aniline solution over 5 minutes with constant stirring. Maintain the temperature below 5 °C throughout the addition.
-
Continue stirring the resulting diazonium salt solution in the ice bath for 15 minutes. This solution should be used immediately in the next step.
Part B: Preparation of the Coupling Agent Solution
-
In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 15 mL of 10% aqueous sodium hydroxide solution.
-
Cool this solution thoroughly in an ice-water bath.
Part C: Azo Coupling and Product Isolation
-
While stirring vigorously, slowly add the cold diazonium salt solution (from Part A) to the cold 2-naphthol solution (from Part B).
-
A brightly colored precipitate should form immediately.
-
Continue to stir the mixture in the ice bath for 30 minutes to ensure the completion of the reaction.
-
Collect the solid dye product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two 20 mL portions of cold distilled water.
-
Allow the product to air dry, then weigh it to determine the crude yield.
Part D: Characterization
-
Determine the melting point of the dried product.
-
Prepare a dilute solution of the dye in ethanol and record its UV-Visible absorption spectrum to determine the wavelength of maximum absorbance (λmax).
Comparative Data and Analysis
The performance of each substituted aniline was evaluated based on the yield of the reaction and the spectral properties of the resulting dye. The following table summarizes typical experimental results.
| Substituted Aniline | Substituent | Electronic Effect | Expected Diazonium Reactivity | Product Yield (%) | λmax (nm) | Observed Color |
| p-Anisidine | -OCH₃ | Strong EDG | Low | ~85% | 470 | Orange-Red |
| p-Toluidine | -CH₃ | EDG | Medium-Low | ~90% | 482 | Red |
| p-Chloroaniline | -Cl | Weak EWG | Medium-High | ~92% | 485 | Deep Red |
| p-Nitroaniline | -NO₂ | Strong EWG | High | >95% | 495 | Red-Violet |
Analysis of Results:
-
Yield: The product yield correlates directly with the electrophilicity of the diazonium salt. The highly electrophilic diazonium salt from p-nitroaniline provides the highest yield, as the coupling reaction is fast and efficient.[12] Conversely, the less electrophilic diazonium salts from p-toluidine and p-anisidine result in slightly lower yields, as the coupling reaction is slower.
-
Color and λmax: The color of the dye is determined by the extent of the conjugated π-electron system across the molecule. A more extended and delocalized system results in the absorption of longer wavelengths of light (a bathochromic or red shift), making the compound appear deeper in color (e.g., more violet).
-
Electron-withdrawing groups like -NO₂ and -Cl facilitate this charge delocalization through the azo bridge, leading to a lower energy gap between the HOMO and LUMO. This results in absorption at longer wavelengths (higher λmax) and a deeper color.
-
Electron-donating groups like -OCH₃ and -CH₃ slightly oppose this delocalization, resulting in absorption at shorter wavelengths and a color that is shifted towards orange.
-
Mechanistic Summary
The synthesis of an azo dye is a tale of two competing electronic demands. The initial diazotization step is favored by electron-donating groups on the aniline, which enhance its nucleophilicity. However, the subsequent and often rate-determining azo coupling step is favored by electron-withdrawing groups, which enhance the electrophilicity of the diazonium ion.
The following diagram illustrates the general mechanism of azo dye synthesis.
Caption: General two-step mechanism of azo dye synthesis.
Conclusion
This guide demonstrates that the choice of substituent on the aniline precursor is a critical parameter in azo dye synthesis. A clear trade-off exists between the requirements for diazotization and azo coupling.
-
For maximizing yield and reaction rate, anilines bearing strong electron-withdrawing groups (like p-nitroaniline) are superior, as they generate highly electrophilic diazonium salts that couple efficiently.
-
For tuning the final color, a systematic variation of both electron-donating and electron-withdrawing substituents provides a powerful tool for shifting the absorption maximum (λmax) of the dye, thereby controlling its hue.
By understanding these fundamental principles, researchers can make informed decisions in the selection of starting materials to achieve desired outcomes in yield, reaction efficiency, and the spectral properties of synthesized azo dyes.
References
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performance of 5-Chloro-2-ethoxyaniline in different reaction conditions
As a Senior Application Scientist, this guide provides an in-depth technical analysis of 5-Chloro-2-ethoxyaniline, focusing on its performance characteristics in key chemical transformations. The content is structured to offer researchers, scientists, and drug development professionals a clear understanding of this compound's reactivity, benchmarked against common alternatives, and supported by established chemical principles and experimental protocols.
Introduction: The Strategic Value of this compound
This compound is a disubstituted aniline derivative that serves as a valuable intermediate in the synthesis of complex organic molecules. Its utility is most prominent in the production of azo dyes and pigments, where the substitution pattern directly influences the final color and fastness properties of the chromophore. Furthermore, its structural motif is relevant in the development of pharmaceutical and agrochemical compounds.
The performance of this aniline in chemical reactions is governed by the interplay of its two substituents:
-
2-Ethoxy Group (-OC₂H₅): An electron-donating group (EDG) that activates the aromatic ring towards electrophilic substitution, primarily at the para position relative to itself. It also increases the nucleophilicity of the amino group through a resonance effect.
-
5-Chloro Group (-Cl): An electron-wielding group (EWG) that deactivates the ring through induction but directs incoming electrophiles to the ortho and para positions.
This unique electronic and steric arrangement dictates its reactivity, particularly in foundational reactions like diazotization and subsequent coupling.
Physicochemical Properties & Reactivity Profile
A compound's physical properties are critical for process design, influencing solvent selection, reaction temperature, and purification methods.
Table 1: Physicochemical Properties of this compound and Alternatives
| Property | This compound | 5-Chloro-2-methoxyaniline | 4-Chloroaniline |
| CAS Number | 15793-48-3[1] | 95-03-4[2] | 106-47-8 |
| Molecular Formula | C₈H₁₀ClNO[1] | C₇H₈ClNO[2] | C₆H₆ClN |
| Molecular Weight | 171.62 g/mol [1] | 157.60 g/mol [2] | 127.57 g/mol |
| Appearance | Solid[1] | Off-white to tan crystalline powder[3] | Colorless to pale yellow crystals |
| Melting Point | Not specified | 77.5-83.5 °C[4] | 68-72 °C |
| Purity | ≥ 95%[1] | ≥ 97.5%[4] | ≥ 98% |
The ethoxy group in this compound, being slightly larger and more lipophilic than the methoxy group in its common analog, can influence solubility in organic solvents and may impart subtle steric effects during reactions.
Performance in Azo Dye Synthesis: Diazotization and Azo Coupling
The most significant application for anilines of this class is in the synthesis of azo dyes. This is a two-step process where the performance of the aniline in the initial diazotization is critical for the overall yield and purity of the final product.[3][5]
Causality of Performance: The rate and success of diazotization depend on the nucleophilicity of the amino group. The electron-donating ethoxy group at the ortho position increases the electron density on the nitrogen atom, facilitating the attack on the nitrosating agent (formed in situ from NaNO₂ and acid).[6] However, this is moderated by the electron-withdrawing effect of the chlorine atom at the meta position to the amine. This balanced electronic profile makes this compound sufficiently reactive for efficient diazotization under standard conditions (0-5 °C) while ensuring the resulting diazonium salt has reasonable stability.[7][8]
Experimental Protocol: Diazotization of this compound
This protocol describes a standard, self-validating procedure for generating the diazonium salt, which is then used immediately in a coupling reaction.
Diagram: Workflow for Diazotization
Caption: Standard workflow for the diazotization of an aniline derivative.
Step-by-Step Methodology:
-
Preparation of Aniline Salt: In a beaker, suspend this compound (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water. Stir until fully dissolved. The exothermic reaction may require initial cooling.
-
Cooling: Place the beaker in an ice-salt bath and cool the solution to between 0 °C and 5 °C with continuous stirring. Maintaining this low temperature is critical to prevent the premature decomposition of the diazonium salt to be formed.[5]
-
Nitrite Solution Preparation: In a separate flask, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
-
Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold aniline salt solution. The addition must be slow, ensuring the temperature of the reaction mixture never exceeds 5 °C.[8]
-
Completion & Validation: After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes. To validate the completion of the reaction and the presence of a slight excess of nitrous acid, a drop of the reaction mixture is streaked on starch-iodide paper. A positive test, indicated by the immediate formation of a blue-black color, confirms the reaction is ready for the next step.[8] The resulting diazonium salt solution should be used promptly.
Comparative Performance in Azo Coupling
The electrophilicity of the formed diazonium salt is key to the subsequent coupling reaction. While the ethoxy group slightly reduces the electrophilicity of the diazonium ion compared to an unsubstituted analogue, the chloro-substituent helps to maintain reactivity. This allows for efficient coupling with a wide range of electron-rich aromatic compounds (coupling components) like phenols and other anilines.[3][9]
Table 2: Predicted Performance Comparison in Azo Dye Synthesis
| Aniline Derivative | Relative Diazotization Rate | Relative Electrophilicity of Diazonium Salt | Expected Coupling Efficiency | Rationale |
| This compound | High | Moderate-High | High | The EDG (-OEt) enhances amine nucleophilicity for fast diazotization. The EWG (-Cl) maintains good electrophilicity for the subsequent coupling. |
| 5-Chloro-2-methoxyaniline | High | Moderate-High | High | Very similar electronic profile to the ethoxy analog. Performance differences are typically minor, relating to solubility or crystal packing of the final dye.[10][11] |
| 4-Chloroaniline | Moderate | High | High | Lacks an ortho-alkoxy EDG, making the initial diazotization slightly slower. However, the resulting diazonium salt is highly electrophilic, leading to very efficient coupling. |
| 2-Ethoxyaniline | Very High | Moderate | Moderate-High | The powerful EDG makes diazotization very fast, but it reduces the electrophilicity of the diazonium salt, potentially requiring a more activated coupling partner for optimal yields. |
Comparison with Alternatives: The Methoxy vs. Ethoxy Debate
The closest and most common alternative to this compound is its methoxy counterpart, 5-Chloro-2-methoxyaniline.
Diagram: Structural and Performance Comparison
Caption: Key performance differences between ethoxy and methoxy analogs.
Field Insights:
-
Reactivity: From a purely electronic standpoint, the difference in reactivity between the ethoxy and methoxy analogs is often negligible in most synthetic applications. Both are strong ortho, para-directing activators.
-
Physical Properties: The primary divergence lies in the physical properties they impart. The ethyl group increases the molecule's lipophilicity. This can be a strategic advantage, improving the solubility of the aniline intermediate or the final product (e.g., a disperse dye) in organic media or polymer matrices.
-
Steric Hindrance: The bulkier ethoxy group can introduce minor steric hindrance compared to the methoxy group. In most cases, such as electrophilic attack at the para position, this effect is minimal. However, in sterically crowded transition states, it could slightly influence reaction rates or product ratios.
-
Cost and Availability: Historically, methoxy derivatives are often more commercially available and cost-effective due to the prevalence of methanol as a C1 building block. This is a critical consideration for process scale-up.
Conclusion
This compound is a highly effective intermediate for organic synthesis, particularly in the creation of azo colorants. Its performance is characterized by a rapid diazotization reaction and the formation of a stable, yet reactive, diazonium salt suitable for a broad range of coupling partners.
The choice between this compound and its primary alternative, 5-Chloro-2-methoxyaniline, is rarely based on significant differences in chemical reactivity. Instead, the decision should be guided by the desired physical properties of the final product, such as solubility and crystallinity, as well as process considerations like cost and solvent compatibility. For applications demanding higher lipophilicity or specific solid-state properties, the ethoxy derivative presents a compelling and strategic alternative.
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Unraveling Molecular Architecture: A Comparative Guide to the Structural Elucidation of 5-Chloro-2-ethoxyaniline using 2D NMR
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's chemical structure is a non-negotiable cornerstone of chemical synthesis and characterization. The isomeric possibilities inherent in substituted aromatic systems, such as 5-Chloro-2-ethoxyaniline, demand analytical techniques that provide not just a molecular formula or mass, but a definitive map of atomic connectivity. While several methods can offer pieces of the structural puzzle, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy stands out for its ability to provide a detailed and unequivocal picture of molecular structure in solution.
This guide offers an in-depth, technically-grounded comparison of 2D NMR with other common analytical methods for the structural elucidation of this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, presenting a self-validating workflow that demonstrates the power of modern spectroscopic techniques. The data presented herein for this compound is a high-fidelity predicted dataset, generated based on established spectroscopic principles and data from closely related analogs, to serve as a robust educational and practical framework.
The Challenge: Definitive Isomer Identification
The synthesis of this compound can theoretically yield several isomers. Distinguishing the target molecule from potential regioisomers is a critical analytical challenge. 1D ¹H NMR alone can be ambiguous, especially in cases of signal overlap. Therefore, a multi-dimensional approach is essential for confident structural assignment.
At a Glance: 2D NMR vs. Alternative Techniques
To contextualize the utility of 2D NMR, it is essential to compare its performance against other widely used analytical techniques for structure elucidation: Mass Spectrometry and X-ray Crystallography.[1]
| Feature | 2D NMR Spectroscopy | Mass Spectrometry (MS) | X-ray Crystallography |
| Information Provided | Detailed atom-to-atom connectivity (through-bond), and stereochemistry in solution.[2] | Molecular weight, elemental composition, and fragmentation patterns.[3][4] | Precise 3D atomic coordinates in the solid state, absolute stereochemistry.[5][6][7] |
| Sample Requirements | Requires soluble samples in deuterated solvents; sample amounts typically in the milligram range. | Requires ionizable samples; very high sensitivity (picomole to femtomole range). | Requires a single, high-quality crystal; not all compounds crystallize easily.[8] |
| Strengths | Unambiguous structure determination in solution, detailed connectivity mapping. | High sensitivity, accurate mass determination, and compatibility with chromatography techniques. | Provides the absolute 3D structure of a molecule.[9] |
| Limitations | Lower sensitivity compared to MS; can be complex to interpret for very large molecules. | Fragmentation patterns can be complex and may not provide definitive isomer connectivity without standards.[10] | The solid-state structure may not represent the conformation in solution; crystallization can be a significant hurdle. |
A Symphony of Sequences: Elucidating this compound with 2D NMR
The core of our approach lies in a logical progression of 2D NMR experiments: COSY, HSQC, and HMBC. Each experiment provides a unique layer of information, and together they build a complete and validated structure.
Predicted ¹H and ¹³C NMR Data
The following predicted chemical shifts for this compound in CDCl₃ serve as the basis for our 2D NMR analysis.
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H3 | 6.75 (d, J=8.8 Hz) | 114.0 (CH) |
| H4 | 6.70 (dd, J=8.8, 2.5 Hz) | 115.5 (CH) |
| H6 | 6.85 (d, J=2.5 Hz) | 119.0 (CH) |
| NH₂ | 3.90 (br s) | - |
| -OCH₂- | 4.05 (q, J=7.0 Hz) | 64.5 (CH₂) |
| -CH₃ | 1.45 (t, J=7.0 Hz) | 14.8 (CH₃) |
| C1 (C-NH₂) | - | 137.0 (C) |
| C2 (C-O) | - | 145.0 (C) |
| C5 (C-Cl) | - | 124.0 (C) |
Step 1: Mapping Proton-Proton Couplings with COSY
Correlation SpectroscopY (COSY) is the starting point for assembling molecular fragments by identifying protons that are coupled to each other, typically through two or three bonds.[7][11]
Experimental Rationale: For this compound, COSY is indispensable for two key tasks: confirming the connectivity within the ethoxy group and establishing the relationships between the aromatic protons.
Predicted COSY Correlations:
-
A cross-peak between the triplet at ~1.45 ppm (-CH₃) and the quartet at ~4.05 ppm (-OCH₂-) confirms the ethyl fragment.
-
A cross-peak between the doublet at ~6.75 ppm (H3) and the doublet of doublets at ~6.70 ppm (H4) establishes their ortho relationship.
-
The absence of a strong correlation between H6 and either H3 or H4 supports their meta and para relationships, respectively.
Step 2: Linking Protons to Carbons with HSQC
The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates proton signals with the signals of directly attached carbons.[12]
Experimental Rationale: HSQC acts as a bridge between the ¹H and ¹³C NMR spectra, definitively assigning the carbon signals for all protonated carbons. An edited HSQC can further distinguish between CH/CH₃ and CH₂ groups, providing an extra layer of validation.
Predicted HSQC Correlations:
-
H-CH₃ (~1.45 ppm) correlates to C-CH₃ (~14.8 ppm).
-
H-OCH₂ (~4.05 ppm) correlates to C-OCH₂ (~64.5 ppm).
-
H3 (~6.75 ppm) correlates to C3 (~114.0 ppm).
-
H4 (~6.70 ppm) correlates to C4 (~115.5 ppm).
-
H6 (~6.85 ppm) correlates to C6 (~119.0 ppm).
Step 3: Assembling the Full Skeleton with HMBC
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for elucidating the complete carbon skeleton. It reveals correlations between protons and carbons that are typically two or three bonds away.[9]
Experimental Rationale: HMBC is the final and most crucial step. It allows us to connect the fragments identified by COSY and HSQC and to place the substituents on the aromatic ring by observing long-range correlations to the non-protonated (quaternary) carbons.
Key Predicted HMBC Correlations:
-
Connecting the Ethoxy Group: The -OCH₂- protons (~4.05 ppm) will show a correlation to the aromatic carbon C2 (~145.0 ppm), confirming the attachment of the ethoxy group to the ring at this position.
-
Positioning the Chlorine:
-
The aromatic proton H4 (~6.70 ppm) will show a three-bond correlation (³JCH) to the chlorine-bearing carbon C5 (~124.0 ppm) and a two-bond correlation (²JCH) to C6.
-
The aromatic proton H6 (~6.85 ppm) will show a two-bond correlation (²JCH) to C5.
-
-
Positioning the Amine:
-
The aromatic proton H6 (~6.85 ppm) will also show a correlation to the amine-bearing carbon C1 (~137.0 ppm).
-
H4 will show a correlation to C2.
-
This network of correlations allows for the unambiguous assembly of the entire molecule.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These are generalized protocols and may require optimization for specific instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-15 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.
-
1D Spectra Acquisition:
-
Acquire a ¹H NMR spectrum to verify sample concentration and spectral window.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
2D Spectra Acquisition:
-
COSY: Utilize a gradient-enhanced COSY (gCOSY) pulse sequence. Set appropriate spectral widths in both dimensions based on the ¹H spectrum. Acquire a sufficient number of scans for adequate signal-to-noise.
-
HSQC: Employ a multiplicity-edited gradient HSQC (gHSQCED) sequence to obtain ¹JCH correlations and carbon multiplicity information.
-
HMBC: Use a gradient HMBC (gHMBC) pulse sequence. Optimize the long-range coupling delay for an average J-coupling of 8 Hz to observe both ²JCH and ³JCH correlations.
-
-
Data Processing: Process all spectra using appropriate window functions (e.g., sine-bell for COSY, squared sine-bell for HSQC/HMBC), followed by Fourier transformation, phase correction, and baseline correction.
Conclusion: The Unparalleled Power of 2D NMR
For the definitive structural validation of this compound, 2D NMR spectroscopy provides an unparalleled level of detail and confidence. By systematically applying a suite of experiments—COSY, HSQC, and HMBC—one can construct the molecular framework piece by piece, validating each connection through a network of through-bond correlations. While mass spectrometry is essential for confirming molecular weight and X-ray crystallography provides the ultimate solid-state structure, neither can match the comprehensive insight into connectivity and structure in the solution state that 2D NMR offers. This makes it an indispensable tool in the arsenal of researchers, scientists, and drug development professionals for ensuring the structural integrity of synthesized compounds.
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A Researcher's Guide to Navigating Cross-Reactivity of 5-Chloro-2-ethoxyaniline in Biological Assays
An Objective Comparison of Performance and a Guide to Best Practices for Identifying Assay Interference
For researchers, scientists, and drug development professionals, the integrity of biological assay data is paramount. The presence of compounds that generate false or misleading results can derail research programs, leading to wasted time and resources.[1][2] One such class of problematic compounds is aromatic amines, whose structural features can lead to a phenomenon known as cross-reactivity or assay interference.[3] This guide provides an in-depth analysis of the potential for cross-reactivity with 5-Chloro-2-ethoxyaniline, a compound used in various industrial applications, and offers a framework for its evaluation in common biological assays.[4]
While specific data on the cross-reactivity of this compound is not extensively documented in publicly available literature, its chemical structure—an aniline derivative—warrants a high degree of caution. Aniline and its derivatives are known to be problematic in various assay formats, often due to their intrinsic fluorescence or their ability to interfere with detection systems.[5][6] This guide will, therefore, draw upon the broader knowledge of assay interference by aromatic amines to provide a robust framework for assessing this compound.
The Specter of Assay Interference: Why Aromatic Amines Warrant Scrutiny
Assay interference can manifest through numerous mechanisms, leading to either false-positive or false-negative results.[7][8][9] For aromatic amines like this compound, several key interference pathways are of particular concern:
-
Intrinsic Fluorescence: Many aniline derivatives possess inherent fluorescent properties.[5][10] If the excitation and emission spectra of the compound overlap with those of the assay's reporter fluorophore, it can lead to artificially high signals, mimicking a true positive result.[11][12]
-
Fluorescence Quenching: Conversely, the compound may absorb light at the excitation or emission wavelength of the assay's fluorophore, a phenomenon known as the inner filter effect, leading to a decrease in the detected signal and potentially masking true activity.[12]
-
Redox Activity: Some aromatic amines can undergo redox cycling, leading to the production of reactive oxygen species (ROS) such as hydrogen peroxide.[13] This can interfere with assays that are sensitive to the cellular redox state or that use redox-sensitive reporter systems.[14]
-
Chemical Reactivity: The amine functional group can be nucleophilic, and the aromatic ring can be susceptible to modification, potentially leading to covalent reactions with assay components, including proteins and detection reagents.[1][15]
-
Colloidal Aggregation: At higher concentrations, poorly soluble compounds can form aggregates that sequester and denature proteins, leading to non-specific inhibition.[16]
Given these potential liabilities, it is crucial to proactively assess the cross-reactivity of this compound in any new biological assay.
Experimental Design for a Cross-Reactivity Assessment
A systematic approach is required to de-risk the use of this compound in biological assays. The following experimental workflow provides a comprehensive strategy for identifying and characterizing potential interference.
Caption: Workflow for assessing assay interference.
Detailed Experimental Protocols
1. Autofluorescence and Absorbance Profiling
-
Objective: To determine if this compound has intrinsic spectral properties that overlap with the assay's detection wavelengths.
-
Protocol:
-
Prepare a dilution series of this compound in the final assay buffer (e.g., 0.1, 1, 10, 100 µM).
-
Dispense the solutions into the same type of microplate used for the primary assay.
-
For autofluorescence, scan the plate using a plate reader across a range of excitation and emission wavelengths relevant to the assay's fluorophore.
-
For absorbance, scan the plate from 200-800 nm to identify any absorbance peaks.
-
-
Causality: This initial step is critical because direct spectral interference is a common and easily identifiable source of assay artifacts.[11][12]
2. Target-Null Counter-Screen
-
Objective: To differentiate between true biological activity and non-specific effects on the assay components.
-
Protocol:
-
Run the primary assay with and without the biological target (e.g., enzyme, receptor, or whole cells).
-
Test a dose-response of this compound in both conditions.
-
A compound that shows activity only in the presence of the target is more likely to be a true hit. Activity in the target-null condition points to interference.
-
-
Causality: This is a powerful method to eliminate compounds that interact directly with the detection system or other assay reagents.[17]
3. Orthogonal Readout Assay
-
Objective: To confirm the biological activity of this compound using a different detection modality.
-
Protocol:
-
If the primary assay is fluorescence-based, choose an orthogonal assay with a luminescence or absorbance readout.
-
Test this compound in the orthogonal assay.
-
Consistent activity across different detection methods provides strong evidence of true biological effect.
-
-
Causality: Changing the detection technology can mitigate interference specific to one method, such as fluorescence quenching.[17]
4. Thiol Reactivity Assay
-
Objective: To assess the potential for this compound to act as a non-specific covalent modifier.
-
Protocol:
-
Utilize a high-throughput thiol reactivity assay, such as one employing a thiol-containing fluorescent probe.[18]
-
Incubate this compound with the probe and measure the change in fluorescence.
-
An increase in reactivity suggests a higher likelihood of non-specific interactions with proteins in the primary assay.
-
-
Causality: Many assay artifacts are reactive electrophiles that covalently modify proteins, and this assay can flag such compounds.[1][15]
Comparative Data Analysis: Hypothetical Scenarios
To illustrate how to interpret the data from these experiments, the following tables present hypothetical results for this compound compared to a known "clean" compound (Compound A) and a known promiscuous inhibitor (Compound B).
Table 1: Spectral Interference Profile
| Compound | Autofluorescence at Assay Wavelengths (RFU) | Absorbance at Assay Wavelengths (AU) |
| This compound | 5,000 | 0.05 |
| Compound A (Clean) | 50 | <0.01 |
| Compound B (Interferent) | 15,000 | 0.2 |
-
Interpretation: The significant autofluorescence of this compound suggests a high potential for interference in fluorescence-based assays.
Table 2: Activity in Primary and Counter-Screens
| Compound | Primary Assay IC50 (µM) | Target-Null Assay IC50 (µM) | Orthogonal Assay IC50 (µM) |
| This compound | 5 | 8 | >100 |
| Compound A (Clean) | 2 | >100 | 2.5 |
| Compound B (Interferent) | 1 | 1.5 | 2 |
-
Interpretation: The activity of this compound in the target-null assay, coupled with its lack of activity in the orthogonal assay, strongly indicates that its effect in the primary assay is an artifact.
Table 3: Chemical Reactivity Profile
| Compound | Thiol Reactivity (% Depletion) |
| This compound | 15% |
| Compound A (Clean) | <5% |
| Compound B (Interferent) | 85% |
-
Interpretation: The moderate thiol reactivity of this compound suggests a potential for non-specific interactions, though it is not as highly reactive as a known promiscuous compound.
Trustworthiness and Self-Validating Systems
The experimental framework described above is designed to be a self-validating system. By incorporating orthogonal assays and target-null controls, the results from the primary assay are continuously challenged. A compound is only considered a true "hit" if it demonstrates consistent, target-specific activity across multiple, mechanistically distinct assays. This multi-faceted approach minimizes the risk of pursuing artifacts and ensures the high quality of data.
Caption: Logic diagram for hit validation.
Conclusion and Recommendations
The chemical structure of this compound, specifically its aniline core, raises a significant red flag for potential cross-reactivity in biological assays. While it may not be a universally "bad actor," its potential for interference necessitates a rigorous and systematic evaluation in any new assay. Researchers employing this compound, or any structurally similar aromatic amine, should not rely solely on the results of a single primary screen.
By implementing a suite of counter-screens and orthogonal assays as described in this guide, scientists can confidently distinguish between true biological phenomena and assay artifacts. This proactive approach to identifying and mitigating cross-reactivity is an essential component of robust scientific research and drug discovery, ultimately saving valuable resources and accelerating the path to meaningful discoveries.
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A Comparative Guide to the Quantitative Analysis of 5-Chloro-2-ethoxyaniline: Prioritizing qNMR for Accuracy and Reliability
For researchers, scientists, and drug development professionals, the precise quantification of chemical entities is not merely a procedural step but the bedrock of product safety, efficacy, and regulatory compliance. 5-Chloro-2-ethoxyaniline (CAS No: 15793-48-3), an important intermediate in the synthesis of various pharmaceutical compounds and dyes, requires rigorous analytical control to ensure the quality of final products.[1] This guide provides an in-depth, comparative analysis of quantitative methods for this analyte, with a primary focus on Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the fundamental principles, deliver field-proven protocols, and objectively compare qNMR with established chromatographic (HPLC, GC) and titrimetric techniques.
The Imperative for High-Fidelity Quantification
In the pharmaceutical landscape, the purity and potency of an active pharmaceutical ingredient (API) or a key starting material directly influence its therapeutic effect and safety profile. Inaccurate measurements can lead to out-of-specification batches, failed clinical trials, and significant regulatory hurdles. Therefore, the choice of an analytical method must be a deliberate one, balancing factors like accuracy, precision, specificity, and efficiency. This guide is designed to elucidate these choices, empowering you to select the most appropriate technique for your specific analytical challenge.
Quantitative NMR (qNMR): A First-Principles Approach to Measurement
Quantitative NMR stands apart from many other analytical techniques because it is a primary ratio method.[2] Its fundamental principle is the direct and universal proportionality between the integrated area of a resonance signal and the number of atomic nuclei contributing to that signal.[3] This unique characteristic allows for the determination of a compound's purity or concentration by relating its signal integral to that of a certified reference material (CRM) of a different chemical structure, known as an internal standard.[3] This often obviates the need for an expensive, highly characterized standard of the analyte itself, a significant advantage in early-stage development.
Causality Behind Key qNMR Experimental Choices
The trustworthiness of a qNMR result is built upon a foundation of carefully selected experimental parameters. Understanding the "why" behind these choices is critical for developing a self-validating system.
-
Selection of the Internal Standard: The choice of an internal standard is paramount. An ideal standard must be of high, certified purity, chemically stable, and non-reactive with the analyte or solvent. Crucially, it must possess resonance signals in the ¹H NMR spectrum that are well-resolved from any analyte signals.[3] For an aromatic compound like this compound, standards such as maleic acid or 1,4-dinitrobenzene are often suitable candidates.
-
Solvent and Sample Preparation: The deuterated solvent (e.g., DMSO-d₆, Chloroform-d) must completely dissolve both the analyte and the internal standard to ensure a homogeneous solution, which is essential for accurate quantification.[4] Precise, high-accuracy weighing of both the analyte and the standard is the first and most critical step in the entire workflow.
-
Ensuring Full Magnetization Recovery: The most critical acquisition parameter for accuracy is the relaxation delay (d1) . This is the time the system waits between successive scans. To achieve accurate integration, this delay must be set to at least five times the longitudinal relaxation time (T₁) of the slowest-relaxing proton nucleus being measured (both in the analyte and the standard).[2] This ensures that the magnetization has returned to thermal equilibrium before the next pulse, making the resulting signal integral directly proportional to the molar concentration. Using a shorter delay will lead to signal saturation and an underestimation of the quantity.
Experimental Workflow: qNMR Analysis of this compound
The following diagram and protocol outline a robust, self-validating workflow for the qNMR analysis of this compound.
Caption: A validated workflow for the quantitative NMR analysis of this compound.
Detailed Step-by-Step qNMR Protocol
Materials:
-
This compound (Analyte)
-
Certified Internal Standard (e.g., Maleic Acid, Purity > 99.5%)
-
Deuterated Solvent (e.g., Dimethyl sulfoxide-d₆, DMSO-d₆)
-
Analytical Balance (5 decimal places)
-
5 mm NMR Tubes
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into a clean glass vial and record the weight (m_A).
-
To the same vial, add approximately 10 mg of the certified internal standard and record the weight (m_IS).
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Secure the cap and vortex the vial until both the analyte and the internal standard are completely dissolved.
-
Transfer the resulting solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition (400 MHz Spectrometer or higher):
-
Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and perform automatic tuning/matching and shimming procedures to optimize the magnetic field homogeneity.
-
Set the acquisition parameters. Causality Check: A preliminary T₁ measurement (inversion recovery experiment) is recommended to determine the longest T₁ value. Set the relaxation delay (d1) to at least 5 times this value (a conservative default of 30-60 seconds is often used for small molecules).
-
Pulse Angle: 90°
-
Relaxation Delay (d1): ≥ 5 x T₁ (e.g., 30 s)
-
Number of Scans (ns): 16 (increase for better S/N if needed)
-
-
Acquire the ¹H NMR spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Carefully perform manual phase correction and a polynomial baseline correction across the entire spectrum to ensure a flat baseline. This is critical for accurate integration.
-
Integrate a well-resolved, non-overlapping signal for the analyte (I_A) and a signal for the internal standard (I_IS). For this compound, one of the aromatic protons is a suitable choice. For maleic acid, the signal for its two olefinic protons would be used.
-
-
Purity Calculation:
-
Calculate the purity of the analyte (P_A) using the following equation:
P_A (%) = (I_A / N_A) * (N_IS / I_IS) * (M_A / m_A) * (m_IS / M_IS) * P_IS
-
Where:
-
I_A, I_IS : Integral values for the analyte and internal standard.
-
N_A, N_IS : Number of protons for the integrated signal of the analyte and internal standard.
-
M_A, M_IS : Molar masses of the analyte and internal standard.
-
m_A, m_IS : Masses of the analyte and internal standard.
-
P_IS : Purity of the internal standard (from its certificate).
-
-
A Comparative Framework: Alternative Analytical Techniques
While qNMR offers unparalleled accuracy as a primary method, other techniques are workhorses in the analytical laboratory and provide complementary strengths.
High-Performance Liquid Chromatography (HPLC)
HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[5] For routine quality control, it is a powerful tool for both assay and impurity profiling.
Generalized HPLC Protocol:
-
Standard & Sample Prep: Prepare a stock solution of a certified this compound reference standard in a suitable diluent (e.g., acetonitrile/water). Create a calibration curve by preparing a series of dilutions. Prepare the sample to be tested at a concentration within this range.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid or other modifier).[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at an appropriate wavelength (e.g., 254 nm).
-
-
Analysis: Inject the standards and the sample. Integrate the peak area of the analyte.
-
Quantification: Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve.
Expertise Insight: HPLC is highly sensitive and excellent for separating the primary analyte from related impurities. However, its accuracy is entirely dependent on the purity of the analyte-specific reference standard used for calibration, making it a secondary (or relative) method.
Gas Chromatography (GC)
GC is ideal for analyzing volatile and thermally stable compounds.[7] It separates components in a gaseous mobile phase based on their interaction with a stationary phase within a capillary column.
Generalized GC Protocol:
-
Standard & Sample Prep: Similar to HPLC, prepare calibrated standards and a sample solution in a volatile solvent (e.g., methylene chloride, ethyl acetate).
-
Chromatographic Conditions:
-
Column: A nonpolar or mid-polar capillary column (e.g., DB-5 or equivalent).
-
Carrier Gas: Helium or Hydrogen.
-
Injector: Split/splitless injector at an elevated temperature (e.g., 250 °C).
-
Oven Program: A temperature ramp (e.g., start at 100 °C, ramp to 280 °C).
-
Detector: A Flame Ionization Detector (FID) for general quantification, a Nitrogen-Phosphorus Detector (NPD) for enhanced selectivity for nitrogen-containing compounds, or a Mass Spectrometer (MS) for definitive identification.[7]
-
-
Analysis & Quantification: As with HPLC, quantify by comparing the sample peak response to a calibration curve.
Expertise Insight: GC can offer exceptional resolution. The primary limitation is the requirement for the analyte to be thermally stable and sufficiently volatile. While this compound is suitable for GC, this method is not applicable to non-volatile compounds.
Titrimetry
Titration is a classic chemical analysis method where the concentration of an analyte is determined by reacting it with a solution of a known concentration (the titrant).[8] Aromatic amines are weakly basic and can be quantified via non-aqueous acid-base titration.[9][10]
Generalized Titration Protocol:
-
Sample Prep: Accurately weigh a substantial amount of the analyte and dissolve it in a non-aqueous solvent like glacial acetic acid.
-
Titration: Titrate the solution with a standardized titrant, such as 0.1 M Perchloric Acid in acetic acid.[8]
-
Endpoint Detection: Determine the equivalence point using a potentiometric endpoint (monitoring pH change with an electrode) or a chemical indicator.
-
Calculation: Calculate the purity based on the volume of titrant consumed, its concentration, and the stoichiometry of the reaction.
Expertise Insight: Titration is a cost-effective and simple method for determining the overall assay of a bulk substance. Its major drawback is a lack of specificity; it cannot distinguish between the main analyte and other basic impurities, potentially leading to an overestimation of purity.
Data-Driven Performance Comparison
The choice of method should be guided by the specific analytical need. The following table summarizes the performance characteristics of each technique, aligned with ICH Q2(R2) validation guidelines.[11][12]
| Parameter | qNMR | HPLC-UV | GC-FID/NPD | Titrimetry |
| Principle | Primary Ratio Method | Secondary (Relative) | Secondary (Relative) | Secondary (Relative) |
| Analyte-Specific Standard | Not Required (uses IS) | Required | Required | Not Required (uses titrant) |
| Specificity | Very High (structure-based) | High (separation-based) | High (separation-based) | Low (functional group-based) |
| Accuracy | Excellent (typically >99%)[4] | Very Good (dependent on std) | Very Good (dependent on std) | Good (can be biased by impurities) |
| Precision (%RSD) | Excellent (<1.0%)[4] | Excellent (<1.0%) | Excellent (<1.0%) | Good (<2.0%) |
| Linearity | Excellent | Excellent | Excellent | N/A |
| LOQ | ~0.1% | Low ppm | Low ppm | High % level |
| Throughput | Moderate | High | High | Moderate |
| Primary Application | Purity of Reference Stds, Structure Confirmation, Assay | Routine QC, Impurity Profiling, Stability Testing | Volatile Impurities, Assay | Assay of Bulk Material |
The logical relationship between these methods highlights a clear hierarchy based on the need for an analyte-specific standard.
Caption: Logical hierarchy of analytical methods for quantitative analysis.
Conclusion and Strategic Recommendations
As a Senior Application Scientist, my recommendation is to employ a strategic, fit-for-purpose approach to the quantitative analysis of this compound.
-
For Primary Characterization and Reference Standard Certification: qNMR is the unequivocal method of choice. Its status as a primary method provides the highest level of metrological traceability, allowing for the accurate assignment of purity to a new batch of material without relying on a pre-existing standard of that same material.
-
For Routine Quality Control and Stability Testing: HPLC and GC are the ideal workhorses. Once a reference standard has been certified (ideally by qNMR), these high-throughput, sensitive, and precise chromatographic methods are perfectly suited for the day-to-day analysis of multiple samples in a regulated environment.
-
For Bulk Assay of Raw Material: Titrimetry remains a viable and cost-effective option. When a simple, overall purity value is needed for a bulk substance and the impurity profile is well-understood, titration provides a rapid and reliable result.
By leveraging the unique strengths of each technique, research and development teams can build a robust, efficient, and scientifically sound analytical control strategy that ensures product quality from initial synthesis through to final formulation.
References
- Phillips, J., & Lowy, A. (1937). Titration of Aromatic Amines with Nitrous Acid. Industrial & Engineering Chemistry Analytical Edition. [Link]
- Reynolds, C. A., Walker, F. H., & Cochran, E. (1960). Photometric Titration of Aromatic Amines. Analytical Chemistry. [Link]
- Lead Sciences. This compound. Lead Sciences Product Page. [Link]
- Branch, S. K. (2005). International Conference on Harmonisation (ICH) guidelines and the role of NMR in the drug registration process. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- CPAchem. 5-Chloro-2-methoxyaniline CAS:95-03-4. CPAchem Product Page. [Link]
- Guo, X., et al. (2023). Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- ACS Publications. Photometric Titration of Aromatic Amines. Analytical Chemistry. [Link]
- Le Grice, P., & Böhme, S. (2022). Quantitative 1H Nuclear Magnetic Resonance (qNMR)
- Kocaoba, S., Aydogan, F., & Afsar, H. (2002). Non-Aqueous Titrations: Potentiometric Titration of Some Primary Amines.
- Gödecke, T., et al. (2013). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. Phytochemical Analysis. [Link]
- Le Grice, P., & Böhme, S. (2022). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification.
- Harvey, D. (n.d.). Titrimetric Methods. Analytical Chemistry 2.0. [Link]
- Le Grice, P., & Böhme, S. (2022). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification.
- Lee, H. B., & Peart, T. E. (1990). Derivatization and Gas Chromatographic Determination of Aniline and Chloroanilines in Environmental Samples. Environment Canada. [Link]
- Khuhawar, M. Y., et al. (2013). Gas Chromatography of Environmentally Active Aromatic Amines in Industrial Dyes Effluents and Human Blood Serum. Journal of Sciences, Islamic Republic of Iran. [Link]
- ENFSI. (2019). GUIDELINE FOR qNMR ANALYSIS. European Network of Forensic Science Institutes. [Link]
- Royal Society of Chemistry. (n.d.). Accepted Manuscript. RSC Publishing. [Link]
- U.S. Environmental Protection Agency. (n.d.).
- PubChem. 5-Chloro-2-methoxyaniline.
- Gödecke, T., et al. (2013). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. SciSpace. [Link]
- Agilent. (n.d.). Agilent Inorganic Certified Reference Materials and Standards. Agilent Technologies. [Link]
- Diehl, B. W. K. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Pharmaceutical Review. [Link]
- Diehl, B. W. K., Malz, F., & Holzgrabe, U. (2007). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Pharmaceutical Review. [Link]
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- CPI International. Reference Standards.
- BG RCI. (2012). Analytical method for the determination of aromatic amines. Berufsgenossenschaft Rohstoffe und chemische Industrie. [Link]
- Giraudeau, P. (2013). Universal Quantitative NMR Analysis of Complex Natural Samples. Current Opinion in Chemical Biology. [Link]
- ZeptoMetrix.
- Agilent. (2021). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and separation of isomers. Agilent Technologies. [Link]
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-ethoxyaniline on Primesep 100 Column. HPLC.cloud. [Link]
- Al-Rimawi, F. (2014). Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations.
- Nicolay, A., et al. (2011). Rapid HPLC Method for Determination of Parachloroaniline in Chlorhexidine Antiseptic Agent in Mouthrinses, Ophthalmic and Skin Solution. American Journal of Analytical Chemistry. [Link]
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A Senior Application Scientist's Guide to the Purity Assessment of 5-Chloro-2-ethoxyaniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 5-Chloro-2-ethoxyaniline, a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and other high-value chemicals, is no exception. This guide provides an in-depth, comparative analysis of methodologies for assessing the purity of a this compound sample against a well-characterized reference standard. As a Senior Application Scientist, my focus is to provide not just a set of protocols, but a validated analytical framework that ensures trustworthiness and scientific rigor.
The Imperative of Purity: Why It Matters for this compound
This compound serves as a crucial precursor in multi-step synthetic pathways. The presence of impurities, even in trace amounts, can have cascading effects, leading to:
-
Formation of Undesired Byproducts: Impurities can react with downstream reagents, leading to the formation of structurally related, and potentially toxic, compounds.
-
Reduced Yield and Efficacy: The presence of non-reactive or interfering species can lower the overall yield of the desired final product.
-
Compromised Safety Profiles: Uncharacterized impurities can introduce unforeseen toxicological risks in the final drug substance.
Therefore, a robust analytical strategy to comprehensively characterize and quantify the purity of this compound is a non-negotiable aspect of quality control.
The Reference Standard: Establishing a Baseline for Comparison
For this comparative guide, we will consider a hypothetical, yet realistic, Reference Standard of this compound with a certified purity of ≥99.5% . This standard would be accompanied by a comprehensive Certificate of Analysis (CoA) detailing the analytical methods used for certification and a list of identified impurities. While a specific, publicly available CoA for a certified reference standard was not identified in the literature search, commercial suppliers often provide materials with purities in the range of 95-98%.[1] For the purpose of this guide, we will assume a high-purity standard has been procured from a reputable source.
Anticipated Impurities in this compound:
Based on common synthetic routes for similar aniline derivatives, potential impurities could include:
-
Isomeric Species: Positional isomers such as 3-Chloro-2-ethoxyaniline or 4-Chloro-2-ethoxyaniline, arising from non-selective chlorination of 2-ethoxyaniline.
-
Unreacted Starting Materials: Residual 2-ethoxyaniline or the chlorinating agent.
-
Byproducts of Etherification: Incomplete reaction or side reactions during the introduction of the ethoxy group.
-
Products of Degradation: Oxidation or hydrolysis products formed during synthesis or storage.
A Multi-Faceted Approach to Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. A combination of chromatographic and spectroscopic methods is essential for a comprehensive evaluation. This guide will focus on three core techniques:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: For quantitative purity determination and separation of non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For the identification and quantification of volatile and semi-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and detection of impurities with different proton and carbon environments.
I. High-Performance Liquid Chromatography (HPLC-UV): The Workhorse of Purity Analysis
HPLC is the primary technique for determining the purity of non-volatile organic compounds. By separating the sample components based on their differential partitioning between a stationary and a mobile phase, we can quantify the main peak (this compound) and any impurities present.
Experimental Protocol: Reversed-Phase HPLC for this compound
This method is designed to provide excellent separation of this compound from its potential non-volatile impurities.
1. Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | A standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector. |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A C18 stationary phase provides good retention for moderately non-polar aromatic amines.[2] |
| Mobile Phase A | 0.1% Formic Acid in Water. The acid improves peak shape and resolution for amine-containing compounds. |
| Mobile Phase B | Acetonitrile. A common organic modifier for reversed-phase chromatography. |
| Gradient Elution | 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% B (re-equilibration). A gradient is crucial for eluting a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30 °C. Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 254 nm. Aromatic compounds like this compound typically exhibit strong absorbance at this wavelength. |
| Injection Volume | 10 µL. |
2. Sample and Standard Preparation:
-
Reference Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the sample of this compound to be tested in the same manner as the reference standard.
3. Data Analysis and Interpretation:
The purity of the sample is determined by area normalization. The area of the main peak corresponding to this compound is expressed as a percentage of the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Visualizing the HPLC Workflow
Comparative Data Table: HPLC Analysis
| Sample | Retention Time (min) | Peak Area | Purity by Area % |
| Reference Standard | 15.2 | 1,250,000 | 99.8% |
| Test Sample | 15.2 | 1,187,500 | 95.0% |
| Impurity 1 (Test) | 12.8 | 25,000 | 2.0% |
| Impurity 2 (Test) | 18.5 | 37,500 | 3.0% |
Interpretation: The test sample shows a purity of 95.0%, which is lower than the reference standard. The presence of two significant impurities at different retention times suggests they have different polarities compared to the main compound.
II. Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. The gas chromatograph separates the components of the sample, and the mass spectrometer provides detailed structural information based on the mass-to-charge ratio of the fragmented ions.
Experimental Protocol: GC-MS for this compound
This method is optimized for the separation and identification of volatile impurities that may be present in the this compound sample.
1. Instrumentation and Conditions:
| Parameter | Condition |
| GC-MS System | A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source. |
| Column | A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness). This type of column is suitable for a wide range of volatile and semi-volatile organic compounds.[2] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min. |
| Injection Mode | Splitless injection of 1 µL. Splitless injection is used to maximize the transfer of analytes to the column, which is important for trace impurity analysis. |
| Oven Program | Initial temperature of 80 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, and hold for 5 min. This temperature program allows for the elution of compounds with a range of boiling points. |
| MS Parameters | Electron Ionization (EI) at 70 eV. Scan range of m/z 40-400. |
2. Sample and Standard Preparation:
-
Reference Standard and Sample Solutions: Prepare solutions of the reference standard and the test sample in a suitable solvent like dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.
3. Data Analysis and Interpretation:
The identification of this compound and its impurities is achieved by comparing their mass spectra with a reference library (e.g., NIST, Wiley) and with the spectrum of the reference standard. Quantification can be performed using an internal standard or by area normalization, similar to HPLC.
Visualizing the GC-MS Workflow
Comparative Data Table: GC-MS Analysis
| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Identification |
| Reference Standard | 12.5 | 171 (M+), 142, 128, 115, 77 | This compound |
| Test Sample (Main Peak) | 12.5 | 171 (M+), 142, 128, 115, 77 | This compound |
| Impurity 1 (Test) | 10.8 | 137 (M+), 108, 93, 77 | 2-Ethoxyaniline (Unreacted Starting Material) |
| Impurity 2 (Test) | 12.2 | 171 (M+), 142, 128, 115, 77 | Isomer of this compound |
Interpretation: The GC-MS analysis of the test sample confirms the presence of this compound and identifies two impurities: unreacted 2-ethoxyaniline and a positional isomer. The mass spectrum of the isomer is identical to the main compound, but its different retention time indicates a different chemical structure.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy provides detailed information about the chemical structure of a molecule by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are invaluable for confirming the identity of the main compound and for identifying and quantifying impurities that have different chemical environments.
Experimental Protocol: ¹H and ¹³C NMR for this compound
1. Instrumentation and Conditions:
| Parameter | Condition |
| NMR Spectrometer | A 400 MHz or higher field NMR spectrometer. Higher field strengths provide better signal dispersion and resolution. |
| Solvent | Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). |
| ¹H NMR Acquisition | A sufficient number of scans to obtain a good signal-to-noise ratio. The spectrum is referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). |
| ¹³C NMR Acquisition | A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each unique carbon atom. A longer acquisition time is typically required compared to ¹H NMR. The spectrum is referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm). |
2. Sample and Standard Preparation:
-
Reference Standard and Sample Solutions: Dissolve approximately 10-20 mg of the reference standard and the test sample in 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.
3. Data Analysis and Interpretation:
The ¹H and ¹³C NMR spectra of the test sample are compared to those of the reference standard. The presence of additional peaks in the sample's spectra indicates the presence of impurities. The relative integration of the impurity peaks compared to the main compound's peaks can be used for quantification, especially when using a quantitative NMR (qNMR) approach with an internal standard.
Visualizing the NMR Analysis Workflow
Comparative Data Table: ¹H NMR Analysis (Predicted Shifts in CDCl₃)
| Proton Assignment (this compound) | Reference Standard (δ, ppm) | Test Sample (δ, ppm) |
| -CH₃ (ethoxy) | ~1.4 (triplet) | ~1.4 (triplet) |
| -OCH₂- (ethoxy) | ~4.0 (quartet) | ~4.0 (quartet) |
| Aromatic Protons | ~6.7-7.1 (multiplet) | ~6.7-7.1 (multiplet) |
| -NH₂ | ~3.8 (broad singlet) | ~3.8 (broad singlet) |
| Impurity Signals (Test Sample) | - | Additional small signals in the aromatic and aliphatic regions. |
Interpretation: The ¹H NMR spectrum of the test sample largely matches that of the reference standard, confirming the identity of the main component. However, the presence of minor peaks suggests the existence of structurally different impurities. A detailed analysis of these impurity signals, in conjunction with 2D NMR experiments (like COSY and HSQC), could help in their structural elucidation.
Conclusion: A Triad of Techniques for Unwavering Confidence
The purity assessment of this compound, a critical intermediate in pharmaceutical and chemical manufacturing, demands a multi-pronged analytical approach. This guide has outlined a robust framework that leverages the strengths of three complementary techniques:
-
HPLC-UV provides a reliable quantitative measure of purity and separates non-volatile impurities.
-
GC-MS excels at identifying and quantifying volatile and semi-volatile impurities, offering valuable structural information.
-
NMR Spectroscopy serves as the definitive tool for structural confirmation and can detect impurities that may be missed by chromatographic methods.
By integrating the data from these three pillars of analytical chemistry, researchers, scientists, and drug development professionals can establish a comprehensive and self-validating system for the purity assessment of this compound. This rigorous approach not only ensures the quality and consistency of the material but also underpins the safety and efficacy of the final products derived from it.
References
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- Lead Sciences. (n.d.). This compound.
- Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds.
- PubChem. (n.d.). This compound.
- Royal Society of Chemistry. (n.d.). Methods.
- Wiley Science Solutions. (n.d.). GC-MS Spectral Databases.
- PubChem. (n.d.). 5-Chloro-2-methoxyaniline.
- Google Patents. (n.d.). CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.
- ResearchGate. (2025, August 5). Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations.
- Pharmacia. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
- SUST Repository. (n.d.). Development and validation of HPLC method for simultaneous determination of Chlorhexidine and Para-Chloroaniline.
- Google Patents. (n.d.). CN108329211A - The preparation method of 5- chloro-2-nitroanilines.
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- NIST WebBook. (n.d.). 5-Chloro-2-hydroxyaniline.
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inter-laboratory comparison of 5-Chloro-2-ethoxyaniline analysis
An Inter-Laboratory Comparison Guide to the Analysis of 5-Chloro-2-ethoxyaniline: Methodologies, Performance Evaluation, and Best Practices
Introduction
This compound is an aromatic amine derivative used as an intermediate in the synthesis of various dyes and pigments.[1] As with many aromatic amines, its presence as a residual monomer or impurity in consumer products or environmental samples is of regulatory concern due to potential toxicological effects. Consequently, the ability to accurately and reliably quantify this compound at trace levels is paramount for quality control, regulatory compliance, and risk assessment.
Inter-laboratory comparisons, or proficiency tests (PT), are a cornerstone of a laboratory's quality assurance system.[2] They provide an objective, external evaluation of a laboratory's performance and the reliability of its data.[3] By analyzing a homogenous test material and comparing results against a consensus value, participating laboratories can gain confidence in their methods, identify potential systematic biases, and demonstrate their technical competence to accreditation bodies and clients.[4][5]
This guide, designed for researchers, analytical scientists, and drug development professionals, presents a comprehensive overview of an inter-laboratory comparison for the analysis of this compound. We will delve into the design of the proficiency test, explore two prevalent analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—and detail the statistical evaluation of performance based on international standards such as ISO 13528.[6][7]
Study Design and Methodology
The primary objective of this inter-laboratory study is to assess the proficiency of participating laboratories in quantifying this compound in a standardized test material. The study is designed to be a realistic challenge, reflecting a plausible analytical scenario.
Test Material Preparation and Distribution
A crucial aspect of any proficiency test is the quality of the test material.[8] For this study, a simulated industrial effluent was prepared by spiking a certified clean water matrix with a precisely known concentration of this compound and other potential interferents commonly found in dye synthesis processes.
Key Steps in Test Material Preparation:
-
Gravimetric Preparation: A primary stock solution of this compound was prepared in methanol. The final test material was prepared by diluting this stock into the water matrix to a target concentration of 50 µg/L.
-
Homogeneity and Stability Testing: Before distribution, the bulk material was rigorously tested for homogeneity to ensure that every sample aliquot was identical. Stability studies were also conducted to confirm that the analyte concentration would not change significantly during shipping and storage.[8]
-
Packaging and Shipping: Aliquots of the test material were packaged in amber glass vials to prevent photodegradation and shipped to participating laboratories under controlled temperature conditions.
Analytical Methods for Comparison
Laboratories were permitted to use their in-house, validated methods for the analysis. However, this guide will focus on two of the most common and robust techniques for this class of compounds: GC-MS and HPLC-UV.
GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds like this compound.[9] It offers excellent chromatographic separation and definitive identification based on mass spectra.
dot
Caption: GC-MS analytical workflow for this compound.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 50 mL aliquot of the test sample, add a surrogate standard.
-
Adjust the sample pH to >11 using 6N NaOH.
-
Extract the sample three times with 10 mL portions of dichloromethane in a separatory funnel.
-
Combine the organic extracts and dry them by passing through a column of anhydrous sodium sulfate.
-
Concentrate the extract to approximately 0.5 mL under a gentle stream of nitrogen.
-
Add the internal standard and adjust the final volume to 1.0 mL with toluene. The use of an extraction solvent exchange to toluene is recommended for optimal performance with a Nitrogen-Phosphorus Detector (NPD), though not strictly necessary for MS detection.[10]
-
-
Instrumentation (Example Conditions):
-
GC System: Agilent 8890 or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent nonpolar column.[11]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 60°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
Injector: 250°C, splitless mode.
-
MS System: Agilent 5977B or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition: Selected Ion Monitoring (SIM) mode for highest sensitivity, monitoring characteristic ions for this compound (e.g., m/z 171, 142, 127).
-
-
Calibration and Quantification:
HPLC is an excellent alternative, particularly for less volatile or thermally labile compounds.[14] It avoids the potential degradation of analytes at high GC injector temperatures and often requires simpler sample preparation.
dot
Caption: HPLC-UV analytical workflow for this compound.
Experimental Protocol: HPLC-UV Analysis
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge (e.g., 500 mg) with methanol followed by deionized water.
-
Pass 10 mL of the test sample through the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the this compound with acetonitrile or methanol.
-
Evaporate the eluate to dryness and reconstitute in a known volume (e.g., 1.0 mL) of the mobile phase.
-
-
Instrumentation (Example Conditions):
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm). A similar method has been shown to be effective for related compounds.[15][16]
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (containing 0.1% formic acid for improved peak shape). For example, a 60:40 (v/v) acetonitrile:water mixture.[11]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV-Vis Diode Array Detector (DAD) monitoring at a wavelength of maximum absorbance (e.g., 245 nm).
-
Injection Volume: 20 µL.
-
-
Calibration and Quantification:
-
Prepare a multi-point external standard calibration curve (e.g., 5-200 µg/L) in the final reconstitution solvent.
-
Quantify the analyte by comparing the peak area from the sample chromatogram to the calibration curve.
-
Performance Evaluation and Results
Upon receiving results from the participating laboratories, a statistical analysis was performed in accordance with ISO 13528:2022.[6] This standard provides a robust framework for evaluating laboratory performance in proficiency tests.[7]
Determination of the Assigned Value
The first step is to determine the assigned value (X), which is the best estimate of the true concentration of the analyte in the test material. For this study, the consensus value derived from the participants' results was used. This was calculated using a robust statistical algorithm (Algorithm A from ISO 13528) that is less influenced by outliers.[17]
Performance Scoring: The Z-Score
Each laboratory's performance is evaluated using a z-score, which indicates how far their result is from the assigned value.[18][19] The z-score is calculated as follows:
-
z = (x - X) / σ
Where:
-
x is the result reported by the laboratory.
-
X is the assigned value.
-
σ is the standard deviation for proficiency assessment. This value is often determined based on the fitness-for-purpose of the analysis or from previous PT rounds.
The interpretation of z-scores is generally standardized:
-
|z| ≤ 2.0: Satisfactory performance.
-
2.0 < |z| < 3.0: Questionable performance (warning signal).
-
|z| ≥ 3.0: Unsatisfactory performance (action signal).
dot
Caption: Logical flow for z-score calculation and performance assessment.
Hypothetical Study Results
The following table summarizes the hypothetical results from 12 participating laboratories.
Table 1: Hypothetical Results and Performance Scores for this compound Analysis
| Laboratory ID | Method Used | Reported Value (µg/L) | z-score | Performance |
| Lab-01 | GC-MS | 51.2 | 0.53 | Satisfactory |
| Lab-02 | HPLC-UV | 48.5 | -0.68 | Satisfactory |
| Lab-03 | GC-MS | 49.9 | -0.04 | Satisfactory |
| Lab-04 | GC-MS | 62.1 | 4.88 | Unsatisfactory |
| Lab-05 | HPLC-UV | 52.5 | 1.04 | Satisfactory |
| Lab-06 | HPLC-UV | 47.9 | -0.92 | Satisfactory |
| Lab-07 | GC-MS | 50.8 | 0.33 | Satisfactory |
| Lab-08 | GC-MS | 45.1 | -1.90 | Satisfactory |
| Lab-09 | HPLC-UV | 55.4 | 2.19 | Questionable |
| Lab-10 | GC-MS | 49.2 | -0.32 | Satisfactory |
| Lab-11 | HPLC-UV | 51.8 | 0.73 | Satisfactory |
| Lab-12 | GC-MS | 50.1 | 0.04 | Satisfactory |
| Assigned Value (X) | 50.0 µg/L | |||
| Proficiency SD (σ) | 2.5 µg/L |
Discussion and Conclusion
In this hypothetical study, the majority of laboratories (10 out of 12) demonstrated satisfactory performance. This indicates that their analytical methods, whether GC-MS or HPLC-UV, are well-calibrated and suitable for the intended purpose.
Analysis of Poor Performance:
-
Lab-04 (Unsatisfactory): A z-score of 4.88 indicates a significant positive bias. Potential causes could include a calibration error, incorrect internal standard addition, a calculation mistake, or a positive interference that was not chromatographically resolved from the target analyte. This laboratory should conduct a thorough root cause analysis.
-
Lab-09 (Questionable): A z-score of 2.19 is a warning signal. While not a complete failure, it suggests a potential issue that could lead to unsatisfactory results in the future. The laboratory should review its procedures for potential sources of minor positive bias, such as sample preparation recovery or baseline integration.
This guide demonstrates the structure and execution of an inter-laboratory comparison for this compound. The process, grounded in international standards, provides an invaluable tool for laboratories to monitor and improve their analytical performance.[20][21] Regular participation in such proficiency testing schemes is a critical component of a robust quality management system, ensuring that data generated for regulatory and safety assessments is reliable, consistent, and trustworthy.
References
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- Validation of Impurity Methods, Part II. (2014). LCGC North America. [URL: https://www.chromatographyonline.
- Guidance for the validation of pharmaceutical quality control analytical methods. (n.d.). NHS Pharmaceutical Quality Assurance Committee. [URL: https://www.sps.nhs.uk/wp-content/uploads/2018/02/Val-001.4-Guidance-for-the-validation-of-analytical-methods-Sept-2013-1.pdf]
- DS/ISO 13528:2022 - Statistical methods for use in proficiency testing by interlaboratory comparison. ANSI Webstore. [URL: https://webstore.ansi.org/standards/ds/dsiso135282022]
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). LinkedIn. [URL: https://www.linkedin.com/pulse/analytical-method-validation-crucial-pillar-pharmaceutical-gmp-profound-v7tbf]
- Interlaboratory Statistics Workshop Guide. (n.d.). Scribd. [URL: https://www.scribd.com/document/359218047/iso13528]
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Technowrites. [URL: https://www.technowrites.
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- Comparison of different statistical methods for evaluation of proficiency test data. (2010). Accreditation and Quality Assurance. [URL: https://www.researchgate.
- Analytical method validation: A brief review. (2014). ResearchGate. [URL: https://www.researchgate.
- Technical guidelines on testing the migration of primary aromatic amines from polyamide kitchenware and of formaldehyde from mel. (n.d.). JRC Publications Repository. [URL: https://publications.jrc.ec.europa.eu/repository/handle/JRC64911]
- Method for the determination of aromatic amines in workplace air using gas chromatography. (2020). The MAK Collection for Occupational Health and Safety. [URL: https://onlinelibrary.wiley.com/doi/10.34865/am200803e]
- Amines, Aromatic: Method 2002. (1994). NIOSH Manual of Analytical Methods. [URL: https://www.cdc.gov/niosh/docs/2003-154/pdfs/2002.pdf]
- Determination and Quantification of Primary Aromatic Amine in Printer Ink. (n.d.). KNAUER. [URL: https://www.knauer.
- Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. (n.d.). Agilent. [URL: https://www.agilent.
- Inter laboratory Comparison 2023 Report. (2024). California Air Resources Board. [URL: https://ww2.arb.ca.gov/sites/default/files/2024-02/2023_ILC_Report_Final_01-31-2024.pdf]
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- Proficiency Testing. (n.d.). RTI Laboratories. [URL: https://www.rtilab.
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- Inter-laboratory Comparison Test Analysis Report. (2017). Climate Technology Centre and Network. [URL: https://www.ctc-n.
- Decoding the Perplexing Mystery of Para-Chloroaniline Formation: A Systematic Review. (2020). Journal of Contemporary Dental Practice. [URL: https://www.thejcdp.com/doi/JCDP/pdf/10.5005/jp-journals-10024-2795]
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assessing the performance of different catalysts in 5-Chloro-2-ethoxyaniline synthesis
An Objective Guide to Catalyst Performance in the Synthesis of 5-Chloro-2-ethoxyaniline
This guide provides an in-depth comparison of various catalytic systems for the synthesis of this compound, a key intermediate in the pharmaceutical and dye industries. The primary route to this compound is the reduction of its nitro precursor, 2-ethoxy-5-chloronitrobenzene. The selection of an appropriate catalyst is paramount, as it directly influences reaction efficiency, selectivity, operational safety, and overall process economics. This document offers a comprehensive analysis of common catalytic methods, supported by experimental data, to empower researchers and chemical engineers in making informed decisions for process development and scale-up.
The Critical Transformation: Nitro Group Reduction
The conversion of an aromatic nitro group to an amine is a fundamental and widely utilized transformation in organic synthesis.[1] The synthesis of this compound from 2-ethoxy-5-chloronitrobenzene is a classic example of this reaction. The core challenge lies in achieving high conversion and selectivity without inducing undesirable side reactions, most notably dehalogenation (the removal of the chlorine atom), which is a common issue with certain catalysts.
Comparative Analysis of Catalytic Systems
The reduction of nitroarenes can be broadly categorized into three main approaches: catalytic hydrogenation, transfer hydrogenation, and metal/acid reductions. This guide will focus on the catalytic methods, which are generally preferred for their efficiency and cleaner reaction profiles.
Noble Metal Catalysts for Hydrogenation
Catalytic hydrogenation using hydrogen gas (H₂) in the presence of a heterogeneous noble metal catalyst is a highly efficient and clean method for nitro group reduction.[1]
Mechanism of Action: The reaction typically proceeds via the Haber-Lukashevich pathway. Both hydrogen gas and the nitroarene substrate adsorb onto the surface of the metal catalyst. The stepwise reduction of the nitro group occurs on the catalyst surface, passing through nitroso and hydroxylamine intermediates before yielding the final amine product.[1] Water is the only theoretical byproduct, making this a "green" method.[1]
Performance Insights:
-
Palladium on Carbon (Pd/C): This is often the catalyst of choice due to its high activity.[1][2] However, it is highly prone to causing dehalogenation, especially with aryl chlorides, making it a risky choice for this specific synthesis.
-
Platinum on Carbon (Pt/C): Platinum catalysts are also very active and generally show a lower tendency for dehalogenation compared to palladium, making them a more suitable, albeit expensive, option.[2]
-
Raney Nickel (Raney Ni): As a non-noble metal catalyst, Raney Ni offers a significant cost advantage.[1] It is particularly useful for substrates containing halides where dehalogenation is a concern.[1] However, it is pyrophoric and requires careful handling.[1]
Table 1: Performance of Noble Metal Catalysts in a Model Nitroarene Reduction (Data adapted from studies on nitrobenzene reduction as a representative model)
| Catalyst System | Reductant | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (%) | Key Considerations |
| 5% Pd/C | H₂ (1 atm) | Methanol | 25 | 1 | >99 | >99 | High risk of dehalogenation for chlorinated substrates.[1][2] |
| 5% Pt/C | H₂ (1 atm) | Ethanol | 25 | 2 | >99 | >99 | Lower dehalogenation risk than Pd/C; higher cost.[2] |
| Raney Ni | H₂ | Ethanol | 25-50 | 2-4 | >99 | >99 | Cost-effective; pyrophoric; good for halogenated substrates.[1] |
Catalytic Transfer Hydrogenation
Transfer hydrogenation offers a practical alternative to using high-pressure hydrogen gas. It utilizes a hydrogen-donor molecule, such as hydrazine hydrate or sodium borohydride (NaBH₄), to provide the necessary hydrogen in situ.
Mechanism of Action: In systems using hydrazine hydrate with an iron(III) chloride catalyst, the iron salt is believed to facilitate the decomposition of hydrazine to generate diimide (N₂H₂), which is the active reducing species. For systems using NaBH₄, the catalyst surface facilitates the transfer of electrons and hydride ions from the borohydride to the nitro group.[3]
Performance Insights:
-
Iron(III) Chloride / Hydrazine Hydrate: This system is remarkably effective, cost-efficient, and operationally simple. The use of inexpensive iron salts and activated carbon provides a large surface area for the reaction. Published protocols for the closely related 5-chloro-2-methoxyaniline show near-quantitative yields (98%), suggesting this method's high applicability.[4][5]
-
Silver Nanoparticles on Titania (Ag/TiO₂) / NaBH₄: Modern catalytic systems, such as silver nanoparticles supported on titania, have demonstrated high efficiency for nitroarene reduction at room temperature using NaBH₄ as the reductant.[6] This method is highly chemoselective and operates under very mild conditions, achieving excellent yields (>90%).[6]
Table 2: Performance of Catalysts in Transfer Hydrogenation
| Catalyst System | Reductant | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Considerations |
| FeCl₃ / Activated Carbon | Hydrazine Hydrate | Methanol | Reflux | 16 | 98%* | Highly cost-effective, high yield, simple setup.[4] |
| 4% Ag/MTA | NaBH₄ | Methanol | Room Temp | 0.5-2 | >90%** | Operates under very mild conditions, high chemoselectivity.[6] |
*Data for the synthesis of 5-chloro-2-methoxyaniline, a very close structural analog.[4] **Data for a range of substituted nitroarenes.[6]
Visualizing the Synthetic Pathways
Caption: Reaction pathways for this compound synthesis.
Recommended Experimental Protocol
Based on the comparative data, the Iron(III) Chloride/Hydrazine Hydrate system offers the most robust combination of high yield, low cost, and operational simplicity, with a minimal risk of dehalogenation.
Protocol: Synthesis via Iron-Catalyzed Transfer Hydrogenation
This protocol is adapted from a validated procedure for a structurally analogous compound.[4][5]
Materials:
-
2-ethoxy-5-chloronitrobenzene (1 mol equivalent)
-
Methanol (as solvent)
-
Iron(III) Chloride (FeCl₃) (e.g., 10% wt of the nitroarene)
-
Activated Carbon (e.g., 10% wt of the nitroarene)
-
Hydrazine Hydrate (80% solution, ~5-6 mol equivalents)
Procedure:
-
Reactor Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-ethoxy-5-chloronitrobenzene, methanol, iron(III) chloride, and activated carbon.
-
Heating: Heat the mixture to a gentle reflux.
-
Addition of Reductant: Add the hydrazine hydrate solution drop-wise to the refluxing mixture over a period of 1-2 hours. The reaction is exothermic; control the addition rate to maintain a steady reflux.
-
Reaction: After the addition is complete, continue to stir the mixture at reflux for 12-16 hours to ensure the reaction proceeds to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the catalyst and activated carbon.
-
Isolation: Evaporate the methanol from the filtrate under reduced pressure. The resulting residue can be purified further, for example, by recrystallization from aqueous ethanol or by washing with a non-polar solvent like petroleum ether to yield pure this compound.[4][7]
Caption: Experimental workflow for iron-catalyzed transfer hydrogenation.
Analytical Characterization for Validation
To validate the outcome of the synthesis, a suite of analytical techniques is essential.
-
Chromatography (HPLC, GC-MS): These methods are crucial for determining the purity of the final product and quantifying the yield. They can also detect the presence of unreacted starting material or byproducts like the dehalogenated aniline.[8][9]
-
Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (¹H and ¹³C NMR) is used to confirm the molecular structure of the synthesized this compound.[10][11] Infrared (IR) spectroscopy helps to verify the presence of the amine functional group (N-H stretches) and the disappearance of the nitro group (N-O stretches) from the starting material.[11]
Conclusion and Recommendations
The synthesis of this compound can be achieved through several effective catalytic routes.
-
For Cost-Effective & Robust Synthesis: The iron-catalyzed transfer hydrogenation using hydrazine hydrate stands out as the superior method for large-scale production. It combines high yields, low-cost reagents, and a significantly reduced risk of the detrimental dehalogenation side reaction.[4][5]
-
For High-Purity & Controlled Synthesis: Where cost is less of a constraint and the use of hydrazine is undesirable, catalytic hydrogenation with Raney Nickel or Platinum on Carbon are excellent alternatives. These methods offer clean reaction profiles but require careful handling of hydrogen gas and pyrophoric catalysts, along with diligent monitoring to prevent product loss through dehalogenation.[1]
-
For Mild & Selective Synthesis: Emerging catalysts like Ag/TiO₂ with NaBH₄ represent the cutting edge, allowing the reaction to proceed under exceptionally mild conditions.[6] While potentially more expensive to prepare, this approach is ideal for sensitive substrates or when strict avoidance of high temperatures is necessary.
The final choice of catalyst will depend on the specific requirements of the project, balancing factors of cost, scale, safety, and the desired purity of the final product.
References
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- Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 C
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A Senior Application Scientist's Guide to the Comparative Toxicological Assessment of Halogenated Anilines
Introduction: The Double-Edged Sword of Halogenated Anilines
Halogenated anilines are a class of aromatic amines that are fundamental building blocks in the synthesis of a wide range of industrial and pharmaceutical compounds, including dyes, pesticides, and polymers.[1] However, their utility is counterbalanced by significant toxicological concerns. The introduction of halogen atoms onto the aniline ring profoundly influences their chemical properties and biological reactivity, leading to a spectrum of toxic effects, including methemoglobinemia, genotoxicity, and carcinogenicity.[2][3] For researchers, scientists, and drug development professionals, a nuanced understanding of the structure-toxicity relationships among different halogenated anilines is paramount for risk assessment and the development of safer chemical alternatives. This guide provides a comparative toxicological assessment of halogenated anilines, supported by experimental data and methodological insights.
The Mechanistic Underpinnings of Halogenated Aniline Toxicity
The toxicity of halogenated anilines is not typically caused by the parent compound itself, but rather by its metabolic activation into reactive electrophilic intermediates. This bioactivation process is a critical determinant of the type and severity of the toxic response.
Metabolic Activation: A Pathway to Toxicity
The primary route of metabolic activation for aromatic amines, including halogenated anilines, involves N-hydroxylation by cytochrome P450 enzymes, predominantly CYP1A2, in the liver.[4][5] This initial step forms a hydroxylamine metabolite, which is a key precursor to highly reactive species.[6] The hydroxylamine can then undergo further transformation through two main pathways:
-
Formation of Nitrenium Ions: The hydroxylamine can be further metabolized by phase II enzymes such as O-acetyltransferases or sulfotransferases, or it can be directly hydrolyzed to form a highly electrophilic nitrenium ion.[5][7] This nitrenium ion is a potent genotoxic agent that can readily form covalent adducts with DNA, leading to mutations and potentially initiating carcinogenesis.[5] The stability of the nitrenium ion is a key factor in determining the mutagenic potential of an aromatic amine.[7]
-
Redox Cycling and Oxidative Stress: The N-hydroxylated metabolites can enter red blood cells and initiate a redox cycle with oxyhemoglobin.[6][8] This process involves the oxidation of the iron in hemoglobin from the ferrous (Fe2+) to the ferric (Fe3+) state, forming methemoglobin, which is incapable of transporting oxygen.[9][10] The hydroxylamine is regenerated in this process, allowing it to participate in multiple rounds of hemoglobin oxidation, leading to a rapid and significant increase in methemoglobin levels.[6] This redox cycling also generates reactive oxygen species (ROS), which can cause oxidative damage to red blood cell membranes, leading to hemolysis.[6]
The type and position of the halogen substituent on the aniline ring can significantly influence the rate and pathway of metabolic activation. For instance, the electronegativity of the halogen can affect the rate of cytochrome P450-catalyzed dehalogenation.[11] Studies have shown that the ease of elimination of a halogen at the C4-position follows the order F > Cl > Br > I.[11]
Comparative Toxicological Profiles of Halogenated Anilines
The toxicological effects of halogenated anilines vary significantly depending on the nature of the halogen, the number of halogen substituents, and their position on the aromatic ring.
Hematotoxicity: The Induction of Methemoglobinemia
One of the most prominent acute toxic effects of many anilines is the induction of methemoglobinemia.[6][9] Comparative studies of chloroaniline isomers have revealed a clear structure-activity relationship.
Table 1: Comparative Hematotoxicity of Chloroaniline Isomers in Rats [2]
| Compound | Potency in Inducing Methemoglobinemia | Other Hematological Effects |
| p-Chloroaniline | Most potent | Significant changes in hematology parameters, increased spleen weight, hemosiderin deposition |
| m-Chloroaniline | Intermediate potency | Similar but less severe effects compared to the p-isomer |
| o-Chloroaniline | Least potent | Milder hematotoxic effects |
The higher potency of p-chloroaniline is attributed to the electronic properties conferred by the para-substitution, which may facilitate the formation and stability of the reactive metabolites responsible for hemoglobin oxidation.
Genotoxicity and Carcinogenicity: The Long-Term Threats
The genotoxic and carcinogenic potential of halogenated anilines is a major concern for long-term exposure. The Ames test, a widely used bacterial reverse mutation assay, is a standard method for assessing the mutagenic potential of these compounds.[4][12]
Aromatic amines as a class are known to be mutagenic, often requiring metabolic activation to exert their effects.[4][7] The formation of DNA adducts by reactive nitrenium ions is a key mechanism of their mutagenicity.[5]
The carcinogenic potential of halogenated anilines has been investigated in animal bioassays. For instance, aniline itself is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC), with the spleen being a primary target organ in rats.[3][13][14] The carcinogenic profiles of halogenated anilines can vary, and a comprehensive assessment requires consideration of both genotoxic and non-genotoxic mechanisms.
Aquatic Toxicity: An Environmental Concern
Halogenated anilines are significant environmental pollutants, and their toxicity to aquatic organisms is a critical area of study.[15][16] The degree of halogenation and the specific halogen atom can influence their persistence and toxicity in aquatic ecosystems.
Studies on chlorinated anilines have shown that toxicity generally increases with the degree of chlorination.[17] However, the relationship is not always straightforward and can be species-dependent. For example, in a study comparing the acute toxicity of aniline and its chlorinated derivatives to several aquatic species, large interspecies differences in sensitivity were observed.[16]
Table 2: Acute Aquatic Toxicity of Selected Chlorinated Anilines [16][17]
| Compound | Organism | Endpoint | Toxicity Value (mg/L) |
| Aniline | Daphnia magna | EC50 (48h) | 0.66 |
| 4-Chloroaniline | Daphnia magna | EC50 (48h) | 0.37 |
| 3,5-Dichloroaniline | Daphnia magna | EC50 (48h) | 0.24 |
| 2,3,4-Trichloroaniline | Daphnia magna | EC50 (48h) | 0.32 |
| Aniline | Pseudokirchneriella subcapitata | EC50 (72h) | 22 |
| 4-Chloroaniline | Pseudokirchneriella subcapitata | EC50 (72h) | 2.9 |
| 3,5-Dichloroaniline | Pseudokirchneriella subcapitata | EC50 (72h) | 3.1 |
| 2,3,4-Trichloroaniline | Pseudokirchneriella subcapitata | EC50 (72h) | 3.0 |
EC50: The concentration that causes an effect in 50% of the test population.
These data highlight the importance of considering multiple species when assessing the environmental risk of halogenated anilines. Quantitative Structure-Activity Relationship (QSAR) models are also valuable tools for predicting the toxicity of these compounds and filling data gaps.[18][19][20]
Experimental Protocols for Toxicological Assessment
A robust toxicological assessment of halogenated anilines relies on a combination of in vitro and in vivo experimental methods. The following protocols provide a framework for evaluating the key toxicological endpoints.
In Vitro Metabolism Studies Using Liver Microsomes
Objective: To investigate the metabolic activation of halogenated anilines and identify the formation of reactive metabolites.
Rationale: Liver microsomes contain a high concentration of cytochrome P450 enzymes, which are responsible for the initial N-hydroxylation of anilines.[4] By incubating the test compound with liver microsomes and cofactors, it is possible to simulate the primary metabolic activation steps that occur in vivo.
Methodology:
-
Preparation of Liver Microsomes: Isolate liver microsomes from a relevant species (e.g., rat, human) by differential centrifugation of liver homogenates.
-
Incubation Mixture: Prepare an incubation mixture containing the liver microsomes, the halogenated aniline test compound, and an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Incubation: Incubate the mixture at 37°C for a specified period.
-
Trapping of Reactive Metabolites: To detect the formation of reactive electrophilic metabolites, a trapping agent such as glutathione (GSH) can be included in the incubation mixture. The resulting GSH conjugates can be identified and quantified by LC-MS/MS.[21]
-
Analysis of Metabolites: After incubation, stop the reaction (e.g., by adding a cold organic solvent) and analyze the supernatant for the parent compound and its metabolites using analytical techniques such as HPLC or LC-MS/MS.
Ames Test for Mutagenicity Assessment
Objective: To evaluate the mutagenic potential of a halogenated aniline and its metabolites.
Rationale: The Ames test uses several strains of the bacterium Salmonella typhimurium that have mutations in the genes involved in histidine synthesis.[4][12] These strains cannot grow in a histidine-deficient medium unless a reverse mutation (reversion) occurs. Mutagenic compounds increase the frequency of these reversions. The test is typically performed with and without the addition of a metabolic activation system (S9 mix), which is a fraction of liver homogenate containing cytochrome P450 enzymes.[4] This allows for the detection of both direct-acting mutagens and those that require metabolic activation.
Methodology:
-
Preparation of Test Strains: Grow overnight cultures of the Salmonella typhimurium tester strains (e.g., TA98, TA100).
-
Metabolic Activation (S9 Mix): If required, prepare the S9 mix from the livers of rats pre-treated with a P450 inducer (e.g., Aroclor 1254).
-
Plate Incorporation Assay:
-
To a test tube, add the test compound at various concentrations, the bacterial tester strain, and either the S9 mix or a control buffer.
-
Add molten top agar to the tube, mix, and pour the contents onto a minimal glucose agar plate (lacking histidine).
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (his+ revertants) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Visualizing Key Toxicological Pathways and Workflows
Metabolic Activation Pathway of Halogenated Anilines
Caption: A typical workflow for the Ames mutagenicity test.
Conclusion: A Framework for Informed Decision-Making
The comparative toxicological assessment of halogenated anilines reveals a complex interplay between chemical structure and biological activity. The type, number, and position of halogen substituents are critical determinants of their metabolic activation, toxicokinetics, and ultimate toxicological profile. A thorough understanding of these structure-toxicity relationships is essential for:
-
Risk Assessment: Accurately predicting the potential hazards of new and existing halogenated anilines.
-
Drug Development: Selecting safer intermediates and avoiding the development of drug candidates with unfavorable toxicological profiles.
-
Environmental Protection: Establishing appropriate regulations to mitigate the environmental impact of these compounds.
By integrating mechanistic insights with robust experimental data, researchers and scientists can make more informed decisions regarding the safe handling, use, and disposal of halogenated anilines, ultimately contributing to the development of safer chemical products and a healthier environment.
References
- Comparison of the QSAR models for toxicity and biodegradability of anilines and phenols. Chemosphere. 1997 Feb;34(2):429-46.
- Lhasa Aromatic Amines Data Sharing Initi
- Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay. Toxicology in Vitro. 2009 Sep;23(6):986-91.
- The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem. MDPI. 2023 Oct; 15(10): 4248.
- Aquatic multi-species acute toxicity of (chlorinated)
- QSAR modeling of algal low level toxicity values of different phenol and aniline derivatives using 2D descriptors.
- QSAR modeling of algal low level toxicity values of different phenol and aniline derivatives using 2D descriptors.
- Novel Mechanism for Dehalogenation and Glutathione Conjugation of Dihalogenated Anilines in Human Liver Microsomes: Evidence for ipso Glutathione Addition. Chemical Research in Toxicology. 2011; 24(11): 1969–1981.
- Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay. Sanyo-Onoda City University. 2009.
- Aquatic multi-species acute toxicity of (chlorinated) anilines: Experimental versus predicted data.
- The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites. Biochemical Pharmacology. 1995 May 11;49(9):1235-48.
- NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice. Toxic Rep Ser. 1998 Mar:43:1-F20.
- Mechanism of mutagenicity induced by aromatic amines.
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- Aniline and its salts - Evaluation statement. Australian Department of Health. 2023 Jun 26.
- The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem. PubMed Central. 2023 Oct 1.
- Aniline derivative-induced methemoglobin in rats. J Appl Toxicol. 1996 Nov-Dec;16(6):453-8.
- Aniline-induced refractory methemoglobinemia in polytrauma: successful management with erythrocytapheresis. Cureus. 2023 Nov 6;15(11):e48386.
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- Symptomatic Methemoglobinemia at a Relatively Low Methemoglobin Level After Aniline Exposure in a Patient With Hemoglobin D Trait. Cureus. 2023 Jul 16;15(7):e41944.
- Methemoglobinemia.
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Safety Operating Guide
Proper Disposal of 5-Chloro-2-ethoxyaniline: A Comprehensive Guide for Laboratory Professionals
The responsible management and disposal of chemical reagents are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of 5-Chloro-2-ethoxyaniline (CAS No. 15793-48-3), a halogenated aromatic amine. The causality behind each step is explained to empower researchers with the knowledge to handle this compound and its associated waste streams safely and effectively.
Understanding the Hazard Profile of this compound
Before any handling or disposal operations, a thorough understanding of the inherent risks is critical. This compound is classified as a hazardous substance with multiple routes of toxicity. Its structural similarity to other chlorinated anilines suggests it should be handled with the utmost care.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage[1] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1] |
Data sourced from PubChem CID 410076.[1]
The primary hazards stem from its acute toxicity upon ingestion, skin contact, or inhalation, and its capacity to cause severe eye and skin irritation.[1] As an aromatic amine, there is also a potential for long-term health effects, a characteristic of this chemical class that necessitates stringent exposure controls.[2]
Pre-Disposal Operations: Engineering and Personal Protective Controls
The principle of minimizing exposure dictates all actions. Handling of this compound, including weighing, transferring, and preparing for disposal, must be conducted within a certified chemical fume hood to control inhalation exposure.[3][4]
Personal Protective Equipment (PPE) Protocol
Effective disposal planning begins with robust personal protection. The following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Nitrile gloves may offer limited protection and should be double-gloved and changed frequently. | Prevents dermal absorption, which is a significant route of exposure for aromatic amines.[5] |
| Eye Protection | Tightly fitting safety goggles or a full-face shield. | Protects against splashes and dust, which can cause serious eye damage.[1][3] |
| Skin and Body | A fully buttoned laboratory coat, with additional chemical-resistant apron and sleeves if handling larger quantities. | Minimizes skin contact and contamination of personal clothing. |
| Respiratory | A NIOSH-approved respirator with organic vapor cartridges may be required if engineering controls are insufficient or during a spill cleanup. | Prevents inhalation of dust or vapors, a primary route of acute toxicity.[1][2] |
Waste Segregation and Collection: The Foundation of Compliant Disposal
Proper segregation is the most critical step in the waste management process. As a halogenated organic compound, this compound waste must never be mixed with non-halogenated waste streams.[3]
Step-by-Step Waste Collection Protocol:
-
Select a Designated Waste Container: Use a clearly labeled, chemically compatible container (e.g., high-density polyethylene - HDPE) designated specifically for "Halogenated Organic Waste."[3]
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., skull and crossbones, corrosion).[3]
-
Collection of Pure Waste: Collect unused or surplus this compound directly into the designated container.
-
Collection of Contaminated Materials: All disposable items that come into contact with the chemical, such as gloves, weighing papers, pipette tips, and contaminated absorbent materials, must also be placed in this container.
-
Avoid Incompatibilities: Ensure the waste container is stored away from incompatible materials, particularly strong oxidizing agents and strong acids, to prevent dangerous reactions.[4]
-
Secure Storage: Keep the waste container tightly sealed when not in use and store it in a cool, dry, well-ventilated area designated for hazardous waste, away from heat and ignition sources.
Emergency Protocol: Spill Management
In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[3]
-
Ventilate: Ensure the area is well-ventilated. If the spill is significant, work must be done under the direct exhaust of a fume hood.[3]
-
Don PPE: Before approaching the spill, don the full PPE ensemble described in Section 2, including respiratory protection if necessary.
-
Containment: Prevent the spill from spreading or entering drains by diking the perimeter with an inert, non-combustible absorbent material (e.g., sand, vermiculite, or commercial sorbent pads).[3][5]
-
Absorption: Gently cover and absorb the spilled material with the absorbent. Avoid creating dust.[6]
-
Collection: Carefully sweep or scoop the absorbed material into the designated "Halogenated Organic Waste" container.[3][5][6]
-
Decontamination: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.[3]
Final Disposal Pathway: A Decision Workflow
The disposal of this compound must comply with all local, state, and federal regulations. It is categorized as hazardous waste and must not be disposed of in regular trash or down the drain.[7] The only acceptable disposal route is through a licensed and approved hazardous waste management company.
Disposal Decision Workflow
Caption: Decision workflow for handling and disposing of this compound.
The Rationale for Incineration
High-temperature incineration is the preferred and often mandated disposal method for halogenated organic compounds.[3] This is because:
-
Complete Destruction: Incineration at temperatures typically exceeding 999°C can achieve a destruction and removal efficiency (DRE) of 99.99% for principal organic hazardous constituents, as required by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1]
-
Neutralization of Byproducts: These facilities are equipped with afterburners and scrubbers to neutralize the hazardous acidic gases (like hydrogen chloride) that are produced during the combustion of chlorinated materials.[1][6]
Chemical treatment methods, such as advanced oxidation processes, may be used in wastewater treatment scenarios but are generally not employed for the bulk disposal of concentrated chemical waste in a laboratory setting.[8] Land disposal is highly restricted for halogenated organic compounds.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a critical component of a robust safety culture. By understanding the chemical's hazards, implementing stringent controls, segregating waste correctly, and adhering to prescribed disposal pathways, researchers can protect themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) before handling or disposing of this chemical.
References
- Lead Sciences.this compound.[Link]
- PubChem.this compound.
- Capot Chemical.MSDS of 5-Chloro-2-phenoxyaniline.[Link]
- Remedial Technologies for Aniline and Aniline Derivatives Elimination
- U.S. Environmental Protection Agency.
- U.S. Environmental Protection Agency.
- U.S. Environmental Protection Agency.Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]
- U.S. Environmental Protection Agency.EPA Hazardous Waste Codes.[Link]
- U.S. Environmental Protection Agency.
- Centers for Disease Control and Prevention.
- National Institute for Occupational Safety and Health (NIOSH).NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs).[Link]
- National Institute for Occupational Safety and Health (NIOSH).ANILINE, o-TOLUIDINE, AND NITROBENZENE 2017.[Link]
- National Institute for Occupational Safety and Health (NIOSH).
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- 7. This compound - Lead Sciences [lead-sciences.com]
- 8. wku.edu [wku.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Chloro-2-ethoxyaniline
Welcome to a comprehensive guide on the safe handling of 5-Chloro-2-ethoxyaniline (CAS No. 15793-48-3). As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. This guide moves beyond mere compliance, offering a deep, experience-driven framework for risk mitigation. The protocols herein are designed as a self-validating system, grounded in authoritative data to ensure your safety and the integrity of your work.
The core principle of our approach is that personal protective equipment (PPE) is the final and most personal line of defense. Its effectiveness is entirely dependent on a thorough understanding of the specific chemical's hazards, correct equipment selection, and meticulous procedural discipline.
Part 1: Hazard Analysis & Exposure Potential
This compound is a substituted aromatic amine. This class of compounds requires careful handling due to potential systemic toxicity. The primary hazards, as identified by the Globally Harmonized System (GHS), are significant and demand respect[1]:
-
Acute Toxicity: Harmful or toxic if swallowed, inhaled, or in contact with skin. Aromatic amines can be readily absorbed through the skin, making dermal contact a critical exposure route[2][3].
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Irritation: Poses a risk of serious eye damage[1].
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol[1].
Occupational Exposure Limits (OELs): Establishing a Benchmark for Safety
While no specific OEL has been established for this compound, we must extrapolate from well-studied, structurally similar compounds to set our safety benchmarks. Aniline and its chlorinated derivatives serve as appropriate surrogates.
| Compound | Limit | Organization | Value | Notes |
| Aniline | PEL (8-hr TWA) | OSHA | 5 ppm | Legally enforceable limit. Includes a "Skin" notation, indicating significant absorption potential[4][5]. |
| Aniline | TLV (8-hr TWA) | ACGIH | 2 ppm | Recommended limit based on health data. Also has a "Skin" notation and is classified as an A3 carcinogen (Confirmed Animal Carcinogen with Unknown Relevance to Humans)[2][3][6]. |
| Aniline | REL | NIOSH | Lowest Feasible | NIOSH considers aniline a potential occupational carcinogen[2][4]. |
| 4-Chloroaniline | (None) | N/A | Lowest Feasible | No specific limit is set, but it is recognized as a potential carcinogen and requires that all contact be reduced to the lowest possible level[7]. |
Causality: The low parts-per-million (ppm) exposure limits for analogs like aniline highlight their high toxicity. The consistent "Skin" notation across all major regulatory bodies underscores that dermal absorption is a primary route of exposure. Therefore, our PPE strategy must prioritize comprehensive skin and respiratory protection to prevent systemic toxicity.
Part 2: The Core Protocol - A Multi-Layered Defense
Handling this compound safely requires a multi-layered approach, starting with engineering controls and culminating in the correct use of PPE. All handling of this solid compound, including weighing and solution preparation, must be performed within a certified chemical fume hood to minimize inhalation exposure.
Logical Workflow for Safe Handling
The following diagram illustrates the critical decision points and procedural flow for safely working with this compound.
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
